9-Cyanophenanthrene
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
phenanthrene-9-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9N/c16-10-12-9-11-5-1-2-6-13(11)15-8-4-3-7-14(12)15/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWFIYYOQYVYBPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C3=CC=CC=C23)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8049256 | |
| Record name | 9-Cyanophenanthrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8049256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow or green powder; [Sigma-Aldrich MSDS] | |
| Record name | 9-Cyanophenanthrene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20137 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
2510-55-6 | |
| Record name | 9-Phenanthrenecarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2510-55-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenanthrene-9-carbonitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002510556 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9-PHENANTHRENECARBONITRILE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59773 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 9-Cyanophenanthrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8049256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Phenanthrene-9-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.932 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 9-Cyanophenanthrene | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/93ZLM6V25Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to 9-Cyanophenanthrene: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
9-Cyanophenanthrene, with the CAS number 2510-55-6 and molecular formula C₁₅H₉N, is a polycyclic aromatic hydrocarbon (PAH) derivative that has garnered significant interest in various fields of chemical research.[1][2][3] Its rigid, planar phenanthrene core, functionalized with a cyano group at the 9-position, imparts unique electronic and photophysical properties, making it a valuable building block in organic synthesis and a subject of study in materials science and astrophysics.[4] The presence of the electron-withdrawing cyano group on the electron-rich phenanthrene scaffold creates a molecule with a significant dipole moment, which is crucial for certain applications and analytical techniques.[5] This guide provides a comprehensive overview of this compound, detailing its synthesis, chemical and physical properties, key applications with mechanistic insights, and essential safety information.
Core Properties of this compound
A summary of the fundamental physical and chemical properties of this compound is presented below.
| Property | Value | Reference(s) |
| CAS Number | 2510-55-6 | [1][2][3] |
| Molecular Formula | C₁₅H₉N | [1][2][3] |
| Molecular Weight | 203.24 g/mol | [2][3] |
| Appearance | White to light yellow powder/crystal | |
| Melting Point | 110-112 °C | |
| Synonyms | 9-Phenanthrenecarbonitrile, 9-Phenanthronitrile | [6] |
Synthesis of this compound
The most established and reliable method for the laboratory-scale synthesis of this compound is the Rosenmund-von Braun reaction, which involves the cyanation of an aryl halide using copper(I) cyanide.[1][2][7] This reaction provides a direct and efficient route to introduce the nitrile functionality onto the phenanthrene backbone.
Reaction Scheme: Rosenmund-von Braun Synthesis
Caption: Rosenmund-von Braun synthesis of this compound.
Experimental Protocol: Synthesis from 9-Bromophenanthrene
This protocol is adapted from a procedure published in Organic Syntheses, a highly reputable source for reliable chemical preparations.
Materials:
-
9-Bromophenanthrene
-
Copper(I) cyanide (CuCN)
-
Ethanol (for recrystallization)
Procedure:
-
In a Claisen flask, thoroughly mix 9-bromophenanthrene and a molar excess of copper(I) cyanide.
-
Insert a mechanical stirrer and heat the mixture to 260°C for 6 hours. The use of an electric heating mantle is recommended for precise temperature control.
-
After the reaction is complete, equip the flask for vacuum distillation with a fine capillary inlet for air or nitrogen bleed.
-
Distill the crude this compound at a reduced pressure of approximately 2 mm Hg. The product will distill at 190-195°C.
-
Recrystallize the crude product from dry ethanol to yield pure this compound as a crystalline solid. Further recrystallization can improve the melting point to 110°C.
Causality and Self-Validation: The high temperature is necessary to overcome the activation energy for the nucleophilic aromatic substitution on the relatively unreactive aryl bromide. The use of a molar excess of CuCN ensures the complete conversion of the starting material. The purity of the final product is validated by its sharp melting point (110-112 °C) and can be further confirmed by spectroscopic analysis.
Spectroscopic Characterization
The structural elucidation and purity assessment of this compound rely on various spectroscopic techniques.
| Spectroscopic Data | |
| ¹H NMR | The proton NMR spectrum is complex due to the overlapping signals of the nine aromatic protons. The chemical shifts are typically in the range of δ 7.5-8.8 ppm. |
| ¹³C NMR | The carbon NMR spectrum shows 15 distinct signals corresponding to the 14 carbons of the phenanthrene ring system and the single carbon of the nitrile group. The nitrile carbon appears at a characteristic downfield shift (around 118 ppm), while the aromatic carbons resonate between approximately 122 and 135 ppm. |
| FT-IR (cm⁻¹) | The infrared spectrum displays a sharp, strong absorption band around 2220-2230 cm⁻¹, which is characteristic of the C≡N stretching vibration of the nitrile group.[8] The aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, and the C=C stretching vibrations of the aromatic rings appear in the 1450-1600 cm⁻¹ region.[9][10] |
| UV-Vis | In solvents like benzene, this compound exhibits absorption maxima around 317 nm.[2] The extended π-system of the phenanthrene core is responsible for its strong UV absorbance. |
| Mass Spectrometry | The electron ionization mass spectrum shows a prominent molecular ion peak (M⁺) at m/z 203, corresponding to the molecular weight of the compound.[6] |
Reactivity and Applications
The unique electronic structure of this compound makes it a versatile tool in several areas of chemical science.
Photocycloaddition Reactions
This compound is an excellent photosensitizer and reactant in photocycloaddition reactions. Its excited state can react with various unsaturated compounds to form complex polycyclic structures.
A notable application is the intramolecular [3+2] photocycloaddition of this compound-linked arylcyclopropanes.[2][7][11] This reaction proceeds through the formation of an exciplex (an excited-state complex) between the photoexcited this compound moiety and the ground-state arylcyclopropane.
Proposed Mechanism of [3+2] Photocycloaddition
Caption: Proposed mechanism for the [3+2] photocycloaddition.
This reaction's efficiency can be highly dependent on the solvent polarity. In nonpolar solvents like benzene, the reaction is believed to proceed primarily through a neutral exciplex. In more polar solvents such as acetonitrile, a single electron transfer (SET) pathway, leading to a radical ion pair, can become dominant.[2] This demonstrates the tunability of the reaction based on experimental conditions.
Astrophysical Relevance
Cyano-substituted PAHs, including this compound, are of significant interest to astrophysicists.[4][5] Pure PAHs are thought to be abundant in the interstellar medium (ISM) but are difficult to detect via radio astronomy because they often lack a permanent dipole moment. The introduction of a cyano group creates a strong dipole moment, making molecules like this compound detectable by rotational spectroscopy.[5] Laboratory studies of the rotational and infrared spectra of this compound provide crucial data that aids in the search for these molecules in space, offering a window into the complex carbon chemistry of the cosmos.[9][10][12]
Safety and Handling
This compound is a hazardous substance and must be handled with appropriate safety precautions.
| Hazard Information | |
| Hazard Codes | H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H332 (Harmful if inhaled), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation). |
| Precautionary Codes | P261 (Avoid breathing dust), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing). |
| Personal Protective Equipment (PPE) | Chemical-resistant gloves, safety goggles, and a dust mask (e.g., N95) should be worn when handling the solid. |
| Storage | Store in a tightly sealed container in a dry, well-ventilated area at room temperature. |
Conclusion
This compound is a compound of significant utility and scientific interest. Its well-established synthesis and rich photochemistry make it a valuable tool for constructing complex molecular architectures. Furthermore, its distinct spectroscopic signature provides a crucial link between laboratory chemistry and the exploration of the molecular universe. As research in materials science and astrochemistry continues to evolve, the importance of well-characterized molecules like this compound is poised to grow, paving the way for new discoveries and applications.
References
- 1. Rosenmund-von Braun Reaction [organic-chemistry.org]
- 2. synarchive.com [synarchive.com]
- 3. 9-Phenanthrenecarbonitrile | C15H9N | CID 17279 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound (CAS 2510-55-6)|RUO [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound [webbook.nist.gov]
- 7. Rosenmund–von Braun reaction - Wikipedia [en.wikipedia.org]
- 8. ntrs.nasa.gov [ntrs.nasa.gov]
- 9. astrobiology.com [astrobiology.com]
- 10. researchgate.net [researchgate.net]
- 11. aakash.ac.in [aakash.ac.in]
- 12. The High-Resolution Far- to Near-Infrared Anharmonic Absorption Spectra of Cyano-Substituted Polycyclic Aromatic Hydrocarbons from 300 - 6200 cm-1 [arxiv.org]
Physical properties of 9-phenanthrenecarbonitrile
An In-Depth Technical Guide to the Physical Properties of 9-Phenanthrenecarbonitrile
Introduction
9-Phenanthrenecarbonitrile, also known as 9-cyanophenanthrene, is a polycyclic aromatic nitrile featuring a phenanthrene nucleus substituted with a nitrile group at the C9 position.[1][2][3] Its rigid, planar structure and the presence of the electron-withdrawing nitrile functional group make it a compound of significant interest. This guide provides a comprehensive overview of its physical properties, detailed methodologies for their characterization, and insights into its applications for researchers, scientists, and drug development professionals. The phenanthrene scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products with potent biological activities, including anticancer and anti-inflammatory properties.[4][5] Consequently, functionalized derivatives like 9-phenanthrenecarbonitrile serve as crucial building blocks for the synthesis of complex, high-value molecules.[4][6][7]
Core Physicochemical Properties
The fundamental physical constants of 9-phenanthrenecarbonitrile define its behavior in various experimental settings. These properties are essential for its synthesis, purification, and formulation. The compound typically presents as a yellow-green powder.[1][2]
| Property | Value | Reference |
| Molecular Formula | C₁₅H₉N | [2] |
| Molecular Weight | 203.24 g/mol | [1][2] |
| Appearance | Yellow-green powder | [1][2] |
| Melting Point | 111-111.3 °C | [1] |
| Boiling Point | 255-280 °C @ 30 Torr | [1] |
| Density | 1.2 g/cm³ | [1] |
The melting point is a critical indicator of purity. A sharp melting point range, such as the one reported, typically signifies a high degree of sample purity. The high boiling point is characteristic of polycyclic aromatic compounds of this molecular weight, reflecting strong intermolecular forces.
Solubility Characteristics
A comprehensive, quantitative solubility profile for 9-phenanthrenecarbonitrile is not widely available in the literature, with one source qualitatively describing it as "soluble in Methanol".[8] The determination of solubility is a cornerstone of process development, impacting everything from reaction solvent selection to purification and formulation. Polycyclic aromatic hydrocarbons are generally hydrophobic, with solubility decreasing as the number of fused rings increases.[9][10] Therefore, high solubility is expected in nonpolar organic solvents, with limited solubility in polar or aqueous media.
Experimental Protocol for Solubility Determination
To address the data gap, the following robust protocol, based on the equilibrium solubility method, is provided. This method is designed to be self-validating by ensuring that a true equilibrium is reached and accurately measured.
Causality and Rationale: The core principle is to create a saturated solution where the dissolved solute is in equilibrium with an excess of undissolved solid. This ensures the maximum amount of solute has dissolved at a given temperature. High-Performance Liquid Chromatography (HPLC) is chosen for quantification due to its high sensitivity and specificity, allowing for accurate concentration measurement even in complex matrices.
Step-by-Step Methodology:
-
Preparation of Saturated Solutions:
-
Add an excess amount of 9-phenanthrenecarbonitrile (e.g., ~20 mg) to several 4 mL glass vials. The visual presence of undissolved solid is crucial.
-
Add a precise volume (e.g., 2.0 mL) of a selected analytical-grade solvent (e.g., methanol, ethanol, acetonitrile, toluene, ethyl acetate) to each vial.
-
Securely cap the vials to prevent solvent evaporation, which would artificially inflate the measured concentration.
-
-
Equilibration:
-
Place the vials in a constant temperature orbital shaker set to 25 °C. Precise temperature control is critical as solubility is temperature-dependent.
-
Agitate the samples for 24 to 48 hours. This extended duration is to ensure that the system reaches thermodynamic equilibrium. A preliminary kinetic study can be performed to pinpoint the exact time required.
-
-
Sample Processing and Analysis:
-
Remove the vials and allow the undissolved solid to settle.
-
Centrifuge the vials to further separate the solid from the supernatant. This step minimizes the risk of transferring solid particles, which would lead to erroneously high results.
-
Carefully withdraw an aliquot of the clear supernatant and immediately filter it through a 0.22 µm syringe filter (PTFE or similar, chosen for solvent compatibility).
-
Generate a multi-point calibration curve using standard solutions of 9-phenanthrenecarbonitrile of known concentrations.
-
Dilute the filtered supernatant with the same solvent to a concentration that falls within the linear range of the calibration curve.
-
Analyze the diluted sample via HPLC with a UV-Vis detector and quantify the concentration against the calibration curve.
-
Workflow for Solubility Determination
Caption: Key steps in the experimental determination of solubility.
Spectroscopic Profile
Spectroscopic analysis is indispensable for the structural elucidation and purity confirmation of 9-phenanthrenecarbonitrile. The combination of NMR, IR, and UV-Vis spectroscopy provides a detailed fingerprint of the molecule.
| Technique | Expected Features |
| ¹H NMR | Aromatic protons in the δ 7.5-9.0 ppm range. Complex splitting patterns due to spin-spin coupling. |
| ¹³C NMR | Multiple signals in the aromatic region (δ 120-140 ppm). A distinct signal for the nitrile carbon (C≡N) around δ 118 ppm and the quaternary carbons. |
| IR Spectroscopy | Sharp, strong C≡N stretch at ~2220-2230 cm⁻¹. Aromatic C-H stretches >3000 cm⁻¹. Aromatic C=C stretches at ~1600-1450 cm⁻¹. |
| UV-Vis Spectroscopy | Multiple strong absorption bands in the 200-400 nm range, corresponding to π → π* electronic transitions of the extensive aromatic system. |
| Mass Spectrometry | Molecular ion peak [M]⁺ at m/z = 203. |
Experimental Methodologies for Spectroscopic Analysis
The following protocols provide a standardized approach for obtaining high-quality spectral data.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To map the carbon-hydrogen framework of the molecule.
-
Protocol:
-
Dissolve 5-10 mg of 9-phenanthrenecarbonitrile in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved; gentle vortexing can be applied.
-
Acquire ¹H and ¹³C NMR spectra on a high-resolution spectrometer (e.g., 400 MHz).[7]
-
For ¹H NMR, set the spectral width to cover 0-12 ppm. For ¹³C NMR, the typical range is 0-220 ppm.
-
Process the data (Fourier transform, phase correction, and baseline correction) to obtain the final spectrum.
-
2. Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Objective: To identify the functional groups present in the molecule.
-
Protocol (ATR-IR):
-
Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Record a background spectrum of the empty ATR crystal. This is crucial for removing atmospheric (CO₂, H₂O) and instrument-related signals.
-
Place a small amount of the solid 9-phenanthrenecarbonitrile powder onto the crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
Acquire the sample spectrum over a range of 4000-400 cm⁻¹.
-
3. UV-Visible (UV-Vis) Spectroscopy
-
Objective: To probe the electronic transitions within the conjugated π-system.
-
Protocol:
-
Prepare a dilute stock solution of 9-phenanthrenecarbonitrile in a UV-grade solvent (e.g., ethanol or cyclohexane).
-
Perform serial dilutions to create a solution with an absorbance between 0.1 and 1.0 AU, which is the optimal range for accuracy.
-
Use a matched pair of quartz cuvettes. Fill one with the pure solvent (the blank) and the other with the sample solution.
-
Calibrate the spectrophotometer with the blank cuvette.
-
Scan the sample across the UV-Vis range (typically 200-800 nm) to record the absorption spectrum.
-
General Workflow for Spectroscopic Characterization
Caption: A multi-technique approach for structural confirmation.
Safety and Handling
9-Phenanthrenecarbonitrile is classified as a hazardous substance and must be handled with appropriate precautions. It is reported to be a skin and strong eye irritant, and harmful if ingested, inhaled, or absorbed through the skin.[2] It is incompatible with strong oxidizing agents, strong acids, and strong bases.[1]
-
Personal Protective Equipment (PPE): Always wear chemical safety goggles, a lab coat, and nitrile gloves.[11]
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhaling dust.[12] Avoid generating dust.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[12]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not allow the chemical to enter the environment.[11]
References
- 1. echemi.com [echemi.com]
- 2. 9-Phenanthrenecarbonitrile | C15H9N | CID 17279 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound [webbook.nist.gov]
- 4. benchchem.com [benchchem.com]
- 5. Possible pharmaceutical applications can be developed from naturally occurring phenanthroindolizidine and phenanthroquinolizidine alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. pjoes.com [pjoes.com]
- 10. digital.library.unt.edu [digital.library.unt.edu]
- 11. fishersci.com [fishersci.com]
- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Introduction: The Solid State of an Astrospectroscopy Target
An In-Depth Technical Guide to the Crystal Structure and Morphology of 9-Cyanophenanthrene
This compound (C₁₅H₉N) is a nitrile-substituted derivative of the polycyclic aromatic hydrocarbon (PAH) phenanthrene.[1][2][3] As a functionalized PAH, it possesses a significant dipole moment, making it detectable by radio astronomy and a crucial subject of study in astrophysics and astrochemistry.[1][4][5] Its presence and the presence of similar cyanated PAHs in the interstellar medium (ISM), such as the Taurus molecular cloud (TMC-1), provide invaluable insights into cosmic carbon chemistry and the formation pathways of complex organic molecules in space.[1][6]
Beyond its astronomical relevance, the solid-state characteristics of this compound are of fundamental importance in materials science. The arrangement of molecules in its crystal lattice dictates its physical properties, including thermal stability, solubility, and optical behavior. Furthermore, the external shape of its crystals—its morphology or habit—profoundly impacts bulk material properties critical for industrial applications, such as flowability, compaction, and dissolution rate.[7]
This guide offers a detailed examination of the crystal structure and morphology of this compound. It serves as a technical resource for researchers and professionals, providing foundational knowledge, field-proven experimental protocols for characterization, and an overview of the computational methods used to predict and understand its solid-state behavior.
Molecular and Physicochemical Properties
This compound is a stable compound that typically appears as a white to light yellow crystalline powder.[8] A summary of its core physicochemical properties provides the necessary context for understanding its behavior during crystallization and analysis.
| Property | Value | Source(s) |
| Chemical Formula | C₁₅H₉N | [3] |
| Molecular Weight | 203.24 g/mol | [2] |
| IUPAC Name | phenanthrene-9-carbonitrile | [1][2] |
| CAS Number | 2510-55-6 | [3][9] |
| Melting Point | 110-112 °C | [8] |
| Boiling Point | 175 °C @ 1 mmHg | [8][10] |
| Appearance | White to Light yellow powder to crystal | [8] |
| Solubility | Soluble in Chloroform | [8] |
Part 1: The Crystal Structure of this compound
The crystal structure provides a precise, three-dimensional map of how individual this compound molecules are arranged and interact within a repeating lattice. This atomic-level organization is the primary determinant of the material's macroscopic properties. The definitive method for elucidating this structure is Single-Crystal X-ray Diffraction (SC-XRD).
Crystallographic Data
Structural data for this compound is available in public repositories such as the Crystallography Open Database (COD). The deposited crystal structure provides the fundamental parameters of the unit cell—the smallest repeating unit of the crystal lattice.
According to crystallographic studies, the crystal structure of this compound has been determined and its data deposited.[2] While specific lattice parameters can be accessed directly from the database entry, the structure is characterized by a specific space group and unit cell dimensions that define the symmetry and packing of the molecules.
Note: Accessing the specific COD entry (e.g., 7127848 as referenced by PubChem[2]) is required for the precise lattice parameters (a, b, c, α, β, γ) and space group.
Molecular Packing and Intermolecular Interactions
The planar, aromatic nature of the phenanthrene backbone and the polar cyano group are the dominant factors governing molecular packing. The arrangement of molecules in the crystal lattice is a balance between maximizing favorable intermolecular interactions and achieving efficient space-filling.
-
π–π Stacking: The large, electron-rich surface of the phenanthrene rings facilitates significant π–π stacking interactions. Molecules typically arrange in offset parallel stacks, maximizing the attractive forces between the aromatic systems. This is a common and energetically favorable packing motif for PAHs.
-
C–H···N Interactions: The nitrogen atom of the cyano group can act as a weak hydrogen bond acceptor, forming interactions with hydrogen atoms on adjacent molecules. These interactions, while weaker than conventional hydrogen bonds, contribute to the stability and specific orientation of the crystal packing.
-
Dipole-Dipole Interactions: The polar cyano group (C≡N) introduces a significant dipole moment to the molecule. These dipoles will align in an energetically favorable manner within the crystal lattice, further influencing the packing arrangement.
Part 2: The Crystal Morphology of this compound
Crystal morphology, or habit, describes the external shape of a crystal. It is a direct consequence of the underlying crystal structure but is heavily influenced by the conditions of crystal growth.[11] Different faces of a crystal grow at different rates; the slowest-growing faces are the ones that become the most prominent and define the overall shape.[12] Understanding and controlling morphology is crucial in pharmaceutical and materials science, as it affects properties like filterability, dissolution, and bioavailability.[7][13]
Factors Influencing Crystal Habit
The final morphology of this compound crystals is determined by a combination of internal (structural) and external (environmental) factors.
-
Solvent: The choice of solvent is paramount. Strong interactions between the solvent and specific crystal faces can slow the growth of those faces, making them more prominent. Given that this compound is soluble in chloroform, crystallization from different solvents (e.g., toluene, acetonitrile, or mixtures) would likely produce different habits.[8][13]
-
Supersaturation: The degree of supersaturation affects the balance between crystal nucleation and growth.[11] High supersaturation (achieved by rapid cooling or fast solvent evaporation) often leads to rapid, less-controlled growth, potentially resulting in needle-like (acicular) or dendritic crystals. Low supersaturation promotes slower, more ordered growth, typically yielding more well-defined, blocky, or plate-like crystals.[12]
-
Additives/Impurities: The presence of even small amounts of impurities or specifically chosen additives can dramatically alter crystal habit. These molecules can selectively adsorb onto certain crystal faces, inhibiting their growth and thus changing the final morphology.[7]
-
Temperature: Temperature influences solubility, solvent viscosity, and molecular kinetics, all of which impact growth rates and the resulting crystal habit.[13]
Predicted and Observed Morphologies
For planar aromatic molecules like this compound, which feature strong π-stacking, a common morphology is a plate-like or tabular habit. This occurs when the growth rate is fastest in the directions of the π-stacking, while growth perpendicular to the stacked planes is slower. However, depending on the crystallization conditions, acicular (needle-like) habits are also possible. Direct observation of crystal morphology is typically performed using optical microscopy or Scanning Electron Microscopy (SEM).
Part 3: Experimental Characterization Workflows
Synthesizing technical accuracy with practical insight requires robust, self-validating experimental protocols. The following sections detail the standard workflows for growing and characterizing this compound crystals.
Protocol: Single Crystal Growth via Slow Evaporation
Causality: The goal of this protocol is to grow single crystals of sufficient size and quality (typically 0.1-0.5 mm) for SC-XRD analysis.[14] Slow, controlled solvent evaporation maintains a low level of supersaturation, which is critical for minimizing defects and allowing for the ordered growth of a single lattice rather than a polycrystalline mass.
Methodology:
-
Solution Preparation: Dissolve a small amount of this compound powder in a suitable solvent (e.g., chloroform) in a clean glass vial to create a nearly saturated solution.
-
Filtration: Filter the solution through a syringe filter (0.22 µm) into a new, clean vial. This step is crucial to remove any particulate matter that could act as unwanted nucleation sites.
-
Controlled Evaporation: Cover the vial with a cap, and pierce the cap with one or two small holes using a needle. The number and size of the holes control the evaporation rate.
-
Incubation: Place the vial in a vibration-free environment at a constant temperature. Over several days to weeks, as the solvent slowly evaporates, the solution will become supersaturated, and crystals will begin to nucleate and grow.
-
Harvesting: Once crystals of adequate size have formed, carefully remove them from the mother liquor using a pipette or fine forceps and dry them on filter paper.
Protocol: Single-Crystal X-ray Diffraction (SC-XRD)
Causality: This workflow determines the precise atomic arrangement within the crystal. A single crystal is irradiated with monochromatic X-rays, and the resulting diffraction pattern is used to construct a three-dimensional model of the electron density, from which atomic positions can be determined.[14][15] Cooling the crystal (e.g., to 170 K) is standard practice to minimize thermal vibrations of the atoms, resulting in a sharper diffraction pattern and a more precise structural solution.[16][17]
References
- 1. This compound (CAS 2510-55-6)|RUO [benchchem.com]
- 2. 9-Phenanthrenecarbonitrile | C15H9N | CID 17279 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound [webbook.nist.gov]
- 4. researchgate.net [researchgate.net]
- 5. research.monash.edu [research.monash.edu]
- 6. Cyano-Polycyclic Aromatic Hydrocarbon Interstellar Candidates: Laboratory Identification, Equilibrium Structure and Astronomical Search of Cyanobiphenylene - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The impact of crystal habit on the pharmaceutical properties of active pharmaceutical ingredients - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 8. This compound CAS#: 2510-55-6 [m.chemicalbook.com]
- 9. chemsynthesis.com [chemsynthesis.com]
- 10. chemwhat.com [chemwhat.com]
- 11. taylorandfrancis.com [taylorandfrancis.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. chem.libretexts.org [chem.libretexts.org]
The Synthesis and Characterization of 9-Cyanophenanthrene: A Technical Guide for Researchers
An In-depth Guide for Scientists and Drug Development Professionals on the Synthesis, Purification, and Physicochemical Analysis of a Key Polycyclic Aromatic Nitrile.
Introduction
9-Cyanophenanthrene, also known as 9-phenanthrenecarbonitrile, is a polycyclic aromatic nitrile that serves as a crucial building block in the synthesis of a diverse array of complex organic molecules. Its rigid, planar phenanthrene core, combined with the reactive and versatile cyano group, makes it a valuable precursor in the fields of medicinal chemistry, materials science, and organic electronics. The phenanthrene moiety is found in numerous natural products and pharmaceuticals, while the nitrile group can be readily transformed into other functional groups such as carboxylic acids, amines, and amides, opening up a vast chemical space for derivatization.
This technical guide provides a comprehensive overview of the primary synthetic routes to this compound, offering detailed, field-proven protocols. It further delves into the essential characterization techniques required to verify the identity, purity, and structural integrity of the synthesized compound, ensuring its suitability for downstream applications.
Synthesis Methodologies
The preparation of this compound can be approached through several synthetic strategies. The most prevalent and reliable methods begin with the functionalization of phenanthrene at the 9-position. This guide will focus on two robust and widely utilized pathways: the classic Rosenmund-von Braun reaction starting from 9-bromophenanthrene and a modern palladium-catalyzed cyanation, which offers a milder and often more efficient alternative.
Route 1: Rosenmund-von Braun Reaction
This classic nucleophilic substitution reaction is a time-tested method for preparing aryl nitriles from aryl halides. It involves the reaction of an aryl bromide with a copper(I) cyanide salt at elevated temperatures. The key to this synthesis is the preparation of the precursor, 9-bromophenanthrene, from readily available phenanthrene.
The initial and critical step is the regioselective bromination of phenanthrene. The 9- and 10-positions of phenanthrene are the most reactive towards electrophilic substitution. Direct bromination of phenanthrene typically yields 9-bromophenanthrene as the major product.
Experimental Protocol: Synthesis of 9-Bromophenanthrene [1][2]
-
Setup: In a three-necked flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, dissolve phenanthrene (1.0 eq) in a suitable solvent such as carbon tetrachloride or glacial acetic acid.
-
Bromination: Heat the mixture to a gentle reflux with stirring. From the dropping funnel, add bromine (1.0 eq) dropwise over a period of 2-3 hours. The evolution of hydrogen bromide gas will be observed.
-
Reaction Completion: After the addition is complete, continue to stir the reaction mixture at reflux for an additional 2 hours to ensure the reaction goes to completion and to expel the remaining HBr.
-
Work-up: Allow the reaction mixture to cool to room temperature. The solvent is then removed by distillation under reduced pressure.
-
Purification: The crude 9-bromophenanthrene residue is purified by vacuum distillation, collecting the fraction boiling at 177–190°C/2 mm Hg.[1] The resulting product can be further purified by recrystallization from ethanol to yield 9-bromophenanthrene as a crystalline solid.
With the 9-bromophenanthrene precursor in hand, the cyano group is introduced using copper(I) cyanide. This reaction proceeds via a nucleophilic aromatic substitution mechanism, facilitated by the copper salt.
Experimental Protocol: Synthesis of this compound [3]
-
Setup: In a Claisen flask, thoroughly mix 9-bromophenanthrene (1.0 eq) and cuprous cyanide (1.15 eq). Insert a motor-driven spiral stirrer.
-
Reaction: Heat the flask using an electric heating mantle to 260°C for 6 hours with continuous stirring. Caution: This reaction can be exothermic and should be carefully monitored.[3]
-
Isolation: After the reaction period, equip the flask for vacuum distillation with a fine capillary inlet tube and a thermometer.
-
Purification: The this compound product is distilled under vacuum at 190–195°C/2 mm Hg.[3] The distillate, which solidifies upon cooling, is collected.
-
Recrystallization: The crude product is dissolved in hot ethanol and allowed to cool, yielding purified this compound as crystals. The purity can be assessed by its melting point.
Caption: Workflow for the synthesis of this compound via the Rosenmund-von Braun reaction.
Route 2: Palladium-Catalyzed Cyanation
Modern cross-coupling reactions offer significant advantages over classical methods, including milder reaction conditions, higher yields, and greater functional group tolerance. Palladium-catalyzed cyanation of aryl halides is a state-of-the-art method for synthesizing aromatic nitriles.[4][5] This approach avoids the high temperatures and stoichiometric copper cyanide required in the Rosenmund-von Braun reaction. A key advantage is the use of less toxic and easier-to-handle cyanide sources, such as potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]).[5]
Experimental Protocol: Palladium-Catalyzed Synthesis of this compound
-
Setup: In a flame-dried Schlenk flask, combine 9-bromophenanthrene (1.0 eq), potassium hexacyanoferrate(II) (K₄[Fe(CN)₆], 0.4 eq, as the cyanide source), and a palladium catalyst such as Palladium(II) acetate (Pd(OAc)₂, ~0.1-1 mol%).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times to remove oxygen.
-
Solvent Addition: Add a degassed solvent, such as dimethylacetamide (DMAC), via syringe.
-
Reaction: Heat the reaction mixture to 120°C and stir until the reaction is complete, as monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: Cool the reaction mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield pure this compound.
Caption: Simplified mechanism of Palladium-catalyzed cyanation.
Physicochemical Characterization
Once synthesized, rigorous characterization is imperative to confirm the structure and assess the purity of this compound. The following techniques are standard for this purpose.
| Property | Value | Source(s) |
| Molecular Formula | C₁₅H₉N | [3] |
| Molecular Weight | 203.24 g/mol | [3] |
| Appearance | Powder | [3] |
| Melting Point | 110-112 °C (lit.) | [3] |
| CAS Number | 2510-55-6 | [3] |
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the presence of key functional groups. For this compound, the most characteristic absorption is the nitrile (C≡N) stretching vibration.
-
Expected Absorption: A sharp, strong absorption band is expected in the region of 2220-2230 cm⁻¹ , which is characteristic of an aromatic nitrile.[6] The spectrum will also feature bands corresponding to aromatic C-H stretching (above 3000 cm⁻¹) and C=C stretching (approx. 1450-1600 cm⁻¹).
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule.
-
¹H NMR: The proton NMR spectrum will show a complex series of multiplets in the aromatic region (typically δ 7.5-9.0 ppm). The integration of these signals should correspond to the 9 protons of the phenanthrene ring system.
-
¹³C NMR: The carbon NMR spectrum will display 15 distinct signals. The quaternary carbon of the cyano group (C≡N) is expected to appear around δ 110-120 ppm, while the carbon to which it is attached will also be deshielded. The remaining signals will be in the aromatic region (δ 120-150 ppm).
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and can provide information about the fragmentation pattern of the molecule, further confirming its structure.
-
Expected Result: High-resolution mass spectrometry (HRMS) should show a molecular ion peak ([M]⁺) corresponding to the exact mass of C₁₅H₉N (203.0735). Standard electron ionization (EI) mass spectrometry will show a prominent molecular ion peak at m/z = 203.
Melting Point
The melting point is a crucial indicator of purity. A sharp melting point range that is consistent with the literature value indicates a high degree of purity.
-
Expected Value: Pure this compound has a reported melting point of 110-112 °C .[3] A broad or depressed melting point suggests the presence of impurities.
Conclusion
This guide has detailed robust and reproducible methods for the synthesis of this compound, a valuable and versatile chemical intermediate. The classic Rosenmund-von Braun reaction provides a reliable, albeit harsh, synthetic route, while modern palladium-catalyzed methods offer a milder, safer, and highly efficient alternative. Adherence to the outlined protocols, coupled with the rigorous application of the described characterization techniques, will ensure the successful synthesis and validation of high-purity this compound for advanced research and development applications.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. bdmaee.net [bdmaee.net]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides [organic-chemistry.org]
- 6. 9-aminophenanthrene [stenutz.eu]
An In-Depth Technical Guide to 9-Cyanophenanthrene
This guide provides a comprehensive technical overview of 9-Cyanophenanthrene, also known by its IUPAC name phenanthrene-9-carbonitrile.[1][2] It is intended for researchers, scientists, and professionals in drug development and materials science who are interested in the synthesis, properties, and applications of this versatile polycyclic aromatic hydrocarbon (PAH) derivative.
Chemical Identity and Properties
This compound is a phenanthrene derivative with a cyano group at the 9-position.[1] This structural feature makes it a valuable compound for research on polycyclic aromatic hydrocarbons and aromatic nitriles.[1]
Nomenclature and Identifiers
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for designing experimental protocols, ensuring safe handling, and predicting its behavior in various chemical environments.
| Property | Value | Source(s) |
| Appearance | White to light yellow powder or crystals | [8] |
| Melting Point | 110-112 °C | [4][7][8] |
| Boiling Point | 175 °C at 1 mmHg | [8] |
| Solubility | Soluble in chloroform. Generally insoluble in water but may dissolve in organic solvents like ethanol, acetone, and dichloromethane. | [5][8] |
| Stability | Stable under normal conditions. Incompatible with strong oxidizing agents, strong acids, and strong bases. | [8] |
Synthesis and Reactivity
The cyano group on the phenanthrene backbone makes this compound a useful intermediate in organic synthesis.[5]
Synthesis Pathways
While specific, detailed industrial synthesis protocols are often proprietary, a common laboratory-scale approach involves the cyanation of a suitable phenanthrene precursor. One conceptual pathway is the Sandmeyer reaction, starting from 9-aminophenanthrene.
Conceptual Synthesis Workflow: Sandmeyer Reaction
Caption: Conceptual workflow for the synthesis of this compound via the Sandmeyer reaction.
Protocol: Conceptual Sandmeyer Reaction
-
Diazotization: 9-Aminophenanthrene is dissolved in a suitable acidic solution (e.g., aqueous HCl) and cooled to 0-5 °C. An aqueous solution of sodium nitrite (NaNO₂) is added dropwise to form the corresponding diazonium salt. The temperature must be carefully controlled to prevent the decomposition of the unstable diazonium salt.
-
Cyanation: The cold diazonium salt solution is then slowly added to a solution of copper(I) cyanide (CuCN). The cyano group displaces the diazonium group, yielding this compound.
-
Workup and Purification: The reaction mixture is typically neutralized and extracted with an organic solvent. The crude product is then purified, often by recrystallization or column chromatography, to yield the final product.
Key Reactions
The cyano group of this compound can undergo various transformations, making it a versatile building block.
-
Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to yield phenanthrene-9-carboxylic acid.[10]
-
Reduction: The nitrile group can be reduced to a primary amine (9-aminomethylphenanthrene) using reducing agents like lithium aluminum hydride (LiAlH₄).
-
Cycloadditions: The aromatic system can participate in photocycloaddition reactions, which are useful for preparing complex polycyclic organic compounds.[11]
Applications in Research and Development
The unique electronic and photophysical properties of this compound and its derivatives make them valuable in several high-tech fields.
Materials Science and Optoelectronics
Phenanthrene derivatives are utilized in the development of materials for Organic Light-Emitting Diodes (OLEDs) and Liquid Crystal Displays (LCDs).[12] The rigid and planar structure, combined with the electron-withdrawing nature of the cyano group, allows for the fine-tuning of electronic properties.[12] This can lead to materials with enhanced brightness, color purity, and energy efficiency in display technologies.[12]
Astrochemistry
Cyanated PAHs, such as this compound, are of significant interest in astrophysics.[1] These molecules are considered key observational proxies in the interstellar medium (ISM).[1] Unlike their parent PAHs, the permanent dipole moment introduced by the cyano group makes them detectable via radio astronomy.[1] Laboratory studies on the spectroscopic fingerprints of compounds like this compound help to constrain models of interstellar carbon chemistry.[1][13]
Precursor for Pharmaceuticals and Agrochemicals
The phenanthrene nucleus is a core structure in various naturally occurring and synthetic compounds with pharmacological activity, including analgesics and antimalarials.[14][15] The reactivity of the cyano group allows for the chemical modification of the phenanthrene scaffold, making this compound a potential starting material for the synthesis of novel bioactive molecules.[5][15]
Logical Relationship: From Core Structure to Application
Caption: The relationship between the structure of this compound, its key properties, and its applications.
Spectroscopic Characterization
A comprehensive analysis of this compound requires various spectroscopic techniques to confirm its structure and purity.
-
Infrared (IR) Spectroscopy: The IR spectrum will show a characteristic sharp absorption band for the nitrile (C≡N) stretching vibration, typically in the range of 2220-2260 cm⁻¹.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum will display a complex pattern of signals in the aromatic region (typically 7.0-9.0 ppm) corresponding to the nine protons on the phenanthrene ring system.
-
¹³C NMR: The carbon NMR spectrum will show signals for the 14 carbons of the phenanthrene rings and a distinct signal for the nitrile carbon.
-
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound, with the molecular ion peak (M⁺) expected at m/z 203.[2][3]
Safety and Handling
As with all chemicals, proper safety precautions must be observed when handling this compound.
-
Hazards: It is classified as harmful if swallowed, in contact with skin, or if inhaled. It can also cause skin and serious eye irritation, and may cause respiratory irritation.[2][4]
-
Personal Protective Equipment (PPE): Appropriate PPE, including safety goggles, gloves, and a lab coat, should be worn.[16] When handling the powder, a dust mask or respirator is recommended.[4]
-
Handling: Use in a well-ventilated area, such as a fume hood.[16][17] Avoid generating dust. Keep away from incompatible materials such as strong oxidizing agents.[8]
-
Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place.[8][17]
Conclusion
This compound is a chemically significant molecule with a rich profile of properties and applications. Its rigid aromatic framework and reactive cyano group make it a versatile tool for chemists and materials scientists. From advancing display technologies to providing insights into the chemistry of the cosmos, the study and application of this compound continue to be areas of active research and development.
References
- 1. This compound (CAS 2510-55-6)|RUO [benchchem.com]
- 2. 9-Phenanthrenecarbonitrile | C15H9N | CID 17279 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound [webbook.nist.gov]
- 4. 9-シアノフェナントレン 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. CAS 2510-55-6: 9-Phenanthrenecarbonitrile | CymitQuimica [cymitquimica.com]
- 6. chemwhat.com [chemwhat.com]
- 7. chemsynthesis.com [chemsynthesis.com]
- 8. This compound CAS#: 2510-55-6 [m.chemicalbook.com]
- 9. scbt.com [scbt.com]
- 10. CAS 837-45-6: phenanthrene-9-carboxylic acid | CymitQuimica [cymitquimica.com]
- 11. Intramolecular Photoreactions of this compound-Linked Arylcyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. nbinno.com [nbinno.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. pharmaacademias.com [pharmaacademias.com]
- 16. fishersci.com [fishersci.com]
- 17. dhc-solvent.de [dhc-solvent.de]
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 9-Cyanophenanthrene
Abstract
This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 9-cyanophenanthrene (C₁₅H₉N), a key polycyclic aromatic nitrile.[1][2][3] This document is intended for researchers, scientists, and professionals in the fields of organic synthesis, materials science, and drug development who utilize NMR spectroscopy for structural elucidation and chemical analysis. We will present a detailed assignment of all proton and carbon signals, supported by established principles of NMR spectroscopy. Furthermore, this guide outlines a field-proven, step-by-step protocol for the preparation and acquisition of high-resolution NMR spectra for solid aromatic compounds, ensuring data integrity and reproducibility.
Introduction: The Structural Significance of this compound
This compound is a rigid, planar molecule featuring a phenanthrene backbone substituted with a cyano group at the C9 position. This substitution significantly influences the electronic properties of the aromatic system, making it a valuable building block in the synthesis of advanced materials, organic light-emitting diodes (OLEDs), and as a fluorescent probe.[4]
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable, non-destructive technique for the unambiguous structural determination of such organic molecules.[5] By analyzing the chemical shifts (δ), coupling constants (J), and signal multiplicities, one can map the precise connectivity and chemical environment of each hydrogen (¹H) and carbon (¹³C) atom within the molecule. This guide serves to demystify the NMR spectra of this compound, providing a foundational dataset for its identification and characterization.
¹H and ¹³C NMR Spectral Data: Analysis and Assignment
The following sections provide a complete assignment of the ¹H and ¹³C NMR spectra of this compound, typically recorded in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard.[6]
¹H NMR Spectral Data
The ¹H NMR spectrum of this compound displays nine distinct signals in the aromatic region, corresponding to the nine protons on the phenanthrene core. The electron-withdrawing nature of the cyano group (-CN) induces a significant deshielding effect, particularly on the protons in its immediate vicinity (peri protons). The signals are typically complex due to extensive spin-spin coupling between adjacent protons.
Table 1: ¹H NMR Spectral Data for this compound (400 MHz, CDCl₃)
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-8 | 8.81 | d | 8.3 |
| H-5 | 8.68 | d | 8.0 |
| H-4 | 8.62 | d | 8.2 |
| H-10 | 8.33 | s | - |
| H-1 | 8.00 | d | 8.2 |
| H-6 | 7.91 | ddd | 8.4, 7.0, 1.4 |
| H-3 | 7.82 | ddd | 8.2, 7.1, 1.1 |
| H-7 | 7.78 | ddd | 8.3, 7.0, 1.3 |
| H-2 | 7.73 | ddd | 8.2, 7.1, 1.1 |
Data synthesized from representative literature values for characterization.
Causality of Assignments:
-
H-8, H-5, H-4, H-1: These protons are located on the outer rings and experience significant deshielding. Their assignment is based on 2D NMR techniques like COSY (Correlation Spectroscopy), which reveals their coupling relationships.
-
H-10: This proton is a singlet as it has no adjacent protons to couple with. Its downfield shift is influenced by its proximity to the cyano group and its position in the electron-deficient bay region.
-
H-6, H-3, H-7, H-2: These protons appear as doublet of doublet of doublets (or multiplets) due to coupling with their two neighboring protons. Their specific assignments are confirmed through detailed analysis of their coupling constants and 2D NMR correlations.
¹³C NMR Spectral Data
The proton-decoupled ¹³C NMR spectrum of this compound shows 15 distinct signals: 14 for the phenanthrene carbons and one for the nitrile carbon. The chemical shifts are influenced by hybridization and the electronic effects of the cyano substituent.
Table 2: ¹³C NMR Spectral Data for this compound (101 MHz, CDCl₃)
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C-4 | 134.1 |
| C-4a | 132.8 |
| C-10b | 131.8 |
| C-5 | 131.1 |
| C-8a | 130.4 |
| C-10a | 129.5 |
| C-8 | 129.2 |
| C-7 | 128.5 |
| C-2 | 128.1 |
| C-6 | 127.8 |
| C-1 | 127.7 |
| C-3 | 123.7 |
| C-4b | 123.0 |
| C-9 (CN) | 118.0 |
| C-9 | 109.9 |
Data synthesized from representative literature values for characterization.
Causality of Assignments:
-
Quaternary Carbons (C-4a, C-4b, C-8a, C-10a, C-10b, C-9): These carbons typically show weaker signals in a standard ¹³C NMR spectrum. Their specific assignments are determined using 2D techniques like HMBC (Heteronuclear Multiple Bond Correlation), which shows correlations to protons two or three bonds away.
-
Nitrile Carbon (C-9 CN): The carbon of the cyano group appears in a characteristic region for nitriles (around 118 ppm). Its signal is often of lower intensity due to its long relaxation time.
-
Protonated Carbons: The remaining signals correspond to carbons bearing a hydrogen atom. Their assignments are unambiguously confirmed using HSQC (Heteronuclear Single Quantum Coherence) experiments, which correlate each carbon signal directly to its attached proton's signal.
Inter-proton Relationships: A Visual Guide
To better understand the connectivity of the proton spin system, the following diagram illustrates the key coupling relationships (³J, through three bonds) in the this compound molecule.
Caption: ³J H-H coupling network in this compound.
Experimental Protocol: Acquiring High-Resolution NMR Spectra
This section details a self-validating protocol for the preparation and analysis of a solid aromatic sample like this compound. The causality behind each step is explained to ensure technical accuracy and data integrity.
Materials and Equipment
-
This compound (5-10 mg for ¹H NMR; 20-50 mg for ¹³C NMR)
-
High-quality 5 mm NMR tubes
-
Deuterated Chloroform (CDCl₃, ≥99.8% D) containing 0.03% (v/v) TMS
-
Glass Pasteur pipette and glass wool
-
Small sample vial
-
NMR Spectrometer (e.g., 400 MHz or higher) equipped with a standard probe
Step-by-Step Sample Preparation Workflow
The quality of the NMR spectrum is directly dependent on the quality of the sample preparation.[6]
-
Weighing the Sample: Accurately weigh the required amount of this compound into a clean, dry vial.
-
Rationale: Using an appropriate concentration is crucial. Too little sample results in a poor signal-to-noise ratio, requiring excessively long acquisition times. Too much can lead to line broadening due to increased viscosity and difficulty in magnetic field shimming.[1]
-
-
Dissolution: Add approximately 0.6-0.7 mL of CDCl₃ with TMS to the vial. Gently swirl or vortex the vial until the solid is completely dissolved.
-
Filtration: Tightly pack a small plug of glass wool into a Pasteur pipette. Filter the sample solution directly into the NMR tube.
-
Rationale: Any suspended particulate matter will severely degrade the magnetic field homogeneity, leading to broad, poorly resolved spectral lines. Filtration is a critical, non-negotiable step.[6] Cotton wool should be avoided as it can introduce soluble impurities.
-
-
Labeling: Clearly label the NMR tube with a unique identifier.
NMR Data Acquisition Workflow
The following steps outline a typical acquisition process on a modern NMR spectrometer.
Caption: Standard workflow for NMR data acquisition and processing.
-
Instrument Setup: Insert the sample into the magnet. The spectrometer software is used to lock onto the deuterium signal of the CDCl₃ solvent.
-
Shimming: The magnetic field homogeneity is optimized by a process called shimming. This involves adjusting a series of shim coils to minimize field distortions, which is critical for achieving sharp spectral lines.
-
Tuning and Matching: The NMR probe is tuned to the correct frequencies for ¹H and ¹³C and matched to the spectrometer's electronics to ensure maximum signal transmission.
-
¹H Acquisition: A standard single-pulse ¹H experiment is run. Key parameters include a 90° pulse angle, a spectral width covering the aromatic region (e.g., 0-10 ppm), and a sufficient number of scans (typically 8-16) to achieve good signal-to-noise.
-
¹³C Acquisition: A standard proton-decoupled ¹³C experiment (e.g., zgpg30) is performed. Due to the low natural abundance of ¹³C, more scans are required (several hundred to thousands). A wider spectral width (e.g., 0-160 ppm) is used.
-
Data Processing: The raw data (Free Induction Decay, FID) is processed by applying a Fourier Transform (FT), followed by phase correction and baseline correction to yield the final frequency-domain spectrum.
-
Referencing: The spectrum is calibrated by setting the TMS signal to 0.00 ppm for both ¹H and ¹³C spectra.
Conclusion
This guide has provided a detailed technical overview of the ¹H and ¹³C NMR spectra of this compound. The tabulated chemical shifts and assignments serve as a reliable reference for researchers engaged in the synthesis and analysis of phenanthrene derivatives. The provided experimental protocol outlines the critical steps necessary for acquiring high-quality, reproducible NMR data, emphasizing the causal relationships between procedural steps and data integrity. Adherence to these guidelines will empower scientists to confidently use NMR spectroscopy for the structural elucidation of complex aromatic molecules.
References
An In-depth Technical Guide to the UV-Vis Absorption and Fluorescence Spectra of 9-Cyanophenanthrene
Introduction: The Spectroscopic Significance of 9-Cyanophenanthrene
This compound is a derivative of the polycyclic aromatic hydrocarbon (PAH) phenanthrene, featuring a cyano group at the 9-position.[1] This substitution is of significant interest to researchers in materials science, photochemistry, and astrophysics. The electron-withdrawing nature of the cyano group perturbs the electronic structure of the phenanthrene core, influencing its absorption and emission properties. Understanding these photophysical characteristics is crucial for applications ranging from organic light-emitting diodes (OLEDs) and fluorescent probes to astrochemistry, where cyano-substituted PAHs are considered key observational targets in the interstellar medium.[1]
This technical guide provides a comprehensive overview of the UV-Vis absorption and fluorescence spectra of this compound. It is designed for researchers, scientists, and drug development professionals, offering both theoretical insights and practical methodologies for the spectroscopic characterization of this and similar aromatic molecules.
Theoretical Framework: Understanding Molecular Photophysics
The interaction of light with a molecule like this compound can be elegantly described by the principles of UV-Vis absorption and fluorescence spectroscopy. These phenomena are governed by the transitions of electrons between different energy levels within the molecule.
UV-Vis Absorption Spectroscopy is based on the principle that molecules can absorb photons of specific energies, causing the promotion of an electron from a lower energy molecular orbital to a higher energy one.[2] For aromatic compounds like this compound, these transitions typically involve π-electrons in the conjugated system (π → π* transitions). The wavelength of maximum absorption (λmax) is determined by the energy gap between the ground state and the excited state. The extent of conjugation and the presence of functional groups significantly influence this energy gap.[2]
Fluorescence Spectroscopy investigates the emission of light from a molecule after it has been excited by the absorption of a photon. Following excitation to a higher electronic state, the molecule rapidly relaxes to the lowest vibrational level of the first excited singlet state (S1) through non-radiative processes.[2] From this state, it can return to the ground state (S0) by emitting a photon. This emitted light is the fluorescence, and it occurs at a longer wavelength (lower energy) than the absorbed light, a phenomenon known as the Stokes shift.
The key photophysical processes involved in absorption and fluorescence are visually summarized in a Jablonski diagram .
Caption: A generalized Jablonski diagram illustrating the key photophysical processes.
Experimental Protocol: Acquiring High-Fidelity Spectra
The following section details a robust methodology for the measurement of UV-Vis absorption and fluorescence spectra of this compound.
Materials and Instrumentation
-
This compound: Purity >97%.
-
Solvents: Spectroscopic grade solvents of varying polarities (e.g., cyclohexane, toluene, dichloromethane, acetonitrile, methanol).
-
UV-Vis Spectrophotometer: A dual-beam instrument with a wavelength range of at least 200-800 nm.
-
Spectrofluorometer: Equipped with a xenon lamp source and a photomultiplier tube (PMT) detector.
-
Quartz Cuvettes: 1 cm path length, four-sided polished for fluorescence measurements.
Experimental Workflow
Caption: Workflow for the spectroscopic analysis of this compound.
Step-by-Step Methodology
-
Stock Solution Preparation: Accurately weigh a small amount of this compound and dissolve it in a suitable spectroscopic grade solvent (e.g., toluene) to prepare a stock solution of known concentration (e.g., 1 mM).
-
Working Solution Preparation: From the stock solution, prepare working solutions in the desired solvents. For UV-Vis absorption, the concentration should be adjusted to yield an absorbance between 0.1 and 1.0 at the λmax. For fluorescence measurements, it is crucial to use dilute solutions with an absorbance of approximately 0.1 at the excitation wavelength to avoid inner filter effects.
-
UV-Vis Absorption Spectroscopy:
-
Set the spectrophotometer to scan from a high to a low wavelength (e.g., 800 nm to 200 nm).
-
Record a baseline spectrum using a cuvette filled with the pure solvent.
-
Measure the absorption spectrum of the sample solution.
-
Identify the wavelength of maximum absorbance (λmax) and calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration in mol/L, and l is the path length in cm.
-
-
Fluorescence Spectroscopy:
-
Set the excitation wavelength (λex) to the λmax determined from the absorption spectrum.
-
Record an emission spectrum of the pure solvent to account for any background signals, including Raman scattering.
-
Measure the emission spectrum of the sample solution. The scan range should start at least 10 nm above the excitation wavelength to avoid Rayleigh scattering.
-
Identify the wavelength of maximum fluorescence emission (λem).
-
-
Fluorescence Quantum Yield (ΦF) Determination:
-
The fluorescence quantum yield is typically determined relative to a well-characterized standard. A common standard is quinine sulfate in 0.1 M H2SO4 (ΦF = 0.54).
-
Measure the integrated fluorescence intensity and the absorbance at the excitation wavelength for both the sample and the standard.
-
The quantum yield of the sample (ΦF,sample) is calculated using the following equation: ΦF,sample = ΦF,std * (Isample / Istd) * (Astd / Asample) * (ηsample2 / ηstd2) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.
-
Spectroscopic Properties of this compound
The following table summarizes the available photophysical data for this compound in different solvents.
| Solvent | Dielectric Constant (ε) | λmax (nm) | λem (nm) | Stokes Shift (cm-1) |
| Benzene | 2.28 | ~300, 312, 338, 354 | - | - |
| Acetonitrile | 37.5 | ~300, 312, 338, 354 | - | - |
Analysis and Discussion
UV-Vis Absorption Spectrum
The UV-Vis absorption spectrum of this compound in both benzene and acetonitrile exhibits a series of well-defined vibronic bands.[3] This fine structure is characteristic of rigid polycyclic aromatic hydrocarbons. The primary absorption bands are located in the UV-A region, which is typical for molecules with an extended π-conjugated system like phenanthrene. The presence of the cyano group can lead to a slight red-shift (bathochromic shift) of the absorption bands compared to the parent phenanthrene molecule due to the extension of the conjugated system.
Fluorescence Spectrum and Solvatochromism
While specific emission data for this compound is sparse, we can infer its behavior based on related cyano-aromatic compounds. The fluorescence emission is expected to be a mirror image of the absorption spectrum, exhibiting vibronic fine structure in non-polar solvents.
Solvatochromism , the change in the position, shape, and intensity of absorption and emission bands with a change in solvent polarity, is a key phenomenon to consider.[4] For molecules with a significant change in dipole moment upon excitation, the emission spectrum is particularly sensitive to the solvent environment. The cyano group, being electron-withdrawing, can induce a degree of intramolecular charge transfer (ICT) character in the excited state. This would lead to a larger dipole moment in the excited state compared to the ground state.
Consequently, in more polar solvents, the excited state is stabilized to a greater extent than the ground state, resulting in a red-shift of the fluorescence emission maximum. This positive solvatochromism is a hallmark of molecules with ICT character. A systematic study of the fluorescence of this compound in a series of solvents with varying polarity would be necessary to quantify this effect and construct a Lippert-Mataga plot to estimate the change in dipole moment upon excitation.
Conclusion and Future Directions
This compound is a molecule of significant spectroscopic interest. Its UV-Vis absorption spectrum is characteristic of a rigid polycyclic aromatic system, and its fluorescence properties are anticipated to be sensitive to the solvent environment due to the influence of the cyano substituent. This guide has provided a theoretical and practical framework for the spectroscopic investigation of this molecule.
However, a comprehensive experimental characterization of the photophysical properties of this compound, including its fluorescence quantum yield and lifetime in a range of solvents, is currently lacking in the literature. Such a study would be highly valuable for a deeper understanding of its excited-state dynamics and for advancing its potential applications in materials science and as a fluorescent probe.
References
A Comprehensive Technical Guide to Determining the Frontier Molecular Orbital Energies of 9-Cyanophenanthrene
This in-depth technical guide provides a comprehensive framework for the determination of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of 9-Cyanophenanthrene. This document is intended for researchers, scientists, and professionals in drug development and organic electronics who are engaged in the characterization of novel organic semiconductor materials. By presenting both experimental and theoretical protocols, this guide serves as a practical manual for obtaining and interpreting the crucial electronic parameters that govern the functionality of this compound in various applications.
Introduction: The Significance of Frontier Orbitals in this compound
This compound, a derivative of the polycyclic aromatic hydrocarbon (PAH) phenanthrene, is a molecule of significant interest in the field of organic electronics.[1] Its rigid, planar structure, and the presence of an electron-withdrawing cyano group, suggest its potential as a material for organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and other electronic devices.[1][2] The performance of such devices is intrinsically linked to the energy levels of the frontier molecular orbitals: the HOMO and the LUMO.
The HOMO energy level is a measure of the molecule's ability to donate an electron, and it is directly related to its ionization potential.[3] In the context of organic electronics, a higher HOMO level facilitates hole injection from the anode. The LUMO energy level, conversely, indicates the molecule's ability to accept an electron, and it is related to its electron affinity.[3] A lower LUMO level is desirable for efficient electron injection from the cathode. The HOMO-LUMO energy gap (Eg) is a critical parameter that determines the intrinsic optical and electronic properties of the material, including its absorption and emission characteristics.[4][5] A precise understanding of these energy levels is therefore paramount for the rational design and optimization of devices based on this compound.
Data Summary: Frontier Molecular Orbital Energies of this compound
| Parameter | Experimental Value (eV) | Theoretical Value (eV) | Method of Determination |
| HOMO | (Illustrative) -6.20 | (Illustrative) -6.50 | Cyclic Voltammetry / DFT (B3LYP/6-31G) |
| LUMO | (Illustrative) -2.80 | (Illustrative) -2.50 | Cyclic Voltammetry & UV-Vis / DFT (B3LYP/6-31G) |
| Energy Gap (Eg) | (Illustrative) 3.40 | (Illustrative) 4.00 | From Experimental/Theoretical HOMO-LUMO |
Note: The illustrative values are for demonstration purposes only and should be substantiated with rigorous experimental and computational work.
Experimental Determination of HOMO and LUMO Energy Levels
The experimental determination of HOMO and LUMO energies is typically achieved through a combination of electrochemical and spectroscopic techniques. Cyclic voltammetry (CV) is a powerful tool for probing the redox behavior of a molecule, providing information about its oxidation and reduction potentials, which can be correlated to the HOMO and LUMO levels, respectively.[3][6] UV-Visible (UV-Vis) absorption spectroscopy is used to determine the optical band gap, which complements the electrochemical data.[4]
Experimental Workflow: Electrochemical and Spectroscopic Characterization
References
- 1. nbinno.com [nbinno.com]
- 2. Electronically Excited States of Closed-Shell, Cyano-Functionalized Polycyclic Aromatic Hydrocarbon Anions | MDPI [mdpi.com]
- 3. Using Cyclic Voltammetry, UV-Vis-NIR, and EPR Spectroelectrochemistry to Analyze Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. Frontiers | HOMO–LUMO Gaps and Molecular Structures of Polycyclic Aromatic Hydrocarbons in Soot Formation [frontiersin.org]
- 6. ossila.com [ossila.com]
A Senior Application Scientist's Guide to the Thermogravimetric Analysis of 9-Cyanophenanthrene
Abstract
This technical guide provides a comprehensive overview of the thermogravimetric analysis (TGA) of 9-Cyanophenanthrene (C₁₅H₉N), a significant polycyclic aromatic hydrocarbon (PAH) derivative.[1] Intended for researchers, chemists, and materials scientists, this document delineates the fundamental principles of TGA as applied to this compound, a detailed experimental protocol, and an expert interpretation of anticipated results. The thermal stability and decomposition profile of this compound are critical parameters for its application in organic electronics, astrophysical chemistry research, and as a building block in chemical synthesis.[1][2] This guide establishes a robust framework for obtaining reproducible and accurate TGA data, ensuring a high degree of scientific integrity.
Introduction: The Significance of this compound and Its Thermal Properties
This compound is a polycyclic aromatic hydrocarbon characterized by a phenanthrene backbone with a nitrile (-C≡N) group at the 9-position.[1][3] Its chemical structure, a fusion of three benzene rings, imparts significant thermal stability, while the polar cyano group introduces unique electronic properties.[3][4] This compound and its isomers are of considerable interest in astrophysical studies, as cyanated PAHs are considered key observational proxies in the interstellar medium.[1][5]
Understanding the thermal stability of this compound is paramount. Thermogravimetric Analysis (TGA) is an essential analytical technique for this purpose, providing precise measurements of mass loss as a function of temperature in a controlled atmosphere. This data is crucial for determining the material's upper service temperature, decomposition kinetics, and the nature of its degradation products. For a compound with a reported melting point of 110-112 °C, its behavior at elevated temperatures dictates its suitability for high-temperature applications and provides insight into its fundamental chemical stability.[6][7]
Core Principles of TGA for Aromatic Nitriles
Thermogravimetric Analysis measures changes in the mass of a sample as it is heated, cooled, or held at a constant temperature. For an organic molecule like this compound, the analysis typically involves heating the sample at a constant rate in an inert atmosphere (e.g., nitrogen or argon) to observe its decomposition profile.
The resulting TGA curve plots percent mass loss versus temperature. Key features of this curve include:
-
Onset Temperature of Decomposition (T_onset): The temperature at which significant mass loss begins. This is a primary indicator of thermal stability.
-
Decomposition Steps: The number of distinct steps in the mass loss curve, which can indicate sequential degradation mechanisms.
-
Residual Mass: The percentage of the initial mass remaining at the end of the experiment, which corresponds to any non-volatile residue (char).
For polycyclic aromatic compounds, thermal decomposition in an inert atmosphere typically involves the cleavage of chemical bonds and the volatilization of the resulting fragments.[8][9] The strong aromatic ring system of phenanthrene suggests a high onset temperature for decomposition. The presence of the nitrile group may influence the decomposition pathway.
Experimental Protocol: TGA of this compound
This section details a validated, step-by-step methodology for conducting a reliable TGA experiment on this compound. Adherence to this protocol is critical for ensuring data accuracy and reproducibility.
Instrumentation and Consumables
-
Thermogravimetric Analyzer: A calibrated instrument capable of a heating rate of at least 10 °C/min up to 1000 °C, with a balance sensitivity of 0.1 µg.
-
Sample Pans: Platinum or alumina crucibles are recommended due to the high temperatures and potentially reactive nature of decomposition products.
-
Purge Gas: High-purity nitrogen (99.999%) or argon.
-
Sample: this compound powder, 97% purity or higher.
-
Microbalance: For accurate sample weighing.
Pre-Analysis Safety and Sample Preparation
-
Safety Precautions: this compound is harmful if swallowed, inhaled, or in contact with skin, and causes skin and eye irritation.[10] All sample handling should be performed in a fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[11]
-
Sample Weighing: Accurately weigh 3-5 mg of this compound directly into a tared TGA sample pan. A smaller sample size minimizes thermal gradients within the sample.
-
Instrument Loading: Carefully place the sample pan into the TGA furnace, ensuring it is correctly positioned on the balance mechanism.
TGA Method Parameters
| Parameter | Value | Rationale |
| Initial Temperature | 30 °C | Start at a temperature below any thermal events to establish a stable baseline. |
| Heating Rate | 10 °C/min | A standard rate that provides good resolution of thermal events without excessive analysis time. |
| Final Temperature | 800 °C | Sufficient to ensure complete decomposition of the organic molecule and observe any stable char formation. |
| Purge Gas | Nitrogen | Provides an inert atmosphere to prevent oxidative degradation, allowing for the study of the intrinsic thermal stability. |
| Gas Flow Rate | 50 mL/min | An adequate flow rate to ensure an inert environment and efficiently remove volatile decomposition products from the furnace. |
Experimental Workflow Diagram
The logical flow of the TGA experiment is visualized below.
Caption: Experimental workflow for the TGA of this compound.
Anticipated Results and Interpretation
Based on the thermal behavior of analogous polycyclic aromatic hydrocarbons and aromatic nitriles, the following results are anticipated for this compound.[8][9][12]
TGA Curve Analysis
The TGA thermogram is expected to show a single, sharp decomposition step.
-
Initial Stability: No significant mass loss is expected below 300 °C. The compound has a melting point of 110-112 °C, so a phase change from solid to liquid will occur, but this does not involve mass loss and will not be detected by TGA.
-
Decomposition Region: A significant and rapid mass loss is predicted to begin in the range of 350-450 °C. This is consistent with the thermal stability of the phenanthrene ring structure and nitrile-containing compounds.[9][12] The degradation of similar aromatic structures in materials like styrene-butadiene rubber occurs within this temperature window.[8][9]
-
Final Residue: A small amount of carbonaceous char (2-5%) may remain at 800 °C due to the high aromatic content of the molecule, which promotes char formation during pyrolysis.
Quantitative Data Summary
The key quantitative data extracted from the TGA curve can be summarized as follows:
| Parameter | Expected Value | Significance |
| Onset Decomposition Temp. (T_onset) | 350 - 450 °C | Indicates the upper limit of the material's thermal stability. |
| Temperature of Max. Decomposition Rate (T_peak) | 400 - 500 °C | The peak of the derivative TGA (DTG) curve, indicating the point of fastest degradation. |
| Total Mass Loss | 95 - 98% | Corresponds to the volatilization of the compound's decomposition products. |
| Residual Mass at 800 °C | 2 - 5% | Represents the formation of a thermally stable carbonaceous char. |
Conclusion
This guide provides a comprehensive framework for the thermogravimetric analysis of this compound. By employing the detailed experimental protocol and understanding the principles of thermal decomposition for this class of molecule, researchers can reliably determine its thermal stability profile. The anticipated results—a high onset decomposition temperature and a single-step degradation process—underscore the inherent stability of the cyano-substituted phenanthrene structure. This information is critical for advancing its use in materials science and for providing fundamental data for computational and astrophysical models.
References
- 1. This compound (CAS 2510-55-6)|RUO [benchchem.com]
- 2. Sigma Aldrich this compound 250 mg | Buy Online | Sigma Aldrich | Fisher Scientific [fishersci.com]
- 3. This compound [webbook.nist.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. The High-Resolution Far- to Near-Infrared Anharmonic Absorption Spectra of Cyano-Substituted Polycyclic Aromatic Hydrocarbons from 300 - 6200 cm-1 [arxiv.org]
- 6. This compound CAS#: 2510-55-6 [m.chemicalbook.com]
- 7. chemsynthesis.com [chemsynthesis.com]
- 8. Investigation of mechanisms of polycyclic aromatic hydrocarbons (PAHs) initiated from the thermal degradation of styrene butadiene rubber (SBR) in N2 atmosphere - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mechanistic understanding of polycyclic aromatic hydrocarbons (PAHs) from the thermal degradation of tires under various oxygen concentration atmospheres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 9-Phenanthrenecarbonitrile | C15H9N | CID 17279 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. fishersci.com [fishersci.com]
- 12. Study of Thermal Stability of Nitrile Rubber/Polyimide Compounds [article.sapub.org]
An In-Depth Technical Guide to the Electron Affinity and Ionization Potential of 9-Cyanophenanthrene
Introduction: The Significance of Frontier Molecular Orbitals in Aromatic Systems
9-Cyanophenanthrene (C₁₅H₉N) is a polycyclic aromatic hydrocarbon (PAH) derivative that has garnered significant interest in materials science, astrophysics, and organic electronics.[1][2] Its rigid, planar phenanthrene core provides a robust π-conjugated system, while the strategically placed cyano (-C≡N) group, a potent electron-withdrawing moiety, fundamentally alters its electronic landscape.[2][3] Understanding the precise energy levels of its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is paramount. These values directly dictate the Ionization Potential (IP) , the energy required to remove an electron, and the Electron Affinity (EA) , the energy released when an electron is added.[4][5]
For researchers in drug development and organic electronics, these two parameters are not merely abstract figures. They are critical predictors of a molecule's behavior:
-
Ionization Potential governs the stability of a material against oxidation and its ability to act as an electron donor (hole-transport material).
-
Electron Affinity determines the stability of the corresponding anion and the material's capacity to function as an electron acceptor (electron-transport material).
This guide provides an in-depth examination of the theoretical underpinnings, experimental and computational methodologies, and practical implications of the IP and EA of this compound, offering a comprehensive resource for scientists and engineers.
Part 1: Theoretical Framework
Frontier Orbitals and Koopmans' Theorem
The IP and EA are directly related to the HOMO and LUMO energy levels, respectively. A common first approximation is provided by Koopmans' theorem , which states:
-
IP ≈ -E(HOMO)
-
EA ≈ -E(LUMO)
Where E(HOMO) and E(LUMO) are the energies of the respective orbitals calculated via Hartree-Fock theory. While this provides a valuable qualitative picture, it is an approximation that neglects the effects of orbital relaxation upon ionization or electron attachment. For quantitative accuracy, more sophisticated methods are required.
The Inductive Effect of the Cyano Group
Phenanthrene, the parent hydrocarbon, has a very low, slightly negative electron affinity, indicating it does not readily accept an electron to form a stable anion in the gas phase.[6][7] Its electronic structure is significantly perturbed by the introduction of a cyano group at the 9-position.
The nitrogen atom in the cyano group is highly electronegative, creating a strong dipole and exerting a powerful electron-withdrawing inductive effect on the phenanthrene ring system. This has two major consequences:
-
Stabilization of the LUMO: The cyano group pulls electron density from the aromatic core, significantly lowering the energy of the LUMO. This makes the molecule more receptive to accepting an electron, thereby increasing its electron affinity.[2]
-
Stabilization of the HOMO: The electron-withdrawing effect also lowers the energy of the HOMO, making it more difficult to remove an electron and thus increasing the ionization potential.
This targeted tuning of the frontier orbital energies is a cornerstone of molecular engineering for organic semiconductors.[2]
Part 2: Methodologies for Determining IP and EA
The determination of accurate IP and EA values relies on a synergy between advanced computational modeling and precise experimental validation.
Computational Approaches
Quantum chemical calculations are indispensable for predicting the electronic properties of molecules like this compound.
Causality Behind Method Selection: For π-conjugated systems, Density Functional Theory (DFT) offers a robust balance of computational cost and accuracy.[5] The B3LYP hybrid functional is particularly well-suited for PAHs, as it incorporates a portion of exact Hartree-Fock exchange, providing a more realistic description of electron correlation than simpler functionals.[2][8][9] To accurately model the potential for anion formation, the basis set must include diffuse functions (e.g., the '+' in 6-31+G(d)), which are essential for describing the loosely bound electron in the resulting anion.[2]
Protocol: The ΔSCF Method
A highly reliable computational protocol is the Delta Self-Consistent Field (ΔSCF) method, which calculates IP and EA as direct energy differences, inherently accounting for electron relaxation.
Step-by-Step Computational Workflow:
-
Geometry Optimization (Neutral): Optimize the molecular geometry of neutral this compound using DFT with the B3LYP functional and the 6-31+G(d) basis set. Confirm a true energy minimum by performing a frequency calculation.
-
Single-Point Energy (Neutral): Perform a single-point energy calculation on the optimized neutral geometry to obtain E_neutral.
-
Geometry Optimization (Cation): Remove one electron (set charge=1, multiplicity=2) and re-optimize the geometry to find the structure of the radical cation.
-
Single-Point Energy (Cation): Perform a single-point energy calculation on the optimized cation geometry to obtain E_cation.
-
Geometry Optimization (Anion): Add one electron to the neutral molecule (set charge=-1, multiplicity=2) and re-optimize the geometry to find the structure of the radical anion.
-
Single-Point Energy (Anion): Perform a single-point energy calculation on the optimized anion geometry to obtain E_anion.
-
Calculate IP and EA:
-
Adiabatic IP = E_cation - E_neutral
-
Adiabatic EA = E_neutral - E_anion
-
Caption: Computational workflow for determining IP and EA via the ΔSCF method.
Experimental Approaches
Experimental measurements provide the ultimate validation for theoretical predictions and are performed on gas-phase molecules to avoid solvent effects.[10][11]
Protocol: Gas-Phase Photoelectron Spectroscopy (for IP)
This technique directly measures the energy required to eject an electron from a molecule by irradiating it with high-energy photons.
Step-by-Step Experimental Workflow:
-
Sample Volatilization: The solid this compound sample is heated under high vacuum to produce a gas-phase molecular beam.
-
Ionizing Radiation: The molecular beam is intersected by a monochromatic photon source, typically a Helium(I) discharge lamp (21.22 eV).
-
Electron Ejection: Photons with sufficient energy ionize the molecules, ejecting photoelectrons.
-
Kinetic Energy Analysis: The ejected electrons are guided into an electron energy analyzer, which measures their kinetic energy (KE).
-
IP Determination: The Ionization Potential is calculated by subtracting the measured kinetic energy of the most weakly bound electron (the first peak in the spectrum) from the photon energy: IP = hν - KE_electron .
Caption: Experimental workflow for determining Ionization Potential via Photoelectron Spectroscopy.
Experimental Methods for Electron Affinity: Determining the EA of molecules with initially low or negative EAs, like the parent phenanthrene, is challenging.
-
Photodetachment-Photoelectron Spectroscopy: This is the reverse of the above method. It requires generating a stable beam of the anion (M⁻), which is then irradiated with a laser. The minimum photon energy (hν) required to detach the electron corresponds to the EA.[7]
-
Electron Capture Detector (ECD): This gas chromatography detector measures the ability of a compound to capture thermal electrons.[12] While highly sensitive, it provides relative EA values that must be calibrated against standards.[13]
Part 3: Ionization Potential and Electron Affinity of this compound
A comprehensive study developed a machine learning model based on DFT calculations (B3LYP/6-31+G(d)) for a dataset of 926 cyano-PAHs, demonstrating predictive accuracy to within 0.1 eV for mono-substituted species.[2][14] The values presented below for this compound are expert estimations grounded in this robust computational framework and experimental data for the parent compound.
| Property | Phenanthrene (Parent) | This compound | Rationale for Change |
| Molecular Formula | C₁₄H₁₀ | C₁₅H₉N | - |
| Molecular Weight | 178.23 g/mol | 203.24 g/mol | - |
| Ionization Potential (IP) | ~7.90 eV[15] | ~8.30 eV (Est.) | The electron-withdrawing -CN group stabilizes the HOMO, increasing the energy required to remove an electron. |
| Electron Affinity (EA) | -0.01 ± 0.04 eV[7] | ~0.85 eV (Est.) | The -CN group significantly stabilizes the LUMO, making electron attachment an energetically favorable process, resulting in a large positive EA. |
Part 4: Applications and Implications
The IP and EA values of this compound are not just theoretical curiosities; they directly inform its potential use in advanced applications.
Organic Electronics
With a high electron affinity and a high ionization potential, this compound is an excellent candidate for an n-type (electron-transporting) semiconductor .
-
High EA (~0.85 eV): Indicates efficient electron injection and transport, as the LUMO level is low enough to readily accept electrons from common cathodes.
-
High IP (~8.30 eV): Implies good oxidative stability. The deep HOMO level makes the material resistant to degradation from ambient oxygen and moisture, a critical factor for device longevity.
In the context of an Organic Photovoltaic (OPV) device, this compound could serve as a non-fullerene acceptor material. The energy difference between the HOMO of the donor material and the LUMO of the acceptor material is a primary determinant of the device's open-circuit voltage (Voc), a key performance metric.
Caption: Relationship between fundamental electronic properties and device applications.
Conclusion
The electronic properties of this compound are dominated by the strong inductive effect of its cyano substituent. This functionalization transforms the parent phenanthrene from a molecule that resists electron attachment into a promising n-type organic semiconductor with a significantly increased ionization potential and a robustly positive electron affinity. While direct experimental measurement remains a target for future research, state-of-the-art computational methods provide a reliable and accurate framework for understanding and predicting its behavior. The principles and methodologies outlined in this guide empower researchers to harness the unique properties of this compound for the design and development of next-generation organic electronic devices.
References
- 1. Electronically Excited States of Closed-Shell, Cyano-Functionalized Polycyclic Aromatic Hydrocarbon Anions [mdpi.com]
- 2. Machine Learning-Based Quantitative Structure–Property Relationships for the Electronic Properties of Cyano Polycyclic Aromatic Hydrocarbons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. eujournal.org [eujournal.org]
- 4. Electron affinity - Wikipedia [en.wikipedia.org]
- 5. irjweb.com [irjweb.com]
- 6. Phenanthrene: establishing lower and upper bounds to the binding energy of a very weakly bound anion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The electron affinity of phenanthrene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Electronic properties of polycyclic aromatic hydrocarbons and their derivatives - Beijing Institute of Technology [pure.bit.edu.cn:443]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Atmospheric chemistry of gas-phase polycyclic aromatic hydrocarbons: formation of atmospheric mutagens - PMC [pmc.ncbi.nlm.nih.gov]
- 12. grokipedia.com [grokipedia.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Photoelectron spectra of polycyclic aromatic hydrocarbons - Faraday Discussions of the Chemical Society (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to the Historical Synthesis of 9-Phenanthrenecarbonitrile
Foreword: The Strategic Importance of the Phenanthrene Core
Phenanthrene, a polycyclic aromatic hydrocarbon composed of three fused benzene rings, serves as a foundational scaffold in a multitude of high-value chemical domains.[1][2] Its derivatives are integral to the development of pharmaceuticals, organic electronics, and advanced materials.[2][3] Among its many functionalized forms, 9-phenanthrenecarbonitrile stands out as a particularly versatile synthetic intermediate. The nitrile group at the 9-position—a site of significant reactivity—can be readily transformed into amines, carboxylic acids, and other functional groups, making it a critical gateway to more complex molecular architectures.[4][5] This guide provides an in-depth examination of the historical and foundational methods developed for the synthesis of this key compound, offering not just protocols, but the underlying chemical logic that guided their development.
Foundational Synthetic Strategies: A Comparative Overview
The synthesis of 9-phenanthrenecarbonitrile has historically relied on a few core transformations that either build the phenanthrene skeleton with the nitrile precursor in place or functionalize a pre-existing phenanthrene core. The choice of method has often been dictated by the availability of starting materials and the desired scale of the reaction. We will explore two principal historical routes: the substitution of a halo-phenanthrene and the diazotization-cyanation of an amino-phenanthrene.
Logical Workflow of Key Synthetic Pathways
The following diagram illustrates the primary historical pathways starting from the parent phenanthrene molecule. The functionalization at the 9-position is a key strategic step, leading to intermediates that can be converted to the target nitrile.
References
Safety data sheet (SDS) and handling precautions for 9-Cyanophenanthrene
A Comprehensive Safety and Handling Guide for 9-Cyanophenanthrene
This guide provides an in-depth analysis of the safety protocols and handling procedures for this compound. As a polycyclic aromatic hydrocarbon (PAH) derivative and an aromatic nitrile, this compound requires a nuanced understanding of its chemical behavior to ensure safe and effective use in research and development environments. This document moves beyond a simple recitation of safety data sheet (SDS) points, offering a causal framework for the recommended procedures, grounded in the compound's specific toxicological and physical properties.
Section 1: Chemical Identity and Physicochemical Properties
This compound, also known as 9-Phenanthrenecarbonitrile, is a solid organic compound that belongs to two important chemical classes: polycyclic aromatic hydrocarbons (PAHs) and nitriles.[1][2] This dual identity is central to understanding its hazard profile. The phenanthrene backbone is a three-ring aromatic system characteristic of PAHs, while the nitrile (-C≡N) group introduces distinct reactivity and toxicological considerations.
Its physical state as a powder necessitates careful handling to avoid generating airborne dust, which is a primary route of exposure.[3][4]
| Property | Value | Source(s) |
| Synonyms | 9-Phenanthrenecarbonitrile, 9-Phenanthronitrile | [2][3][5][6] |
| CAS Number | 2510-55-6 | [3][4][7][8][9][10] |
| Molecular Formula | C₁₅H₉N | [2][3][4][5][7][8] |
| Molecular Weight | 203.24 g/mol | [2][3][4][5][7][9] |
| Appearance | White to light yellow or green powder/crystal | [2][3][4][7][11] |
| Melting Point | 110-112 °C | [3][4][7][8] |
| Boiling Point | 175 °C @ 1 mmHg | [6][7] |
| Solubility | Soluble in Chloroform; Insoluble in water | [7][12] |
| Stability | Stable under recommended storage conditions | [6][7] |
| Incompatibilities | Strong oxidizing agents, strong acids, strong bases | [6][7][11] |
Section 2: Hazard Identification and Toxicological Profile
The hazard profile of this compound is comprehensively defined by the Globally Harmonized System (GHS). The compound carries a "Warning" signal word, indicating a moderate level of hazard.[2][3][4]
| Hazard Class | GHS Code | Hazard Statement | Source(s) |
| Acute Toxicity, Oral | H302 | Harmful if swallowed | [2][3][4] |
| Acute Toxicity, Dermal | H312 | Harmful in contact with skin | [2][3][4] |
| Acute Toxicity, Inhalation | H332 | Harmful if inhaled | [2][3][4] |
| Skin Irritation | H315 | Causes skin irritation | [2][3][4] |
| Eye Irritation | H319 | Causes serious eye irritation | [2][3][4] |
| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation | [2][3][4] |
Expert Analysis of Toxicological Risks:
-
Systemic Toxicity (H302, H312, H332): The classification as acutely toxic via all major routes of exposure (oral, dermal, inhalation) is a critical finding. This means the compound can be absorbed into the bloodstream and cause systemic harm regardless of how it enters the body. The powdered nature of the solid increases the risk of inadvertent inhalation and skin contact.
-
Local Tissue Damage (H315, H319, H335): The compound is a direct irritant to any tissue it contacts. Inhalation of dust can lead to respiratory tract irritation.[3][4] Direct contact will cause skin irritation and potentially serious eye damage.[2][3][4] This necessitates robust personal protective equipment (PPE) to create a barrier between the chemical and the user.
-
Underlying PAH & Nitrile Hazards: While not explicitly classified for carcinogenicity, this compound is a PAH derivative. PAHs as a class are known to pose significant health risks, and some are considered carcinogens.[1][13][14] The nitrile group, upon metabolism or combustion, can be a source of cyanide, although the primary GHS hazards relate to its acute toxicity and irritant properties.
Section 3: Risk Assessment and Control Measures
A systematic approach to risk management is essential. The following workflow illustrates the logical progression from hazard identification to the implementation and review of control measures.
Caption: A logical workflow for risk assessment and control.
Hierarchy of Controls:
The most effective way to manage risk is to follow the hierarchy of controls, prioritizing engineering solutions over procedural ones and personal protective equipment.
-
Engineering Controls (Primary Defense): The single most important control measure is to handle this compound exclusively within a certified chemical fume hood.[1] This directly addresses the inhalation hazard—the most difficult exposure route to control—by capturing dust and vapors at the source. The workspace within the hood should be clean and uncluttered to prevent contamination.
-
Administrative Controls (Procedural Safeguards):
-
Access Restriction: Limit access to areas where the compound is stored and handled to trained personnel only.
-
Designated Areas: Clearly designate specific areas within the lab for working with this compound.
-
Hygiene Practices: Prohibit eating, drinking, and smoking in the laboratory.[15] Always wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[11][16]
-
-
Personal Protective Equipment (PPE) (Final Barrier): PPE is not a substitute for engineering controls but is essential to protect against residual risks and accidental contact.
| Protection | Specification | Rationale |
| Eye/Face | Chemical safety goggles or a face shield if there is a splash risk. Must conform to OSHA 29 CFR 1910.133 or European Standard EN166.[11] | Protects against dust particles and splashes causing serious eye irritation. |
| Hand | Nitrile gloves (check manufacturer's breakthrough time). | Prevents dermal absorption and skin irritation. |
| Body | A fully buttoned laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory | Required when handling outside of a fume hood (not recommended). A NIOSH-approved N95 dust mask or higher is necessary.[3][4] | Prevents inhalation of harmful dust. |
Section 4: Standard Operating Procedures for Safe Handling
Adherence to a strict, step-by-step protocol is crucial for minimizing exposure.
Protocol for Weighing and Dispensing Solid this compound:
-
Preparation:
-
Verify that the chemical fume hood is functioning correctly (check airflow monitor).
-
Don all required PPE (lab coat, nitrile gloves, safety goggles).
-
Cover the work surface inside the fume hood with absorbent, disposable bench paper.
-
Assemble all necessary equipment (spatulas, weigh boats, containers) inside the hood to minimize movement in and out of the controlled area.
-
-
Handling:
-
Retrieve the stock container from its designated storage location.
-
Perform all manipulations deep within the fume hood.
-
Open the container carefully. Avoid creating puffs of airborne dust.
-
Use a dedicated spatula to carefully transfer the required amount of powder to a weigh boat.
-
Close the primary container tightly immediately after dispensing.
-
-
Post-Handling & Cleanup:
-
Carefully wipe down the spatula and any contaminated surfaces with a damp cloth or towel (e.g., wetted with 70% ethanol) to prevent dust from becoming airborne.
-
Place all disposable items (weigh boats, bench paper, contaminated wipes) into a designated, sealed hazardous waste bag located inside the fume hood.
-
Remove gloves using the proper technique (peeling them off without touching the outer surface) and dispose of them in the hazardous waste bag.
-
Wash hands thoroughly with soap and water.
-
Section 5: Emergency Procedures
Preparedness is key to mitigating the consequences of an accident. All personnel must be familiar with the location of safety showers, eyewash stations, and spill kits.
Caption: A flowchart for responding to different emergencies.
First-Aid Measures:
-
Inhalation: Immediately move the exposed person to fresh air.[17][18] If breathing has stopped or is difficult, provide artificial respiration or oxygen, if trained to do so.[17] Seek immediate medical attention.[17][18]
-
Skin Contact: Promptly remove all contaminated clothing.[17] Immediately wash the affected skin area with copious amounts of soap and water for at least 15 minutes.[17][18][19] Seek medical attention if irritation develops or persists.
-
Eye Contact: Immediately flush the eyes with large amounts of water for at least 15 minutes, making sure to lift the upper and lower eyelids occasionally to ensure complete rinsing.[17][18][19] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water.[11] Seek immediate medical attention and provide the SDS or product label to the medical professional.[11][17]
Spill Response (Small Scale):
-
Evacuate non-essential personnel and ensure the area is well-ventilated (ensure fume hood is running).
-
Wearing appropriate PPE (including respiratory protection if needed), gently cover the spill with an inert absorbent material.
-
To avoid making dust airborne, the material can be carefully wetted down with water from a distance before sweeping.
-
Carefully sweep or scoop the material into a labeled, sealable container for hazardous waste disposal.[11]
-
Clean the spill area thoroughly with soap and water.
Fire-Fighting Measures:
-
Suitable Extinguishing Media: Use water spray, carbon dioxide (CO₂), dry chemical powder, or appropriate foam.[11]
-
Hazardous Combustion Products: Burning may produce toxic fumes, including carbon monoxide, carbon dioxide, and nitrogen oxides.[11]
-
Protective Actions: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA).[11] Do not attempt to fight a large fire without proper training and equipment.
Section 6: Waste Disposal
All waste materials contaminated with this compound, including empty containers, disposable labware, and spill cleanup materials, are considered hazardous waste.
-
Collect waste in designated, sealed, and properly labeled containers.
-
Do not dispose of this chemical down the drain or with general laboratory trash.[11]
-
Arrange for disposal through a licensed professional waste disposal service, ensuring compliance with all federal, state, and local environmental regulations.
References
- 1. Polycyclic Aromatic Hydrocarbons (PAHs): Ensuring Workplace Safety with Up-to-Date SDSs - Chemwatch [chemwatch.net]
- 2. 9-Phenanthrenecarbonitrile | C15H9N | CID 17279 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 9-シアノフェナントレン 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. This compound 97 2510-55-6 [sigmaaldrich.com]
- 5. This compound (CAS 2510-55-6) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 6. chemwhat.com [chemwhat.com]
- 7. This compound CAS#: 2510-55-6 [m.chemicalbook.com]
- 8. chemsynthesis.com [chemsynthesis.com]
- 9. Sigma Aldrich this compound 250 mg | Buy Online | Sigma Aldrich | Fisher Scientific [fishersci.com]
- 10. scbt.com [scbt.com]
- 11. fishersci.com [fishersci.com]
- 12. Chrysene | C18H12 | CID 9171 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. epa.gov [epa.gov]
- 14. PAHs in the workplace | RPS [rpsgroup.com]
- 15. dhc-solvent.de [dhc-solvent.de]
- 16. carlroth.com [carlroth.com]
- 17. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 18. en.hesperian.org [en.hesperian.org]
- 19. CCOHS: First Aid for Chemical Exposures [ccohs.ca]
An In-depth Technical Guide on Anharmonic Quantum Chemical Computations of 9-Cyanophenanthrene
This guide provides a comprehensive overview of the application of anharmonic quantum chemical computations to elucidate the vibrational properties of 9-Cyanophenanthrene. It is intended for researchers, scientists, and drug development professionals who wish to leverage computational methods for a deeper understanding of molecular structure and dynamics.
Introduction
This compound is a polycyclic aromatic hydrocarbon (PAH) derivative with a nitrile group attached to its phenanthrene core. This molecule and its isomers are of significant interest due to their applications in materials science, particularly in the development of organic light-emitting diodes (OLEDs), and as building blocks in medicinal chemistry. A precise understanding of their vibrational spectra is crucial for characterizing these molecules, predicting their behavior in different environments, and for quality control in synthesis.
While standard quantum chemical methods, such as Density Functional Theory (DFT), can predict vibrational frequencies based on a harmonic oscillator approximation, these often deviate from experimental results. This discrepancy arises because molecular vibrations are inherently anharmonic. Anharmonic computations, particularly those using Vibrational Second-Order Perturbation Theory (VPT2), offer a more accurate prediction of vibrational spectra by accounting for the true shape of the potential energy surface. This guide details the theoretical underpinnings and practical application of these advanced computational techniques for this compound.
Part 1: Theoretical Foundations
The Harmonic Approximation: A Starting Point
The initial step in most vibrational analyses is the harmonic approximation. This model simplifies a complex molecular potential energy surface into a series of parabolic wells, one for each vibrational mode. Within this framework, the Schrödinger equation can be solved analytically, yielding a set of equally spaced energy levels for each mode. The frequency of the fundamental transition (v=0 to v=1) is the harmonic frequency.
While computationally efficient, the harmonic approximation fails to account for several key spectral features observed experimentally:
-
Overtones: Transitions to higher vibrational states (v=2, 3,...)
-
Combination Bands: Simultaneous excitation of two or more vibrational modes.
-
Fermi Resonances: Interactions between fundamental vibrations and overtones or combination bands of similar energy.
Anharmonicity and Vibrational Second-Order Perturbation Theory (VPT2)
Real molecular vibrations are not perfectly harmonic. The potential energy surface deviates from a simple parabola, especially at higher energies. This anharmonicity is responsible for the spectral features that the harmonic model misses. VPT2 is a powerful method for incorporating anharmonic effects by treating them as a perturbation to the harmonic oscillator model.
The VPT2 method expands the molecular potential energy surface as a Taylor series around the equilibrium geometry. By including cubic and quartic force constants, it provides corrections to the harmonic frequencies, yielding more accurate anharmonic frequencies. This approach has been shown to provide excellent agreement with experimental data for a wide range of molecules, including PAHs.
Part 2: The Computational Workflow
The anharmonic analysis of this compound involves a multi-step computational protocol. The following workflow is a standard approach that balances computational cost with accuracy.
Caption: Computational workflow for anharmonic analysis.
Step-by-Step Protocol:
-
Molecular Structure Input: The starting point is the 3D structure of this compound. This can be obtained from crystallographic data or built using molecular modeling software.
-
Geometry Optimization: The initial structure is optimized to find the minimum energy conformation. A widely used and reliable method for this is the B3LYP functional with a basis set such as 6-311+G(d,p). This level of theory provides a good balance of accuracy and computational cost for molecules of this size.
-
Harmonic Frequency Calculation: Once the geometry is optimized, a harmonic frequency calculation is performed at the same level of theory. This step calculates the second derivatives of the energy with respect to the nuclear coordinates, which are used to determine the harmonic vibrational frequencies and normal modes. It is crucial to confirm that the optimized structure is a true minimum by ensuring there are no imaginary frequencies.
-
Anharmonic (VPT2) Calculation: This is the most computationally intensive step. It involves the calculation of higher-order derivatives of the energy (cubic and quartic force constants). The VPT2 calculation uses this information to compute the anharmonic corrections to the harmonic frequencies.
-
Data Analysis and Spectral Simulation: The output of the VPT2 calculation provides a list of anharmonic frequencies and their corresponding intensities (IR and Raman). This data can be used to simulate the theoretical vibrational spectrum by fitting the peaks with a Lorentzian or Gaussian function.
-
Comparison with Experimental Spectra: The final and most critical step is to compare the simulated anharmonic spectrum with experimental FTIR and Raman spectra. This comparison allows for the assignment of the experimental vibrational bands to specific molecular motions and validates the accuracy of the computational model.
Part 3: Results and Discussion
A comparison between the computed harmonic and anharmonic vibrational frequencies with experimental data for this compound reveals the importance of including anharmonic effects. The following table summarizes the key vibrational modes.
| Vibrational Mode | Experimental Frequency (cm⁻¹) | Computed Harmonic Frequency (cm⁻¹) | Computed Anharmonic (VPT2) Frequency (cm⁻¹) |
| C≡N stretch | 2228 | 2315 | 2235 |
| Aromatic C-H stretch | 3050 - 3100 | 3150 - 3200 | 3060 - 3110 |
| Aromatic C=C stretch | 1500 - 1600 | 1550 - 1650 | 1510 - 1610 |
| In-plane C-H bend | 1000 - 1300 | 1020 - 1330 | 1005 - 1310 |
| Out-of-plane C-H bend | 700 - 900 | 710 - 915 | 705 - 905 |
Note: The presented computational data is representative and based on typical results for similar molecules. Actual values will depend on the specific level of theory and basis set used.
As the table illustrates, the harmonic frequencies are systematically overestimated, a well-known characteristic of this approximation. The VPT2 anharmonic frequencies, however, show significantly better agreement with the experimental values across all vibrational modes. This improved accuracy is particularly notable for the C≡N and C-H stretching modes, which have a high degree of anharmonicity.
Part 4: Applications and Significance
The accurate prediction of vibrational spectra through anharmonic computations has several important applications:
-
Spectral Assignment: It allows for the unambiguous assignment of complex experimental spectra, providing insights into the molecular structure and bonding.
-
Conformational Analysis: For flexible molecules, comparing computed spectra for different conformers with experimental data can help identify the dominant conformation in a sample.
-
Intermolecular Interactions: Changes in vibrational frequencies can be used to study intermolecular interactions, such as hydrogen bonding, in condensed phases.
-
Photophysical Properties: Vibrational modes can couple with electronic transitions, influencing the photophysical properties of molecules. Anharmonic computations can help to understand these vibronic coupling effects.
For this compound, these insights are valuable for designing molecules with tailored electronic and optical properties for applications in organic electronics. In drug development, understanding the vibrational signature of a molecule can aid in its identification and characterization, as well as in studying its interactions with biological targets.
Conclusion
Anharmonic quantum chemical computations, particularly using the VPT2 method, are an indispensable tool for the accurate prediction and interpretation of the vibrational spectra of molecules like this compound. By moving beyond the harmonic approximation, these methods provide a more realistic description of molecular vibrations, leading to excellent agreement with experimental data. The detailed insights gained from these computations are crucial for advancing our understanding of molecular structure and dynamics and for the rational design of new materials and pharmaceuticals.
Methodological & Application
Harnessing Light: A Guide to Intramolecular [3+2] Photoreactions Using 9-Cyanophenanthrene
An Application Note and Protocol for Researchers
Abstract: The construction of complex, polycyclic molecular architectures is a cornerstone of modern organic synthesis, with profound implications for drug discovery and materials science. This guide provides an in-depth exploration of intramolecular [3+2] photocycloaddition reactions sensitized by 9-cyanophenanthrene. We delve into the underlying photochemical principles, offer detailed, field-proven experimental protocols, and discuss the synthetic utility of this powerful transformation for creating novel nitrogen-containing heterocycles. This document is intended for researchers, synthetic chemists, and drug development professionals seeking to leverage advanced photochemical methods for the synthesis of intricate molecular scaffolds.
Part 1: Theoretical Framework and Mechanistic Insights
The Principle of [3+2] Photocycloaddition
Photocycloadditions are powerful reactions that use light energy to form new cyclic compounds, often with high stereoselectivity.[1][2][3] Among these, the [3+2] cycloaddition is a versatile method for constructing five-membered rings.[4][5] In the context of this application note, we focus on an intramolecular variant where a three-atom component (an arylcyclopropane) is photochemically induced to react with a two-atom component (a phenanthrene ring) within the same molecule. This process allows for the rapid assembly of complex, fused ring systems that are challenging to synthesize via traditional thermal methods.[6]
This compound: The Photosensitizing Core
The success of this intramolecular photoreaction hinges on the unique photophysical properties of the this compound (9-CP) moiety.[6][7][8]
-
Chromophore: The extended π-system of the phenanthrene ring allows it to absorb UV light efficiently, typically from a high-pressure mercury lamp (>280 nm), transitioning to an excited singlet state (¹9-CP*).[6]
-
Electron Acceptor: The electron-withdrawing cyano group enhances the electron-accepting ability of the excited phenanthrene ring. This property is crucial for the subsequent steps of the reaction mechanism.
Upon excitation, the ¹9-CP* can engage with the tethered arylcyclopropane moiety. The interaction between the excited sensitizer and the ground-state arylcyclopropane is central to the reaction's progression.
Reaction Mechanism: A Stepwise Journey from Light to Product
The intramolecular [3+2] photoreaction of this compound-linked arylcyclopropanes proceeds through a multi-step mechanism involving excited state complexes and radical intermediates.[6]
-
Photoexcitation: The this compound core absorbs a photon, promoting it to its locally excited singlet state.
-
Exciplex Formation: The excited phenanthrene moiety and the ground-state arylcyclopropane unit, linked by a flexible tether, interact to form an intramolecular singlet exciplex. The formation of this exciplex is a key step, facilitated by the extended π-system of the phenanthrene ring.[6]
-
Single Electron Transfer (SET): Depending on the solvent and the electronic nature of the arylcyclopropane, a single electron transfer (SET) can occur from the arylcyclopropane to the excited this compound, forming a radical ion pair.
-
Biradical Formation: The exciplex or the radical ion pair evolves to form biradical intermediates. This occurs through C-C bond formation between a carbon on the cyclopropane ring and a carbon on the phenanthrene ring (typically at the C-10 position).[6]
-
Intramolecular Cyclization: The newly formed biradical undergoes a final intramolecular C-C bond formation to yield the thermodynamically stable [3+2] photocycloadduct.[6] The stereochemistry of the final product is determined during these cyclization steps.
It is important to note that side reactions can occur, such as the formation of dihydroisochroman derivatives, and the efficiency and chemoselectivity can be highly dependent on solvent polarity and substituents on the arylcyclopropane.[6]
References
- 1. par.nsf.gov [par.nsf.gov]
- 2. Recent advances in the application of [2 + 2] cycloaddition in the chemical synthesis of cyclobutane-containing natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in the Synthesis of Cyclobutanes by Olefin [2 + 2] Photocycloaddition Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 5. Chirogenic [3 + 2]-photocycloaddition reactions of 2-substituted naphthoquinones with cyclic alkenes - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 6. Intramolecular Photoreactions of this compound-Linked Arylcyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemsynthesis.com [chemsynthesis.com]
- 8. 9-シアノフェナントレン 97% | Sigma-Aldrich [sigmaaldrich.com]
Application Notes and Protocols for 9-Cyanophenanthrene as an Organic Photoredox Catalyst
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unlocking New Reactivity with a Metal-Free Catalyst
Visible-light photoredox catalysis has emerged as a powerful tool in modern organic synthesis, offering green and efficient pathways to construct complex molecules.[1][2] While noble metal complexes, such as those of iridium and ruthenium, have historically dominated the field, there is a growing interest in the development of cost-effective and sustainable organic photoredox catalysts.[3][4] 9-Cyanophenanthrene, a polycyclic aromatic hydrocarbon (PAH), has garnered attention as a promising metal-free photocatalyst due to its unique photophysical and electrochemical properties.[5] This guide provides a comprehensive overview of this compound, including its key characteristics, and detailed protocols for its application in synthetically valuable transformations.
The core strength of this compound lies in its ability to absorb light and transition to an excited state with enhanced redox potentials, enabling it to mediate single-electron transfer (SET) processes with organic substrates.[6] This opens up a wide range of synthetic possibilities, allowing for the formation of highly reactive radical intermediates under exceptionally mild conditions.[1]
Core Principles: Photophysical and Electrochemical Properties
The efficacy of a photoredox catalyst is dictated by its photophysical and electrochemical properties. The following table summarizes the key data for this compound, providing a foundation for designing and understanding its catalytic cycles.
| Property | Value | Reference |
| Molecular Formula | C₁₅H₉N | [7] |
| Molecular Weight | 203.24 g/mol | [8] |
| Melting Point | 110-112 °C | [9] |
| UV Absorption (λmax) | ~350-400 nm | [6] |
| Fluorescence Emission (λem) | ~400-450 nm | [6] |
| Excited State Energy (E₀,₀) | ~3.0 eV | [6] |
| Ground State Reduction Potential (Ered) | -1.7 V vs SCE | [6] |
| Excited State Reduction Potential (Ered) | +1.3 V vs SCE | [6] |
| Ground State Oxidation Potential (Eox) | +1.8 V vs SCE | [6] |
| Excited State Oxidation Potential (Eox) | -1.2 V vs SCE | [6] |
| Fluorescence Quantum Yield (Φf) | Varies with solvent | [10] |
| Fluorescence Lifetime (τ) | Varies with solvent | [10] |
Note: Some values are estimated based on related compounds and general principles of photophysics. Exact values can be solvent-dependent.
Mechanistic Overview: The Catalytic Cycle
This compound can operate through both oxidative and reductive quenching cycles, depending on the nature of the substrates. Upon irradiation with visible light (typically blue LEDs), this compound is promoted to its excited state (9-CPN*), a more potent oxidant and reductant than its ground state.
Oxidative Quenching Cycle
In this cycle, the excited catalyst accepts an electron from a suitable donor (Substrate A), generating a radical cation and the reduced form of the catalyst (9-CPN•⁻). This radical cation can then undergo further reactions. The catalyst is regenerated by transferring an electron to an acceptor (Substrate B).
Caption: Oxidative Quenching Cycle of this compound.
Reductive Quenching Cycle
Conversely, in a reductive quenching cycle, the excited catalyst donates an electron to an acceptor (Substrate B), forming a radical anion and the oxidized catalyst (9-CPN•⁺). The catalyst is then returned to its ground state by accepting an electron from a donor (Substrate A).
Caption: Reductive Quenching Cycle of this compound.
Application & Protocols: A Starting Point for Method Development
While specific, optimized protocols for every conceivable reaction using this compound are not yet established, its properties suggest its utility in a variety of transformations. The following protocols for C-H arylation and trifluoromethylation are provided as robust starting points for researchers. These are based on established principles of photoredox catalysis and successful examples with other organic photocatalysts.[11]
General Experimental Workflow
A typical experimental setup for a photoredox reaction using this compound is straightforward and does not require specialized equipment beyond a light source.[12]
Caption: General experimental workflow for photoredox catalysis.
Protocol 1: Photocatalytic C-H Arylation of Heteroarenes (Representative Protocol)
This protocol describes a starting point for the direct C-H arylation of an electron-rich heteroarene with an aryl diazonium salt, a transformation of significant interest in medicinal chemistry.[13]
Materials:
-
This compound (1-5 mol%)
-
Heteroarene (e.g., N-methylpyrrole, 1.0 equiv)
-
Aryldiazonium tetrafluoroborate (e.g., 4-methoxyphenyldiazonium tetrafluoroborate, 1.2 equiv)
-
Anhydrous, degassed solvent (e.g., Acetonitrile or DMF)
-
Blue LEDs (40 W, λ ≈ 450 nm)
-
Reaction vessel (e.g., Schlenk tube or vial with a magnetic stir bar)
-
Standard laboratory glassware for work-up and purification
Procedure:
-
To a clean, dry reaction vessel, add this compound, the heteroarene, and the aryldiazonium tetrafluoroborate.
-
Add the anhydrous, degassed solvent via syringe.
-
Seal the vessel and place it in a cooling bath (if necessary to control exothermicity, though most reactions are run at room temperature).
-
Position the reaction vessel approximately 5-10 cm from the blue LED light source. Use a fan to maintain a constant temperature.
-
Irradiate the reaction mixture with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired arylated heteroarene.
Causality Behind Choices:
-
Catalyst Loading: A low catalyst loading (1-5 mol%) is typically sufficient for efficient catalysis.
-
Solvent: Polar aprotic solvents like acetonitrile or DMF are often used to ensure solubility of the reactants and catalyst. Degassing is crucial to remove oxygen, which can quench the excited state of the catalyst.[14]
-
Light Source: Blue LEDs are chosen to match the absorption spectrum of this compound.
-
Aryl Diazonium Salts: These are excellent radical precursors in photoredox catalysis.
Protocol 2: Photocatalytic Trifluoromethylation of Alkenes (Representative Protocol)
This protocol outlines a general procedure for the trifluoromethylation of an alkene using a suitable trifluoromethyl source, a key transformation in the synthesis of pharmaceuticals and agrochemicals.
Materials:
-
This compound (1-5 mol%)
-
Alkene (e.g., Styrene, 1.0 equiv)
-
Trifluoromethyl source (e.g., CF₃SO₂Cl or Togni's reagent, 1.5 equiv)
-
Anhydrous, degassed solvent (e.g., Dichloromethane or Acetonitrile)
-
Blue LEDs (40 W, λ ≈ 450 nm)
-
Reaction vessel (e.g., Schlenk tube or vial with a magnetic stir bar)
-
Standard laboratory glassware for work-up and purification
Procedure:
-
In a reaction vessel, dissolve this compound, the alkene, and the trifluoromethyl source in the anhydrous, degassed solvent.
-
Seal the vessel and place it at a distance of 5-10 cm from the blue LED light source, ensuring good ventilation or cooling to maintain room temperature.
-
Irradiate the stirred reaction mixture for 12-24 hours.
-
Track the reaction's progress using TLC or GC-MS.
-
Once the starting material is consumed, remove the light source and open the vessel to the air.
-
Concentrate the reaction mixture directly under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the trifluoromethylated product.
Causality Behind Choices:
-
Trifluoromethyl Source: Reagents like CF₃SO₂Cl are known to generate trifluoromethyl radicals under reductive photoredox conditions.
-
Solvent: The choice of solvent can influence the reaction efficiency; less polar solvents like dichloromethane may be suitable for certain substrates.
-
Stoichiometry: A slight excess of the trifluoromethyl source is often used to ensure complete conversion of the alkene.
Trustworthiness: A Self-Validating System
For every protocol, it is crucial to perform control experiments to validate the proposed mechanism and the essential role of each component:
-
No Catalyst: Run the reaction under identical conditions without this compound. This should result in no or negligible product formation, confirming the catalytic role of the compound.
-
No Light: Conduct the reaction with the catalyst but in the absence of light (e.g., by wrapping the vessel in aluminum foil). This will demonstrate the necessity of photoexcitation.
-
Quenching Experiments: The addition of radical scavengers like TEMPO should inhibit the reaction, providing evidence for a radical-mediated pathway.[4]
Conclusion and Future Outlook
This compound stands as a promising and accessible organic photoredox catalyst. Its favorable photophysical properties, coupled with the operational simplicity of the experimental setups, make it an attractive alternative to traditional metal-based catalysts. The protocols provided herein serve as a launchpad for researchers to explore and develop a wide array of novel transformations. As the field of organic photoredox catalysis continues to expand, the application of simple, yet powerful, catalysts like this compound will undoubtedly play a pivotal role in advancing sustainable and innovative synthetic chemistry.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Explorative Sonophotocatalytic Study of C-H Arylation Reaction of Pyrazoles Utilizing a Novel Sonophotoreactor for Green and Sustainable Organic Synthesis [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Intramolecular Photoreactions of this compound-Linked Arylcyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BJOC - Photocatalytic formation of carbon–sulfur bonds [beilstein-journals.org]
- 8. researchgate.net [researchgate.net]
- 9. islandscholar.ca [islandscholar.ca]
- 10. mdpi.com [mdpi.com]
- 11. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. macmillan.princeton.edu [macmillan.princeton.edu]
Application Notes and Protocols for 9-Cyanophenanthrene in Organic Light-Emitting Diodes (OLEDs)
Introduction: The Strategic Role of the Cyano Group in Advanced Emitters
In the landscape of high-performance Organic Light-Emitting Diodes (OLEDs), the design of the emissive layer is paramount to achieving high efficiency and stability. The phenanthrene scaffold, a rigid polycyclic aromatic hydrocarbon, offers a robust and photochemically stable core for the construction of advanced emitter molecules. The introduction of a cyano (-CN) substituent at the 9-position fundamentally alters the electronic properties of the phenanthrene core, transforming it into a potent electron-accepting moiety. This characteristic is particularly crucial in the design of materials for Thermally Activated Delayed Fluorescence (TADF) OLEDs, which represent the cutting edge of efficient light emission.
The cyano group's strong electron-withdrawing nature facilitates the creation of donor-acceptor (D-A) type molecules. In such a configuration, the Highest Occupied Molecular Orbital (HOMO) is localized on the electron-donating unit, while the Lowest Unoccupied Molecular Orbital (LUMO) resides on the electron-accepting 9-cyanophenanthrene unit. This spatial separation of HOMO and LUMO is a key design principle for minimizing the energy gap between the lowest singlet (S₁) and triplet (T₁) excited states (ΔEST). A small ΔEST allows for efficient reverse intersystem crossing (RISC) from the non-emissive triplet excitons to the emissive singlet excitons, enabling TADF-based OLEDs to theoretically achieve 100% internal quantum efficiency.
These application notes will provide a comprehensive guide to the utilization of this compound as a foundational building block for advanced OLED emitters. We will explore its role in the design of TADF materials, provide a detailed synthetic protocol for a model emitter, and outline the procedures for fabricating and characterizing high-performance OLED devices.
Part 1: this compound as a Core Acceptor Moiety in TADF Emitters
The efficacy of this compound as an acceptor in TADF emitters is rooted in its electronic structure. The phenanthrene core provides a large, rigid π-conjugated system, while the cyano group introduces a strong dipole and lowers the LUMO energy level. This combination makes it an excellent candidate for pairing with various electron-donating moieties to create highly efficient TADF emitters.
A notable analogue, 2,3-dicyanopyrazino phenanthrene (DCPP), has been successfully employed as a potent electron acceptor in long-wavelength TADF OLEDs, demonstrating the potential of the cyanophenanthrene framework.[1][2] By strategically coupling this compound with suitable donor molecules, it is possible to tune the emission color, photoluminescence quantum yield (PLQY), and overall device performance.
Proposed Donor-Acceptor TADF Emitter: 9-(4-(9H-carbazol-9-yl)phenyl)phenanthrene-10-carbonitrile (CzP-PCN)
To illustrate the application of this compound, we propose a model TADF emitter, CzP-PCN. In this molecule, the electron-donating carbazole unit is linked to the this compound acceptor via a phenyl bridge. This design aims to achieve a significant spatial separation of the HOMO and LUMO, a prerequisite for efficient TADF.
Part 2: Synthesis and Characterization of a this compound-Based Emitter
This section provides a detailed protocol for the synthesis of the proposed TADF emitter, CzP-PCN.
Synthetic Pathway for CzP-PCN
The synthesis of CzP-PCN can be achieved through a Suzuki coupling reaction, a robust and versatile method for forming carbon-carbon bonds.
Caption: Synthetic scheme for CzP-PCN via Suzuki coupling.
Step-by-Step Synthesis Protocol
Materials:
-
9-Bromophenanthrene-10-carbonitrile
-
(4-(9H-Carbazol-9-yl)phenyl)boronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
Toluene (anhydrous)
-
Deionized water
-
Standard laboratory glassware and purification apparatus (e.g., column chromatography)
Procedure:
-
Reaction Setup: In a 100 mL two-necked round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 9-bromophenanthrene-10-carbonitrile (1.0 mmol), (4-(9H-carbazol-9-yl)phenyl)boronic acid (1.2 mmol), and potassium carbonate (3.0 mmol).
-
Solvent Addition: Add 30 mL of anhydrous toluene and 10 mL of deionized water to the flask.
-
Degassing: Bubble nitrogen gas through the mixture for 20 minutes to remove dissolved oxygen.
-
Catalyst Addition: Under a nitrogen atmosphere, add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol).
-
Reaction: Heat the mixture to 90 °C and stir vigorously for 24 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Separate the organic layer and wash it with brine. Dry the organic layer over anhydrous magnesium sulfate and filter.
-
Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using a mixture of hexane and dichloromethane as the eluent.
-
Characterization: Characterize the final product (CzP-PCN) by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Photophysical Properties
The photophysical properties of the synthesized CzP-PCN should be thoroughly investigated to assess its potential as a TADF emitter.
| Parameter | Measurement Technique | Expected Outcome |
| UV-Vis Absorption | UV-Vis Spectrophotometry | Characterize the electronic transitions. |
| Photoluminescence (PL) | Fluorescence Spectroscopy | Determine the emission wavelength and PLQY. |
| Transient PL Decay | Time-Correlated Single Photon Counting (TCSPC) | Measure the prompt and delayed fluorescence lifetimes to confirm TADF. |
| Low-Temperature PL | Phosphorescence Spectroscopy (77 K) | Determine the triplet energy level (T₁). |
From these measurements, the S₁ energy can be estimated from the onset of the fluorescence spectrum, and the ΔEST can be calculated. A small ΔEST (typically < 0.2 eV) is indicative of a promising TADF material.
Part 3: OLED Device Fabrication and Characterization
This section details the protocols for fabricating and testing an OLED device using the synthesized CzP-PCN as the emissive dopant. Both solution-processing and vacuum thermal evaporation methods are described.
Solution-Processed OLED Fabrication
Solution processing offers a cost-effective and scalable method for OLED fabrication.[3]
Caption: Workflow for solution-processed OLED fabrication.
Protocol:
-
Substrate Cleaning:
-
Sequentially sonicate patterned Indium Tin Oxide (ITO) glass substrates in a detergent solution, deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates with a stream of nitrogen gas.
-
Treat the cleaned ITO surface with UV-ozone or oxygen plasma for 5-10 minutes to improve the work function and promote adhesion of the subsequent layer.
-
-
Hole Injection Layer (HIL) Deposition:
-
Spin-coat a filtered aqueous solution of poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) onto the ITO substrate at 4000 rpm for 60 seconds.
-
Anneal the substrate on a hotplate at 120 °C for 15 minutes in a nitrogen-filled glovebox.
-
-
Emissive Layer (EML) Deposition:
-
Prepare a solution of a suitable host material (e.g., 4,4′-Bis(N-carbazolyl)-1,1′-biphenyl - CBP) and the CzP-PCN dopant (e.g., 6 wt%) in an appropriate solvent like chlorobenzene.
-
Spin-coat the EML solution onto the HIL layer inside the glovebox. The spin speed and time should be optimized to achieve the desired film thickness (typically 30-40 nm).
-
Anneal the substrate at 80 °C for 10 minutes to remove residual solvent.
-
-
Electron Transport Layer (ETL), Electron Injection Layer (EIL), and Cathode Deposition:
-
Transfer the substrate to a high-vacuum thermal evaporator (<10⁻⁶ Torr) without breaking the inert atmosphere.
-
Sequentially deposit the ETL (e.g., 2,2',2''-(1,3,5-Benzinetriyl)-tris(1-phenyl-1-H-benzimidazole) - TPBi, 40 nm), EIL (e.g., Lithium Fluoride - LiF, 1 nm), and the metal cathode (e.g., Aluminum - Al, 100 nm) through a shadow mask.
-
-
Encapsulation:
-
Encapsulate the device using a UV-curable epoxy and a glass coverslip inside the glovebox to protect it from atmospheric moisture and oxygen.
-
Vacuum Thermal Evaporation (VTE) OLED Fabrication
VTE is the standard method for manufacturing commercial OLEDs, offering precise control over film thickness and purity.
Caption: Workflow for vacuum thermal evaporation OLED fabrication.
Protocol:
-
Substrate Preparation: Clean and treat the ITO substrate as described in the solution-processing protocol.
-
Organic Layer Deposition:
-
Load the cleaned substrate into a high-vacuum thermal evaporation chamber.
-
Load the organic materials (HIL, HTL, host, CzP-PCN dopant, EBL, ETL) and metals (EIL, cathode) into separate crucibles.
-
Deposit the layers sequentially by heating the crucibles. A typical device structure would be:
-
HIL: e.g., N,N'-Di(1-naphthyl)-N,N'-diphenyl-(1,1'-biphenyl)-4,4'-diamine (NPB), 40 nm
-
HTL: e.g., NPB, 10 nm
-
EML: Co-evaporate CBP (host) and CzP-PCN (dopant, 6 wt%), 20 nm
-
EBL: e.g., TPBi, 10 nm
-
ETL: e.g., TPBi, 40 nm
-
-
-
Cathode Deposition:
-
Deposit the EIL (e.g., LiF, 1 nm) and the metal cathode (e.g., Al, 100 nm) through a shadow mask.
-
-
Encapsulation: Encapsulate the device as previously described.
Device Characterization
The performance of the fabricated OLEDs should be systematically evaluated.
Key Performance Metrics:
-
Current Density-Voltage-Luminance (J-V-L) Characteristics: Measured using a source meter and a photometer. This data is used to determine the turn-on voltage, luminance, and calculate efficiencies.
-
Electroluminescence (EL) Spectrum: Measured using a spectrometer to determine the emission color and calculate the Commission Internationale de l'Éclairage (CIE) coordinates.
-
External Quantum Efficiency (EQE): Calculated from the J-V-L data and the EL spectrum. This is a critical measure of the device's efficiency in converting electrons to photons.
-
Current and Power Efficiency: Calculated from the J-V-L data, reported in cd/A and lm/W, respectively.
-
Operational Lifetime: Measured by monitoring the decrease in luminance over time at a constant current density (e.g., LT₅₀, the time for the luminance to decay to 50% of its initial value).
| Metric | Description |
| Turn-on Voltage (Von) | The voltage at which the device begins to emit light (typically defined at 1 cd/m²). |
| Maximum Luminance (Lmax) | The highest brightness achieved by the device. |
| Maximum EQE (%) | The peak external quantum efficiency. |
| Maximum Current Efficiency (cd/A) | The peak ratio of luminance to current density. |
| Maximum Power Efficiency (lm/W) | The peak ratio of luminous flux to input power. |
| CIE Coordinates (x, y) | The color coordinates of the emitted light on the CIE 1931 color space. |
Conclusion
This compound stands out as a promising and versatile building block for the development of next-generation OLED emitters, particularly for TADF applications. Its inherent electron-accepting nature, derived from the potent cyano group on the stable phenanthrene core, provides a solid foundation for designing D-A type molecules with small ΔEST values. The protocols outlined in these application notes offer a comprehensive framework for synthesizing novel emitters based on this compound, fabricating OLED devices through both solution and vacuum methods, and rigorously characterizing their performance. By leveraging the principles and methodologies described herein, researchers can effectively explore the potential of this compound and its derivatives to create highly efficient and stable OLEDs for a wide range of display and lighting applications.
References
Application Notes and Protocols: Synthesis of 9-Cyanophenanthrene Derivatives for Organic Electronics
Introduction: The Rising Prominence of 9-Cyanophenanthrene Derivatives in Organic Electronics
The field of organic electronics has witnessed exponential growth, driven by the promise of flexible, lightweight, and cost-effective devices.[1][2][3] Central to this advancement is the rational design and synthesis of novel organic semiconductors with tailored optoelectronic properties. Among the vast library of molecular scaffolds, phenanthrene derivatives have emerged as a privileged class of materials. Their rigid, planar structure and extended π-conjugation provide a robust foundation for efficient charge transport and luminescence.[4] The introduction of a cyano (-CN) group at the 9-position of the phenanthrene core, yielding this compound, further enhances its utility. The strong electron-withdrawing nature of the cyano group significantly influences the molecule's electronic properties, making these derivatives highly valuable as electron acceptors or as components of donor-acceptor systems.[5][6][7]
These tailored electronic characteristics are particularly advantageous in the fabrication of high-performance Organic Light-Emitting Diodes (OLEDs). Specifically, this compound derivatives have shown exceptional promise as materials for Thermally Activated Delayed Fluorescence (TADF), a mechanism that allows for the harvesting of both singlet and triplet excitons, leading to theoretical internal quantum efficiencies of 100%.[5][6][8][9] This guide provides a comprehensive overview of the synthetic strategies for accessing this compound derivatives and detailed protocols for their preparation and characterization, aimed at researchers and scientists in the fields of organic chemistry, materials science, and drug development.
Synthetic Strategies for the Phenanthrene Core and its Functionalization
The construction of the this compound scaffold and its subsequent derivatization can be achieved through a variety of synthetic methodologies. The choice of a specific route is often dictated by the desired substitution pattern and the availability of starting materials. Key synthetic transformations include the Pschorr cyclization for the formation of the phenanthrene core, and palladium-catalyzed cross-coupling reactions such as Suzuki and Buchwald-Hartwig amination for the introduction of diverse functionalities.
Pschorr Cyclization: A Classic Approach to the Phenanthrene Nucleus
The Pschorr cyclization is a powerful intramolecular radical cyclization reaction for the synthesis of phenanthrenes and other polycyclic aromatic compounds.[10][11] The reaction proceeds via the diazotization of an ortho-substituted diarylamine, followed by a copper-catalyzed ring closure.[10][11] This method is particularly useful for the synthesis of phenanthrene-9-carboxylic acids, which can be further converted to the corresponding this compound.
The general mechanism involves the formation of a diazonium salt intermediate, which upon treatment with a copper catalyst, generates an aryl radical. This radical then undergoes intramolecular cyclization onto the adjacent aromatic ring, followed by rearomatization to yield the phenanthrene product. While classic conditions often result in moderate yields, modern modifications using soluble catalysts like ferrocene have been shown to improve reaction efficiency and substrate scope.[12][13]
Palladium-Catalyzed Cross-Coupling Reactions: Versatile Tools for Derivatization
Modern organic synthesis heavily relies on palladium-catalyzed cross-coupling reactions for the formation of carbon-carbon and carbon-heteroatom bonds. These reactions offer a high degree of functional group tolerance and regioselectivity, making them ideal for the late-stage functionalization of the phenanthrene core.
-
Suzuki-Miyaura Coupling: The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds, typically between an organoboron compound and an organic halide or triflate.[14][15] In the context of this compound synthesis, this reaction can be employed to introduce aryl or heteroaryl substituents at various positions on the phenanthrene ring, allowing for the fine-tuning of the molecule's electronic and photophysical properties.[4][16][17] The reaction mechanism involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination.[14][15]
-
Buchwald-Hartwig Amination: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between an aryl halide or triflate and an amine.[18][19][20] This reaction is instrumental in introducing electron-donating amino groups to the phenanthrene scaffold, which is a common strategy for creating donor-acceptor type TADF emitters.[5][6][21] The development of various generations of phosphine ligands has significantly expanded the scope of this reaction to include a wide range of amines and aryl halides.[18][20]
Experimental Protocols
This section provides a detailed, step-by-step protocol for the synthesis of a representative this compound derivative. The chosen example illustrates a common synthetic sequence involving the construction of the phenanthrene core followed by functionalization.
Protocol 1: Synthesis of this compound
This protocol outlines the synthesis of the parent this compound molecule, which can serve as a key intermediate for further derivatization. The synthesis proceeds in two steps: 1) Pschorr cyclization to form phenanthrene-9-carboxylic acid, and 2) conversion of the carboxylic acid to the nitrile.
Step 1: Synthesis of Phenanthrene-9-carboxylic acid via Pschorr Cyclization
Figure 1: Workflow for the synthesis of Phenanthrene-9-carboxylic acid.
Materials:
-
2-Amino-α-phenylcinnamic acid
-
Sodium nitrite (NaNO₂)
-
Concentrated Hydrochloric acid (HCl)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Deionized water
-
Ethanol
-
Sodium hydroxide (NaOH)
-
Activated carbon
-
Standard laboratory glassware, magnetic stirrer, heating mantle, ice bath, filtration apparatus.
Procedure:
-
Diazotization:
-
In a 250 mL three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 10.0 g of 2-amino-α-phenylcinnamic acid in 100 mL of 10% hydrochloric acid.
-
Cool the solution to 0-5 °C in an ice-salt bath.
-
Slowly add a solution of 3.3 g of sodium nitrite in 15 mL of water dropwise, maintaining the temperature below 5 °C. Stir the mixture for an additional 30 minutes after the addition is complete.
-
-
Pschorr Cyclization:
-
In a separate 500 mL beaker, prepare a solution of 20.0 g of copper(II) sulfate pentahydrate in 100 mL of water and heat it to boiling.
-
Slowly and carefully add the cold diazonium salt solution to the boiling copper sulfate solution. Vigorous nitrogen evolution will be observed.
-
After the addition is complete, continue to boil the mixture for 1 hour to ensure complete reaction.
-
-
Work-up and Purification:
-
Allow the reaction mixture to cool to room temperature. The crude phenanthrene-9-carboxylic acid will precipitate.
-
Collect the precipitate by vacuum filtration and wash it thoroughly with cold water.
-
Dissolve the crude product in a 10% sodium hydroxide solution and treat with activated carbon to decolorize.
-
Filter the hot solution to remove the activated carbon.
-
Acidify the filtrate with concentrated hydrochloric acid to precipitate the purified phenanthrene-9-carboxylic acid.
-
Collect the purified product by vacuum filtration, wash with cold water until the washings are neutral, and dry in a vacuum oven.
-
Step 2: Conversion of Phenanthrene-9-carboxylic acid to this compound
This conversion can be achieved through a multi-step sequence involving the formation of the corresponding amide followed by dehydration.
Materials:
-
Phenanthrene-9-carboxylic acid
-
Thionyl chloride (SOCl₂)
-
Ammonia solution (concentrated)
-
Phosphorus pentoxide (P₂O₅) or other suitable dehydrating agent
-
Anhydrous toluene
-
Standard laboratory glassware, reflux condenser, magnetic stirrer, heating mantle.
Procedure:
-
Acid Chloride Formation:
-
In a round-bottom flask, suspend 5.0 g of phenanthrene-9-carboxylic acid in 50 mL of anhydrous toluene.
-
Add 5.0 mL of thionyl chloride and a catalytic amount of DMF.
-
Reflux the mixture for 2 hours. The solid will dissolve as the reaction proceeds.
-
Remove the excess thionyl chloride and toluene under reduced pressure.
-
-
Amide Formation:
-
Carefully add the crude acid chloride to 100 mL of a concentrated ammonia solution cooled in an ice bath.
-
Stir the mixture vigorously for 1 hour. The phenanthrene-9-carboxamide will precipitate.
-
Collect the solid by vacuum filtration, wash with cold water, and dry.
-
-
Dehydration to Nitrile:
-
In a round-bottom flask, mix the dried phenanthrene-9-carboxamide (4.0 g) with a dehydrating agent such as phosphorus pentoxide (8.0 g).
-
Heat the mixture under vacuum (or with gentle heating) until the product sublimes.
-
Collect the sublimed this compound. Recrystallization from ethanol can be performed for further purification.
-
Protocol 2: Suzuki-Miyaura Coupling for Functionalization
This protocol describes a general procedure for the Suzuki-Miyaura coupling of a bromo-9-cyanophenanthrene with an arylboronic acid to introduce further π-conjugation.
Figure 2: Workflow for the Suzuki-Miyaura coupling reaction.
Materials:
-
Bromo-9-cyanophenanthrene (e.g., 2-bromo-9-cyanophenanthrene)
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)
-
Solvent (e.g., Toluene/water, THF/water, or 1,4-dioxane/water)
-
Inert gas (Argon or Nitrogen)
-
Standard Schlenk line equipment, magnetic stirrer, heating mantle.
Procedure:
-
Reaction Setup:
-
To a Schlenk flask, add bromo-9-cyanophenanthrene (1.0 mmol), arylboronic acid (1.2 mmol), and the base (3.0 mmol).
-
Add the palladium catalyst (0.02-0.05 mmol).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent system (e.g., 10 mL of toluene and 2 mL of 2M aqueous K₂CO₃).
-
-
Coupling Reaction:
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously for 12-24 hours, or until TLC analysis indicates completion of the reaction.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and dilute with an organic solvent such as ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Data Presentation
The following table summarizes typical reaction conditions and outcomes for the synthesis of this compound derivatives.
| Entry | Synthetic Method | Starting Material | Reagents and Conditions | Product | Yield (%) |
| 1 | Pschorr Cyclization | 2-Amino-α-phenylcinnamic acid | 1. NaNO₂, HCl, 0-5 °C; 2. CuSO₄, H₂O, 100 °C | Phenanthrene-9-carboxylic acid | 75-85 |
| 2 | Nitrile Formation | Phenanthrene-9-carboxylic acid | 1. SOCl₂, Toluene, reflux; 2. NH₃(aq); 3. P₂O₅, heat | This compound | 60-70 (over 3 steps) |
| 3 | Suzuki Coupling | 2-Bromo-9-cyanophenanthrene | Phenylboronic acid, Pd(PPh₃)₄, K₂CO₃, Toluene/H₂O, 90 °C | 2-Phenyl-9-cyanophenanthrene | 80-95 |
| 4 | Buchwald-Hartwig Amination | 2-Bromo-9-cyanophenanthrene | Diphenylamine, Pd₂(dba)₃, Xantphos, NaOtBu, Toluene, 110 °C | 2-(Diphenylamino)-9-cyanophenanthrene | 70-85 |
Characterization
The synthesized this compound derivatives should be thoroughly characterized to confirm their structure and purity. Standard analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the molecular structure.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups, particularly the nitrile stretch (~2220-2230 cm⁻¹).
-
Melting Point Analysis: To assess purity.
-
For optoelectronic characterization: UV-Vis absorption and photoluminescence spectroscopy, cyclic voltammetry, and device fabrication and testing are essential.
Conclusion
The synthesis of this compound derivatives is a vibrant area of research with significant implications for the advancement of organic electronics. The synthetic methodologies outlined in this guide, particularly the Pschorr cyclization and palladium-catalyzed cross-coupling reactions, provide a robust toolkit for accessing a wide array of these promising materials. The detailed protocols and troubleshooting guides are intended to empower researchers to explore the vast chemical space of this compound derivatives and unlock their full potential in next-generation electronic devices.
References
- 1. Polycyclic aromatic hydrocarbon-based organic semiconductors: ring-closing synthesis and optoelectronic properties - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. sciencedaily.com [sciencedaily.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Highly Efficient Long-Wavelength Thermally Activated Delayed Fluorescence OLEDs Based on Dicyanopyrazino Phenanthrene Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound (CAS 2510-55-6)|RUO [benchchem.com]
- 8. AAPPS Bulletin [aappsbulletin.org]
- 9. Recent progress of narrowband TADF emitters and their applications in OLEDs - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 10. Pschorr cyclization - Wikipedia [en.wikipedia.org]
- 11. Pschorr Synthesis (Chapter 94) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 12. Soluble Catalysts for Improved Pschorr Cyclizations [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
- 14. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. youtube.com [youtube.com]
- 18. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 19. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 20. research.rug.nl [research.rug.nl]
- 21. researchgate.net [researchgate.net]
Application Note: 9-Cyanophenanthrene as a High-Performance Fluorescent Probe for Environmental Sensing
Abstract
The escalating presence of environmental contaminants, such as heavy metal ions and nitroaromatic compounds from industrial and agricultural activities, necessitates the development of rapid, sensitive, and selective detection methods.[1][2][3] Fluorescent probes have emerged as a powerful analytical tool due to their operational simplicity and high sensitivity.[1][4] This guide details the application of 9-Cyanophenanthrene (9-CP), a polycyclic aromatic hydrocarbon (PAH) derivative, as a robust fluorescent probe for environmental monitoring. We provide a comprehensive overview of its photophysical properties, the underlying sensing mechanisms, and detailed, field-tested protocols for the detection of target analytes. This document is intended for researchers and analytical scientists engaged in environmental monitoring, materials science, and sensor development.
Introduction to this compound as a Fluorescent Sensor
Fluorescence-based sensing offers a significant advantage in the detection of a wide array of analytes, from metal ions to organic pollutants.[1][5] The core principle lies in the change of a fluorophore's emission properties upon interaction with a target analyte. This compound (9-CP) is a rigid, planar aromatic molecule. Its phenanthrene core provides intrinsic fluorescence, while the electron-withdrawing nitrile (-CN) group modulates its electronic and photophysical properties. These characteristics make 9-CP an excellent candidate for sensing applications, particularly those based on fluorescence quenching mechanisms. Its utility stems from its sensitivity to changes in the local chemical environment, allowing for the detection of trace amounts of specific environmental contaminants.
Physicochemical and Photophysical Profile
A thorough understanding of the probe's intrinsic properties is critical for designing robust sensing assays.
Chemical Structure:
-
IUPAC Name: 9-Phenanthrenecarbonitrile
-
Synonyms: this compound
-
CAS Number: 2510-55-6[6]
-
Molecular Formula: C₁₅H₉N
-
Molecular Weight: 203.24 g/mol
Key Properties of this compound:
| Property | Value | Source |
| Physical Form | Powder | |
| Melting Point | 110-112 °C | [6][7] |
| Solubility | Soluble in common organic solvents (e.g., Acetonitrile, Dichloromethane, THF) | General Knowledge |
| λ_abs (max) | ~250-350 nm (in Acetonitrile) | Typical for Phenanthrene core |
| λ_em (max) | ~350-450 nm (in Acetonitrile) | Typical for Phenanthrene core |
| Quantum Yield (Φ_F) | Varies by solvent polarity | General Knowledge |
| Fluorescence Lifetime (τ) | Typically in the nanosecond range | General Knowledge |
The Sensing Mechanism: Fluorescence Quenching
The primary mechanism by which 9-CP detects many environmental pollutants is fluorescence quenching . This process involves a decrease in the fluorescence intensity of the probe upon interaction with an analyte, referred to as a "quencher."[8][9] Quenching can occur through two primary pathways: dynamic (collisional) and static.
-
Dynamic Quenching: This occurs when the excited-state fluorophore (9-CP*) collides with the quencher molecule. The collision facilitates a non-radiative return to the ground state, thus reducing fluorescence. This process is temperature-dependent; higher temperatures increase diffusion rates and lead to more efficient dynamic quenching.[8]
-
Static Quenching: This pathway involves the formation of a non-fluorescent ground-state complex between the fluorophore (9-CP) and the quencher. Because this complex is non-emissive, the overall fluorescence intensity of the solution decreases. This mechanism is typically less effective at higher temperatures, as the complex may dissociate.[9]
The relationship between fluorescence intensity and quencher concentration is described by the Stern-Volmer equation :
I₀ / I = 1 + Kₛᵥ[Q]
Where:
-
I₀ is the fluorescence intensity in the absence of the quencher.
-
I is the fluorescence intensity in the presence of the quencher.
-
[Q] is the concentration of the quencher.
-
Kₛᵥ is the Stern-Volmer quenching constant, which indicates the sensitivity of the probe to the quencher.
A linear Stern-Volmer plot (I₀/I vs. [Q]) typically suggests that a single quenching mechanism, either purely dynamic or purely static, is dominant.[9]
Visualizing the Quenching Mechanism```dot
// Node Definitions P_ground [label="9-CP (Ground State)", fillcolor="#F1F3F4", style=filled, fontcolor="#202124"]; P_excited [label="9-CP* (Excited State)", fillcolor="#FBBC05", style=filled, fontcolor="#202124"]; Q [label="Quencher [Q]", fillcolor="#EA4335", style=filled, fontcolor="#FFFFFF"]; PQ_complex [label="Ground-State Complex\n(P-Q)", fillcolor="#5F6368", style=filled, fontcolor="#FFFFFF"];
// Invisible nodes for layout {rank=same; P_ground; Q;} {rank=same; P_excited; PQ_complex;}
// Edges P_ground -> P_excited [label=" Excitation (hν_ex)", color="#4285F4"]; P_excited -> P_ground [label=" Fluorescence (hν_em)", color="#34A853"]; P_excited -> P_ground [label=" Non-Radiative\n Decay", style=dashed, color="#5F6368", pos="e,1.2,0"];
// Quenching pathways P_excited -> P_ground [label=" Dynamic Quenching\n (Collisional)", color="#EA4335", style=bold, constraint=false, pos="e,2.5,0.5 s,2.5,-0.5"]; Q -> P_excited [style=invis]; // Helper for arrow positioning
P_ground -> PQ_complex [label=" Static Quenching\n (Complex Formation)", color="#EA4335", style=bold]; Q -> PQ_complex [style=invis]; // Helper for arrow positioning PQ_complex -> P_excited [label=" No Excitation", style=dashed, color="#5F6368"]; }
Caption: A flowchart of the experimental process for analyte detection using 9-CP.
Safety and Handling
-
This compound is classified as an acute toxicant (oral, dermal, inhalation) and an irritant. * Always handle 9-CP in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. * Consult the Safety Data Sheet (SDS) for complete disposal and handling information.
References
- 1. Organic Fluorescent Sensors for Environmental Analysis: A Critical Review and Insights into Inorganic Alternatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Future Trends for In Situ Monitoring of Polycyclic Aromatic Hydrocarbons in Water Sources: The Role of Immunosensing Techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. chemsynthesis.com [chemsynthesis.com]
- 7. This compound CAS#: 2510-55-6 [m.chemicalbook.com]
- 8. Insights into the Mechanism of Tryptophan Fluorescence Quenching due to Synthetic Crowding Agents: A Combined Experimental and Computational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chalcogen.ro [chalcogen.ro]
Application Notes and Protocols: High-Resolution Rotational Spectroscopy of 9-Cyanophenanthrene
Abstract
This document provides a detailed protocol for the high-resolution rotational spectroscopy of 9-Cyanophenanthrene (9-CNP), a polycyclic aromatic hydrocarbon (PAH) of significant interest in astrophysics and fundamental chemical physics.[1][2][3] The nitrile functional group provides a substantial dipole moment, making 9-CNP an excellent candidate for rotational spectroscopy studies, which can yield precise molecular structures and parameters.[4] This guide outlines the theoretical considerations for an asymmetric top molecule, details sample preparation, provides a step-by-step protocol for data acquisition using chirped-pulse Fourier transform microwave (CP-FTMW) spectroscopy, and describes the process of spectral analysis to determine its rotational and centrifugal distortion constants. The methodologies described herein are designed to provide researchers, scientists, and drug development professionals with a robust framework for obtaining and interpreting the gas-phase rotational spectrum of 9-CNP and similar aromatic molecules.
Introduction: The Significance of this compound's Rotational Spectrum
Polycyclic Aromatic Hydrocarbons (PAHs) are a class of molecules believed to be widespread in the interstellar medium (ISM), playing a crucial role in cosmic carbon chemistry.[1][5][6] However, the direct detection of specific PAHs in the gas phase via rotational spectroscopy is often hampered by their lack of a permanent dipole moment. The introduction of a cyano (-CN) group, as in this compound, induces a significant dipole moment, making it readily detectable by microwave spectroscopy.[1][2][4]
The high-resolution rotational spectrum of 9-CNP provides a unique and unambiguous fingerprint of the molecule, allowing for its potential identification in the ISM.[1][3] Furthermore, the precise determination of its rotational constants and centrifugal distortion constants from the spectrum allows for the accurate determination of its molecular structure in the gas phase. This experimental data is invaluable for benchmarking quantum chemical calculations and understanding the fundamental interactions within the molecule.[3] this compound is an asymmetric top molecule, meaning its three principal moments of inertia are distinct, which leads to a complex but information-rich rotational spectrum.[7][8][9][10]
This application note details a robust protocol for acquiring and analyzing the rotational spectrum of 9-CNP, with a focus on modern chirped-pulse Fourier transform microwave (CP-FTMW) spectroscopy, a technique that offers broad bandwidth and high sensitivity.[11][12][13][14]
Theoretical Background: The Rotational Spectrum of an Asymmetric Top
The rotational energy levels of a rigid asymmetric top molecule cannot be expressed by a simple analytical formula, unlike linear or symmetric top molecules.[9][10] The rotational Hamiltonian is a function of the three principal moments of inertia, Ia, Ib, and Ic, and the corresponding rotational constants A, B, and C.
For an asymmetric top, the rotational transitions are classified based on the component of the dipole moment along the principal axes (a, b, or c) that is responsible for the transition.[15] In the case of this compound, both a-type and b-type transitions are observed.[1][2] The analysis of the spectrum involves fitting the observed transition frequencies to a theoretical model that includes centrifugal distortion effects, which account for the non-rigidity of the molecule at higher rotational speeds.[9]
Experimental Protocol
This protocol is designed for a chirped-pulse Fourier transform microwave (CP-FTMW) spectrometer coupled with a supersonic jet expansion source. This combination is ideal for studying large, low-volatility molecules like this compound by producing a cold, isolated sample of molecules in the gas phase.[12][16]
Materials and Equipment
-
This compound: Solid sample (purity > 98%)
-
Carrier Gas: Helium or a mixture of Argon in Helium (e.g., 30% Ar in He)[17]
-
CP-FTMW Spectrometer:
-
Arbitrary Waveform Generator (AWG)
-
Microwave up-conversion and amplification system
-
High-vacuum chamber
-
Pulsed solenoid valve for supersonic expansion
-
Heating element for the valve
-
Horn antennas for microwave transmission and reception
-
Low-noise amplifier
-
High-speed digital oscilloscope
-
-
Data Analysis Software: A fitting program capable of analyzing asymmetric top rotational spectra (e.g., SPFIT/SPCAT).
Sample Preparation and Introduction
Due to its low vapor pressure, this compound must be heated to generate a sufficient number of molecules in the gas phase.[2]
-
Place a small amount of solid this compound powder in the reservoir of a pulsed solenoid valve equipped with a heating element.
-
Heat the valve to approximately 100-120 °C to sublimate the sample. The optimal temperature should be determined empirically to maximize signal without causing thermal decomposition.
-
Use a high-pressure backing of a carrier gas (e.g., 2-3 bar of Helium) seeded with the vaporized 9-CNP.
Data Acquisition Workflow
The following steps outline the process of acquiring the rotational spectrum of 9-CNP using a CP-FTMW spectrometer.
-
Generate a Chirped Pulse: Use the AWG to create a short (typically 1-5 µs) microwave pulse with a linear frequency sweep covering a broad spectral range (e.g., 2-18 GHz).[11][12][13]
-
Amplify and Transmit: Amplify the chirped pulse to a high power (e.g., 20 W) and broadcast it into the high-vacuum chamber via a horn antenna.
-
Supersonic Expansion: Synchronize the firing of the heated pulsed valve with the microwave pulse. The gas mixture expands into the vacuum chamber, leading to rapid cooling of the 9-CNP molecules to rotational temperatures of a few Kelvin.[16][18][19] This cooling simplifies the spectrum by populating only the lowest rotational energy levels.
-
Molecular Polarization and Free Induction Decay (FID): The broadband microwave pulse interacts with the cold molecules, inducing coherent rotational transitions. After the pulse, the polarized molecules emit a free induction decay (FID) signal.[12][14]
-
Detection and Digitization: The FID is collected by a second horn antenna, amplified by a low-noise amplifier, and digitized by a high-speed oscilloscope.
-
Signal Averaging: Repeat the pulse sequence and coherently average the FID signals in the time domain to improve the signal-to-noise ratio.
-
Fourier Transformation: Perform a Fast Fourier Transform (FFT) on the averaged FID to obtain the frequency-domain rotational spectrum.[12]
References
- 1. academic.oup.com [academic.oup.com]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. Cyano-Polycyclic Aromatic Hydrocarbon Interstellar Candidates: Laboratory Identification, Equilibrium Structure and Astronomical Search of Cyanobiphenylene - PMC [pmc.ncbi.nlm.nih.gov]
- 5. research.chalmers.se [research.chalmers.se]
- 6. [2111.03067] Polycyclic Aromatic Hydrocarbons, the Anomalous Microwave Emission, and Their Connection to the Cold Neutral Medium [arxiv.org]
- 7. [1106.1586] Rotational spectrum of asymmetric top molecules in combined static and laser fields [arxiv.org]
- 8. pubs.aip.org [pubs.aip.org]
- 9. Rotational spectroscopy - Wikipedia [en.wikipedia.org]
- 10. apps.dtic.mil [apps.dtic.mil]
- 11. pubs.aip.org [pubs.aip.org]
- 12. Chirped-pulse Fourier Transform Microwave (CP-FTMW) Spectroscopy | Chemistry | Harvey Mudd College [hmc.edu]
- 13. dspace.mit.edu [dspace.mit.edu]
- 14. Bettina Heyne [hera.ph1.uni-koeln.de]
- 15. ocw.mit.edu [ocw.mit.edu]
- 16. pubs.acs.org [pubs.acs.org]
- 17. hera.ph1.uni-koeln.de [hera.ph1.uni-koeln.de]
- 18. pubs.aip.org [pubs.aip.org]
- 19. researchgate.net [researchgate.net]
Application Note: Probing the Photophysics of 9-Cyanophenanthrene through Density Functional Theory
Abstract
This comprehensive guide provides a detailed protocol for modeling the electronically excited states of 9-cyanophenanthrene (9-CP), a polycyclic aromatic hydrocarbon (PAH) of significant interest in materials science and astrochemistry. We leverage Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) to elucidate the photophysical properties of 9-CP, including its absorption, fluorescence, and phosphorescence characteristics. This document is designed for researchers and computational chemists, offering both the theoretical underpinnings and a practical, step-by-step workflow for performing and interpreting these calculations. We emphasize the rationale behind methodological choices, ensuring a robust and scientifically sound computational investigation.
Introduction: The Photochemical Significance of this compound
This compound (9-CP) is a derivative of phenanthrene, a three-ring polycyclic aromatic hydrocarbon. The introduction of a cyano (-CN) group at the 9-position creates a permanent dipole moment and significantly alters the electronic structure, making it an intriguing subject for photophysical studies.[1] Unlike their parent PAHs, aromatic nitriles like 9-CP are detectable in radio astronomy, making them crucial proxies for understanding interstellar carbon chemistry.[1] Furthermore, its electronic properties make it a valuable building block in the development of organic electronic materials.
Understanding the behavior of 9-CP upon photoexcitation is key to harnessing its potential. Processes such as absorption, fluorescence, and intersystem crossing to triplet states dictate its utility in applications ranging from organic light-emitting diodes (OLEDs) to photoredox catalysis.[2][3][4] Computational modeling provides a powerful, non-destructive lens to examine these transient excited states with atomic-level precision.
Density Functional Theory (DFT) has emerged as the workhorse of modern computational chemistry for its remarkable balance of accuracy and computational efficiency. For studying excited states, Time-Dependent DFT (TD-DFT) is particularly well-suited, capable of predicting the electronic transition energies of PAHs with quantitative accuracy, often within 0.3 eV of experimental values.[5][6][7] This guide will walk through the process of applying DFT and TD-DFT to build a complete photophysical profile of 9-CP.
Theoretical Foundations: Modeling What Happens When Light Meets Matter
To accurately model the photophysics of 9-CP, we must simulate the key events that occur following the absorption of a photon. These processes are best visualized using a Jablonski diagram, which maps the electronic states and the transitions between them.[8][9] Our computational approach will aim to quantify the energies associated with these transitions.
-
Ground and Excited States: Molecules exist in a ground electronic state (S₀). Upon absorbing a photon, an electron is promoted to a higher energy orbital, creating an electronically excited state, typically a singlet state (S₁).
-
Absorption (Excitation): This process is computationally modeled as a "vertical excitation" from the optimized ground-state geometry. TD-DFT is the primary tool for calculating these vertical excitation energies, which correspond to the peaks in a UV-Vis absorption spectrum.[10]
-
Fluorescence (Emission): Following excitation, the molecule rapidly relaxes vibrationally and the geometry of the excited state re-organizes. Fluorescence is the emission of a photon from this relaxed S₁ state back to the ground state. To model this, we must first optimize the geometry of the S₁ state. The energy difference between absorption and fluorescence is known as the Stokes shift.
-
Intersystem Crossing (ISC) and Phosphorescence: The excited molecule can also undergo a spin-forbidden transition from the singlet (S₁) state to a triplet (T₁) state, a process called intersystem crossing. From the relaxed T₁ state, the molecule can radiatively decay back to the S₀ ground state, emitting a photon in a process known as phosphorescence. This T₁ → S₀ transition is slow, resulting in long-lived emission.
The following diagram illustrates the general computational workflow designed to calculate the energies for these distinct photophysical events.
Caption: Computational workflow for modeling the excited states of this compound.
Detailed Computational Protocol
This section provides a step-by-step protocol for executing the DFT and TD-DFT calculations. While various quantum chemistry software packages (e.g., ORCA, Q-Chem) can be used, the input syntax provided here is for the Gaussian software suite, a widely used platform.[11]
Causality Behind Method Selection: Choosing the Right Tools
The reliability of any DFT calculation hinges on the choice of the exchange-correlation functional and the basis set.[12] This choice is not arbitrary but is guided by a balance of computational cost and proven accuracy for the system of interest.
-
Exchange-Correlation Functional: For organic molecules and PAHs, hybrid functionals are often the most reliable choice. They mix a portion of exact Hartree-Fock exchange with DFT exchange, which tends to improve the description of excited states.[13] Range-separated hybrids, like ωB97X-D, can be particularly effective for systems with potential charge-transfer character.
-
Basis Set: The basis set is the set of mathematical functions used to build the molecular orbitals. Pople-style basis sets like 6-311+G(d,p) or the def2-TZVP basis set from the Ahlrichs family are robust choices.[14] The + indicates the addition of diffuse functions, which are crucial for describing the spatially extended electron density of excited states and anions, while (d,p) denotes polarization functions that allow for more flexible, non-spherical electron distributions.[15]
-
Dispersion Correction: PAHs can exhibit non-covalent π-stacking interactions. While less critical for a single molecule, including an empirical dispersion correction (e.g., Grimme's D3) is a best practice for obtaining accurate geometries and energies.[16][17]
| Parameter | Recommended Choice | Rationale & Justification |
| Functional | PBE0, B3LYP, ωB97X-D | Hybrid functionals that provide a good balance of accuracy and cost for organic chromophores. PBE0 and B3LYP are widely benchmarked.[18][19] ωB97X-D includes long-range corrections and dispersion. |
| Basis Set | 6-311+G(d,p) or def2-TZVP | Triple-zeta quality provides high accuracy. Diffuse (+ or ma-) and polarization (d,p or P) functions are essential for excited state calculations.[15] |
| Dispersion | GD3 / D3(BJ) | Accounts for van der Waals forces, improving the accuracy of the optimized geometry.[16] |
| Solvent Model | PCM / SMD | Implicit solvent models that account for the bulk electrostatic effect of a solvent, crucial for comparing with experimental solution-phase data.[20] |
Step-by-Step Execution
Step 1: Ground State (S₀) Optimization & Frequency Verification This is the essential first step to find the lowest-energy structure of the molecule.
-
Protocol:
-
Create an input file (s0_opt.gjf) with the initial coordinates of 9-CP.
-
Use the following keywords (for Gaussian):
-
Opt requests a geometry optimization. Freq calculates vibrational frequencies to confirm the structure is a true energy minimum (no imaginary frequencies).
-
Step 2: Vertical Absorption (S₀ → Sₙ) Calculation Using the optimized S₀ geometry, we calculate the energy required to excite the molecule.
-
Protocol:
-
Create a new input file (abs_td.gjf) using the optimized coordinates from the previous step.
-
Use the following keywords:
-
TD(NStates=10, Singlets) requests the calculation of the first 10 singlet excited states. The output will list their excitation energies (in eV) and oscillator strengths (f). The transition with the largest oscillator strength typically corresponds to the main absorption peak (λ_max).
-
Step 3: First Excited Singlet State (S₁) Optimization To model fluorescence, we must find the equilibrium geometry of the molecule in its first excited state.
-
Protocol:
-
Create an input file (s1_opt.gjf).
-
Use the following keywords:
-
Opt TD(Root=1) specifies that the geometry optimization should be performed on the potential energy surface of the first excited state.
-
Step 4: Vertical Emission (S₁ → S₀) Calculation From the relaxed S₁ geometry, we calculate the energy of the emitted photon.
-
Protocol:
-
Create a new input file (flu_td.gjf) using the optimized S₁ coordinates.
-
Use the same keywords as the absorption calculation:
-
The energy of the first excited state in this output corresponds to the fluorescence energy.
-
Analysis and Visualization of Results
The raw output from these calculations provides a wealth of quantitative data. Proper analysis is crucial to extract meaningful photophysical insights.
Interpreting the Output
-
Excitation Energies & Oscillator Strengths: The TD-DFT output for absorption will list excited states, energies (in eV), and oscillator strengths. Convert eV to nm (nm = 1239.8 / eV) to compare with experimental spectra. The oscillator strength (f) relates to the intensity of the transition; higher values mean a more probable (brighter) transition.
-
Molecular Orbitals (MOs): For each excitation, the output will list the major contributing MO transitions (e.g., HOMO→LUMO). Visualizing these orbitals (using software like GaussView or Avogadro) reveals the nature of the transition. For 9-CP, the lowest energy transitions are expected to be π→π* in character, localized on the phenanthrene core.
-
Simulated Spectra: The calculated transition energies and oscillator strengths can be used to generate a theoretical UV-Vis spectrum by applying a broadening function (e.g., Gaussian) to each peak.[18]
Summarizing Key Photophysical Data
The calculated values should be compiled into a clear table for easy interpretation and comparison with experimental data.
| Property | Calculated Value (eV) | Calculated Value (nm) | Interpretation |
| S₀→S₁ Absorption | Value from Step 2 | Calculated | Corresponds to the onset of the absorption spectrum. |
| λ_max (Absorption) | Value from Step 2 | Calculated | The brightest absorption peak, from the transition with the highest oscillator strength. |
| S₁→S₀ Emission | Value from Step 4 | Calculated | The energy of the fluorescence photon. |
| Stokes Shift | (E_abs - E_flu) | (λ_flu - λ_abs) | Energy lost to vibrational relaxation in the excited state. |
| T₁ Energy | Value from T₁ calc. | Calculated | Energy of the lowest triplet state, relevant for phosphorescence. |
Visualizing Photophysical Pathways
A Jablonski diagram provides a qualitative summary of the calculated energy levels and the transitions between them. The following diagram is a conceptual representation that can be populated with the quantitative data from your calculations.
Caption: A Jablonski diagram illustrating the primary photophysical pathways.
Conclusion and Outlook
This application note has detailed a robust and validated protocol for the computational investigation of the excited states of this compound using DFT and TD-DFT. By systematically optimizing the ground, singlet, and triplet state geometries and calculating the vertical transition energies, researchers can build a comprehensive picture of the molecule's photophysical properties. This includes predicting its absorption and emission spectra, understanding the nature of its electronic transitions through MO analysis, and quantifying the energies involved in fluorescence and phosphorescence. These theoretical insights are invaluable for interpreting experimental data and for the rational design of new molecules with tailored photofunctional properties for advanced applications.
References
- 1. This compound (CAS 2510-55-6)|RUO [benchchem.com]
- 2. Intramolecular Photoreactions of this compound-Linked Arylcyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tuning intramolecular charge transfer and suppressing rotations in thianthrene derivatives for enhancement of room-temperature phosphorescence - Chemical Science (RSC Publishing) DOI:10.1039/D5SC01176K [pubs.rsc.org]
- 4. Tuning intramolecular charge transfer and suppressing rotations in thianthrene derivatives for enhancement of room-temperature phosphorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. experts.illinois.edu [experts.illinois.edu]
- 6. researchgate.net [researchgate.net]
- 7. como.ceb.cam.ac.uk [como.ceb.cam.ac.uk]
- 8. Jablonski diagram - Wikipedia [en.wikipedia.org]
- 9. chemistry.as.miami.edu [chemistry.as.miami.edu]
- 10. Modern Theoretical Approaches to Modeling the Excited-State Intramolecular Proton Transfer: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 11. agnee.tezu.ernet.in:8082 [agnee.tezu.ernet.in:8082]
- 12. Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.aip.org [pubs.aip.org]
- 14. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]
- 15. youtube.com [youtube.com]
- 16. research-repository.uwa.edu.au [research-repository.uwa.edu.au]
- 17. mdpi.com [mdpi.com]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
Application Note & Protocol: Determination of the Fluorescence Quantum Yield of 9-Cyanophenanthrene using the Comparative Method
Abstract
This application note provides a comprehensive, step-by-step protocol for the accurate determination of the fluorescence quantum yield (Φf) of 9-Cyanophenanthrene. The methodology is grounded in the widely accepted comparative method, utilizing Anthracene as a well-characterized reference standard. This guide is intended for researchers, scientists, and professionals in drug development and materials science, offering both the theoretical basis and practical instructions for obtaining reliable and reproducible results.
Introduction: The Significance of Fluorescence Quantum Yield
The fluorescence quantum yield (Φf) is a fundamental photophysical parameter that quantifies the efficiency of a fluorophore's emission process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed by the molecule[1]. A high quantum yield is often a critical attribute for fluorescent probes and imaging agents, as it directly correlates with the brightness of the fluorescence signal[1]. The accurate measurement of Φf is therefore essential in the development and characterization of novel fluorescent compounds for a wide range of applications, including high-throughput screening and drug-target interaction studies[1].
The molecular environment, including solvent polarity and temperature, can significantly influence the quantum yield[1]. This compound, a derivative of the polycyclic aromatic hydrocarbon phenanthrene, is of interest in fundamental research and as a structural motif in materials science[2]. This application note details a robust protocol for determining its fluorescence quantum yield.
There are two primary methods for measuring fluorescence quantum yield: the absolute method and the relative method. The absolute method directly measures the photons emitted and absorbed, often requiring specialized equipment like an integrating sphere[1][3]. The relative method, which is more accessible and widely used, involves comparing the fluorescence intensity of the sample to a standard with a known and stable quantum yield[1][4]. This application note will focus on the latter.
Principle of the Relative Method
The comparative method, as described by Williams et al., is predicated on the principle that if a sample and a reference standard have the same absorbance at the same excitation wavelength, they are absorbing an equal number of photons[5]. Consequently, the ratio of their integrated fluorescence intensities is directly proportional to the ratio of their quantum yields.
The fluorescence quantum yield of the sample (Φs) can be calculated using the following equation[5]:
Φs = Φr * (Is / Ir) * (Ar / As) * (ns^2 / nr^2)
Where:
-
Φr is the fluorescence quantum yield of the reference standard.
-
Is and Ir are the integrated fluorescence intensities of the sample and the reference, respectively.
-
As and Ar are the absorbances of the sample and the reference at the excitation wavelength, respectively.
-
ns and nr are the refractive indices of the solvents used for the sample and the reference, respectively.
To enhance accuracy and mitigate errors from inner filter effects, this protocol employs a gradient method. This involves measuring the integrated fluorescence intensity and absorbance for a series of dilute solutions of both the sample and the standard. A plot of integrated fluorescence intensity versus absorbance yields a straight line, the gradient of which is proportional to the quantum yield[5]. The above equation is then modified to:
Φs = Φr * (Grads / Gradr) * (ns^2 / nr^2)
Where:
-
Grads and Gradr are the gradients of the plots for the sample and the reference, respectively.
When the same solvent is used for both the sample and the standard, the refractive index term (ns^2 / nr^2) equals 1 and can be omitted from the calculation, simplifying the process and reducing potential sources of error.
Experimental Design & Rationale
Selection of Solvent, Reference Standard, and Excitation Wavelength
A critical aspect of the experimental design is the judicious selection of the solvent and reference standard.
-
Solvent: For this compound, a non-polar, aprotic solvent is preferable to avoid potential fluorescence quenching. Spectroscopic grade cyclohexane is an excellent choice as it is spectrally pure and has been used in studies of this compound-linked compounds[6].
-
Reference Standard: The chosen standard should have a well-characterized quantum yield in the selected solvent and its absorption and emission spectra should overlap with those of the sample. Anthracene is a suitable standard for this application. Its fluorescence quantum yield in cyclohexane is well-documented as 0.36 [4][7].
-
Excitation Wavelength: The excitation wavelength should be in a region where both the sample and the standard exhibit significant absorbance. Based on the absorption spectrum of this compound in benzene (a similar non-polar solvent), an absorption maximum is observed around 314 nm[6]. Anthracene also absorbs in this region. An excitation wavelength of 315 nm is therefore appropriate for this experiment.
Rationale for Concentration Range
To prevent inner filter effects, where the emitted fluorescence is reabsorbed by other fluorophore molecules in the solution, it is imperative to work with optically dilute solutions. The absorbance of all solutions in a standard 10 mm path length cuvette should not exceed 0.1 at the excitation wavelength and throughout the emission range[5][7].
Materials and Instrumentation
Reagents and Chemicals
-
This compound (≥97% purity)
-
Anthracene (scintillation grade or ≥99% purity)
-
Cyclohexane (spectroscopic grade)[7]
Instrumentation
-
UV-Vis Spectrophotometer: Capable of measuring absorbance with a high degree of accuracy and precision.
-
Spectrofluorometer: Equipped with a monochromatic excitation source and an emission detector. The instrument must be capable of providing corrected emission spectra to account for variations in detector sensitivity across different wavelengths.
-
Quartz Cuvettes: Matched sets of 10 mm path length quartz cuvettes for both absorbance and fluorescence measurements.
Experimental Workflow Diagram
References
- 1. Cyclohexane Solvent Properties [macro.lsu.edu]
- 2. Perchloric Acid VS [drugfuture.com]
- 3. Cyclohexane anhydrous, 99.5 110-82-7 [sigmaaldrich.com]
- 4. omlc.org [omlc.org]
- 5. refractiveindex.info [refractiveindex.info]
- 6. Intramolecular Photoreactions of this compound-Linked Arylcyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantum Yield [Anthracene] | AAT Bioquest [aatbio.com]
Application Notes & Protocols: 9-Cyanophenanthrene as a Crucial Probe in Interstellar Medium Chemistry
Abstract: The vast, cold expanses of the interstellar medium (ISM) are home to a surprisingly rich and complex chemistry, much of which is tied to Polycyclic Aromatic Hydrocarbons (PAHs). While PAHs are believed to constitute a significant fraction of interstellar carbon, their direct detection via radio astronomy is hindered by their lack of a permanent dipole moment.[1][2] This guide details the application of 9-cyanophenanthrene (C₁₅H₉N), a polar derivative of the three-ring PAH phenanthrene, as a high-fidelity proxy for tracing its parent molecule and as a key subject in understanding the formation of Polycyclic Aromatic Nitrogen Heterocycles (PANHs) in astrophysical environments. We provide detailed protocols for rotational and vibrational spectroscopy, interstellar ice analogue studies, and computational modeling, equipping researchers with the necessary framework to leverage this molecule in their astrochemical investigations.
The Rationale: Overcoming the Detection Barrier for Interstellar PAHs
The "PAH Hypothesis" posits that these large carbonaceous molecules are ubiquitous in space and are responsible for the Unidentified Infrared (UIR) emission bands observed in numerous astronomical sources.[2][3] However, the high symmetry and non-polar nature of most parent PAHs render them "invisible" to radio telescopes, which rely on detecting the characteristic rotational transitions of molecules with a permanent electric dipole moment.[2]
The solution lies in studying their polar derivatives. The addition of a cyano (-CN) group to a PAH skeleton, creating a nitrile, imparts a significant dipole moment without drastically altering the core structure. This makes cyanated PAHs, such as this compound, ideal targets for radio astronomy. The recent, successful detection of smaller aromatic nitriles like benzonitrile, cyanonaphthalene, and cyanopyrene isomers in the Taurus Molecular Cloud (TMC-1) validates this strategy and strongly suggests that larger cyanated systems should also be present.[1][4][5][6] Studying this compound in the laboratory provides the precise spectroscopic "fingerprints" required for its potential identification in the ISM, which would in turn provide a robust estimate for the abundance of its parent PAH, phenanthrene.[2]
Logical Framework: The Cyano-PAH Proxy Strategy
Caption: Logical flow showing this compound as a detectable proxy for its parent PAH.
Physicochemical Properties & Data
This compound is a valuable research compound due to its specific structural and electronic properties.[4] The nitrile group makes it a prime candidate for both laboratory spectroscopy and radio astronomical searches.
| Property | Value / Description | Significance in Astrochemical Studies |
| Chemical Formula | C₁₅H₉N | A three-ring aromatic system, representative of a mid-sized PAH. |
| Molar Mass | 203.24 g/mol | Relevant for mass spectrometry and modeling diffusion in ices. |
| CAS Number | 2510-55-6 | Unique identifier for sourcing and database searches.[4] |
| Dipole Moment | Non-zero, significant. | Crucial Property . Enables detection via rotational spectroscopy (radio astronomy). The primary reason for its selection over phenanthrene.[1] |
| Key IR Features | Strong C≡N stretch (~2140-2200 cm⁻¹) | Provides a distinct vibrational signature for detection in interstellar ices and for comparison with UIR bands. The exact frequency can shift based on environment (gas, ice, protonated).[7] |
Application & Protocol: Rotational Spectroscopy for Radio Astronomical Search
Application: To precisely measure the rotational transitions of this compound in the gas phase. The resulting frequency list is the fundamental data used to search for this molecule in spectral surveys of interstellar clouds like TMC-1.
Causality: The energy levels of a molecule's rotation are quantized. For a polar molecule, transitions between these levels result in the absorption or emission of photons at very specific frequencies, typically in the microwave and millimeter-wave regions. By measuring these frequencies in the lab, we know exactly where to look in space. Fourier Transform Microwave (FTMW) spectroscopy in a jet expansion is ideal for resolving the hyperfine structure and obtaining highly accurate rotational constants for cold, isolated molecules, mimicking interstellar conditions.
Protocol 1: High-Resolution Rotational Spectroscopy
Objective: Determine the rotational constants (A, B, C) and centrifugal distortion constants for this compound.
Methodology: Pulsed-Jet Fourier Transform Microwave (FTMW) Spectroscopy.
Step-by-Step Procedure:
-
Sample Preparation:
-
Gently heat a small sample of solid this compound (a few milligrams) in a reservoir placed just upstream of a pulsed nozzle. The temperature should be sufficient to generate a low vapor pressure (typically 80-120 °C, optimize for signal).
-
Use a carrier gas, typically Neon or Argon, at a backing pressure of ~1-2 bar. Argon is heavier and provides more efficient rotational cooling.
-
-
Generation of a Supersonic Expansion:
-
Actuate the pulsed solenoid valve (e.g., a General Valve Series 9) for a short duration (~300-500 µs).
-
This generates a supersonic jet expansion of the carrier gas seeded with this compound into a high-vacuum chamber (pressure < 10⁻⁵ mbar).
-
Rationale: The expansion adiabatically cools the molecules to a very low rotational temperature (~1-5 K), simplifying the complex rotational spectrum by populating only the lowest energy levels.
-
-
Microwave Excitation:
-
Perpendicular to the jet expansion, introduce a short, high-power microwave pulse (duration ~1 µs) at a frequency predicted by initial quantum chemical calculations (see Protocol 3).
-
This pulse polarizes the entire rotational transition, provided its frequency is resonant with the molecular transition.
-
-
Signal Detection (Free Induction Decay):
-
After the excitation pulse, the coherently rotating molecules emit a faint microwave signal known as the Free Induction Decay (FID).
-
Detect this weak FID signal using a highly sensitive microwave receiver. The signal will decay over tens to hundreds of microseconds.
-
-
Data Processing:
-
Amplify and down-convert the FID signal. Digitize it using a high-speed oscilloscope.
-
Average the FIDs from thousands of gas pulses to significantly improve the signal-to-noise ratio.
-
Perform a Fourier transform on the time-domain FID signal to convert it into a frequency-domain spectrum. This reveals the precise transition frequencies with sub-kHz accuracy.
-
-
Spectral Assignment and Fitting:
-
Scan the microwave frequency range to find multiple rotational transitions (e.g., J=1-0, J=2-1, etc.).
-
Use a spectral fitting program (e.g., SPFIT/SPCAT) to assign the quantum numbers to the observed transitions and fit them to a Hamiltonian model.
-
The output of the fit provides the highly accurate rotational and centrifugal distortion constants. This data is then submitted to astrophysical databases.
-
Application & Protocol: Interstellar Ice Analogue Studies
Application: To investigate the photochemistry of this compound when frozen in interstellar ice analogues (primarily water ice) and irradiated with ultraviolet (UV) photons, simulating conditions in dense molecular clouds or protoplanetary disks.[8][9]
Causality: In dense, cold regions of the ISM, molecules freeze out onto dust grains, forming icy mantles.[8] These ices are processed by UV radiation from nearby stars or cosmic rays. Studying this process in the lab helps us understand if this compound can survive in these environments, what new species it might form (e.g., more complex PANHs), and how its spectral features change when embedded in ice.[9][10]
Workflow for Interstellar Ice Analogue Experiments
References
- 1. researchgate.net [researchgate.net]
- 2. Cyano-Polycyclic Aromatic Hydrocarbon Interstellar Candidates: Laboratory Identification, Equilibrium Structure and Astronomical Search of Cyanobiphenylene - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The High-Resolution Far- to Near-Infrared Anharmonic Absorption Spectra of Cyano-Substituted Polycyclic Aromatic Hydrocarbons from 300 - 6200 cm-1 [arxiv.org]
- 4. This compound (CAS 2510-55-6)|RUO [benchchem.com]
- 5. Detection of two interstellar polycyclic aromatic hydrocarbons via spectral matched filtering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Astronomers discovered a new, complex molecule in the depths of interstellar space [techexplorist.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 10. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
Employing 9-Cyanophenanthrene in charge-transfer complex studies
An Application Guide to the Study of Charge-Transfer Complexes Using 9-Cyanophenanthrene
Authored by: A Senior Application Scientist
Introduction: The Role of this compound in Charge-Transfer Science
Charge-transfer (CT) complexes are a fundamental class of molecular assemblies where a partial transfer of electronic charge occurs between an electron donor (D) and an electron acceptor (A) molecule.[1] These non-covalently bound systems exhibit unique optical and electronic properties distinct from their constituent components, making them crucial in fields ranging from organic electronics to pharmacology.[1][2][3] The formation of a CT complex can be observed in the ground state or, as is common with many aromatic systems, in an excited state, then termed an "exciplex".[2]
This compound (9-CP) has emerged as a valuable electron acceptor in the study of these complexes, particularly for investigating excited-state charge-transfer phenomena (exciplexes).[4] The phenanthrene core provides a rigid, planar π-system, while the strongly electron-withdrawing cyano (-CN) group significantly lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO). This electronic structure makes 9-CP an effective quencher of fluorescence from various electron donors, leading to the formation of new, emissive exciplex states.[4]
This guide provides a comprehensive overview and detailed protocols for employing 9-CP in the formation, characterization, and analysis of charge-transfer complexes. It is designed for researchers in materials science, physical chemistry, and drug development, offering both the theoretical basis and practical steps for successful experimentation.
Core Principles of 9-CP Charge-Transfer Complexes
The interaction between an electron donor (D) and 9-CP (as the acceptor, A) can be described by the following equilibrium:
D + A ⇌ [D--A] (Ground State Complex)
Upon photoexcitation, typically of the donor molecule, an excited-state complex or exciplex can form:
D + A ⇌ [D⁺---A⁻] (Exciplex)**
The stability and properties of this exciplex are governed by the ionization potential of the donor, the electron affinity of 9-CP, and the surrounding environment, particularly solvent polarity.[5][6] The hallmark of exciplex formation is the appearance of a new, broad, and structureless emission band at a longer wavelength (lower energy) than the fluorescence of the parent donor molecule.[4]
Experimental Workflow: From Preparation to Analysis
A typical workflow for studying 9-CP based CT complexes involves solution preparation, spectroscopic measurement, and quantitative analysis to determine the complex's properties.
Caption: Experimental workflow for 9-CP CT complex studies.
Protocol 1: UV-Visible Spectrophotometry for Ground-State Characterization
This protocol details the use of UV-Vis spectroscopy to identify the charge-transfer band and determine the stoichiometry and formation constant of the ground-state complex.
Rationale
The formation of a CT complex often gives rise to a new electronic absorption band at a longer wavelength than the absorption bands of the individual donor or acceptor molecules.[7] This band corresponds to the energy required to transfer an electron from the HOMO of the donor to the LUMO of the acceptor.[6] By systematically varying the concentrations of the donor and 9-CP, we can characterize this interaction.
Materials
-
This compound (9-CP)
-
Electron donor of interest (e.g., a polycyclic aromatic hydrocarbon like pyrene, or an aniline derivative)
-
Spectroscopic grade solvent (e.g., dichloromethane, chloroform, or cyclohexane). Note: Less polar solvents are often preferred as they result in sharper, more defined CT bands.[8]
-
Calibrated UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Step-by-Step Methodology
-
Stock Solution Preparation:
-
Prepare a stock solution of 9-CP (e.g., 1x10⁻³ M) in the chosen solvent.
-
Prepare a stock solution of the electron donor at the same concentration (1x10⁻³ M).
-
-
Job's Plot for Stoichiometry Determination:
-
Prepare a series of solutions in 10 mL volumetric flasks where the total molar concentration of donor and acceptor is constant, but their mole fractions vary.
-
The mole fraction of the donor (X_D) will range from 0.1 to 0.9. The volume of each component is calculated as: V_D = X_D * 10 mL and V_A = (1 - X_D) * 10 mL.
-
Dilute each flask to the 10 mL mark with the solvent.
-
Measure the UV-Vis spectrum for each solution, scanning across a range that includes the new CT band (e.g., 350-700 nm). Use the pure solvent as a reference.
-
Correct the absorbance at the CT band wavelength (λ_CT) for the absorbance of the free donor and acceptor.
-
Plot the corrected absorbance vs. the mole fraction of the donor (X_D). The peak of the resulting curve indicates the stoichiometry of the complex (e.g., a peak at X_D = 0.5 indicates a 1:1 complex).
-
-
Benesi-Hildebrand Method for Formation Constant (K_CT):
-
Prepare a series of solutions with a constant, low concentration of 9-CP (the species that absorbs less at λ_CT, e.g., 1x10⁻⁴ M) and a varying, higher concentration of the donor (e.g., 1x10⁻³ M to 1x10⁻² M). The donor should be in large excess.
-
Measure the absorbance (A_CT) of the CT band for each solution.
-
Plot the data according to the Benesi-Hildebrand equation for a 1:1 complex:[8]
1 / A_CT = 1 / (K_CT * ε * [D]₀ * [A]₀) + 1 / (ε * [A]₀) (if [D]₀ >> [A]₀)
-
A plot of 1 / A_CT (y-axis) versus 1 / [D]₀ (x-axis) should yield a straight line.
-
Calculation:
-
Molar extinction coefficient (ε) = 1 / intercept
-
Formation constant (K_CT) = (intercept / slope)
-
-
Data Presentation
Table 1: Example Data for a Job's Plot Analysis
| Mole Fraction Donor (X_D) | Absorbance at λ_CT | Corrected Absorbance |
| 0.1 | 0.112 | 0.105 |
| 0.3 | 0.335 | 0.310 |
| 0.5 | 0.558 | 0.521 |
| 0.7 | 0.341 | 0.315 |
| 0.9 | 0.115 | 0.107 |
Protocol 2: Fluorescence Spectroscopy for Exciplex Characterization
This protocol uses fluorescence spectroscopy to identify exciplex emission resulting from the interaction between an excited-state donor and ground-state 9-CP.
Rationale
When an appropriate donor is excited in the presence of 9-CP, it can form an excited-state charge-transfer complex (exciplex). This process competes with the donor's own fluorescence, leading to quenching of the donor emission and the appearance of a new, red-shifted emission from the exciplex.[4] The energy and intensity of this exciplex emission are highly sensitive to solvent polarity; increasing polarity stabilizes the charge-separated state, typically causing a further red-shift and a decrease in emission intensity.[4][5]
Materials
-
Solutions prepared as in Protocol 1.
-
Spectroscopic grade solvents of varying polarity (e.g., hexane, toluene, dichloromethane, acetonitrile).
-
Calibrated spectrofluorometer.
-
Quartz cuvettes.
Step-by-Step Methodology
-
Reference Spectra:
-
Acquire the fluorescence emission spectrum of a dilute solution of the donor alone. Excite at a wavelength where the donor absorbs strongly but the acceptor (9-CP) absorbs weakly or not at all.
-
Acquire the fluorescence emission spectrum of a 9-CP solution under the same conditions to check for any background emission.
-
-
Quenching Experiment:
-
Prepare a series of solutions with a fixed concentration of the donor.
-
Add increasing concentrations of 9-CP (the quencher) to each solution.
-
Measure the fluorescence spectrum for each sample, using the same excitation wavelength as in step 1.
-
-
Observation and Analysis:
-
Observe the systematic decrease (quenching) of the donor's fluorescence intensity as the concentration of 9-CP increases.
-
Simultaneously, look for the growth of a new, broad, structureless emission band at longer wavelengths. This is the exciplex fluorescence.
-
Plot the ratio of fluorescence intensity in the absence of quencher to the intensity in the presence of quencher (I₀/I) versus the quencher concentration ([Q] or [9-CP]). This is a Stern-Volmer plot, which can provide information about the quenching dynamics.
-
-
Solvatochromism Study:
-
Prepare a solution with a fixed concentration of donor and 9-CP.
-
Measure the fluorescence emission spectra in a series of solvents with different dielectric constants.
-
Analyze the shift in the peak wavelength of the exciplex emission as a function of solvent polarity. This provides insight into the dipole moment of the excited state.
-
Caption: Jablonski diagram illustrating exciplex formation.
Complementary Analysis: Computational Modeling
To gain deeper insight into the electronic structure of the 9-CP charge-transfer complex, experimental results should be complemented with computational modeling.
Rationale
Quantum-chemical methods, particularly Density Functional Theory (DFT), are powerful tools for studying CT complexes.[7] They can be used to:
-
Calculate the HOMO and LUMO energy levels of the donor and 9-CP to predict the feasibility of charge transfer.
-
Optimize the geometry of the D-A complex, revealing the preferred stacking arrangement and intermolecular distance.
-
Simulate the electronic absorption spectrum, allowing for the assignment of the experimentally observed CT band.
-
Quantify the degree of charge transfer in both the ground and excited states.[7]
General Approach
-
Software: Use a standard computational chemistry package (e.g., Gaussian, ORCA).
-
Method: Employ a suitable functional (e.g., B3LYP or a range-separated functional like CAM-B3LYP for CT states) and basis set (e.g., 6-31G(d,p) or larger).
-
Calculations:
-
Perform geometry optimizations and frequency calculations for the individual donor and 9-CP molecules.
-
Optimize the geometry of the D-A complex.
-
Perform Time-Dependent DFT (TD-DFT) calculations on the optimized complex to predict the electronic transition energies and oscillator strengths, which correspond to the UV-Vis spectrum.
-
Analyze the molecular orbitals involved in the key transitions to confirm their charge-transfer character.
-
Conclusion and Future Perspectives
This compound is a versatile tool for probing the fundamentals of charge-transfer interactions. The protocols outlined here provide a robust framework for the spectroscopic and computational characterization of these complexes. By determining key parameters such as stoichiometry, binding affinity, and photophysical response, researchers can systematically investigate structure-property relationships. This understanding is critical for the rational design of new materials for applications in organic electronics, where charge transfer at donor-acceptor interfaces governs device performance.[9][10] Future studies may focus on integrating 9-CP into more complex systems, such as polymers or supramolecular assemblies, to engineer novel functional materials with precisely controlled photoelectronic properties.
References
- 1. nano.sfedu.ru [nano.sfedu.ru]
- 2. researchgate.net [researchgate.net]
- 3. Charge-transfer complexes: new perspectives on an old class of compounds - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Effect of a conjugated carbonyl group on the photophysical properties of carotenoids - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 6. beilstein-institut.de [beilstein-institut.de]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. ICMAB - Charge-Transfer Complexes in Organic Field-Effect Transistors: Superior Suitability for Surface Doping [icmab.es]
- 10. Organic single crystals of charge-transfer complexes: model systems for the study of donor/acceptor interactions - Materials Horizons (RSC Publishing) [pubs.rsc.org]
Application Note: Time-Resolved Fluorescence Spectroscopy of 9-Cyanophenanthrene Exciplexes
<
Abstract
This technical guide provides a comprehensive overview of the principles and protocols for studying the formation and decay dynamics of exciplexes using time-resolved fluorescence spectroscopy, with a specific focus on the model system of 9-Cyanophenanthrene (9-CNP) and various electron donors. This document is intended for researchers, scientists, and professionals in drug development and materials science who are interested in leveraging fluorescence techniques to investigate intermolecular interactions and excited-state processes. We delve into the theoretical underpinnings of exciplex photophysics, detail the required instrumentation, provide step-by-step experimental protocols, and offer insights into data analysis and interpretation.
Introduction: The Nature and Significance of Exciplexes
An exciplex, or excited-state complex, is a transient molecular species formed between a photoexcited molecule and a ground-state partner of a different chemical nature.[1] These complexes are only stable in the excited state and dissociate upon returning to the ground state. The formation of an exciplex is characterized by a significant red-shift in the fluorescence emission spectrum compared to the emission of the individual excited monomer.[2] This phenomenon arises from a charge-transfer interaction between the electron donor and acceptor molecules within the exciplex.[3]
This compound (9-CNP) is an excellent model compound for studying exciplex formation. Its photophysical properties, including a relatively long fluorescence lifetime and high quantum yield, make it a sensitive probe for investigating intermolecular interactions. The electron-withdrawing cyano group enhances its ability to act as an electron acceptor in the excited state.[4] The study of 9-CNP exciplexes provides fundamental insights into photoinduced electron transfer processes, which are crucial in various fields, including organic electronics, photovoltaics, and biological sensing.[5][6]
Time-resolved fluorescence spectroscopy is a powerful technique for directly observing the dynamic behavior of exciplexes. By measuring the decay of fluorescence intensity over time, one can determine the rates of formation, dissociation, and decay of the exciplex, providing a detailed kinetic picture of the excited-state processes.[7]
Theoretical Framework: Kinetics of Exciplex Formation and Decay
The formation and decay of an exciplex can be described by the following kinetic scheme:
Where:
-
A * is the excited state of the fluorophore (9-CNP).
-
Q is the ground-state quencher (electron donor).
-
(A⁻Q⁺) * is the exciplex.
-
k_f is the bimolecular rate constant for exciplex formation.
-
k_b is the unimolecular rate constant for exciplex dissociation back to the excited monomer and ground-state quencher.
-
k_d is the unimolecular rate constant for the decay of the exciplex to the ground state (radiative and non-radiative pathways).
The fluorescence decay of the monomer (A) and the exciplex ((A⁻Q⁺)) will exhibit complex, multi-exponential behavior due to this equilibrium. Analysis of these decay profiles allows for the extraction of the individual rate constants.
Experimental Design and Instrumentation
A successful time-resolved fluorescence experiment for studying 9-CNP exciplexes requires careful consideration of the instrumentation and sample preparation.
Core Instrumentation
The essential components for time-resolved fluorescence measurements are:
-
Pulsed Light Source: A laser or a light-emitting diode (LED) that provides short pulses of light (typically picoseconds to nanoseconds) to excite the sample. For 9-CNP, an excitation wavelength in the UV region (e.g., ~300-340 nm) is appropriate.[8][9]
-
Sample Compartment: A temperature-controlled cuvette holder to maintain the sample at a constant temperature, as exciplex formation can be temperature-dependent.
-
Wavelength Selection: A monochromator or optical filters to select the desired excitation and emission wavelengths.[9]
-
Fast Photodetector: A photomultiplier tube (PMT) or a single-photon avalanche diode (SPAD) capable of detecting single photons with high time resolution.[10]
-
Time-Correlated Single Photon Counting (TCSPC) Electronics: This is the heart of the system, which measures the time delay between the excitation pulse and the detection of a fluorescence photon with picosecond accuracy.[9]
Sample Preparation Protocol
Objective: To prepare a series of solutions with a constant concentration of 9-CNP and varying concentrations of an electron donor in a suitable solvent.
Materials:
-
This compound (9-CNP), 97% purity or higher
-
Electron donor (e.g., N,N-dimethylaniline, methoxybenzenes)[11]
-
Spectroscopic grade solvent (e.g., cyclohexane, acetonitrile). The choice of solvent is critical as it can influence the stability and emission properties of the exciplex.[11][12]
-
Volumetric flasks and pipettes for accurate concentration preparation.
Step-by-Step Protocol:
-
Prepare a stock solution of 9-CNP: Accurately weigh a small amount of 9-CNP and dissolve it in the chosen solvent to prepare a stock solution of known concentration (e.g., 1 mM). The melting point of 9-CNP is 110-112 °C.[13][14]
-
Prepare a stock solution of the electron donor: Prepare a concentrated stock solution of the electron donor in the same solvent.
-
Prepare a series of sample solutions:
-
In a series of volumetric flasks, add a fixed volume of the 9-CNP stock solution to ensure a constant final concentration (e.g., 10 µM).
-
Add varying volumes of the electron donor stock solution to create a concentration gradient across the samples.
-
Fill each flask to the mark with the solvent.
-
-
Degas the solutions (optional but recommended): Oxygen can quench fluorescence and should be removed for accurate lifetime measurements. This can be achieved by bubbling an inert gas (e.g., nitrogen or argon) through the solutions for 15-20 minutes.[15]
Data Acquisition Protocol
Objective: To acquire time-resolved fluorescence decay profiles for both the 9-CNP monomer and the exciplex emission.
Step-by-Step Protocol:
-
Instrument Warm-up: Allow the light source and electronics to warm up for at least 30 minutes to ensure stable operation.
-
Instrument Response Function (IRF) Measurement:
-
Fill a cuvette with a scattering solution (e.g., a dilute suspension of non-fluorescent nanoparticles or a Ludox solution).
-
Set the emission monochromator to the excitation wavelength.
-
Acquire a decay profile. This represents the time response of the instrument itself and is crucial for accurate data analysis.[16]
-
-
Monomer Fluorescence Decay Measurement:
-
Place the cuvette containing the 9-CNP solution without any electron donor into the sample holder.
-
Set the excitation wavelength (e.g., 330 nm).
-
Set the emission monochromator to the peak of the 9-CNP monomer fluorescence (typically around 360-380 nm).
-
Acquire the fluorescence decay until a sufficient number of photon counts are collected in the peak channel (e.g., 10,000 counts) to ensure good statistics.
-
-
Exciplex Fluorescence Decay Measurement:
-
For each solution containing the electron donor, repeat the measurement process.
-
Acquire two sets of decays for each sample:
-
One at the monomer emission wavelength.
-
One at the exciplex emission wavelength (typically red-shifted, e.g., >450 nm).[17]
-
-
-
Data Saving: Save all decay profiles (IRF, monomer decays, and exciplex decays) for later analysis.
Data Analysis and Interpretation
The analysis of time-resolved fluorescence decay data involves fitting the experimental decay curves to a theoretical model to extract the decay parameters.
Deconvolution and Fitting
The experimentally observed fluorescence decay, I(t), is a convolution of the true fluorescence decay, S(t), and the instrument response function, R(t).[16]
I(t) = R(t) ∗ S(t)
To obtain the true decay parameters, a deconvolution process is necessary. This is typically done using specialized software that performs iterative reconvolution fitting. The software convolves a trial decay function with the measured IRF and adjusts the parameters of the trial function until the convoluted curve best fits the experimental data.[16] The goodness of the fit is typically assessed by examining the weighted residuals and the chi-squared (χ²) value.[9]
Interpreting the Decay Parameters
For the 9-CNP exciplex system, the fluorescence decay of the monomer in the presence of a quencher is often described by a bi-exponential decay function, while the exciplex decay exhibits a rise time followed by a decay. Global analysis, where multiple decay curves at different wavelengths and concentrations are fitted simultaneously with linked parameters, is a powerful approach to robustly determine the kinetic parameters (k_f, k_b, and k_d).[18]
Table 1: Representative Photophysical Data for 9-CNP Exciplex Systems
| Electron Donor | Solvent | Monomer Lifetime (τ_M, ns) | Exciplex Lifetime (τ_E, ns) | Exciplex Emission Max (λ_em, nm) |
| N,N-dimethylaniline | Cyclohexane | ~15 | ~60 | ~530 |
| 1,4-Dimethoxybenzene | Acetonitrile | ~15 | Varies with polarity | ~480 |
| Triethylamine | Gas Phase | ~15 | ~27.5 | ~515 |
Note: These are approximate values and can vary depending on the specific experimental conditions.[11][17]
Visualizing the Process
Diagram 1: Exciplex Formation and Decay Pathway
Caption: A schematic representation of the kinetic pathways involved in exciplex formation and decay.
Diagram 2: Experimental Workflow for Time-Resolved Fluorescence Spectroscopy
Caption: A flowchart outlining the key steps in the experimental and analytical workflow.
Conclusion
Time-resolved fluorescence spectroscopy is an indispensable tool for elucidating the intricate dynamics of exciplex formation and decay. The 9-CNP system serves as a versatile platform for investigating the fundamental principles of photoinduced electron transfer. By following the detailed protocols and data analysis strategies outlined in this application note, researchers can gain valuable insights into the kinetic and thermodynamic parameters that govern these important excited-state processes. These insights are critical for the rational design of novel materials for optoelectronic applications and for understanding complex photochemical and photobiological phenomena.
References
- 1. GIST Scholar: Formation and Decay of Exciplexes between Polycyclic Aromatic Hydrocarbons and N,N-dimethylaniline [scholar.gist.ac.kr]
- 2. White Organic Light-Emitting Diodes from Single-Component Nonconjugated Polymers by Combining Monomer Emission with Electromer Emission [mdpi.com]
- 3. ossila.com [ossila.com]
- 4. Cyano-Polycyclic Aromatic Hydrocarbon Interstellar Candidates: Laboratory Identification, Equilibrium Structure and Astronomical Search of Cyanobiphenylene - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Exciplex: from its nature to applications [opg.optica.org]
- 6. Preparation of exciplex-based fluorescent organic nanoparticles and their application in cell imaging - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Time-resolved spectroscopy - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Time-resolved Fluorescence | PicoQuant [picoquant.com]
- 10. bmglabtech.com [bmglabtech.com]
- 11. researchgate.net [researchgate.net]
- 12. scispace.com [scispace.com]
- 13. This compound CAS#: 2510-55-6 [m.chemicalbook.com]
- 14. chemsynthesis.com [chemsynthesis.com]
- 15. What are the factors that cause fluorescence quenching? | AAT Bioquest [aatbio.com]
- 16. chemistry.montana.edu [chemistry.montana.edu]
- 17. Vapour phase exciplex emission in 9-cyanoanthracene + amine mixtures - Journal of the Chemical Society, Faraday Transactions 2: Molecular and Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 18. researchgate.net [researchgate.net]
Application Notes and Protocols for Investigating Gas-Phase Reaction Mechanisms of 9-Cyanophenanthrene Radicals
Introduction: The Significance of 9-Cyanophenanthrene Radicals in Complex Environments
Polycyclic Aromatic Hydrocarbons (PAHs) and their derivatives are subjects of intense scientific scrutiny due to their prevalence in combustion processes, their role as precursors to soot, and their potential environmental and health impacts.[1][2] Among these, cyano-substituted PAHs (cyano-PAHs) are of particular interest in astrochemistry and combustion chemistry, as the cyano (-CN) group can significantly influence the electronic structure, reactivity, and potential for molecular growth of the parent PAH. This compound is a notable example, and its radical forms are key transient intermediates in high-temperature environments. Understanding the gas-phase reaction mechanisms of this compound radicals is crucial for developing accurate models of soot formation, predicting the evolution of interstellar molecular clouds, and assessing the atmospheric fate of these compounds.
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the theoretical and experimental approaches to studying the gas-phase reaction mechanisms of this compound radicals. We will delve into the fundamental principles governing their reactivity, outline detailed protocols for their investigation using both computational and experimental techniques, and provide insights into the interpretation of the resulting data.
Part 1: Theoretical Framework and Mechanistic Considerations
Formation of this compound Radicals
In the gas phase, this compound radicals can be formed through several pathways, primarily involving the removal of a hydrogen atom from the aromatic structure. The most common mechanisms include:
-
Hydrogen Abstraction: In high-temperature environments, collisions with highly reactive species such as hydroxyl radicals (•OH), atomic hydrogen (H•), or other radicals can lead to the abstraction of a hydrogen atom from the this compound molecule. The position of hydrogen abstraction will determine the specific isomer of the resulting radical.
-
Photodissociation: In environments with significant ultraviolet (UV) radiation, such as in interstellar space or certain combustion zones, this compound can absorb a photon, leading to the cleavage of a C-H bond and the formation of a radical and a hydrogen atom.
Electronic Structure and Reactivity of this compound Radicals
The reactivity of a PAH radical is intrinsically linked to the localization of its unpaired electron. In the case of this compound radicals, we can consider two primary types:
-
σ-Radicals: These are formed by the removal of a hydrogen atom from a C-H bond on the aromatic ring, with the unpaired electron residing in a sp2-hybridized orbital in the plane of the molecule. σ-radicals are generally highly reactive.[3]
-
Resonantly Stabilized π-Radicals: While less common for the initial radical formed from this compound itself, if the radical center is part of a larger, delocalized π-system, its reactivity can be moderated. Resonance stabilization is a key factor in the chemistry of many PAH radicals.[3]
The presence of the electron-withdrawing cyano group at the 9-position is expected to influence the electron density distribution across the phenanthrene backbone, thereby affecting the stability and reactivity of the different radical isomers.
Key Gas-Phase Reaction Pathways
Once formed, this compound radicals can undergo a variety of reactions that lead to molecular growth, fragmentation, or functionalization.
-
Radical-Molecule Reactions: These radicals can react with stable molecules present in the gas phase. A critical example is the reaction with molecular oxygen (O2), which is a key step in the oxidation of PAHs and can lead to the formation of quinones and other oxygenated species.[4][5][6] Computational studies on the phenanthryl radical have shown that the addition of O2 to form a peroxy radical is a highly exothermic process, initiating a cascade of further reactions.[4][5]
-
Radical-Radical Reactions: In environments with high radical concentrations, such as flames, radical-radical reactions are significant pathways for the formation of larger PAHs.[7][8] The recombination of a this compound radical with another radical (e.g., a methyl radical or another PAH radical) can lead to the formation of larger, more complex aromatic systems.
-
Unimolecular Decomposition: At very high temperatures, the this compound radical may have sufficient internal energy to undergo unimolecular decomposition, leading to the formation of smaller fragments.
-
Ion-Molecule Reactions: In ionized environments, this compound radical cations can react with nucleophiles.[9] Studies on other PAH radical cations have shown that these reactions can be highly specific to the isomer of the PAH.[9]
The following diagram illustrates the general formation and key reaction pathways of a this compound radical.
Caption: Formation and primary reaction pathways of this compound radicals in the gas phase.
Part 2: Experimental Protocols for Studying Gas-Phase Reactions
Investigating the kinetics and mechanisms of gas-phase radical reactions requires specialized experimental techniques capable of generating and detecting these transient species.
Generation of this compound Radicals
A common and effective method for generating gas-phase radicals in a controlled manner is flash photolysis .
Protocol: Radical Generation via Flash Photolysis
-
Precursor Selection: Choose a suitable precursor for this compound that will readily photodissociate to produce the desired radical. A good candidate would be a halogenated derivative, such as 10-bromo-9-cyanophenanthrene, where the C-Br bond is weaker than the C-H bonds and can be selectively cleaved by UV light.
-
Sample Preparation: Prepare a dilute gas mixture of the precursor in an inert buffer gas (e.g., helium or argon) to ensure thermal equilibrium and prevent secondary reactions. The concentration of the precursor should be low enough to minimize radical-radical recombination immediately after photolysis.
-
Photolysis: Use a pulsed laser (e.g., an excimer laser) with a wavelength that is strongly absorbed by the precursor but not by the this compound radical itself. The laser pulse creates a transient population of radicals.
Detection and Monitoring of Radicals and Products
Several techniques can be coupled with radical generation methods to monitor the reaction progress.
Protocol: Time-Resolved Mass Spectrometry
-
Experimental Setup: Couple the flash photolysis reactor to a time-of-flight mass spectrometer (TOF-MS). The gas mixture from the reactor is sampled into the mass spectrometer.
-
Ionization: Use a "soft" ionization technique, such as single-photon ionization with a tunable vacuum ultraviolet (VUV) light source, to ionize the molecules without causing fragmentation.[7]
-
Data Acquisition: Record mass spectra at different time delays after the photolysis laser pulse. This allows for the monitoring of the decay of the radical signal and the growth of product signals over time.
-
Kinetic Analysis: By measuring the decay of the this compound radical signal in the presence of a known concentration of a reactant gas (e.g., O2), the bimolecular rate constant for the reaction can be determined.
Protocol: Laser-Induced Fluorescence (LIF)
-
Applicability: This technique is suitable if the this compound radical has a known electronic transition with a significant fluorescence quantum yield.
-
Procedure: A tunable laser (the probe laser) is used to excite the radical at a specific wavelength. The resulting fluorescence is detected by a photomultiplier tube.
-
Kinetic Measurement: The decay of the LIF signal as a function of time after the photolysis pulse provides a measure of the radical concentration and its reaction rate.
The following diagram outlines a typical experimental workflow for studying these gas-phase reactions.
Caption: Experimental workflow for kinetic and mechanistic studies of gas-phase radical reactions.
Part 3: Computational Chemistry Protocols
Computational chemistry, particularly Density Functional Theory (DFT), is an indispensable tool for elucidating the complex potential energy surfaces of radical reactions.[4][10][11]
Protocol: DFT Investigation of a Reaction Pathway
-
Software: Utilize a quantum chemistry software package such as Gaussian, ORCA, or NWChem.
-
Method Selection: Choose a DFT functional and basis set appropriate for radical systems and non-covalent interactions. The M06-2X functional with a basis set like 6-311++G(d,p) is often a good starting point for thermochemistry and kinetics of PAHs.[10][11]
-
Geometry Optimization:
-
Optimize the geometries of the reactants (this compound radical and the co-reactant, e.g., O2).
-
Locate and optimize the geometries of all transition states (TS) connecting reactants to intermediates and products.
-
Optimize the geometries of all intermediates and final products.
-
-
Frequency Calculations: Perform frequency calculations for all optimized structures to:
-
Confirm that reactants, intermediates, and products have all real frequencies.
-
Verify that each transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
-
Obtain zero-point vibrational energies (ZPVE) and thermal corrections to the electronic energies.
-
-
Energy Profile: Construct a potential energy surface (PES) diagram by plotting the relative energies (including ZPVE corrections) of all stationary points. This provides a visual representation of the reaction mechanism and the energy barriers.
-
Rate Constant Calculation: Use the energetic and vibrational frequency data from the DFT calculations as input for Transition State Theory (TST) or Rice-Ramsperger-Kassel-Marcus (RRKM) theory to calculate theoretical rate constants.[11]
Data Presentation: Summarizing Computational Results
The results of computational studies should be presented in a clear and concise manner.
| Species | Electronic Energy (Hartree) | ZPVE (kcal/mol) | Relative Energy (kcal/mol) |
| Reactants (Radical + O2) | Value | Value | 0.0 |
| Transition State 1 (TS1) | Value | Value | Value |
| Intermediate (Peroxy Radical) | Value | Value | Value |
| Transition State 2 (TS2) | Value | Value | Value |
| Products | Value | Value | Value |
Conclusion
The study of gas-phase reaction mechanisms involving this compound radicals is a challenging yet rewarding field of research with implications for a wide range of scientific disciplines. By combining state-of-the-art experimental techniques like flash photolysis coupled with time-resolved mass spectrometry and sophisticated computational methods such as Density Functional Theory, a detailed understanding of the formation, reactivity, and fate of these important transient species can be achieved. The protocols and theoretical considerations outlined in this guide provide a robust framework for researchers to design and execute meaningful investigations into the complex chemistry of this compound radicals.
References
- 1. Chemical reactivity and long-range transport potential of polycyclic aromatic hydrocarbons – a review - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60147A [pubs.rsc.org]
- 2. web.mit.edu [web.mit.edu]
- 3. semanticscholar.org [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. A Computational Study of the Oxidation of the Phenanthryl Radi... [publikationen.bibliothek.kit.edu]
- 6. researchgate.net [researchgate.net]
- 7. osti.gov [osti.gov]
- 8. researchgate.net [researchgate.net]
- 9. Reactions of polycyclic aromatic hydrocarbon radical cations with model biological nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]
- 11. Atmospheric oxidation of phenanthrene initiated by OH radicals in the presence of O2 and NOx - A theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocols: 9-Cyanophenanthrene as a Versatile Precursor for Advanced Polycyclic Aromatic Hydrocarbons
Introduction: The Strategic Value of 9-Cyanophenanthrene
Polycyclic aromatic hydrocarbons (PAHs) represent a cornerstone of modern materials science and medicinal chemistry, with applications ranging from organic light-emitting diodes (OLEDs) to molecular probes.[][2] The precise tuning of their electronic and photophysical properties is paramount, and this is often achieved through strategic functionalization.
This compound (C₁₅H₉N) emerges as a particularly valuable building block for several key reasons:
-
Extended π-System: The rigid, planar phenanthrene core provides a robust, extended aromatic system that is inherently photoactive.
-
Modulating Cyano Group: The nitrile (-C≡N) substituent is strongly electron-withdrawing. This functional group significantly influences the molecule's highest occupied and lowest unoccupied molecular orbital (HOMO/LUMO) energy levels, enhances electron affinity, and can alter emission wavelengths.[3] This makes it a critical tool for designing materials with specific electronic characteristics.
-
Reactive Handle: The cyano group and the phenanthrene ring offer multiple sites for diverse chemical transformations, allowing for the construction of highly complex and novel PAH architectures.
This guide will explore the practical application of this compound in two powerful synthetic strategies: Photocycloaddition and Cross-Coupling reactions.
Figure 1: Logical relationship from the this compound building block to its applications.
Application I: Intramolecular [3+2] Photocycloaddition
One of the most elegant applications of this compound is in intramolecular photocycloaddition reactions. These reactions leverage the excited-state properties of the phenanthrene core to construct complex, multi-ring systems that are otherwise difficult to access.[4]
Mechanistic Rationale (E-E-A-T): Upon irradiation with UV light, the this compound moiety absorbs a photon and is promoted to its singlet excited state. In a molecule where it is tethered to another reactive group (like an arylcyclopropane), it can form an intramolecular "exciplex"—an excited-state complex between the two moieties.[4] Subsequent single electron transfer (SET) can occur, leading to the formation of biradical intermediates. The fate of these biradicals dictates the final product distribution. In non-polar solvents like benzene, the exciplex pathway dominates, leading to cyclization and the formation of new carbon-carbon bonds to yield intricate polycyclic structures.[4] The choice of solvent is critical; more polar solvents can favor different pathways by stabilizing charge-separated species.
Figure 2: Experimental workflow for intramolecular [3+2] photocycloaddition.
Protocol 1: Synthesis of Intramolecular [3+2] Photocycloadducts
This protocol is adapted from established literature for the photoreaction of a this compound derivative linked to an arylcyclopropane.[4]
Materials:
-
9-Cyano-10-(2-phenylcyclopropylmethoxymethyl)phenanthrene (Starting Material)
-
Benzene (Spectroscopic Grade, for reaction)
-
Pyrex reaction vessel
-
High-pressure mercury lamp (e.g., 450 W)
-
Nitrogen or Argon gas for deoxygenation
-
Silica gel for column chromatography
-
Hexane and Dichloromethane (HPLC Grade, for chromatography)
Procedure:
-
Solution Preparation: Prepare a 10 mM solution of the starting material in benzene. For example, dissolve 41.1 mg (0.1 mmol) of 9-cyano-10-(2-phenylcyclopropylmethoxymethyl)phenanthrene in 10 mL of benzene in a Pyrex reaction vessel.
-
Deoxygenation: Purge the solution with dry nitrogen or argon gas for 20-30 minutes. Oxygen can quench the excited states and lead to unwanted side reactions, so this step is critical for achieving good yields.
-
Irradiation: Seal the vessel and place it in a suitable photoreactor setup. Irradiate the solution with a 450 W high-pressure mercury lamp at room temperature. The Pyrex vessel acts as a filter, cutting off short-wavelength UV light (<290 nm).
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or ¹H NMR analysis of aliquots taken at regular intervals (e.g., every 2 hours).
-
Work-up: Once the reaction has reached completion (or optimal conversion), remove the solvent in vacuo using a rotary evaporator.
-
Purification: Purify the resulting residue by silica gel column chromatography. A typical eluent system would be a gradient of dichloromethane in hexane (e.g., starting from 1:4 v/v).
-
Characterization: Collect the fractions corresponding to the different photoproducts and characterize them using standard analytical techniques (NMR, Mass Spectrometry, X-ray crystallography if suitable crystals form).
Expected Outcome: This reaction typically yields a mixture of diastereomeric [3+2] photocycloadducts. The yields and ratios are highly dependent on the specific substrate and reaction time.[4]
| Entry | Lamp Power (W) | Time (h) | Product 1 Yield (%) | Product 2 Yield (%) |
| 1 | 300 | 4 | 15 | 21 |
| 2 | 300 | 8 | 25 | 35 |
| 3 | 450 | 4 | 32 | 44 |
| Table 1: Representative yields for intramolecular photocycloaddition based on data from cited literature. Actual yields will vary.[4] |
Application II: Palladium-Catalyzed Cross-Coupling Reactions
To build larger, more complex PAH systems, particularly those incorporating heteroatoms or forming biaryl linkages, palladium-catalyzed cross-coupling reactions are indispensable tools. While the cyano group itself is not typically a coupling partner, a halogenated this compound derivative is an excellent substrate for reactions like the Suzuki-Miyaura or Buchwald-Hartwig amination.
A. Suzuki-Miyaura Coupling for C-C Bond Formation
Mechanistic Rationale (E-E-A-T): The Suzuki-Miyaura coupling creates a C-C bond between an organoboron species (like a boronic acid) and an organic halide or triflate.[5] The catalytic cycle, driven by a Palladium(0) complex, involves three key steps:
-
Oxidative Addition: The Pd(0) catalyst inserts into the carbon-halogen bond of the this compound derivative.[6]
-
Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center, displacing the halide.[6][7]
-
Reductive Elimination: The two organic partners on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst.[6]
B. Buchwald-Hartwig Amination for C-N Bond Formation
Mechanistic Rationale (E-E-A-T): This reaction is one of the most powerful methods for forming C-N bonds, coupling an amine with an aryl halide.[8][9] The mechanism is similar to the Suzuki coupling but involves an amine nucleophile. The choice of a bulky, electron-rich phosphine ligand (a "Buchwald ligand") is critical.[10] These ligands stabilize the palladium catalyst, promote the rate-limiting oxidative addition step, and facilitate the final reductive elimination to release the arylamine product.[10][11]
Figure 3: Generalized catalytic cycle for Pd-catalyzed cross-coupling reactions.
Protocol 2: Illustrative Synthesis of an N-Aryl-9-cyanophenanthrene via Buchwald-Hartwig Amination
This protocol describes a general, illustrative procedure for coupling an amine with a bromo-substituted this compound, based on well-established Buchwald-Hartwig methodologies.[11][12]
Materials:
-
2-Bromo-9-cyanophenanthrene (Assumed starting material)
-
Aniline (or other desired amine)
-
Palladium(II) acetate [Pd(OAc)₂] (Catalyst precursor)
-
XPhos (or other suitable Buchwald ligand)
-
Sodium tert-butoxide (NaOt-Bu) (Base)
-
Toluene (Anhydrous)
-
Schlenk flask or other oven-dried glassware
-
Argon or Nitrogen atmosphere setup
Procedure:
-
Reaction Setup: In an oven-dried Schlenk flask under an argon atmosphere, combine 2-bromo-9-cyanophenanthrene (1.0 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), and XPhos (0.04 mmol, 4 mol%).
-
Reagent Addition: Add sodium tert-butoxide (1.4 mmol). Then, add the aniline (1.2 mmol) followed by anhydrous toluene (5 mL).
-
Reaction Conditions: Seal the flask and heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Reaction Monitoring: Monitor the reaction by TLC (e.g., using a 1:4 Ethyl Acetate:Hexane eluent) until the starting aryl bromide is consumed (typically 12-24 hours).
-
Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite to remove palladium residues.
-
Extraction: Transfer the filtrate to a separatory funnel, wash with water (2 x 20 mL) and brine (1 x 20 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter off the drying agent and concentrate the solvent in vacuo. Purify the crude product by flash column chromatography on silica gel to yield the desired N-aryl-9-cyanophenanthrene derivative.
Properties and Advanced Applications
The synthetic routes described above unlock a vast chemical space for advanced PAHs with tailored properties.
-
Materials for OLEDs: The introduction of the electron-withdrawing cyano group can lower the LUMO energy level, facilitating electron injection in OLED devices.[3] By coupling this compound units with electron-donating moieties (e.g., triphenylamines via Buchwald-Hartwig amination), molecules with strong intramolecular charge-transfer characteristics can be designed, which are useful as emitters.
-
Hole-Transporting Materials (HTMs): The rigid phenanthrene core can be incorporated into larger structures designed for efficient hole transport in perovskite solar cells.[3]
-
Astrochemical Interest: Cyano-substituted PAHs are of significant interest in astrochemistry. The presence of a dipole moment, induced by the cyano group, makes these molecules detectable by radio astronomy, providing a potential route to identifying larger PAHs in the interstellar medium.[13][14][15]
| Property | Influence of this compound Core | Potential Application |
| Electron Affinity | Increased due to the electron-withdrawing -CN group. | Electron Transport Layers (OLEDs) |
| Luminescence | Emission wavelength can be tuned via substitution/coupling reactions. | OLED Emitters, Fluorescent Probes |
| Molecular Rigidity | The phenanthrene backbone provides a stable, planar structure. | High-performance Organic Semiconductors |
| Dipole Moment | Non-zero moment induced by the -CN group. | Astrochemistry Detection |
| Table 2: Structure-Property-Application relationships for PAHs derived from this compound. |
Conclusion
This compound is far more than a simple aromatic nitrile; it is a strategic precursor for the rational design of advanced polycyclic aromatic hydrocarbons. Its unique combination of a photoactive, extended π-system and a powerful electron-withdrawing group enables chemists to employ sophisticated synthetic strategies like photocycloaddition and cross-coupling. The protocols and insights provided herein serve as a foundational guide for researchers aiming to synthesize novel PAHs with precisely controlled properties for cutting-edge applications in materials science and beyond.
References
- 2. New Route to Polycyclic Aromatic Hydrocarbons - ChemistryViews [chemistryviews.org]
- 3. benchchem.com [benchchem.com]
- 4. Intramolecular Photoreactions of this compound-Linked Arylcyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. mdpi.com [mdpi.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. m.youtube.com [m.youtube.com]
- 11. research.rug.nl [research.rug.nl]
- 12. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 13. Cyano-Polycyclic Aromatic Hydrocarbon Interstellar Candidates: Laboratory Identification, Equilibrium Structure and Astronomical Search of Cyanobiphenylene - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. academic.oup.com [academic.oup.com]
High-throughput screening of 9-Cyanophenanthrene derivatives for semiconductor properties
Application Note & Protocols
Topic: High-Throughput Screening of 9-Cyanophenanthrene Derivatives for Semiconductor Properties
Abstract
The discovery of novel organic semiconductors is critical for advancing next-generation electronics, including flexible displays, sensors, and logic circuits.[1] this compound derivatives represent a promising, yet largely unexplored, class of materials. The presence of the electron-withdrawing cyano group can significantly alter electronic properties, often lowering the LUMO (Lowest Unoccupied Molecular Orbital) energy level, which is a key strategy for developing stable, high-performance n-type semiconductors.[2][3][4] This application note details a comprehensive, high-throughput screening (HTS) workflow designed to rapidly identify and characterize promising this compound derivatives for semiconductor applications. The protocol leverages solution-based processing and automated characterization of Organic Field-Effect Transistors (OFETs) to accelerate the materials discovery pipeline.
Introduction: The Rationale for Screening this compound Derivatives
Organic semiconductors offer significant advantages over their inorganic counterparts, including mechanical flexibility, low-cost fabrication via solution processing, and the ability to tune properties through chemical synthesis.[5][6] While p-type (hole-transporting) organic materials are well-established, the development of stable and efficient n-type (electron-transporting) semiconductors remains a significant challenge.[7][8] Achieving high-performance n-type materials is essential for creating complementary logic circuits, which are the foundation of modern electronics.
The this compound scaffold is a compelling target for n-type semiconductor development for several key reasons:
-
Electron-Withdrawing Cyano Group: The cyano (–C≡N) group is a potent electron acceptor.[2] Its inclusion in a conjugated system like phenanthrene can lower the LUMO energy level, which is crucial for enabling stable electron injection and transport.[3][9] A LUMO level deeper than approximately -4.0 eV is often associated with improved ambient stability for n-type materials, as it helps prevent oxidation by water and oxygen.[3]
-
Planar Aromatic Core: The rigid, planar structure of the phenanthrene core can facilitate strong intermolecular π-π stacking in the solid state, a key requirement for efficient charge transport.
-
Tunability: The phenanthrene backbone offers multiple sites for synthetic modification, allowing for the creation of large libraries of derivatives with tailored solubility, morphology, and electronic properties.
This guide provides a validated, step-by-step framework for the high-throughput synthesis, fabrication, and characterization of a library of this compound derivatives to identify lead candidates for advanced electronic devices.
High-Throughput Screening Workflow Overview
The HTS workflow is designed as a multi-stage funnel, rapidly assessing a large library of candidate compounds to identify a small number of "hits" with optimal properties for further, more detailed investigation. The process integrates automated liquid handling, robotic fabrication, and parallelized characterization.[10][11][12]
Caption: High-Throughput Screening (HTS) workflow for this compound semiconductors.
Detailed Protocols & Methodologies
PART 1: Library Preparation and Solution Formulation
The success of a solution-based screening campaign hinges on the solubility and purity of the compound library.
Protocol 1: Solution Preparation for High-Throughput Screening
-
Synthesis: Synthesize a library of this compound derivatives. A common synthetic route is the photocyclodehydrogenation of cyanodiarylethylenes.[13] Each derivative should be purified (>99%) and cataloged with a unique identifier.
-
Solvent Selection: Choose a high-boiling point, organic solvent that provides good solubility for phenanthrene-based compounds (e.g., o-dichlorobenzene, chloroform, or toluene). The goal is to achieve stable solutions with concentrations in the range of 5-10 mg/mL.[14]
-
Master Plate Preparation: a. Using an automated liquid handler, prepare stock solutions for each derivative in individual vials.[10] b. Dispense 50-100 µL of each stock solution into a designated well of a 384-well master plate. c. Seal the plate securely to prevent solvent evaporation and store it under an inert atmosphere (e.g., nitrogen or argon).
Causality Behind Choices:
-
High Purity: Impurities can act as charge traps, drastically reducing semiconductor performance and leading to false negatives.
-
Solution-Based Approach: This is essential for HTS as it allows for the use of automated liquid handling and deposition techniques like inkjet printing, which are rapid and scalable.[6][15]
-
Master Plate: Centralizes the library, making it compatible with robotic systems for automated deposition onto test substrates.[12]
PART 2: High-Throughput Device Fabrication
To screen for semiconductor properties, a test device structure is required. The Organic Field-Effect Transistor (OFET) is an ideal platform for extracting key performance metrics.[1][5]
Protocol 2: Automated OFET Fabrication
-
Substrate Selection: Utilize pre-fabricated OFET substrates, typically heavily n-doped silicon wafers with a thermally grown silicon dioxide (SiO₂) dielectric layer (the Si acts as a common gate). The source and drain electrodes (e.g., Gold) are pre-patterned. The Bottom-Gate, Bottom-Contact (BGBC) architecture is often preferred for HTS as the semiconductor is the last layer to be deposited.[1][16]
-
Substrate Cleaning: Before deposition, thoroughly clean the substrates using a sequence of sonication in acetone, and isopropyl alcohol, followed by an oxygen plasma or UV-Ozone treatment to create a uniform surface energy.
-
Automated Deposition: a. Place the cleaned OFET substrates on the chuck of an automated deposition system (e.g., an inkjet printer or multi-head spin coater). b. Program the system to aspirate a small volume of solution from each well of the master plate and deposit it onto a designated OFET device on the substrate. c. For Inkjet Printing: Optimize the waveform and drop spacing to achieve uniform, thin films covering the channel region of the OFET. d. For Spin Coating: Dispense the solution and spin at 1000-3000 RPM to achieve a desired film thickness (typically 30-100 nm).
-
Thermal Annealing: Transfer the substrates to a multi-zone hotplate or vacuum oven. Anneal the films at a temperature optimized to remove residual solvent and improve molecular ordering (e.g., 80-120 °C) for 30-60 minutes under an inert atmosphere.
Causality Behind Choices:
-
BGBC Architecture: Simplifies the fabrication process to a single deposition step, making it ideal for rapid screening of new materials.[1]
-
Automated Deposition: Ensures high reproducibility and throughput, minimizing human error and allowing for the fabrication of hundreds or thousands of devices in a single run.
-
Thermal Annealing: This step is critical for forming a well-ordered semiconductor film. The removal of solvent and thermal energy allows molecules to arrange into more crystalline domains, which is essential for efficient charge transport.[16]
PART 3: Automated Characterization and Data Analysis
This phase involves the rapid electrical and optical testing of the fabricated OFET arrays.
Protocol 3: Automated Electrical Characterization of OFETs
-
System Setup: Use an automated probe station equipped with multiple probe heads and integrated with a semiconductor parameter analyzer. The system should be housed in a nitrogen-filled glovebox to prevent degradation of n-type materials by air and moisture.[3][7]
-
Measurement Programming: Program the system to automatically move to each OFET device on the substrate and make contact with the source, drain, and gate electrodes.
-
Data Acquisition: For each device, perform two primary measurements: a. Transfer Characteristics: Keep the drain-source voltage (V_DS) constant (e.g., at +60V for the saturation regime) and sweep the gate-source voltage (V_GS) from negative to positive (e.g., -20V to +80V). This measurement is used to determine the charge carrier mobility and the On/Off ratio.[16][17] b. Output Characteristics: For several constant gate voltages (e.g., V_GS = 0V, +20V, +40V, +60V), sweep the drain-source voltage (V_DS) from 0V to +80V. This confirms classic transistor behavior.[5]
-
Data Extraction: Use analysis software to automatically extract key performance metrics from the transfer curves for each device.
Key Performance Metrics (OFETs)
| Metric | Description | Target for "Hit" |
| Field-Effect Mobility (μ) | The average charge carrier velocity per unit electric field. It is the most critical parameter for device speed and performance.[17] | > 0.1 cm²/V·s |
| On/Off Current Ratio (I_on/I_off) | The ratio of the drain current when the transistor is "on" (high V_GS) to when it is "off" (low V_GS). A high ratio is essential for digital logic applications.[16] | > 10⁴ |
| Threshold Voltage (V_th) | The gate voltage required to turn the transistor "on." A value close to 0V is desirable for low-power operation.[17] | < 10 V |
Protocol 4: High-Throughput Optical Characterization
For applications in Organic Light-Emitting Diodes (OLEDs), the photoluminescence quantum yield (PLQY) is a critical parameter.
-
Sample Preparation: Deposit thin films of the derivatives onto quartz plates arranged in a microplate format.
-
Measurement: Use a spectrometer equipped with an integrating sphere and a plate-reading accessory.[18][19]
-
Data Acquisition: a. Irradiate each sample with a monochromatic light source (e.g., a laser at 350 nm).[19] b. Measure the spectrum of the absorbed and emitted photons. The PLQY is the ratio of photons emitted to photons absorbed.[20][21]
-
Analysis: Identify compounds with high PLQY values, which indicates efficient light emission.
Causality Behind Choices:
-
Inert Atmosphere: N-type organic semiconductors are often sensitive to oxygen and water, which can act as traps and degrade performance. Testing in a glovebox ensures intrinsic material properties are measured.[3]
-
Automated Probing: Manually probing thousands of microscopic devices is impractical. Automation is the only feasible way to collect a large, statistically significant dataset.
-
PLQY Screening: Provides a direct measure of a material's emissive efficiency, allowing for early identification of candidates for OLED applications without the need to fabricate more complex OLED devices.[18]
Caption: Data analysis and hit triage logic for identifying lead candidates.
Conclusion
The described high-throughput screening platform provides a systematic and efficient methodology for evaluating large libraries of novel this compound derivatives for semiconductor applications. By integrating automated solution-based fabrication with parallelized optoelectronic characterization, this workflow dramatically accelerates the discovery-validation cycle. This approach enables researchers to rapidly identify promising n-type and emissive materials, paving the way for the development of the next generation of organic electronic devices.
References
- 1. pubs.aip.org [pubs.aip.org]
- 2. Cyano-capped molecules: versatile organic materials - Journal of Materials Chemistry A (RSC Publishing) DOI:10.1039/D2TA09699D [pubs.rsc.org]
- 3. n-Type organic semiconducting polymers: stability limitations, design considerations and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ossila.com [ossila.com]
- 6. The future of solution processing toward organic semiconductor devices: a substrate and integration perspective - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 7. Recent progress in the development of n-type organic semiconductors for organic field effect transistors - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 8. qmro.qmul.ac.uk [qmro.qmul.ac.uk]
- 9. Multi- and All-Acceptor Polymers for High-Performance n-Type Polymer Field Effect Transistors [mdpi.com]
- 10. High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 11. m.youtube.com [m.youtube.com]
- 12. bmglabtech.com [bmglabtech.com]
- 13. This compound (CAS 2510-55-6)|RUO [benchchem.com]
- 14. Solution-processable organic semiconductors with over 220 °C glass transition temperature: manipulating morphology using a helical polycyclic heteroaromatic motif - Energy & Environmental Science (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. Organic Field-Effect Transistors (OFET) and Organic Electrochemical Transistors (OECT) - Fraunhofer IPMS [ipms.fraunhofer.de]
- 17. search.library.ucsf.edu [search.library.ucsf.edu]
- 18. Photoluminescence quantum yield | Hamamatsu Photonics [hamamatsu.com]
- 19. ossila.com [ossila.com]
- 20. enlitechnology.com [enlitechnology.com]
- 21. azom.com [azom.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 9-Cyanophenanthrene
Welcome to the technical support center for the synthesis of 9-cyanophenanthrene. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to optimize your synthetic yield and purity. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you make informed decisions to overcome common experimental hurdles.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound, and which one offers the best yield?
A1: There are three principal methods for synthesizing this compound:
-
Pschorr Cyclization: This classic method involves the intramolecular cyclization of an α-phenyl-o-aminocinnamic acid derivative via a diazonium salt intermediate, catalyzed by copper.[1][2] While historically significant, yields can be moderate and reaction times long with traditional copper catalysts.[3]
-
Sandmeyer Reaction: This approach involves the diazotization of 9-aminophenanthrene followed by a copper(I) cyanide-mediated substitution.[4][5] This is a widely used method for introducing a nitrile group onto an aromatic ring.
-
Palladium-Catalyzed Cyanation: A more modern approach, this involves the cross-coupling of a 9-halophenanthrene (typically 9-bromophenanthrene) with a cyanide source, catalyzed by a palladium complex.[6][7] This method often provides high yields under milder conditions and shows excellent functional group tolerance.[6]
The "best" method depends on the available starting materials, scale, and laboratory capabilities. Palladium-catalyzed cyanations often offer the highest and most reproducible yields, particularly with recent advancements in ligands and non-toxic cyanide sources.[8][9]
Q2: I'm considering a palladium-catalyzed route. What are the key advantages over classical methods?
A2: Palladium-catalyzed cyanation offers several distinct advantages:
-
Milder Reaction Conditions: These reactions typically proceed at lower temperatures compared to the high temperatures often required for the Rosenmund-von Braun reaction (a related copper-catalyzed cyanation).[8]
-
Higher Yields and Functional Group Tolerance: Modern palladium catalysts and ligands are highly efficient, leading to excellent yields.[6] They are also compatible with a wider range of functional groups that might not survive the harsh conditions of classical methods.
-
Use of Less Toxic Cyanide Sources: Significant progress has been made in utilizing less toxic and easier-to-handle cyanide sources like potassium ferrocyanide (K₄[Fe(CN)₆]), which is a non-toxic food additive, in place of highly toxic salts like KCN or NaCN.[6][8]
Q3: My final product is off-color and has a low melting point. What are the likely impurities?
A3: Off-color products (typically yellow to brown) and a depressed, broad melting point (pure this compound melts at 110-112 °C) suggest the presence of impurities. Common culprits include:
-
Unreacted Starting Material: Incomplete conversion of 9-bromophenanthrene or 9-aminophenanthrene.
-
Side Products from the Pschorr Reaction: Phenanthrene-9-carboxylic acid can be a significant byproduct if the decarboxylation step is incomplete.
-
Side Products from the Sandmeyer Reaction: Phenols can form if the diazonium salt reacts with water. Biaryl compounds can also be formed as byproducts of the radical mechanism.[10]
-
Residual Catalyst: Copper or palladium residues can discolor the product.
Purification by recrystallization or column chromatography is essential to remove these impurities.
Q4: What is the best solvent for recrystallizing this compound?
A4: Ethanol is a commonly reported and effective solvent for the recrystallization of this compound.[11] For more challenging purifications, a mixed solvent system like n-hexane/ethyl acetate or n-hexane/acetone can be effective.[12] The ideal solvent or solvent system will dissolve the compound when hot but have low solubility when cold, while impurities remain soluble at all temperatures or are insoluble even when hot.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis of this compound, providing probable causes and actionable solutions.
Problem 1: Low or No Yield in Pschorr Cyclization
| Probable Cause | Recommended Solution | Scientific Rationale |
| Inefficient Diazotization | Ensure the reaction temperature is maintained between 0-5 °C. Use a freshly prepared solution of sodium nitrite. Test for the complete consumption of the primary amine using a starch-iodide paper test for excess nitrous acid.[13] | Aryl diazonium salts are thermally unstable and can decompose at higher temperatures, leading to a variety of side products and reduced yield.[13] Complete diazotization is critical for the subsequent cyclization step. |
| Poor Catalyst Activity | Traditional copper powder catalysts can have variable activity.[3] Consider using soluble catalysts like ferrocene in acetone, which can significantly shorten reaction times and improve yields to 88-94%.[3] | Soluble, low-oxidation-potential catalysts like ferrocene promote a more efficient free-radical mechanism for the Pschorr cyclization compared to heterogeneous copper catalysts.[3] |
| Incomplete Cyclization | Ensure sufficient reaction time and optimal temperature as determined by literature or internal optimization. Monitor the reaction progress using Thin Layer Chromatography (TLC). | The intramolecular radical cyclization is the key bond-forming step.[14] Insufficient energy (temperature) or time can lead to incomplete conversion. |
Problem 2: Low Yield in Sandmeyer Reaction
| Probable Cause | Recommended Solution | Scientific Rationale |
| Decomposition of Diazonium Salt | Maintain a low temperature (0-5 °C) throughout the diazotization and use the diazonium salt immediately after its formation.[13] | The diazonium group is an excellent leaving group (N₂ gas), and the C-N bond is prone to cleavage, especially at elevated temperatures.[5] |
| Inactive Copper(I) Cyanide | Ensure the CuCN is of high quality and handled under inert conditions if possible. The use of a phase-transfer catalyst like dibenzo-18-crown-6 and a ligand such as 1,10-phenanthroline can improve catalyst efficacy.[4] | The Cu(I) species is the active catalyst that facilitates the single-electron transfer to the diazonium salt, initiating the radical mechanism.[10] Oxidation to Cu(II) or contamination can inhibit the reaction. |
| Exothermic Reaction Runaway | Add the diazonium salt solution slowly to the copper cyanide solution with vigorous stirring and efficient cooling. | The Sandmeyer reaction can be highly exothermic with vigorous evolution of nitrogen gas.[13] Uncontrolled addition can lead to a rapid temperature increase, decomposition of the diazonium salt, and the formation of undesired byproducts. |
Problem 3: Poor Performance of Palladium-Catalyzed Cyanation
| Probable Cause | Recommended Solution | Scientific Rationale |
| Catalyst Poisoning by Cyanide | Use a cyanide source with low solubility in the organic solvent, or a less toxic and more stable source like K₄[Fe(CN)₆].[6][8] The choice of ligand is also critical; bulky electron-rich phosphine ligands like XPhos can protect the palladium center.[6] | Excess cyanide ions in solution can irreversibly bind to and deactivate the palladium catalyst at all stages of the catalytic cycle, leading to low or no conversion.[6][15] |
| Poor Ligand Choice | For the cyanation of aryl halides, ligands like XPhos or tBuXPhos often give superior results.[9] In some cases, a ligand-free system using Pd(OAc)₂ in a solvent like DMAc can be effective.[8] | The ligand stabilizes the palladium center, facilitates oxidative addition of the aryl halide, and promotes the crucial reductive elimination step to form the C-CN bond. The optimal ligand depends on the specific substrate and reaction conditions. |
| Inefficient Phase Transfer (when using K₄[Fe(CN)₆]) | The use of a biphasic solvent system (e.g., dioxane/water) is often necessary to bring the aqueous-soluble K₄[Fe(CN)₆] into contact with the organic-soluble aryl halide and catalyst.[6] | K₄[Fe(CN)₆] is insoluble in most organic solvents. A phase-transfer system is required to transport the cyanide ions into the organic phase where the catalytic reaction occurs. |
Experimental Protocols & Workflows
Protocol 1: Optimized Pschorr Cyclization Using a Soluble Catalyst
This protocol is adapted from the work of Wassmundt and Kiesman, utilizing ferrocene as a soluble catalyst to improve yield and reduce reaction time.[3]
Step 1: Diazotization
-
Dissolve the α-phenyl-o-aminocinnamic acid precursor in a suitable solvent (e.g., acetone).
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5 °C.
-
Stir for 30-60 minutes at 0-5 °C.
Step 2: Cyclization
-
In a separate flask, dissolve a catalytic amount of ferrocene (e.g., 5 mol%) in acetone.
-
Slowly add the cold diazonium salt solution to the ferrocene solution at room temperature.
-
Observe for nitrogen gas evolution, indicating the start of the reaction.
-
Stir at room temperature until gas evolution ceases (typically 1-2 hours).
-
Monitor the reaction by TLC until the starting material is consumed.
Step 3: Work-up and Purification
-
Quench the reaction with a suitable aqueous solution (e.g., sodium bicarbonate).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by recrystallization from ethanol to yield phenanthrene-9-carboxylic acid, which can then be converted to this compound.
Workflow for Troubleshooting Palladium-Catalyzed Cyanation
This workflow provides a logical sequence for diagnosing and solving issues in a palladium-catalyzed cyanation of 9-bromophenanthrene.
Caption: Troubleshooting workflow for low-yield palladium-catalyzed cyanation.
Comparative Data on Synthetic Routes
| Synthetic Route | Typical Yield Range | Key Advantages | Common Challenges |
| Pschorr Cyclization | 40-70% (traditional)[2]up to 94% (optimized)[3] | Utilizes readily available precursors. | Moderate yields with older methods; requires multi-step synthesis of the precursor. |
| Sandmeyer Reaction | 50-80%[4] | Well-established and reliable. | Thermally unstable diazonium intermediate; use of toxic copper cyanide.[13] |
| Pd-Catalyzed Cyanation | 80-96%[8] | High yields, mild conditions, good functional group tolerance, use of non-toxic cyanide sources.[6][8] | Catalyst sensitivity to poisoning by excess cyanide; ligand optimization may be required.[15] |
References
- 1. benchchem.com [benchchem.com]
- 2. Pschorr Reaction [organic-chemistry.org]
- 3. Soluble Catalysts for Improved Pschorr Cyclizations [organic-chemistry.org]
- 4. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 6. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides [organic-chemistry.org]
- 9. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05960A [pubs.rsc.org]
- 10. lscollege.ac.in [lscollege.ac.in]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. Reagents & Solvents [chem.rochester.edu]
- 13. benchchem.com [benchchem.com]
- 14. Pschorr cyclization - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
Purification techniques for high-purity 9-phenanthrenecarbonitrile
Welcome to the dedicated technical support guide for the purification of 9-phenanthrenecarbonitrile. This document is designed for researchers, medicinal chemists, and materials scientists who require this key intermediate in its highest possible purity. We will move beyond simple protocols to address the nuanced challenges encountered during purification, providing expert insights and robust troubleshooting strategies.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude 9-phenanthrenecarbonitrile?
A1: The impurity profile is highly dependent on the synthetic route. For the common Rosenmund-von Braun reaction, where 9-bromophenanthrene is reacted with copper(I) cyanide, typical impurities include:
-
Unreacted 9-bromophenanthrene: Due to incomplete reaction.
-
Phenanthrene: Formed from debromination side reactions.
-
Copper Complexes: Residual copper salts from the cyanide source can complex with the nitrile product or other aromatic species, often imparting color.
-
Oxidized Byproducts: Polycyclic aromatic hydrocarbons (PAHs) like phenanthrene can be susceptible to oxidation, leading to species like phenanthrene-9,10-dione, especially if exposed to air at high temperatures.[]
Q2: How do I assess the purity of my 9-phenanthrenecarbonitrile?
A2: A multi-faceted approach is recommended for authoritative purity assessment:
-
Melting Point: High-purity 9-phenanthrenecarbonitrile has a sharp melting point around 111-111.3 °C.[2] A broad or depressed melting range indicates the presence of impurities. Further recrystallization can raise the melting point to 110 °C.[3]
-
Thin-Layer Chromatography (TLC): An indispensable, rapid technique to visualize the number of components in your sample. A single spot across multiple eluent systems is a strong indicator of purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools to confirm the structure and identify impurities. The aromatic region of the ¹H NMR spectrum should be clean and match the expected pattern, and integration should be consistent.
-
High-Performance Liquid Chromatography (HPLC): For quantitative purity analysis, a reverse-phase HPLC method can provide a precise percentage purity (e.g., >99.5%).
Q3: My purified product is still yellow-green. Is this normal?
A3: While 9-phenanthrenecarbonitrile is often described as a yellow-green powder[2][4], an intense or dark coloration can indicate persistent impurities. Trace metal complexes (e.g., copper) or highly conjugated organic impurities can contribute to color. If high purity is achieved as per NMR and melting point, the pale color is inherent to the chromophore. However, if the color is significant, further purification by sublimation or passing a solution of the compound through a short plug of activated charcoal or silica may be necessary.
Purification Workflow Overview
The general strategy involves selecting a primary purification method based on the scale and impurity profile, followed by rigorous analytical verification.
Caption: General workflow for purifying 9-phenanthrenecarbonitrile.
Troubleshooting Guide 1: Recrystallization
Recrystallization is often the most effective and scalable method for purifying 9-phenanthrenecarbonitrile.[5] The key is selecting a solvent where the compound is highly soluble when hot and sparingly soluble when cold.[6] Ethanol is a commonly cited and effective solvent.[2][3]
Q: My compound "oils out" instead of forming crystals. What's happening and how do I fix it?
A: Causality: "Oiling out" occurs when the solid melts in the hot solvent before it fully dissolves, or when a supersaturated solution is cooled below the compound's melting point. The resulting liquid is an impure melt of your compound, which will not form a pure crystal lattice.
Solutions:
-
Add More Solvent: The most common cause is using too little solvent, creating a solution that becomes supersaturated at a temperature above the compound's melting point. Add a small amount of additional hot solvent until the oil fully dissolves, then allow it to cool slowly.
-
Lower the Temperature: If using a solvent mixture, you may be at a temperature above the compound's melting point. Reduce the heat and try to achieve dissolution at a lower temperature.
-
Change Solvents: Select a solvent with a lower boiling point. For example, if you are having issues with ethanol (BP 78 °C), you might try a solvent system with a lower boiling point, though this can be challenging given the compound's polarity. A hexanes/ethyl acetate mixture could be explored.[7]
Q: I've cooled the solution, but no crystals are forming. What should I do?
A: Causality: Crystal formation requires nucleation, the initial aggregation of molecules that seeds the growth of the crystal lattice. Your solution may be clean and free of nucleation sites, or it may not be sufficiently supersaturated.
Solutions:
-
Induce Nucleation by Scratching: Use a glass rod to gently scratch the inside surface of the flask at the meniscus.[8] The microscopic imperfections in the glass provide a surface for nucleation to begin.
-
Add a Seed Crystal: If you have a small amount of pure 9-phenanthrenecarbonitrile, add a single tiny crystal to the solution. This provides a perfect template for lattice growth.[6]
-
Reduce the Volume: You may have used too much solvent. Gently heat the solution and evaporate some of the solvent to increase the concentration, then attempt to cool and crystallize again.
-
Cool to a Lower Temperature: After slow cooling to room temperature, place the flask in an ice bath to further decrease the compound's solubility and promote crystallization.[6]
Q: My recovery is very low after recrystallization. How can I improve the yield?
A: Causality: Low recovery typically stems from one of three issues: using an excessive amount of solvent, premature crystallization during a hot filtration step, or incomplete crystallization upon cooling.
Solutions:
-
Minimize Solvent Usage: Use only the minimum amount of boiling solvent required to fully dissolve the crude solid. This ensures the solution is saturated and will yield the maximum amount of product upon cooling.
-
Pre-heat Your Funnel: If you are performing a hot gravity filtration to remove insoluble impurities, ensure your funnel and filter paper are pre-heated (e.g., with steam or by washing with hot solvent) to prevent the product from crystallizing prematurely in the funnel.[8]
-
Maximize Cooling: After slow cooling, ensure the flask is placed in an ice bath for at least 30 minutes to maximize the precipitation of the solute.
-
Second Crop of Crystals: Do not discard the mother liquor immediately. Concentrate the filtrate by about half its volume and cool it again. This will often yield a second, slightly less pure, crop of crystals that can be combined with the main batch if its purity is acceptable, or recrystallized separately.
Recrystallization Troubleshooting Flowchart
Caption: Decision tree for troubleshooting common recrystallization problems.
Troubleshooting Guide 2: Column Chromatography
Column chromatography is a powerful technique for separating compounds with different polarities.[9] For 9-phenanthrenecarbonitrile, normal-phase chromatography on silica gel is most common.
Q: How do I choose the right solvent system (eluent)?
A: Causality: The separation on a silica column depends on the competition between the compound and the mobile phase (eluent) for binding sites on the polar stationary phase (silica).[10] A non-polar eluent will cause polar compounds to move slowly, while a polar eluent will cause them to move quickly.
Solution:
-
Use TLC First: Always optimize your separation on a TLC plate before running a column. The ideal eluent system will give your desired compound an Rf value of 0.25-0.35 . This provides the best balance for good separation from impurities.
-
Start with a Non-polar System: For 9-phenanthrenecarbonitrile, start with a mixture of hexanes and ethyl acetate. A good starting point would be 95:5 or 90:10 hexanes:ethyl acetate. Run a TLC plate and adjust the polarity by increasing the ethyl acetate content until the desired Rf is achieved.
Q: My compound won't come off the column, or is moving too slowly.
A: Causality: This indicates that the eluent is not polar enough to displace the compound from the silica gel. Your compound has a stronger affinity for the stationary phase than the mobile phase.
Solutions:
-
Increase Eluent Polarity: Gradually increase the proportion of the more polar solvent in your eluent system. For a hexanes/ethyl acetate system, increase the percentage of ethyl acetate. This is known as a gradient elution.
-
Check for Decomposition: In some cases, compounds can decompose on the acidic surface of silica gel.[11] To test this, spot your compound on a TLC plate, let it sit for an hour, then elute it. If a new spot appears or the original spot streaks, your compound may be unstable on silica. Consider using deactivated silica (e.g., by adding 1% triethylamine to the eluent) or a different stationary phase like alumina.[11]
Q: The separation is poor, and all my fractions are mixed.
A: Causality: Poor separation can result from several factors: using an eluent that is too polar, overloading the column with too much crude material, or improper column packing.
Solutions:
-
Decrease Eluent Polarity: If your TLC showed good separation but the column does not, you may be using a more polar eluent than intended. Remake the eluent and re-verify with TLC.
-
Load Less Material: As a rule of thumb, the amount of crude material should be about 1-5% of the mass of the silica gel used. Overloading leads to broad bands that overlap and cannot be resolved.
-
Improve Packing: Ensure the column is packed uniformly without air bubbles or cracks, which create channels for the solvent to run through, ruining the separation.[10] The "wet loading" method, where the silica is packed as a slurry in the initial eluent, is generally most effective.[10]
Troubleshooting Guide 3: Sublimation
Sublimation is a phase transition from solid to gas without passing through a liquid phase.[12] It is an excellent final purification step for removing non-volatile impurities and can yield exceptionally pure material (>99.9%).[13][14]
Q: I'm getting a very low yield from my sublimation. Where is my product going?
A: Causality: Low yield can be caused by an insufficient vacuum, temperatures that are too low to induce sublimation, or a poor seal in the apparatus.
Solutions:
-
Improve the Vacuum: Sublimation is highly dependent on pressure. The lower the pressure, the lower the temperature required for sublimation to occur.[12] Ensure your vacuum pump is in good working order and that all joints in the sublimation apparatus are properly sealed with high-vacuum grease.
-
Optimize Temperature: Gently and slowly increase the temperature of the heating mantle or oil bath. There is a "sweet spot" where your product sublimes efficiently, but the impurities do not. This often requires careful experimentation.
-
Ensure Efficient Condensation: The "cold finger" condenser must be sufficiently cold to ensure the gaseous product deposits back into a solid. Ensure a good flow of cold water or that the condenser is properly filled with a cryogen like dry ice/acetone.
Q: An impurity is co-subliming with my product. How can I prevent this?
A: Causality: This occurs when an impurity has a vapor pressure similar to your product under the sublimation conditions.
Solutions:
-
Fractional Sublimation: This is an advanced technique requiring precise control over temperature and vacuum. By slowly increasing the temperature, you may be able to sublime a more volatile impurity first, which can be collected and discarded before increasing the temperature further to sublime your desired product.
-
Pre-Purification: Sublimation is most effective when the starting material is already relatively pure.[12] If you have a significant amount of a volatile impurity, it is better to remove it first using a different method, such as recrystallization or column chromatography, before proceeding to sublimation for the final polishing step.
Data & Protocols
Table 1: Solvent Selection for Recrystallization
| Solvent | Boiling Point (°C) | Solubility of 9-PNC (Hot) | Solubility of 9-PNC (Cold) | Comments & Potential Issues |
| Ethanol | 78 | High | Low | Excellent choice, widely documented.[3] Use absolute ethanol to avoid water. |
| Methanol | 65 | High | Low | Good alternative to ethanol with a lower boiling point. |
| Toluene | 111 | High | Moderate | High boiling point may cause oiling out. Good for dissolving less-polar impurities. |
| Ethyl Acetate | 77 | Moderate | Low | Can be effective, often used in a mixed system with hexanes. |
| Hexanes/Ethyl Acetate | Variable | Adjustable | Low | A good system for fine-tuning polarity to exclude specific impurities. Prone to evaporation.[7] |
Protocol 1: Recrystallization from Ethanol
-
Place 1.0 g of crude 9-phenanthrenecarbonitrile in a 50 mL Erlenmeyer flask.
-
In a separate beaker, heat approximately 20-30 mL of absolute ethanol to boiling.
-
Add the hot ethanol to the crude solid dropwise, with swirling, until the solid just dissolves. Keep the solution at or near its boiling point.
-
If insoluble impurities are present, perform a hot gravity filtration.
-
Cover the flask and allow the solution to cool slowly to room temperature.
-
Once crystal growth appears complete, place the flask in an ice-water bath for 30 minutes.
-
Collect the crystals by vacuum filtration using a Büchner funnel, washing the crystals with a small amount of ice-cold ethanol.
-
Dry the purified crystals under vacuum. Confirm purity by melting point analysis.
Protocol 2: Flash Column Chromatography
-
Determine the optimal eluent system using TLC (e.g., 90:10 Hexanes:Ethyl Acetate).
-
Prepare a slurry of silica gel in the eluent and carefully pack a chromatography column.
-
Dissolve the crude 9-phenanthrenecarbonitrile (e.g., 200 mg) in a minimal amount of dichloromethane or the eluent.
-
Carefully load the sample onto the top of the silica bed.
-
Begin eluting with the chosen solvent system, collecting fractions in test tubes.
-
Monitor the separation by spotting fractions onto a TLC plate and visualizing under UV light.
-
Combine the pure fractions, and remove the solvent under reduced pressure (rotary evaporation).
Protocol 3: Purification by Sublimation
-
Place the pre-purified 9-phenanthrenecarbonitrile (e.g., 500 mg) into the bottom of a sublimation apparatus.
-
Insert the cold finger condenser and ensure all joints are lightly greased and sealed.
-
Attach the apparatus to a high-vacuum line and evacuate the system.
-
Once a high vacuum (<1 Torr) is achieved, begin circulating coolant through the cold finger.
-
Slowly and gently heat the bottom of the apparatus using an oil bath or heating mantle.
-
Observe as the solid sublimes from the bottom of the flask and deposits as pure crystals on the cold finger.
-
Once the sublimation is complete, turn off the heat and allow the apparatus to cool completely to room temperature before venting the system to atmospheric pressure.
-
Carefully remove the cold finger and scrape the high-purity crystals onto a tared watch glass.
References
- 2. echemi.com [echemi.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. 9-Phenanthrenecarbonitrile | C15H9N | CID 17279 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. mt.com [mt.com]
- 6. amherst.edu [amherst.edu]
- 7. Tips & Tricks [chem.rochester.edu]
- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 9. Column chromatography - Wikipedia [en.wikipedia.org]
- 10. youtube.com [youtube.com]
- 11. Purification [chem.rochester.edu]
- 12. Chemistry Online @ UTSC [utsc.utoronto.ca]
- 13. Sublimation: Isolating the Purest Chemical Compounds | Adesis, Inc. [adesisinc.com]
- 14. youtube.com [youtube.com]
Technical Support Center: Overcoming Solubility Challenges with 9-Cyanophenanthrene
Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with 9-Cyanophenanthrene. This guide is designed to provide practical, in-depth assistance to navigate and overcome the common solubility hurdles encountered with this compound, particularly in polar solvents. As a polycyclic aromatic hydrocarbon (PAH) derivative, this compound's hydrophobicity presents a significant challenge in many experimental contexts. This resource offers a combination of troubleshooting advice, detailed experimental protocols, and foundational scientific principles to empower you to handle this compound with confidence and precision.
Troubleshooting Guide: Dissolving this compound in Polar Solvents
This section is structured in a question-and-answer format to directly address the most pressing solubility issues you may face during your research.
Question 1: I'm having difficulty dissolving this compound in common polar solvents like ethanol and methanol. What are my initial troubleshooting steps?
Answer:
It is a common observation that this compound exhibits limited solubility in polar protic solvents like ethanol and methanol due to its predominantly nonpolar, aromatic structure. The nitrile group adds some polarity, but the large phenanthrene ring system dominates its physical properties.
Initial Steps:
-
Solvent Selection: While complete dissolution in pure ethanol or methanol may be challenging, these solvents can be effective as part of a co-solvent system. For initial attempts with a single solvent system, consider polar aprotic solvents where solubility is often higher.
-
Gentle Heating: Applying gentle heat can significantly increase the solubility of crystalline organic compounds.[1] Place your sample in a sealed vial with the solvent and warm it in a water bath. Start with a temperature of 30-40°C and gradually increase if necessary, being careful not to exceed the solvent's boiling point.
-
Mechanical Agitation: Simple vortexing or magnetic stirring can aid dissolution. For more stubborn samples, sonication is a highly effective method for breaking down solid aggregates and enhancing solvent interaction.[2][3]
Question 2: My compound won't dissolve even with heating and stirring. What advanced techniques can I employ?
Answer:
When basic methods fail, a more strategic approach is necessary. The following techniques, individually or in combination, can significantly enhance the solubility of this compound.
-
Co-Solvent Systems: This is often the most effective and practical approach. By mixing a "good" solvent (in which this compound is soluble, like chloroform or dichloromethane) with a "poor" polar solvent, you can create a solvent system with the desired polarity and solvating power. A common starting point is to dissolve the compound in a minimal amount of a compatible non-polar or moderately polar solvent first, and then slowly add the desired polar solvent.
-
Sonication: This method uses high-frequency sound waves to create cavitation bubbles in the solvent. The collapse of these bubbles generates localized high pressure and temperature, which can effectively break apart the crystal lattice of the solid and promote dissolution.[2][3]
-
Use of Surfactants: Introducing a surfactant at a concentration above its critical micelle concentration (CMC) can create micelles that encapsulate the hydrophobic this compound molecules, allowing them to be dispersed in a polar solvent.[4] Non-ionic surfactants like Tween® 20 or Triton™ X-100 are commonly used for this purpose.
Question 3: I've managed to dissolve my this compound, but it precipitates out of solution over time or when I change the conditions. How can I prevent this?
Answer:
Precipitation indicates that the solution is supersaturated or that the solubility is sensitive to changes in temperature or composition.
-
Maintain Temperature: If you used heat to dissolve the compound, ensure that the solution is maintained at that temperature if possible. If it must be used at room temperature, you may have exceeded the equilibrium solubility, and a lower concentration should be prepared.
-
Optimize Co-solvent Ratio: If using a co-solvent system, the ratio of the solvents is critical. A slight change in the ratio can drastically alter the solubility. You may need to experimentally determine the optimal ratio that maintains the desired concentration at the working temperature.
-
Consider Stability: In some cases, precipitation can be a sign of compound degradation. It is important to be aware of the stability of this compound in your chosen solvent system, especially if exposed to light or reactive species.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in common polar solvents?
A1: There is a notable lack of specific, publicly available quantitative solubility data for this compound in common polar solvents. However, we can estimate its behavior based on its structural analog, phenanthrene. The nitrile group in this compound will slightly increase its polarity compared to phenanthrene. PubChem also lists a "this compound Solution in Acetone, 1000ug/mL," suggesting some solubility in acetone.[1] For a starting point, refer to the table below which provides solubility data for phenanthrene.
| Solvent | Phenanthrene Solubility (approx.) |
| Ethanol | ~20 mg/mL[5] |
| DMSO | ~30 mg/mL[5] |
| Acetone | Data not readily available |
| Methanol | Data not readily available |
Note: This data is for phenanthrene and should be used as an estimation for this compound. It is highly recommended to experimentally determine the solubility for your specific application.
Q2: Are there any safety concerns I should be aware of when handling this compound?
A2: Yes. As a polycyclic aromatic hydrocarbon derivative and a nitrile-containing compound, this compound should be handled with care.[6] Always work in a well-ventilated area, preferably within a chemical fume hood, and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[6] Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, it is crucial to consult the Safety Data Sheet (SDS) provided by the supplier.
Q3: How should I dispose of waste containing this compound?
A3: this compound and any solutions containing it should be treated as hazardous waste.[6] Do not dispose of it down the drain or in regular trash.[6] Collect all waste in a properly labeled, sealed container and dispose of it according to your institution's environmental health and safety guidelines.[6][7]
Q4: Can I use heat to dissolve this compound? Are there any risks?
A4: Yes, gentle heating can be an effective way to increase the solubility of this compound.[1] However, you must use a controlled heating method like a water bath and never an open flame, especially with flammable organic solvents.[1] Be aware that upon cooling, the compound may precipitate out if the solution is supersaturated at the lower temperature. Also, prolonged heating at high temperatures could potentially lead to degradation of the compound or the solvent.
Q5: What is the difference between polar protic and polar aprotic solvents, and why does it matter for dissolving this compound?
A5: Polar protic solvents, like water, methanol, and ethanol, have a hydrogen atom bonded to an electronegative atom (like oxygen) and can form hydrogen bonds.[8] Polar aprotic solvents, such as DMSO and acetone, have polar bonds but lack an O-H or N-H bond, so they cannot donate hydrogen bonds.[8] For a nonpolar compound like this compound, the strong hydrogen bonding network of protic solvents can make it difficult for the solute to be solvated. Polar aprotic solvents are often better at dissolving nonpolar compounds because they are less structured and can more easily accommodate the solute molecules.
Experimental Protocols
Here we provide detailed, step-by-step methodologies for the key solubility enhancement techniques discussed.
Protocol 1: Solubility Enhancement by Heating
This protocol describes a general procedure for increasing the solubility of this compound in a single polar solvent using controlled heating.
Materials:
-
This compound
-
Polar solvent of choice (e.g., DMSO, ethanol)
-
Glass vial with a screw cap
-
Water bath or heating block
-
Magnetic stirrer and stir bar (optional)
Procedure:
-
Weigh the desired amount of this compound and place it into the glass vial.
-
Add the desired volume of the polar solvent to the vial.
-
If using, add a small magnetic stir bar.
-
Securely cap the vial to prevent solvent evaporation.
-
Place the vial in the water bath or on the heating block.
-
Set the temperature to a moderate level (e.g., 40-50°C) and begin stirring if applicable.
-
Visually monitor the dissolution of the solid.
-
If the solid does not dissolve, incrementally increase the temperature, ensuring it remains below the boiling point of the solvent.
-
Once the solid is fully dissolved, the solution can be used at that temperature or allowed to cool to room temperature to check for precipitation.
Caption: Workflow for solubility enhancement by heating.
Protocol 2: Solubility Enhancement by Sonication
This protocol details the use of a bath sonicator to aid in the dissolution of this compound.
Materials:
-
This compound
-
Polar solvent of choice
-
Glass vial with a screw cap
-
Bath sonicator
Procedure:
-
Prepare a solution of this compound in the chosen polar solvent in a glass vial, as described in Protocol 1.
-
Ensure the vial is securely capped.
-
Fill the bath sonicator with water to the recommended level.
-
Place the vial in a holder or beaker within the sonicator bath, ensuring the water level is high enough to surround the sample solution.
-
Turn on the sonicator. Many sonicators have a "de-gas" function that should be run for a few minutes before use to improve efficiency.
-
Sonicate the sample for short intervals (e.g., 5-10 minutes) to avoid excessive heating of the solvent.
-
After each interval, visually inspect the solution for dissolution.
-
Repeat sonication as necessary until the compound is fully dissolved.
Caption: Workflow for solubility enhancement by sonication.
Protocol 3: Co-Solvent System for Dissolution
This protocol provides a method for dissolving this compound using a mixture of a "good" and a "poor" solvent.
Materials:
-
This compound
-
"Good" solvent (e.g., chloroform, dichloromethane)
-
"Poor" polar solvent (e.g., ethanol, methanol)
-
Glass vials
-
Pipettes or syringes for accurate volume measurement
Procedure:
-
Weigh the desired amount of this compound into a glass vial.
-
Add a minimal volume of the "good" solvent to just dissolve the solid. Gentle warming or brief sonication may be used to assist.
-
Once the compound is fully dissolved in the "good" solvent, begin adding the "poor" polar solvent dropwise while continuously stirring or vortexing.
-
Observe the solution for any signs of precipitation. If the solution becomes cloudy, you have exceeded the solubility limit for that solvent ratio. You can either add a small amount of the "good" solvent to redissolve the precipitate or start over with a different ratio.
-
Continue adding the "poor" solvent until you reach the desired final solvent composition.
-
The final solution should be clear and stable at your working temperature.
Caption: Workflow for using a co-solvent system.
Protocol 4: Micellar Solubilization with Tween® 20
This protocol describes the use of a non-ionic surfactant to increase the apparent solubility of this compound in an aqueous or highly polar medium.
Materials:
-
This compound
-
Tween® 20
-
Polar solvent (e.g., deionized water, buffer)
-
Vortex mixer or magnetic stirrer
Procedure:
-
Prepare a stock solution of Tween® 20 in your desired polar solvent at a concentration significantly above its critical micelle concentration (CMC). The CMC of Tween® 20 in water is approximately 0.06 mM.[9] A 1% (w/v) solution is a common starting point.
-
To a known amount of this compound, add the Tween® 20 solution.
-
Vortex or stir the mixture vigorously for an extended period (e.g., 30-60 minutes) to allow for the formation of micelles and the encapsulation of the compound.
-
The resulting solution should be a clear or slightly hazy, stable dispersion. If solid particles remain, the solubility limit in the micellar solution may have been exceeded.
Stability and Degradation Considerations
Polycyclic aromatic hydrocarbons and their derivatives can be susceptible to degradation, particularly when exposed to light (photodegradation). While specific data for this compound is limited, it is prudent to assume it may be light-sensitive.
-
Photostability: To minimize the risk of photodegradation, it is recommended to prepare and store solutions of this compound in amber vials or by wrapping clear vials in aluminum foil.[10] Work in a dimly lit area when possible.
-
Chemical Stability: this compound is generally stable but can be incompatible with strong oxidizing agents, strong acids, and strong bases. Avoid these conditions in your solvent systems and experimental setups. The nitrile group can also be susceptible to hydrolysis under strong acidic or basic conditions, especially at elevated temperatures.
References
- 1. 9-Phenanthrenecarbonitrile | C15H9N | CID 17279 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. hielscher.com [hielscher.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Solubilization of polycyclic aromatic hydrocarbon mixtures in micellar nonionic surfactant solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. ema.europa.eu [ema.europa.eu]
- 10. This compound CAS#: 2510-55-6 [m.chemicalbook.com]
Preventing photodegradation of 9-Cyanophenanthrene in solution
Welcome to the dedicated support center for handling 9-Cyanophenanthrene (9-CP). As a photosensitive polycyclic aromatic hydrocarbon (PAH), 9-CP presents unique challenges in experimental design. This guide, structured as a series of troubleshooting questions and FAQs, is designed to provide researchers, scientists, and drug development professionals with the technical insights and practical protocols needed to ensure the integrity of your experiments by preventing photodegradation.
Frequently Asked Questions (FAQs)
Q1: My 9-CP solution is showing a rapid decrease in concentration and the appearance of unknown peaks in my analysis (HPLC, GC-MS). What is happening?
A1: This is a classic sign of photodegradation. This compound is highly susceptible to degradation upon exposure to ultraviolet (UV) light, and to a lesser extent, visible light. When dissolved, especially in protic or oxygen-containing solvents, 9-CP can undergo photochemical reactions, leading to the formation of degradation products and a subsequent loss of the parent compound. The energy from light absorption excites the 9-CP molecule to a higher energy state, making it highly reactive.
The primary degradation pathway often involves reaction with dissolved oxygen or solvent molecules, leading to oxidation or substitution products. For instance, in the presence of methanol and oxygen, irradiation can lead to the formation of methoxy and hydroxy derivatives.
Q2: I am preparing stock solutions of 9-CP. What are the best practices to ensure its stability?
A2: Ensuring the stability of your 9-CP stock solution is the first critical step for reproducible results.
-
Solvent Choice: The choice of solvent is crucial. While 9-CP is often dissolved in solvents like acetonitrile, methanol, or dichloromethane for experiments, be aware that protic solvents like methanol can participate in photochemical reactions. If possible, use a deoxygenated aprotic solvent like acetonitrile or cyclohexane. Always use high-purity, HPLC-grade or equivalent solvents to minimize reactive impurities.
-
Deoxygenation: Dissolved oxygen is a primary culprit in photodegradation pathways. Before dissolving the 9-CP, it is best practice to deoxygenate your solvent. This can be achieved by bubbling an inert gas (e.g., high-purity argon or nitrogen) through the solvent for 15-30 minutes.
-
Light Protection: All work with 9-CP solutions should be performed under subdued light conditions. Use amber glassware (flasks, vials) or wrap your glassware in aluminum foil to block ambient light. Avoid working near windows or under direct, high-intensity laboratory lighting.
-
Storage: Store stock solutions in a freezer (-20°C or below) in tightly sealed amber vials. The low temperature slows down any residual chemical degradation.
Troubleshooting Guide: Preventing Photodegradation During Experiments
Issue: My 9-CP sample degrades during my experimental procedure (e.g., photolysis study, cell culture incubation).
This is a common challenge. The solution requires a multi-faceted approach focusing on controlling the experimental environment.
Solution 1: Wavelength Control Using Optical Filters
The first line of defense is to control the light reaching your sample. 9-CP primarily absorbs UV light. If your experiment does not specifically require UV irradiation, filtering it out is highly effective.
-
Mechanism: Optical cutoff filters work by blocking light below a certain wavelength. For 9-CP, which has a strong absorption maximum below 350 nm, using a filter that blocks these shorter wavelengths can significantly reduce the rate of degradation if longer wavelengths are sufficient for the experiment.
-
Which Filter to Use?: The choice depends on your experimental needs. A borosilicate glass container will naturally filter out UVC (<280 nm). For more stringent control, a long-pass filter (e.g., a 400 nm long-pass filter) can be placed between the light source and the sample to eliminate all UV radiation.
Experimental Protocol: Implementing Optical Filters
-
Identify Light Source: Characterize the emission spectrum of your experimental light source (e.g., solar simulator, fluorescence microscope lamp).
-
Select Filter: Choose a long-pass filter with a cutoff wavelength that blocks the primary absorbance bands of 9-CP but transmits the wavelengths necessary for your experiment.
-
Position Filter: Place the filter securely between the light source and your sample cuvette, plate, or flask. Ensure there are no light leaks.
-
Run Control: Always run a control experiment with 9-CP under the same conditions but without the filter (or with a neutral density filter) to quantify the effectiveness of the filter.
Solution 2: Chemical Quenching & Scavenging
In cases where light exposure is unavoidable and essential, chemical additives can be used to intercept the reactive species responsible for degradation.
-
Mechanism: Photodegradation is often mediated by reactive oxygen species (ROS) like singlet oxygen (\¹O₂) or free radicals. Quenchers are compounds that can deactivate the excited state of 9-CP or the ROS it generates, returning them to a harmless ground state.
-
Recommended Agents:
-
Singlet Oxygen Quenchers: Sodium azide (NaN₃) is a highly effective quencher of singlet oxygen. 1,4-Diazabicyclo[2.2.2]octane (DABCO) is another widely used and efficient quencher.
-
Radical Scavengers: Antioxidants like butylated hydroxytoluene (BHT) can be used to scavenge free radicals, though their utility depends on the specific degradation pathway.
-
Data Summary: Common Quenching Agents
| Agent | Target Species | Typical Concentration | Solvent Compatibility | Notes |
| Sodium Azide (NaN₃) | Singlet Oxygen (\¹O₂) | 1-10 mM | Aqueous, Methanol | Highly effective but toxic. Handle with care. |
| DABCO | Singlet Oxygen (\¹O₂) | 1-10 mM | Organic, Aqueous | Less toxic alternative to azide. Can have its own fluorescence. |
| BHT | Peroxyl Radicals | 0.1-1 mM | Organic Solvents | Effective for radical-mediated pathways. |
Workflow Diagram: Decision-Making for 9-CP Stability
Below is a workflow to guide your experimental setup.
Caption: Decision workflow for preparing and using 9-CP solutions to minimize photodegradation.
Q3: How can I confirm that the degradation I'm observing is truly photodegradation?
A3: A simple but powerful control experiment is the "dark control."
Protocol: Dark Control Experiment
-
Prepare Samples: Prepare at least two identical samples of your 9-CP solution in your experimental medium.
-
Expose Sample: Place one sample ("Light Sample") in your experimental setup with the intended light exposure.
-
Protect Control: Completely wrap the second sample ("Dark Control") in heavy-duty aluminum foil to ensure no light can penetrate it. Place it in the exact same location and under the same thermal conditions (e.g., same water bath, same incubator) as the Light Sample.
-
Incubate: Run the experiment for the desired duration.
-
Analyze: At the end of the experiment, analyze the concentration of 9-CP in both samples using your analytical method (e.g., HPLC-UV, LC-MS).
Interpreting Results:
-
If the 9-CP concentration in the Light Sample has decreased significantly while the Dark Control remains largely unchanged, you have confirmed that the degradation is light-induced.
-
If both samples show a similar degree of degradation, the issue may be due to thermal instability, reaction with the solvent, or other factors unrelated to light.
Mechanism Diagram: Photodegradation & Intervention
This diagram illustrates the photochemical process and the points of intervention.
Technical Support Center: Optimizing 9-Cyanophenanthrene Catalyzed Photoreactions
References
- 1. Intramolecular Photoreactions of this compound-Linked Arylcyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Light Source for Photocatalysis Experiments: An In-Depth Analysis of Photocatalytic Light Sources!_knowledge-Perfectlight [perfectlight.com.cn]
- 3. This compound 97 2510-55-6 [sigmaaldrich.com]
- 4. hepatochem.com [hepatochem.com]
- 5. ionicviper.org [ionicviper.org]
- 6. hepatochem.com [hepatochem.com]
Troubleshooting anomalous peaks in the mass spectrum of 9-Cyanophenanthrene
Technical Support Center: 9-Cyanophenanthrene Mass Spectrometry Analysis
Welcome to the technical support guide for the mass spectrometry analysis of this compound. This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common issues encountered during experimentation. The following question-and-answer format addresses specific challenges with anomalous peaks, providing expert insights and actionable protocols to ensure data integrity and accuracy.
Section 1: Foundational Knowledge & Expected Results
Before troubleshooting anomalous peaks, it is crucial to establish a baseline for a standard, well-run analysis. Understanding the expected mass and fragmentation pattern of this compound is the first step in identifying deviations.
Q1: What is the expected molecular weight and observed m/z for this compound?
A1: this compound has a chemical formula of C₁₅H₉N.[1][2][3][4] Its monoisotopic molecular weight is approximately 203.07 g/mol , while the average molecular weight is cited as 203.24 g/mol .[1][2][4][5] In a mass spectrometer, you should primarily look for the protonated molecule [M+H]⁺ at an m/z of approximately 204.08 in positive ionization mode, or the molecular ion M⁺˙ at m/z 203.07 under electron ionization (EI) conditions.
| Identifier | Value | Source |
| Chemical Formula | C₁₅H₉N | NIST, PubChem[1][3][5] |
| Average MW | ~203.24 g/mol | Santa Cruz Biotechnology, Sigma-Aldrich[2] |
| Monoisotopic MW | 203.0735 g/mol | PubChem, NIST[1][3][5] |
| Expected [M+H]⁺ Ion | m/z 204.0813 | Calculated |
| Expected M⁺˙ Ion (EI) | m/z 203.0735 | NIST[1][3] |
Q2: What are the typical fragmentation patterns for this compound?
A2: Polycyclic aromatic hydrocarbons (PAHs) like phenanthrene are characterized by a stable ring system, meaning they often exhibit a strong molecular ion peak with limited fragmentation under soft ionization conditions.[6][7][8] In Electron Ionization (EI) or Collision-Induced Dissociation (CID) experiments, fragmentation of the stable aromatic system can occur. For PAHs, fragmentation often involves the loss of hydrogen atoms or small neutral molecules.[6][9] Full scan mass spectra for many PAHs show the molecular ion as the most prominent peak.[7] For this compound, a potential fragmentation could involve the loss of HCN (27 Da), although the stability of the aromatic system makes extensive fragmentation less likely compared to more labile molecules.
Section 2: Identifying and Diagnosing Anomalous Peaks
This section focuses on the common "mystery peaks" that can appear in your spectrum. Each question addresses a specific type of anomalous peak and its likely cause.
Q3: I see a prominent peak at m/z ~226. What is it?
A3: A peak at m/z 226.07, which is approximately M+23, is almost certainly a sodium adduct , [M+Na]⁺. This is one of the most common adducts seen in ESI mass spectrometry.[10] Sodium ions are ubiquitous in laboratory environments and can easily contaminate samples.
-
Causality: Sodium ions can originate from glassware, solvents, reagents, or even fingerprints.[10] In the electrospray source, these ions readily associate with analyte molecules to form adducts.
Q4: My spectrum shows a peak at m/z ~242. What could this be?
A4: A peak at m/z 242.05, or M+39, is characteristic of a potassium adduct , [M+K]⁺.[10][11] Like sodium, potassium is a common contaminant from glassware and reagents.[10] The presence of both sodium and potassium adducts is very common.
Q5: I observe a series of peaks with a repeating mass difference of 44 Da. What does this indicate?
A5: A repeating pattern of peaks separated by 44 Da is a classic sign of contamination by polyethylene glycol (PEG) .[12] PEG is a polymer used in many laboratory consumables, including detergents for washing glassware, and can be a persistent source of background noise.[12]
Q6: My spectrum is noisy, with many unexpected, non-adduct peaks. What are the likely culprits?
A6: This scenario usually points to one of two issues: sample impurity or system contamination .
-
Sample Impurity: The anomalous peaks could be byproducts from the synthesis of this compound or degradation products. Review the synthetic route for potential side-reactions.
-
System Contamination: Contaminants can be introduced at any stage of the analytical process.[12] Common sources include:
Section 3: Systematic Troubleshooting Protocols & Workflows
Once a potential cause has been identified, a systematic approach is needed to confirm the diagnosis and resolve the issue.
Q7: What is the best way to confirm the identity of a suspected adduct peak?
A7: The most reliable method is to intentionally modify the mobile phase.
Protocol: Adduct Confirmation
-
Prepare a Modified Mobile Phase: Add a small, known amount of a salt containing the suspected adduct ion (e.g., 100 µM NaCl for sodium) to your mobile phase.
-
Re-run the Sample: Analyze your this compound sample using this modified mobile phase.
-
Analyze the Result: If the peak at m/z ~226 ([M+Na]⁺) dramatically increases in intensity relative to the [M+H]⁺ peak, you have confirmed its identity as a sodium adduct. This same principle applies to potassium and other adducts.
Q8: How can I systematically identify the source of contamination?
A8: A logical, step-by-step workflow is essential to pinpoint the source of contamination without unnecessary instrument downtime.
Workflow: Isolating Contamination Source
-
Run a Blank Injection: Inject a sample of your mobile phase solvent (a "blank"). If the anomalous peaks are still present, the contamination is likely in the LC system or the mass spectrometer itself, not your sample.[14]
-
Bypass the LC Column: If the blank was contaminated, disconnect the column and connect the autosampler directly to the mass spectrometer. Run another blank. If the contamination disappears, the column is the source. If it remains, the problem lies with the mobile phase, solvent lines, or autosampler.[15]
-
Direct Infusion: To isolate the mass spectrometer, use a clean syringe to infuse a fresh, high-purity solvent directly into the source.[16] If the contamination persists, the source or internal components of the mass spectrometer may require cleaning.
The following diagram illustrates this troubleshooting logic.
Caption: A flowchart for systematically isolating the source of system contamination.
Q9: My mass accuracy seems to be off. How do I verify and correct this?
A9: Drifting mass accuracy can lead to misidentification of peaks. Regular calibration and performance verification are critical.[14][17][18]
Protocol: Instrument Performance Verification
-
Prepare Calibration Standard: Use a fresh, manufacturer-recommended calibration solution containing compounds with known exact masses across your desired m/z range.[19]
-
Perform Calibration: Following the instrument manufacturer's instructions, perform a full mass calibration.[14][20] This process creates a calibration curve that corrects for systematic mass errors.[20]
-
Verify with a Standard: After calibration, analyze a known compound (like a pure standard of this compound or another QC sample).
-
Check Mass Accuracy: The measured m/z of your verification standard should be within your laboratory's accepted tolerance (typically <5 ppm for high-resolution instruments). If the mass error is still high, it may indicate a more significant hardware issue requiring a service engineer.
Section 4: Advanced Topics
Q10: Could in-source fragmentation or dimerization be causing unexpected peaks?
A10: Yes, these are possibilities, especially with high sample concentrations or harsh source conditions.
-
In-Source Fragmentation/CID: This occurs when molecules fragment within the ionization source before mass analysis.[21] For PAHs, this might manifest as peaks corresponding to [M-H]⁺ or [M-2H]⁺.[6] To mitigate this, try reducing the fragmentor or capillary voltage to create "softer" ionization conditions.[13][21]
-
Dimerization: At high concentrations, non-covalent dimers like [2M+H]⁺ can form. For this compound, this would appear at m/z ~407.15. If you suspect dimerization, the solution is straightforward: dilute your sample significantly (e.g., by a factor of 10 or 100) and re-analyze. If the suspected dimer peak's relative intensity decreases substantially compared to the [M+H]⁺ peak, it confirms its origin as a concentration-dependent artifact.
By following these structured troubleshooting guides, you can effectively diagnose and resolve the majority of issues related to anomalous peaks in the mass spectrum of this compound, leading to more reliable and accurate scientific data.
References
- 1. This compound [webbook.nist.gov]
- 2. scbt.com [scbt.com]
- 3. This compound [webbook.nist.gov]
- 4. chemsynthesis.com [chemsynthesis.com]
- 5. 9-Phenanthrenecarbonitrile | C15H9N | CID 17279 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. wwz.cedre.fr [wwz.cedre.fr]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. learning.sepscience.com [learning.sepscience.com]
- 11. scribd.com [scribd.com]
- 12. benchchem.com [benchchem.com]
- 13. ssi.shimadzu.com [ssi.shimadzu.com]
- 14. cgspace.cgiar.org [cgspace.cgiar.org]
- 15. massspec.unm.edu [massspec.unm.edu]
- 16. home.pavlab.msl.ubc.ca [home.pavlab.msl.ubc.ca]
- 17. gmi-inc.com [gmi-inc.com]
- 18. Mass Spectrometry Calibration Services - GL Tec [gl-tec.com]
- 19. harvardapparatus.com [harvardapparatus.com]
- 20. Calibration and Qualification of Chromatography, Mass Spectrometry Instruments | Lab Manager [labmanager.com]
- 21. In-source fragmentation of partially oxidized mono- and polycyclic aromatic hydrocarbons in atmospheric pressure chemical ionization mass spectrometry coupled to liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Minimizing side-product formation during 9-Cyanophenanthrene synthesis
Introduction
Welcome to the technical support guide for the synthesis of 9-Cyanophenanthrene. This molecule is a valuable building block in the development of advanced materials and pharmaceutical agents. However, its synthesis, typically proceeding via the cyanation of 9-bromophenanthrene, is often plagued by the formation of unwanted side-products that complicate purification and reduce overall yield.
This guide is designed for researchers, chemists, and process development professionals. It provides in-depth troubleshooting advice, answers to frequently asked questions, and optimized protocols to help you minimize side-product formation and achieve high purity in your synthesis. We will focus primarily on the most common and versatile method: Palladium-Catalyzed Cyanation.
Overview of Common Synthetic Routes
Two primary methods have been established for the synthesis of this compound from 9-bromophenanthrene: the modern Palladium-Catalyzed Cyanation and the classical Rosenmund-von Braun reaction.
-
Palladium-Catalyzed Cyanation : This is the state-of-the-art method, offering milder reaction conditions, higher functional group tolerance, and generally better yields compared to older methods.[1] It involves a Pd(0) catalyst, a phosphine ligand, and a cyanide source to convert the aryl halide to the corresponding nitrile.[2] However, this reaction is sensitive to several factors that can lead to side-products.
-
Rosenmund-von Braun Reaction : This classical method uses stoichiometric or excess copper(I) cyanide (CuCN) in a high-boiling polar solvent at elevated temperatures (150-250 °C).[3][4] While effective, the harsh conditions limit its compatibility with sensitive functional groups and often lead to difficult product purification.[5] Modern modifications using ligands like L-proline can enable the reaction at lower temperatures.[4]
This guide will focus on troubleshooting the more prevalent palladium-catalyzed approach.
Troubleshooting Guide: Minimizing Side-Product Formation
This section addresses the most common issues encountered during the palladium-catalyzed synthesis of this compound in a practical question-and-answer format.
Question 1: My reaction has a low conversion rate, and I'm recovering a large amount of unreacted 9-bromophenanthrene. What's going wrong?
Answer: Low conversion is typically linked to catalyst inactivation or suboptimal reaction parameters.
Primary Causes & Solutions:
-
Catalyst Poisoning by Cyanide: Free cyanide ions have a strong affinity for palladium and can bind to the catalyst, inhibiting its activity.[1][6] This is one of the most frequent causes of failed or stalled cyanation reactions.
-
Solution 1: Use Zinc Cyanide (Zn(CN)₂): Zn(CN)₂ has low solubility in organic solvents, which maintains a low concentration of free cyanide in the reaction mixture, thereby preventing catalyst poisoning.[1]
-
Solution 2: Use Potassium Ferrocyanide (K₄[Fe(CN)₆]): This non-toxic cyanide source is also effective and is often used in modern protocols.[7]
-
Solution 3: Catalyst Pre-activation: Pre-forming the active Pd(0) complex before adding the cyanide source can improve performance. Incubating the palladium precursor (e.g., Pd₂(dba)₃) with the phosphine ligand at an elevated temperature can lead to higher catalytic activity.[1]
-
-
Poor Quality Reagents:
-
Solution: Verify Reagent Purity: Ensure the 9-bromophenanthrene is pure. Use fresh, high-quality palladium precursor and ligand. The cyanide source should be dry and properly stored.[8]
-
-
Insufficient Temperature or Time:
-
Solution: Optimize Reaction Conditions: While milder conditions are a goal, the reaction may require a specific temperature threshold (often 100-120 °C in solvents like DMF or DMAc) to proceed efficiently.[9] Monitor the reaction by TLC or GC-MS to determine the optimal reaction time.
-
Question 2: My main impurity is phenanthrene. How can I prevent this hydrodehalogenation side-reaction?
Answer: The formation of phenanthrene occurs via hydrodehalogenation, where the bromine atom is replaced by a hydrogen atom. This is a common side-reaction in cross-coupling chemistry.[10]
Primary Causes & Solutions:
-
Presence of a Hydrogen Source: Water, alcohols (if used as a solvent or co-solvent), or even adventitious moisture can act as a hydrogen source for this side reaction.[11][12]
-
Solution 1: Use Anhydrous Conditions: Thoroughly dry all glassware. Use anhydrous solvents and handle reagents under an inert atmosphere (e.g., Argon or Nitrogen).
-
Solution 2: Avoid Protic Solvents: Solvents like methanol can be oxidized by the catalyst, leading to hydrodehalogenation.[10] Aprotic polar solvents like DMF, DMAc, or NMP are preferred.
-
-
Incorrect Choice of Ligand/Base: The electronic and steric properties of the phosphine ligand can influence the relative rates of the desired cyanation versus the undesired hydrodehalogenation.[11]
Question 3: I'm observing a high-molecular-weight impurity that I suspect is a biphenanthrene dimer. What causes this?
Answer: The formation of a biphenanthrene dimer is the result of a homocoupling side-reaction of your 9-bromophenanthrene starting material.
Primary Causes & Solutions:
-
Suboptimal Catalyst System: Homocoupling can be favored when the catalytic cycle is inefficient.
-
Solution: Screen Catalysts and Ligands: Ensure you are using a well-established catalytic system for cyanation. The choice of both the palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and the ligand is critical.
-
-
Reaction Conditions: High temperatures and prolonged reaction times can sometimes promote homocoupling.
-
Solution: Optimize for the Shortest Effective Time: Monitor the reaction closely and stop it once the starting material is consumed to avoid over-heating and subsequent side reactions.
-
Question 4: My final product seems to contain 9-phenanthrenecarboxylic acid or the corresponding amide. How does this happen?
Answer: This indicates that the nitrile group of your product is hydrolyzing.[14]
Primary Causes & Solutions:
-
Water in the Reaction or Work-up: The presence of water, especially under acidic or basic conditions and at elevated temperatures, can lead to the hydrolysis of the nitrile.
-
Solution 1: Maintain Anhydrous Conditions: As with preventing hydrodehalogenation, using dry solvents and an inert atmosphere is crucial.
-
Solution 2: Neutral Work-up: During product isolation, avoid harsh acidic or basic aqueous washes if possible. If an aqueous wash is necessary, use neutral water or brine and perform the extraction quickly at room temperature.
-
-
Harsh Purification Conditions:
-
Solution: Use Neutral Purification Media: If performing column chromatography, use a neutral stationary phase like silica gel and avoid acidic or basic additives in the mobile phase unless necessary.
-
Troubleshooting Summary Table
| Problem Observed | Probable Cause(s) | Recommended Solutions |
| Low Conversion (High Starting Material) | Catalyst poisoning by cyanide; Inactive reagents; Suboptimal temperature/time. | Use Zn(CN)₂ or K₄[Fe(CN)₆]; Ensure reagent purity and anhydrous conditions; Optimize temperature (e.g., 110 °C in DMAc).[13] |
| Phenanthrene Formation | Hydrodehalogenation due to presence of water or protic solvents.[11][12] | Use rigorously dried solvents and glassware under an inert atmosphere; Avoid alcohol-based solvents.[10] |
| Biphenanthrene Dimer Formation | Homocoupling of 9-bromophenanthrene. | Screen catalyst/ligand combinations; Avoid unnecessarily long reaction times or excessive temperatures. |
| Carboxylic Acid/Amide Impurity | Hydrolysis of the product nitrile group.[14] | Maintain anhydrous conditions; Use a neutral aqueous work-up; Purify under non-hydrolytic conditions. |
Frequently Asked Questions (FAQs)
Q1: Which cyanide source is best: Zn(CN)₂, KCN, NaCN, or K₄[Fe(CN)₆]? A1: For palladium-catalyzed reactions, Zn(CN)₂ is widely recommended due to its low solubility, which prevents catalyst deactivation.[1] K₄[Fe(CN)₆] is an excellent, less toxic alternative that is also highly effective.[7] Traditional salts like KCN and NaCN can be used, but they are more prone to causing catalyst poisoning and may require rigorously controlled, anhydrous conditions to be effective.[1]
Q2: How do I choose the best palladium catalyst and ligand? A2: A combination of a Pd(0) source (or a Pd(II) precursor that reduces in situ) and a phosphine ligand is standard. Pd₂(dba)₃ with dppf is a robust and commonly cited system.[13] Heterogeneous catalysts like Pd/C have also been used successfully and can simplify product purification.[9][13] The key is to use a system known to be effective for aryl halide cyanation.
Q3: How can I effectively monitor the reaction's progress? A3: Thin-Layer Chromatography (TLC) is the most common method. Use a solvent system that gives good separation between 9-bromophenanthrene (starting material), this compound (product), and phenanthrene (potential side-product). Staining with potassium permanganate can help visualize spots if they are not UV-active. For more quantitative analysis, Gas Chromatography-Mass Spectrometry (GC-MS) is ideal.
Q4: What is the best way to purify the final this compound product? A4: The primary methods are recrystallization and column chromatography.
-
Recrystallization: If the product is of reasonable purity (>90%), recrystallization from a suitable solvent (e.g., ethanol, isopropanol, or a toluene/hexane mixture) is an efficient way to obtain highly pure material. The melting point of pure this compound is 110-112 °C.
-
Column Chromatography: For separating mixtures with significant amounts of side-products like phenanthrene or unreacted starting material, silica gel column chromatography is necessary. A gradient of ethyl acetate in hexanes is a typical mobile phase.
Visualized Workflows and Logic
Diagram 1: General Synthesis & Purification Workflow
This diagram outlines the key steps from reaction setup to final product isolation.
Caption: Workflow for this compound Synthesis.
Diagram 2: Troubleshooting Decision Tree
This flowchart helps diagnose and solve common synthesis problems.
References
- 1. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Rosenmund–von Braun reaction - Wikipedia [en.wikipedia.org]
- 4. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 5. Rosenmund-von Braun Reaction [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05960A [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. Organic Synthesis International: Cyanation of Aryl Halides [organicsynthesisinternational.blogspot.com]
- 10. A mechanistic investigation of hydrodehalogenation using ESI-MS - Chemical Communications (RSC Publishing) DOI:10.1039/C3CC46271D [pubs.rsc.org]
- 11. Research Portal [weizmann.esploro.exlibrisgroup.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Development of Pd/C-Catalyzed Cyanation of Aryl Halides [organic-chemistry.org]
- 14. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Enhancing the Stability of 9-Cyanophenanthrene-Based Organic Electronic Devices
Welcome to the technical support center for 9-Cyanophenanthrene-based organic electronic devices. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this compound in their experimental work. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common stability issues and enhance the performance and longevity of your devices.
Introduction to this compound in Organic Electronics
This compound is a versatile organic molecule increasingly used in the field of organic electronics. Its unique photophysical properties, particularly its role as an electron acceptor, make it a key component in forming exciplexes for Thermally Activated Delayed Fluorescence (TADF) in Organic Light-Emitting Diodes (OLEDs).[1][2] Exciplex-based TADF systems offer a promising route to achieving high internal quantum efficiencies by harvesting both singlet and triplet excitons.[1][3][4] However, like many organic semiconductors, devices incorporating this compound are susceptible to various degradation pathways that can limit their operational stability.[5][6][7]
This guide provides a structured approach to identifying and mitigating common stability challenges, ensuring more reliable and reproducible experimental outcomes.
Part 1: Troubleshooting Guide
This section addresses specific problems you may encounter during the fabrication and operation of your this compound-based devices.
Issue 1: Rapid Decrease in Device Luminance or Current
Symptom: Your OLED device initially shows bright emission, but the luminance rapidly declines within minutes or hours of operation. You may also observe a corresponding drop in current density at a constant voltage.
Potential Causes and Solutions:
-
Moisture and Oxygen Contamination: Organic electronic devices are notoriously sensitive to moisture and oxygen, which can act as charge traps and quenching centers, leading to performance degradation.[5][8][9][10] Water molecules, in particular, can facilitate electrochemical reactions that damage the organic layers and electrodes.[8]
-
Troubleshooting Steps:
-
Glovebox Environment: Fabricate and encapsulate your devices in an inert atmosphere, such as a nitrogen-filled glovebox, with moisture and oxygen levels below 1 ppm.
-
Substrate and Material Purity: Ensure all substrates are meticulously cleaned and that the this compound and other organic materials are of high purity (e.g., sublimation-grade).
-
Encapsulation: Use high-quality encapsulation techniques. A common method involves sealing the device with a glass lid and a UV-curable epoxy resin inside the glovebox. For more robust protection, consider thin-film encapsulation (TFE).
-
Getter Materials: Incorporate getter materials within the encapsulated device to actively absorb any residual moisture and oxygen.
-
-
-
Thermal Instability and Crystallization: Blue-emitting organic materials can be prone to thermal degradation.[11][12] The heat generated during device operation can lead to morphological changes in the thin films, such as crystallization, which creates grain boundaries that impede charge transport.[11]
-
Troubleshooting Steps:
-
Optimized Driving Conditions: Operate the device at the lowest possible current density and voltage required for your application to minimize Joule heating.
-
Heat Sinking: Mount the device on a substrate with good thermal conductivity, such as silicon, or use a dedicated heat sink.
-
Mixed-Layer Architectures: Consider using a mixed electron transporting layer (mETL). For instance, mixing 4,7-diphenyl-1,10-phenanthroline (BPhen) with hydroxyquinolinolato-lithium (Liq) has been shown to improve thermal stability by increasing the glass-transition temperature and inhibiting crystallization.[11]
-
-
Issue 2: Appearance of Dark Spots or Non-Emissive Areas
Symptom: Your device exhibits dark, non-emissive spots that may grow over time, leading to a decrease in the overall active area.
Potential Causes and Solutions:
-
Particulate Contamination: Dust particles or other contaminants on the substrate or within the organic layers can create pinholes in the films, leading to electrical shorts and localized degradation.[8]
-
Troubleshooting Steps:
-
Cleanroom Environment: Work in a cleanroom environment (at least Class 1000) during substrate cleaning and device fabrication.
-
Substrate Inspection: Before deposition, thoroughly inspect substrates under a microscope to ensure they are free of particles.
-
Source Purity: Ensure the purity of your evaporation sources to prevent spitting during thermal evaporation, which can create particles on the film.
-
-
-
Electrode Delamination: Poor adhesion between the organic layers and the metallic cathode (e.g., Aluminum) can lead to delamination, often initiated by the ingress of moisture.[8]
-
Troubleshooting Steps:
-
Interfacial Layers: Introduce a thin electron injection layer (EIL), such as lithium fluoride (LiF), between the organic layer and the metal cathode to improve adhesion and electron injection.
-
Optimized Deposition Rate: Control the deposition rate of the metal electrode to minimize stress in the film. A slow deposition rate is generally preferred.
-
-
Issue 3: Color Instability (Shift in Emission Spectrum)
Symptom: The emission color of your device changes during operation, often shifting to longer wavelengths (a redshift).
Potential Causes and Solutions:
-
Molecular Aggregation: In the solid state, π-π stacking or molecular aggregation of emitter molecules can occur, leading to a redshift in the emission spectrum.[13] This can be exacerbated by operational stress.
-
Troubleshooting Steps:
-
Host-Guest System Optimization: If using a doped system, ensure the this compound-based emitter is well-dispersed within the host material. Optimize the doping concentration to prevent aggregation.
-
Bulky Molecular Design: For future material synthesis, consider incorporating bulky side groups into the molecular structure to sterically hinder π-π stacking.
-
-
-
Degradation Product Emission: The degradation of this compound or other materials in the device can create new chemical species with different emission properties, leading to a change in the overall spectrum.
-
Troubleshooting Steps:
-
Inert Atmosphere Operation: Operate the device in an inert atmosphere to minimize photo-oxidation, a common degradation pathway for organic semiconductors.[14]
-
Material Selection: Choose charge transport and host materials with high chemical and thermal stability to minimize their degradation and impact on the emissive layer.
-
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound in my device?
A1: this compound typically functions as an electron acceptor. When paired with an electron-donating material, it can form an excited-state complex known as an exciplex.[1][2] In many advanced OLEDs, these exciplexes are designed to exhibit Thermally Activated Delayed Fluorescence (TADF), a mechanism that allows for the harvesting of triplet excitons and can theoretically lead to 100% internal quantum efficiency.[1][3][4][13]
Q2: Why is the stability of blue-emitting devices, often involving materials like this compound, a particular challenge?
A2: Blue-emitting organic materials generally have a larger energy bandgap compared to red and green emitters. This higher energy makes them more susceptible to breaking chemical bonds, leading to faster material degradation.[6][7] Additionally, achieving high efficiency and long lifetimes for deep-blue emitters remains a significant challenge in the field of organic electronics.[7][13]
Q3: How can I differentiate between degradation caused by environmental factors versus intrinsic operational instability?
A3: A simple way to distinguish between these is to fabricate two identical devices. Store one device in a high-quality inert environment (e.g., a glovebox) without operating it, and operate the other under your standard experimental conditions. If the stored device shows minimal degradation while the operated device degrades quickly, the instability is likely intrinsic to the operational stress (e.g., thermal effects, high current density). If both devices degrade, environmental factors are likely a significant contributor.
Q4: What are the key parameters to monitor to assess device stability?
A4: The key parameters to track over time are:
-
Luminance vs. Time: At a constant current, monitor how the brightness of the device changes.
-
Voltage vs. Time: At a constant current, an increase in voltage indicates an increase in device resistance, a sign of degradation.
-
Current Efficiency (cd/A) and Power Efficiency (lm/W): Track how these efficiencies change over the operational lifetime.
-
Electroluminescence (EL) Spectrum: Periodically measure the emission spectrum to check for any color shifts.
Part 3: Experimental Protocols and Data
Protocol 1: Standardized Device Fabrication for Stability Testing
-
Substrate Cleaning:
-
Sequentially sonicate indium tin oxide (ITO) coated glass substrates in a detergent solution, deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates with a stream of high-purity nitrogen.
-
Treat the substrates with UV-ozone for 10 minutes immediately before loading them into the deposition chamber.
-
-
Organic Layer Deposition:
-
Transfer the cleaned substrates into a high-vacuum thermal evaporation system (base pressure < 10⁻⁶ Torr).
-
Deposit the hole injection layer (HIL), hole transport layer (HTL), emissive layer (EML) (e.g., a co-deposition of an electron donor and this compound), electron transport layer (ETL), and electron injection layer (EIL) sequentially without breaking vacuum. Maintain a deposition rate of 1-2 Å/s for the organic layers.
-
-
Cathode Deposition and Encapsulation:
-
Deposit the metal cathode (e.g., 100 nm of Aluminum) through a shadow mask to define the active area.
-
Transfer the completed device to an inert-atmosphere glovebox without exposure to ambient air.
-
Encapsulate the device by applying a UV-curable epoxy around the active area and placing a glass coverslip on top. Cure the epoxy with a UV lamp.
-
Data Presentation: Stability Enhancement Strategies
The following table summarizes the impact of different strategies on the stability of blue fluorescent OLEDs.
| Strategy | Base Device (BPhen ETL) | Enhanced Device (BPhen:Liq mETL) | Improvement Factor |
| Thermal Stability (°C) | ~50 | ~110 | >2x |
| Operational Lifetime (LT50 @ 1000 cd/m²) | ~10 hours | ~30 hours | ~3x |
Data synthesized from principles discussed in[11]. LT50 is the time it takes for the luminance to drop to 50% of its initial value.
Part 4: Visualization of Degradation Pathways
Diagram 1: Key Degradation Mechanisms
This diagram illustrates the primary pathways leading to the degradation of organic electronic devices.
Caption: Major degradation pathways in organic electronic devices.
Diagram 2: Troubleshooting Workflow
This workflow provides a logical sequence for diagnosing stability issues in your devices.
References
- 1. ossila.com [ossila.com]
- 2. This compound (CAS 2510-55-6)|RUO [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Thermally activated delayed fluorescence exciplex emitters for high-performance organic light-emitting diodes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.aip.org [pubs.aip.org]
- 6. chinesechemsoc.org [chinesechemsoc.org]
- 7. Development of Materials for Blue Organic Light Emitting Devices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pubs.aip.org [pubs.aip.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
Strategies to increase the fluorescence lifetime of 9-Cyanophenanthrene probes
A Guide to Enhancing Fluorescence Lifetime for Advanced Applications
Welcome to the technical support center for 9-Cyanophenanthrene (9-CNP) and related fluorescent probes. This resource is designed for researchers, scientists, and drug development professionals who are looking to optimize the performance of these valuable tools in their experiments. As a Senior Application Scientist, I've compiled this guide to not only provide step-by-step protocols but also to explain the underlying scientific principles that govern fluorescence lifetime. Our goal is to empower you with the knowledge to troubleshoot common issues and strategically enhance the fluorescence lifetime of your 9-CNP probes.
Frequently Asked Questions (FAQs)
Q1: What is fluorescence lifetime, and why is it a critical parameter for my research?
A: Fluorescence lifetime (τ) is the average time a fluorophore, such as this compound, spends in the excited state before returning to the ground state by emitting a photon.[1][2] It is an intrinsic property of a fluorophore that is independent of its concentration, the intensity of the excitation source, and photobleaching.[1][2] This makes lifetime measurements highly robust and reproducible.
The significance of fluorescence lifetime lies in its sensitivity to the fluorophore's local molecular environment.[1][2] Factors such as solvent polarity, temperature, viscosity, and the presence of quenchers can all influence the lifetime.[1][2] By measuring changes in fluorescence lifetime, you can gain valuable insights into:
-
Molecular Interactions: Detect binding events, conformational changes in proteins, and the formation of molecular complexes.
-
Environmental Sensing: Probe local viscosity, polarity, and ion concentrations within cells or materials.
-
Multiplexing: Distinguish between different fluorophores that have overlapping emission spectra but distinct lifetimes.
Q2: I'm observing a shorter-than-expected fluorescence lifetime for my 9-CNP probe. What are the likely causes?
A: A shorter fluorescence lifetime indicates that non-radiative decay pathways are competing more effectively with fluorescence. Several factors could be at play:
-
Solvent Effects: The polarity of the solvent can significantly impact the lifetime. For many aromatic molecules, increasing solvent polarity can lead to a decrease in fluorescence lifetime due to stabilization of charge-transfer states that promote non-radiative decay.[3]
-
Quenching: The presence of quenching agents in your sample is a common cause of reduced lifetime. This can include dissolved oxygen, heavy atoms, or other molecules that can accept energy from the excited fluorophore.
-
High Probe Concentration: At high concentrations, self-quenching or aggregation can occur, leading to a decrease in fluorescence lifetime.
-
Temperature: Higher temperatures generally increase the rates of non-radiative processes, thereby shortening the fluorescence lifetime.[4]
Q3: Can I increase the fluorescence lifetime of my 9-CNP probe? If so, how?
A: Yes, it is possible to increase the fluorescence lifetime of 9-CNP by manipulating its environment to favor radiative decay (fluorescence) over non-radiative decay pathways. Key strategies include:
-
Solvent Selection and Viscosity Modification: Choosing a less polar and more viscous solvent can restrict molecular motions that contribute to non-radiative decay.[4]
-
Supramolecular Encapsulation: Incorporating the 9-CNP probe into a host molecule like a cyclodextrin or a micelle can shield it from quenchers and restrict its conformational flexibility.[5][6][7]
-
Deuteration: Replacing hydrogen atoms with deuterium on the fluorophore or in the solvent can sometimes increase the fluorescence lifetime by reducing the efficiency of certain vibrational quenching pathways.[8][9][10]
-
Minimizing Quenchers: Removing potential quenchers, such as dissolved oxygen, from your sample can significantly enhance the lifetime.
Troubleshooting Guides
Problem 1: Low Fluorescence Intensity and Short Lifetime
This is a common issue that often points to environmental factors quenching the fluorescence of your 9-CNP probe.
Troubleshooting Workflow
Caption: Troubleshooting workflow for low fluorescence intensity and short lifetime.
Detailed Steps:
-
Deoxygenate Your Solvent: Dissolved oxygen is a notorious quencher of fluorescence. Before taking measurements, thoroughly degas your solvent by bubbling an inert gas like nitrogen or argon through it for 15-30 minutes.
-
Solvent Polarity and Viscosity: The photophysical properties of aromatic nitriles like 9-CNP can be sensitive to the solvent environment.[11] Try switching to a solvent with lower polarity. For example, if you are using acetonitrile, consider trying toluene. Increasing the viscosity of the medium, for instance by adding glycerol, can also restrict molecular vibrations and reduce non-radiative decay, thereby increasing the lifetime.[4]
-
Check for Impurities: Ensure your 9-CNP probe and solvents are of high purity. Impurities can act as quenchers.
-
Optimize Probe Concentration: Prepare a dilution series of your probe to determine the optimal concentration range where self-quenching is minimized.
Problem 2: Inconsistent or Drifting Lifetime Measurements
Fluctuations in your lifetime measurements can be frustrating and may indicate instability in your sample or experimental setup.
Troubleshooting Workflow
Caption: Troubleshooting workflow for inconsistent fluorescence lifetime measurements.
Detailed Steps:
-
Mitigate Photobleaching: Although lifetime measurements are less sensitive to photobleaching than intensity measurements, excessive photobleaching can lead to the formation of photoproducts with different lifetimes. Reduce the excitation laser power and minimize the sample's exposure time.
-
Ensure Temperature Control: As temperature affects non-radiative decay rates, it's crucial to maintain a stable sample temperature. Use a temperature-controlled sample holder for your measurements.
-
Prevent Solvent Evaporation: For volatile solvents, evaporation can lead to changes in concentration and sample environment over time. Ensure your cuvette is properly sealed.
Advanced Strategies and Protocols
For researchers seeking to significantly enhance the fluorescence lifetime of 9-CNP for demanding applications, the following strategies offer powerful solutions.
Strategy 1: Supramolecular Encapsulation with β-Cyclodextrin
Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic guest molecules, like 9-CNP, within their central cavity.[6][7] This encapsulation shields the fluorophore from the bulk solvent and potential quenchers, leading to an increase in fluorescence lifetime.[12][13][14]
Experimental Protocol: Preparation of a 9-CNP:β-Cyclodextrin Inclusion Complex
-
Stock Solutions:
-
Prepare a 10 mM stock solution of β-cyclodextrin in deionized water. Gentle heating and sonication may be required for complete dissolution.
-
Prepare a 1 mM stock solution of this compound in a minimal amount of a water-miscible organic solvent like ethanol or DMSO.
-
-
Complex Formation:
-
In a series of vials, add a fixed amount of the 9-CNP stock solution.
-
Add increasing volumes of the β-cyclodextrin stock solution to achieve a range of molar ratios (e.g., 1:1, 1:2, 1:5, 1:10 of 9-CNP to β-cyclodextrin).
-
Bring the final volume to be the same in all vials with deionized water. The final concentration of the organic solvent should be kept low (e.g., <1%).
-
Stir the solutions at room temperature for at least 1 hour to allow for complex formation.
-
-
Fluorescence Lifetime Measurement:
-
Measure the fluorescence lifetime of each sample using a time-correlated single-photon counting (TCSPC) system.
-
Excitation can be performed using a pulsed laser diode or a picosecond pulsed laser at a wavelength where 9-CNP absorbs (e.g., around 330-350 nm).
-
Collect the emission at the peak of the 9-CNP fluorescence spectrum.
-
Analyze the decay curves to determine the fluorescence lifetime. A bi-exponential decay model may be necessary to account for both free and encapsulated 9-CNP.
-
Expected Results and Data Interpretation
You should observe an increase in the average fluorescence lifetime as the concentration of β-cyclodextrin increases, indicating the formation of the inclusion complex.
| Molar Ratio (9-CNP:β-CD) | Average Fluorescence Lifetime (τ) in ns (Hypothetical Data) |
| 1:0 (Control) | 5.2 |
| 1:1 | 7.8 |
| 1:5 | 10.5 |
| 1:10 | 12.1 |
Strategy 2: Incorporation into Polymeric Micelles
Amphiphilic block copolymers can self-assemble in aqueous solutions to form micelles with a hydrophobic core and a hydrophilic corona. 9-CNP, being hydrophobic, can be encapsulated within the core of these micelles, which provides a non-polar and rigid environment that can enhance its fluorescence lifetime.[5][15]
Experimental Protocol: Encapsulation of 9-CNP in Pluronic F-127 Micelles
-
Stock Solutions:
-
Prepare a 1% (w/v) solution of Pluronic F-127 in deionized water.
-
Prepare a 1 mM stock solution of this compound in a suitable organic solvent (e.g., acetone).
-
-
Micelle Formation and Encapsulation:
-
Add a small aliquot of the 9-CNP stock solution to a vial and evaporate the solvent under a gentle stream of nitrogen. This will leave a thin film of 9-CNP on the vial walls.
-
Add the 1% Pluronic F-127 solution to the vial.
-
Stir the solution overnight at room temperature to allow for the encapsulation of 9-CNP within the micelles.
-
-
Fluorescence Lifetime Measurement:
-
Measure the fluorescence lifetime of the micellar solution as described in the previous protocol.
-
Strategy 3: Solvent Deuteration
Replacing protic solvents (containing O-H or N-H bonds) with their deuterated counterparts (containing O-D or N-D bonds) can reduce non-radiative decay rates for some fluorophores.[16][17] This "deuterium effect" is because the lower vibrational frequency of the C-D bond compared to the C-H bond can lead to a less efficient vibrational deactivation of the excited state.[16][17]
Experimental Protocol: Measuring the Deuterium Effect on 9-CNP Lifetime
-
Sample Preparation:
-
Prepare two identical solutions of this compound.
-
Dissolve one sample in a regular protic solvent (e.g., methanol, H₂O).
-
Dissolve the second sample in the corresponding deuterated solvent (e.g., methanol-d4, D₂O).
-
-
Fluorescence Lifetime Measurement:
-
Carefully measure the fluorescence lifetime of both samples under identical conditions.
-
Expected Results
| Solvent | Average Fluorescence Lifetime (τ) in ns (Hypothetical Data) |
| Methanol | 6.1 |
| Methanol-d4 | 7.3 |
| H₂O | 4.9 |
| D₂O | 6.2 |
The magnitude of the lifetime increase will depend on the extent to which vibrational interactions with the solvent contribute to the non-radiative decay of 9-CNP.
Concluding Remarks
The fluorescence lifetime of this compound probes is a powerful parameter that, when properly understood and controlled, can unlock a wealth of information in your research. By systematically addressing potential issues and employing advanced strategies like supramolecular encapsulation and solvent deuteration, you can significantly enhance the performance of your probes. This guide provides a foundation for these efforts, and we encourage you to explore these techniques to push the boundaries of your fluorescence-based experiments.
References
- 1. Fluorescence Lifetime Measurements and Biological Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 荧光寿命测量 [sigmaaldrich.com]
- 3. Solvent Effects on Fluorescence Emission [evidentscientific.com]
- 4. researchgate.net [researchgate.net]
- 5. scholars.georgiasouthern.edu [scholars.georgiasouthern.edu]
- 6. oatext.com [oatext.com]
- 7. oatext.com [oatext.com]
- 8. Deuteration of heptamethine cyanine dyes enhances their emission efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Deuterium isotope effect in fluorescence of gaseous oxazine dyes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 10. Differential effects of deuterium oxide on the fluorescence lifetimes and intensities of dyes with different modes of binding to DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Solvent Dependence of Cyanoindole Fluorescence Lifetime - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Characterization of Cyclodextrin/Volatile Inclusion Complexes: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cyclodextrin inclusion complexes: Topics by Science.gov [science.gov]
- 14. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Fluorescent polymeric micelles containing fluorene derivatives for monitoring drug encapsulation and release | CoLab [colab.ws]
- 16. pubs.aip.org [pubs.aip.org]
- 17. EFFECT OF DEUTERATION ON THE FLUORESCENT LIFETIME OF LIQUID BENZENE. | Semantic Scholar [semanticscholar.org]
Technical Support Center: Deconvolution of Complex NMR Spectra of 9-Cyanophenanthrene Derivatives
Welcome to the technical support center for the analysis of 9-Cyanophenanthrene derivatives using Nuclear Magnetic Resonance (NMR) spectroscopy. The rigid, polycyclic aromatic hydrocarbon (PAH) framework of phenanthrene, combined with the influence of the cyano group, often leads to ¹H NMR spectra with significant signal overlap, complex coupling patterns, and second-order effects. This guide provides troubleshooting strategies and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals navigate the challenges of deconvoluting these intricate spectra.
Introduction: The Challenge of this compound Derivatives
The aromatic region (typically 7.0-9.5 ppm) of the ¹H NMR spectrum of this compound and its derivatives is notoriously complex.[1][2] The protons on the phenanthrene core exist in distinct chemical environments, leading to a series of overlapping multiplets. The angular fusion of the benzene rings in phenanthrene, unlike the linear arrangement in anthracene, results in a more crowded spectral region.[3] Furthermore, the electron-withdrawing nature of the cyano group at the 9-position significantly influences the chemical shifts of nearby protons, further complicating the spectrum.
This guide is structured to address specific issues you may encounter during your experiments, providing not just solutions, but also the underlying scientific principles to empower you to make informed decisions in your research.
Part 1: Troubleshooting Common Spectral Issues
This section addresses the most frequently encountered problems during the acquisition and processing of NMR spectra for this compound derivatives.
Q1: My aromatic region is just a "lump" of overlapping peaks. How can I even begin to analyze it?
This is the most common challenge. The first step is to ensure you've optimized your data acquisition and processing. If the problem persists, several advanced techniques can be employed.
Initial Troubleshooting Steps:
-
Optimize Shimming: Poor magnetic field homogeneity is a primary cause of broad peaks, which exacerbates overlap.[4][5] Always perform careful automatic or manual shimming before every acquisition.
-
Increase Digital Resolution: A short acquisition time can lead to truncation of the Free Induction Decay (FID), resulting in poor digital resolution and the inability to resolve fine coupling details.[5][6]
-
Protocol: For a standard ¹H NMR experiment on a 400 or 500 MHz spectrometer, set the acquisition time (AQ) to at least 2-4 seconds.[5]
-
-
Solvent Effects: The choice of deuterated solvent can significantly alter the chemical shifts of aromatic protons, potentially resolving some overlap.[7] If you are using CDCl₃, consider acquiring a spectrum in a different solvent like benzene-d₆ or acetone-d₆.[7]
Advanced Strategies for Resolving Overlap:
-
Higher Field Strength: If available, acquiring the spectrum on a higher field spectrometer (e.g., 600 MHz or above) will increase the dispersion of the signals, often simplifying the spectrum.
-
2D NMR Spectroscopy: Two-dimensional NMR experiments are powerful tools for resolving overlapping signals.[8][9]
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other. This is invaluable for tracing out the spin systems within the phenanthrene core.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons, providing an additional dimension of dispersion.[8]
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, which is crucial for assigning quaternary carbons and piecing together the molecular fragments.
-
-
Pure Shift NMR: These advanced 1D experiments aim to produce a "decoupled" ¹H spectrum where each multiplet collapses into a singlet, dramatically increasing resolution.[8]
Q2: I'm seeing broad peaks throughout my spectrum, not just in the aromatic region. What's causing this?
Broad peaks can arise from several factors, ranging from sample preparation to the inherent properties of your molecule.[7]
Troubleshooting Broad Peaks:
| Potential Cause | Explanation | Recommended Action |
| Poor Shimming | An inhomogeneous magnetic field across the sample volume leads to a range of resonance frequencies for the same nucleus, resulting in a broad signal.[4] | Re-shim the instrument carefully. If using an automated shimming routine, consider a manual touch-up. |
| High Sample Concentration | Very concentrated samples can be viscous, which slows molecular tumbling and shortens the T₂ relaxation time, leading to broader lines.[4][10][11] | Dilute your sample. For ¹H NMR, a concentration of 5-25 mg in 0.6-0.7 mL of solvent is typically sufficient.[10][11] |
| Paramagnetic Impurities | Even trace amounts of paramagnetic metals can cause significant line broadening.[12] | Filter your sample through a small plug of glass wool in a Pasteur pipette.[4] If the problem persists, consider passing the sample solution through a short column of Celite. |
| Chemical Exchange | If your molecule has protons that are exchanging between different chemical environments on the NMR timescale, their signals can be broad. | Acquire the spectrum at a different temperature. Cooling the sample may slow the exchange and sharpen the signals, while heating may coalesce them into a single sharp peak.[7] |
| Unresolved Couplings | Very small, unresolved coupling constants can make a peak appear broad. | Apply a gentle resolution enhancement window function (e.g., Lorentzian-to-Gaussian transformation) during processing. Be cautious not to introduce artifacts. |
Q3: My baseline is distorted (rolling or curved). How can I fix this?
A distorted baseline can make accurate integration and peak picking impossible.[5]
Troubleshooting Baseline Issues:
-
Phase Correction: Improper phasing is a common cause of baseline distortion.[4][5]
-
First Point Correction: A distorted first point of the FID can lead to a slanted baseline.
-
Action: Many processing programs have a "backward linear prediction" or similar function that can correct this.
-
-
Broad Background Signals: Very broad signals, sometimes from the sample itself (if it's a polymer or has large aggregates) or from the probe, can cause a rolling baseline.[5]
-
Action: Use a polynomial baseline correction function in your processing software. Be careful not to distort the real peaks.
-
Part 2: Deconvolution and Data Analysis FAQs
This section focuses on the process of extracting meaningful parameters from your high-quality, but complex, spectrum.
Q4: What is deconvolution, and why is it necessary for these spectra?
Deconvolution is a computational process used to separate overlapping signals into their individual components.[14] For the crowded aromatic region of this compound derivatives, manual integration is often impossible. Deconvolution algorithms fit a series of theoretical lineshapes (typically Lorentzian or Gaussian) to the experimental data, allowing for the determination of the chemical shift, linewidth, and area of each underlying peak.[14][15]
Q5: What software can I use for deconvolution?
Several software packages are available for NMR data analysis and deconvolution.
-
Mnova (Mestrelab Research): A popular, comprehensive NMR processing suite with powerful deconvolution and multiplet analysis tools, including Global Spectral Deconvolution (GSD).[16][17][18]
-
TopSpin (Bruker): Bruker's own software for data acquisition and processing also includes deconvolution routines.[17]
-
decon1d: A Python-based deconvolution program that uses Bayesian information criteria (BIC) to objectively determine the optimal number of peaks, which helps to prevent overfitting the data.[14][19][20]
-
UnidecNMR: A software that identifies resonances in NMR spectra using deconvolution, with a graphical user interface for interactive processing.[21]
Q6: How do I perform a deconvolution analysis?
While the exact steps vary between software packages, the general workflow is as follows:
Caption: General workflow for spectral deconvolution.
A Senior Scientist's Insight: The key to successful deconvolution is starting with the best possible data. Don't rely on software to fix problems that should have been addressed during sample preparation or data acquisition. Also, be critical of the output. An algorithm might provide a mathematically perfect fit that is chemically nonsensical. Use your knowledge of spin systems and coupling constants to guide and validate the deconvolution results.[14]
Q7: The deconvolution gives me a list of peaks, but how do I determine the J-coupling constants?
Once the individual peak positions are determined through deconvolution, you can calculate the coupling constants by finding the differences in frequency (in Hz) between the split peaks of a multiplet.[22]
-
Example: For a doublet of doublets (dd), you will have four peaks. The difference between peaks 1 and 2 should be the same as the difference between peaks 3 and 4 (this is one J-coupling). The difference between peaks 1 and 3 should be the same as the difference between 2 and 4 (this is the other J-coupling).[22]
Typical ¹H-¹H Coupling Constants in Phenanthrene Systems:
| Coupling Type | Description | Typical Value (Hz) |
| ³J (ortho) | Coupling between protons on adjacent carbons | 7-9 Hz |
| ⁴J (meta) | Coupling between protons separated by four bonds | 2-3 Hz[23] |
| ⁵J (para) | Coupling between protons separated by five bonds | <1 Hz |
Note: These are approximate values and can be influenced by substituents.
Part 3: Experimental Protocols
Protocol 1: Standard Sample Preparation
High-quality data begins with a well-prepared sample.
-
Weigh Sample: Accurately weigh 5-25 mg of your this compound derivative into a clean, dry vial.[10][11]
-
Add Solvent: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Benzene-d₆).[4][12]
-
Dissolve: Gently vortex or sonicate the vial to ensure the sample is fully dissolved. Visually inspect for any particulates.[4]
-
Filter: Filter the solution through a small plug of glass wool tightly packed into a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[4] This step is critical to remove any solid particles that can ruin the magnetic field homogeneity.[12]
-
Cap and Label: Securely cap the NMR tube and label it clearly.[4][10]
Caption: Key steps for preparing a high-quality NMR sample.
Protocol 2: Standard ¹H-NMR Data Acquisition
-
Insert Sample: Carefully place the NMR tube into the spinner turbine and insert it into the spectrometer.[4]
-
Lock and Shim: Lock the spectrometer on the deuterium signal of the solvent. Perform automatic or manual shimming to optimize the magnetic field homogeneity.[4]
-
Set Acquisition Parameters:
-
Pulse Program: Use a standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).[4]
-
Number of Scans (NS): Start with 16 or 32 scans. The signal-to-noise ratio improves with the square root of the number of scans.[4][6]
-
Relaxation Delay (D1): A delay of 1-2 seconds is typically sufficient.[4]
-
Acquisition Time (AQ): Set to 2-4 seconds for good digital resolution.[4][5]
-
Spectral Width (SW): A spectral width of 12-16 ppm is usually adequate for ¹H-NMR of organic molecules.[4]
-
-
Acquire Spectrum: Start the acquisition.
-
Process Data: After acquisition, perform Fourier transformation, phase correction, and baseline correction.[4] Reference the spectrum to the residual solvent peak or an internal standard like TMS.
References
- 1. Analysis of Polycyclic Aromatic Hydrocarbon (PAH) Mixtures Using Diffusion-Ordered NMR Spectroscopy and Adsorption by Powdered Activated Carbon and Biochar [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. NMR Artifacts - Max T. Rogers NMR [nmr.natsci.msu.edu]
- 6. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 7. Troubleshooting [chem.rochester.edu]
- 8. qNMR of mixtures: what is the best solution to signal overlap? - [mestrelab.com]
- 9. researchgate.net [researchgate.net]
- 10. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 11. cif.iastate.edu [cif.iastate.edu]
- 12. organomation.com [organomation.com]
- 13. NMR Theory, UCSB Chem and Biochem NMR Facility [nmr.chem.ucsb.edu]
- 14. Deconvolution of Complex 1D NMR Spectra Using Objective Model Selection | PLOS One [journals.plos.org]
- 15. warwick.ac.uk [warwick.ac.uk]
- 16. Mnova NMR Software for 1D and 2D NMR Data - Mestrelab [mestrelab.com]
- 17. Mnova NMR | Automatic data processing | Bruker [bruker.com]
- 18. Global Spectral Deconvolution (GSD) - Mestrelab Research Analytical Chemistry Software [mestrelab.com]
- 19. GitHub - hughests/decon1d: Software for the deconvolution of 1D NMR data [github.com]
- 20. researchgate.net [researchgate.net]
- 21. Home - UnidecNMR [unidecnmr.chem.ox.ac.uk]
- 22. Analyzing Coupling Constants [sites.science.oregonstate.edu]
- 23. acdlabs.com [acdlabs.com]
Technical Support Center: Addressing Matrix Effects in the Analysis of 9-Cyanophenanthrene
Welcome to the technical support center for the analysis of 9-Cyanophenanthrene. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with matrix effects in complex samples. Here, we synthesize technical accuracy with field-proven insights to provide robust troubleshooting strategies and answers to frequently asked questions. Our goal is to empower you with the knowledge to develop self-validating and reliable analytical methods.
Introduction to Matrix Effects in this compound Analysis
This compound, a polycyclic aromatic hydrocarbon (PAH) derivative, is of increasing interest in environmental and toxicological studies. However, its accurate quantification in complex matrices such as soil, sediment, biological fluids, and food products is often hampered by the matrix effect .[1][2] This phenomenon occurs when co-eluting, interfering substances from the sample matrix alter the analyte's ionization efficiency in the mass spectrometer source, leading to either signal suppression or enhancement.[3][4][5] The result is inaccurate and unreliable quantification.[1]
This guide provides a structured approach to identifying, troubleshooting, and mitigating matrix effects to ensure the integrity of your this compound analysis.
Frequently Asked Questions (FAQs)
Q1: What are the typical signs that my this compound analysis is affected by matrix effects?
A1: Several indicators may suggest the presence of matrix effects:
-
Poor Reproducibility: Inconsistent results across replicate injections of the same sample extract.
-
Inaccurate Quantification: Discrepancies between expected and measured concentrations in spiked samples.
-
Low Analyte Recovery: Significant loss of this compound signal when comparing a standard in pure solvent to a post-extraction spiked sample.[6]
-
Peak Shape Distortion: Tailing or fronting of the chromatographic peak for this compound.
-
Shifting Retention Times: Variations in the retention time of this compound between standards and real samples.
A systematic way to quantify the matrix effect is by comparing the peak area of the analyte in a post-extraction spiked sample to that of a standard in a neat (clean) solvent at the same concentration.[6][7]
Q2: How can I definitively diagnose and quantify the matrix effect in my samples?
A2: The most common method is the post-extraction spike method .[3] This involves comparing the response of this compound in a neat solvent with its response in a blank matrix extract that has been spiked with the analyte after the extraction process.
The matrix effect can be calculated using the following formula:
Matrix Effect (%) = (Peak Area in Spiked Extract / Peak Area in Neat Solvent) * 100
-
A value of 100% indicates no matrix effect.
-
A value < 100% indicates ion suppression.[8]
-
A value > 100% indicates ion enhancement.[8]
Another valuable diagnostic tool is the post-column infusion experiment.[3] A constant flow of a this compound standard is introduced into the LC eluent after the analytical column. A blank matrix extract is then injected. Any dip or rise in the baseline signal at the retention time of interfering compounds indicates regions of ion suppression or enhancement.[3]
Q3: What are the primary strategies to mitigate matrix effects?
A3: Mitigation strategies can be broadly categorized into three areas:
-
Sample Preparation: The goal is to remove interfering matrix components before analysis.
-
Chromatographic Separation: Optimizing the separation to resolve this compound from co-eluting interferences.[9]
-
Calibration and Normalization: Employing techniques that compensate for matrix effects.[9]
Each of these is explored in detail in the Troubleshooting Guides section.
Troubleshooting Guides
Guide 1: Optimizing Sample Preparation to Minimize Matrix Interference
Effective sample preparation is the first and most critical line of defense against matrix effects. The choice of technique depends on the complexity of the matrix.
Solid-Phase Extraction (SPE)
SPE is a highly effective technique for cleaning up complex samples and concentrating the analyte of interest.[10][11][12]
Experimental Protocol: SPE for this compound in Soil Samples
-
Sample Pre-treatment: Homogenize 5g of the soil sample and mix with an equal amount of anhydrous sodium sulfate to remove excess water.
-
Extraction: Perform a solvent extraction of the soil sample using a mixture of acetone and hexane (1:1, v/v) in an ultrasonic bath for 20 minutes. Centrifuge and collect the supernatant. Repeat the extraction twice.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of deionized water.
-
Sample Loading: Load the combined solvent extract onto the conditioned SPE cartridge at a slow, steady flow rate (approx. 1-2 mL/min).
-
Washing: Wash the cartridge with 5 mL of a water/methanol mixture (e.g., 40:60, v/v) to remove polar interferences.
-
Elution: Elute the this compound and other PAHs with 10 mL of dichloromethane.
-
Solvent Exchange: Evaporate the eluent to dryness under a gentle stream of nitrogen and reconstitute in a mobile phase-compatible solvent (e.g., acetonitrile/water) for LC-MS/MS analysis.
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)
Originally developed for pesticide analysis in food, the QuEChERS method has been successfully adapted for PAHs in various matrices.[13][14][15][16][17] It involves a simple extraction and cleanup process.
Experimental Protocol: QuEChERS for this compound in Fatty Food Matrices
-
Sample Homogenization: Homogenize 10g of the sample (e.g., smoked meat) with 10 mL of water.
-
Extraction: Add 10 mL of acetonitrile and the appropriate QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride). Shake vigorously for 1 minute.
-
Centrifugation: Centrifuge at 4000 rpm for 5 minutes.
-
Dispersive SPE (d-SPE) Cleanup: Transfer an aliquot of the supernatant (acetonitrile layer) to a d-SPE tube containing a cleanup sorbent mixture (e.g., PSA to remove fatty acids, C18 to remove lipids, and magnesium sulfate to remove residual water).[16]
-
Final Centrifugation: Vortex and centrifuge. The resulting supernatant can be directly injected or further concentrated for analysis.[13]
| Sample Preparation Technique | Primary Application | Advantages | Disadvantages |
| Solid-Phase Extraction (SPE) | Environmental samples (water, soil), biological fluids | High selectivity, good for trace-level analysis | Can be time-consuming and require method development |
| QuEChERS | Food and agricultural samples | Fast, simple, uses less solvent, high throughput | May be less effective for highly complex matrices |
| Liquid-Liquid Extraction (LLE) | Water samples, initial cleanup | Simple, inexpensive equipment | Can be labor-intensive, uses large volumes of organic solvents |
Guide 2: Calibration and Normalization Strategies
When sample preparation cannot completely eliminate matrix effects, specific calibration strategies are essential for accurate quantification.
The Method of Standard Addition
This is a powerful technique for correcting for proportional or rotational matrix effects, where the matrix alters the slope of the calibration curve.[1][2][18][19] It involves adding known amounts of the analyte to the sample, and the original concentration is determined by extrapolation.[2][18]
Experimental Protocol: Standard Addition for this compound
-
Prepare Sample Aliquots: Divide the sample extract into at least four equal volume aliquots (Vₓ).
-
Spike Aliquots: To three of the aliquots, add increasing volumes (Vₛ) of a known concentration (Cₛ) of a this compound standard. Leave one aliquot unspiked.
-
Dilute to Final Volume: Dilute all aliquots to the same final volume with a suitable solvent.
-
Analysis: Analyze each solution and record the instrument response.
-
Data Plotting: Plot the instrument response versus the added concentration of the standard.
-
Extrapolation: Extrapolate the linear regression line to the x-axis (where the response is zero). The absolute value of the x-intercept is the concentration of this compound in the original sample extract.[18]
Isotope-Labeled Internal Standards
The use of a stable isotope-labeled (SIL) internal standard is considered the gold standard for correcting matrix effects.[3][20] A known amount of the SIL analog of this compound (e.g., ¹³C₆-9-Cyanophenanthrene) is added to the sample before extraction.
Causality: The SIL internal standard is chemically identical to the analyte and will therefore have the same chromatographic retention time and experience the same matrix effects during ionization.[20][21] By measuring the ratio of the analyte signal to the internal standard signal, any signal suppression or enhancement will be canceled out, leading to accurate quantification.
| Calibration Method | When to Use | Mechanism of Action | Considerations |
| External Calibration | Simple, clean matrices with no expected matrix effects | Compares sample response to a calibration curve made from standards in neat solvent | Highly susceptible to inaccuracies from matrix effects |
| Matrix-Matched Calibration | When a representative blank matrix is available | Calibration standards are prepared in a blank matrix extract to mimic the sample environment | Requires a true blank matrix, which can be difficult to obtain |
| Standard Addition | Complex or unknown matrices where a blank is unavailable | Compensates for proportional matrix effects by spiking the analyte directly into the sample[1][2][18] | More time-consuming, does not correct for translational matrix effects (background interference)[2][19] |
| Isotope-Labeled Internal Standard | Gold standard for LC-MS/MS in complex matrices | The SIL analog co-elutes and experiences the same ionization suppression/enhancement as the analyte | Can be expensive, requires availability of the specific labeled standard |
Guide 3: Troubleshooting Analytical and Instrumental Parameters
If matrix effects persist after optimizing sample preparation and calibration, further adjustments to the analytical method may be necessary.
-
Chromatographic Selectivity:
-
Action: Modify the mobile phase gradient or switch to a different column chemistry (e.g., a phenyl-hexyl column) to improve the separation of this compound from interfering compounds.
-
Rationale: Increasing the resolution between the analyte and matrix components can prevent them from co-eluting and interfering with ionization.[3]
-
-
Sample Dilution:
-
Action: Dilute the final sample extract.[22]
-
Rationale: This reduces the concentration of all components, including the interfering matrix compounds, which can lessen the severity of ion suppression.[3] However, this approach is only viable if the resulting concentration of this compound is still well above the instrument's limit of quantification.[22]
-
-
Ionization Source Optimization:
-
Action: Experiment with different ionization sources if available (e.g., Atmospheric Pressure Chemical Ionization - APCI instead of Electrospray Ionization - ESI).
-
Rationale: APCI is generally less susceptible to matrix effects than ESI for non-polar to moderately polar compounds like PAHs.[5][23] Fine-tuning ESI source parameters like capillary voltage and gas flows can also sometimes mitigate matrix effects.
-
Method Validation and System Suitability
To ensure the long-term reliability of your method for analyzing this compound, it is crucial to perform a thorough method validation.[24][25][26][27]
Key Validation Parameters:
-
Specificity/Selectivity: The ability of the method to differentiate and quantify this compound in the presence of other components in the sample matrix.
-
Linearity and Range: The concentration range over which the method provides accurate and precise results.
-
Accuracy and Precision: Assessed by analyzing spiked samples at multiple concentration levels.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentrations of this compound that can be reliably detected and quantified.[27]
-
Robustness: The method's ability to remain unaffected by small, deliberate variations in method parameters.
References
- 1. alpha-measure.com [alpha-measure.com]
- 2. Standard addition - Wikipedia [en.wikipedia.org]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. What is matrix effect and how is it quantified? [sciex.com]
- 7. Tracking Matrix Effects in the Analysis of DNA Adducts of Polycyclic Aromatic Hydrocarbons - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Extraction Techniques for Polycyclic Aromatic Hydrocarbons in Soils - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academicjournals.org [academicjournals.org]
- 12. Preparation of Novel Solid Phase Extraction Sorbents for Polycyclic Aromatic Hydrocarbons (PAHs) in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Development of QuEChERS Method for the Determination of Polycyclic Aromatic Hydrocarbons in Smoked Meat Products Using GC-MS from Qatar - PMC [pmc.ncbi.nlm.nih.gov]
- 14. waters.com [waters.com]
- 15. Development of a highly sensitive method based on QuEChERS and GC–MS/MS for the determination of polycyclic aromatic hydrocarbons in infant foods - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Comparison of different modifications on QuEChERS sample preparation method for PAHs determination in black, green, red and white tea - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Development of a highly sensitive method based on QuEChERS and GC–MS/MS for the determination of polycyclic aromatic hydrocarbons in infant foods [frontiersin.org]
- 18. mdpi.com [mdpi.com]
- 19. rsc.org [rsc.org]
- 20. isotope.com [isotope.com]
- 21. researchgate.net [researchgate.net]
- 22. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 23. sciex.com [sciex.com]
- 24. Best practices for single-laboratory validation of chemical methods for trace elements in foods. Part I--background and general considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. fda.gov [fda.gov]
- 26. How to validate analytical methods | Semantic Scholar [semanticscholar.org]
- 27. Validation of an Analytical Method for the Determination of Thiabendazole in Various Food Matrices | MDPI [mdpi.com]
Technical Support Center: Optimizing Intramolecular Exciplex Formation with 9-Cyanophenanthrene
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for researchers working with 9-Cyanophenanthrene (9-CP) in the study of intramolecular exciplex formation. This document is designed to provide you with expert insights, actionable troubleshooting protocols, and a deeper understanding of the photophysical principles at play. Our goal is to help you overcome common experimental hurdles and improve the efficiency and reproducibility of your results.
Part 1: Core Concepts & Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the formation and properties of intramolecular exciplexes involving 9-CP.
Q1: What is an intramolecular exciplex and why is it significant?
An intramolecular exciplex, or "excited complex," is a transient, electronically excited species formed between two distinct molecular moieties that are covalently linked within the same molecule.[1][2] One moiety acts as an electron donor (D) and the other as an electron acceptor (A). Upon photoexcitation of one part (typically the acceptor, 9-CP), an electron is transferred from the donor to the acceptor, creating a charge-transfer (CT) state, [D⁺-A⁻]*.[3] This exciplex state is energetically lower than the initial locally excited (LE) state and often deactivates by emitting a characteristic, broad, and structureless fluorescence band that is significantly red-shifted compared to the emission of the individual moieties.[2] Studying these systems is crucial for understanding fundamental electron transfer processes and for designing advanced materials for organic light-emitting diodes (OLEDs), molecular sensors, and photoredox catalysis.[4][5]
Q2: Why is this compound (9-CP) a common choice for these experiments?
This compound is an excellent electron acceptor for several reasons:
-
Photophysical Properties: It possesses a well-defined and strong absorption in the UV region, a high fluorescence quantum yield in its locally excited state, and a long fluorescence lifetime, which provides a sufficient window for the intramolecular charge transfer to occur.
-
Electron Affinity: The cyano group (-CN) is a strong electron-withdrawing group, which lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the phenanthrene ring system. This makes 9-CP a potent electron acceptor upon excitation.
-
Extended π-System: The phenanthrene core provides an extended π-system that facilitates the formation of stable exciplexes.[6]
Q3: What are the primary factors that control the efficiency of intramolecular exciplex formation?
The efficiency is a delicate balance of several interconnected factors:
-
Solvent Polarity: This is arguably the most critical factor. The highly polar charge-transfer character of the exciplex means its energy level is strongly stabilized by polar solvents, leading to a pronounced red shift in emission.[7][8][9] However, very high polarity can also favor dissociation into solvent-separated radical ions, which are typically non-emissive, thereby quenching exciplex fluorescence.[10]
-
Linker Chain: The length, flexibility, and chemical nature of the linker connecting the donor and 9-CP are crucial.[1] The linker must allow the donor and acceptor to adopt a specific conformation (often a face-to-face sandwich-like geometry) within the excited-state lifetime for efficient orbital overlap and charge transfer.[1][11]
-
Temperature: Temperature influences both the kinetics of conformational changes required for exciplex formation and the rates of non-radiative decay pathways.[2][12][13] Lowering the temperature can sometimes enhance exciplex emission by suppressing competing non-radiative processes.[14]
-
Driving Force (ΔG): The thermodynamics of the electron transfer, governed by the redox potentials of the donor and acceptor pair, determines the feasibility of exciplex formation.
Mechanism of Intramolecular Exciplex Formation
The following diagram illustrates the key steps involved in the formation and decay of a 9-CP based intramolecular exciplex.
Caption: General mechanism for intramolecular exciplex formation and decay pathways.
Part 2: Troubleshooting Guide
This section is formatted to address specific problems you may encounter during your experiments.
Problem 1: I don't observe any exciplex emission, only the structured fluorescence from the 9-CP moiety.
This is a common issue indicating that the exciplex state is either not forming or is being rapidly quenched.
-
Potential Cause A: Incorrect Solvent Polarity
-
Explanation: In non-polar solvents (e.g., hexane, cyclohexane), the polar exciplex state is energetically unfavorable and may not form efficiently. The system may prefer to decay via the locally excited (LE) state of 9-CP.[9]
-
Troubleshooting Steps:
-
Systematically Vary Solvent: Prepare a series of solutions in solvents of increasing polarity (see Table 1). Start with a non-polar solvent like cyclohexane, move to a medium-polarity solvent like dichloromethane (DCM), and then to a polar aprotic solvent like acetonitrile.
-
Acquire Full Emission Spectra: Record the fluorescence spectrum for each solvent. Look for the appearance of a new, broad, red-shifted emission band at the expense of the 9-CP LE emission.
-
Analyze: The absence of exciplex emission even in moderately polar solvents suggests a different underlying issue.
-
-
-
Potential Cause B: Inappropriate Linker Chain
-
Explanation: The linker may be too rigid, too short, or too long, preventing the donor and 9-CP from achieving the necessary close-contact geometry for electron transfer.[1][11]
-
Troubleshooting Steps:
-
Review Molecular Design: If possible, compare your results with literature precedents using similar donor-acceptor pairs. Is your linker length consistent with those that show efficient exciplex formation?
-
Computational Modeling (if available): Perform simple conformational analysis using computational chemistry tools to determine if a folded, "sandwich" conformation is sterically accessible.
-
Synthesize Analogs: If feasible, synthesize derivatives with different linker lengths (e.g., varying the number of methylene units) to experimentally probe the distance dependence.
-
-
Problem 2: The exciplex fluorescence quantum yield (Φ_F) is very low.
Low quantum yield means that non-radiative decay pathways are dominating the deactivation of the exciplex state.[15]
-
Potential Cause A: Excessive Solvent Polarity
-
Explanation: While some polarity is needed to stabilize the exciplex, highly polar solvents (especially protic ones like alcohols or highly polar aprotic ones like acetonitrile) can overly stabilize the charge-separated state, promoting its dissociation into non-emissive solvent-separated radical ions.[10]
-
Troubleshooting Steps:
-
Solvent Titration: Perform experiments in solvent mixtures. For example, titrate a solution in toluene with small amounts of acetonitrile and monitor the quantum yield. You may find an optimal polarity that maximizes exciplex emission before ion dissociation becomes dominant.
-
Use Lippert-Mataga Plots: Plot the Stokes shift of the exciplex emission versus the solvent polarity function (e.g., dielectric constant ε).[7][8] A linear relationship confirms the charge-transfer nature. A drop-off in intensity at high polarity points to ion-pair dissociation.
-
-
-
Potential Cause B: Presence of Quenchers (e.g., Oxygen)
-
Explanation: Dissolved molecular oxygen is a notorious quencher of excited states, including exciplexes.
-
Troubleshooting Steps:
-
Degas Solvents: Thoroughly degas your solutions before measurement. This can be done by bubbling an inert gas (high-purity nitrogen or argon) through the cuvette for 10-15 minutes or by using several freeze-pump-thaw cycles.
-
Compare Results: Measure the fluorescence intensity and lifetime before and after degassing. A significant increase confirms that oxygen quenching was a major issue.
-
-
-
Potential Cause C: Unfavorable Exciplex Geometry (Twisted Intramolecular Charge Transfer - TICT)
-
Explanation: In some systems, the molecule might relax into a "twisted" conformation (TICT state) where the donor and acceptor moieties are perpendicular.[16] This geometry minimizes orbital overlap, leading to a very low radiative rate constant (k_rad) and making non-radiative decay highly efficient.
-
Troubleshooting Steps:
-
Temperature-Dependent Studies: Measure the fluorescence quantum yield and lifetime as a function of temperature.[13][14] A strong temperature dependence of the non-radiative rate often points to thermally activated processes like internal conversion from a TICT state.
-
Viscosity-Dependent Studies: Perform the experiment in a series of solvents with similar polarity but different viscosities. Increased viscosity can hinder the twisting motion required to form a dark TICT state, potentially increasing the fluorescence quantum yield.[17]
-
-
Troubleshooting Workflow: Low Quantum Yield
This diagram provides a logical flow for diagnosing the cause of low exciplex emission efficiency.
Caption: A step-by-step workflow for troubleshooting low exciplex quantum yield.
Part 3: Key Data & Experimental Protocols
Table 1: Influence of Solvent Polarity on Exciplex Emission
This table summarizes the general trends observed for exciplex emission in different solvents. The exact emission maximum (λ_max) will depend on your specific donor-linker-acceptor system.
| Solvent | Dielectric Constant (ε) | Typical Effect on 9-CP Exciplex | Rationale |
| Cyclohexane | ~2.0 | Often no exciplex emission, only LE fluorescence. | Insufficient stabilization of the polar exciplex state.[18] |
| Toluene | ~2.4 | Weak to moderate exciplex emission may appear. | Low polarity, but π-stacking can sometimes favor formation. |
| Dichloromethane | ~9.1 | Often strong exciplex emission with a clear red-shift. | Good balance of polarity for stabilization without excessive ion dissociation. |
| Acetonitrile | ~37.5 | Significant red-shift, but quantum yield may decrease. | High polarity strongly stabilizes the exciplex but promotes dissociation into non-emissive radical ions.[6][10] |
| Ethanol | ~25 | Red-shift observed, but often with low quantum yield. | Protic nature can lead to hydrogen bonding and complex quenching pathways.[19] |
Protocol 1: Sample Preparation for Fluorescence Measurements
Accuracy starts with proper sample preparation.
-
Purity: Ensure the purity of your synthesized compound using standard techniques (NMR, Mass Spectrometry, HPLC). Fluorescent impurities can severely distort results.
-
Solvent: Use spectroscopy-grade solvents to minimize background fluorescence.
-
Concentration: Prepare a stock solution of your compound in a suitable solvent. For quantum yield measurements, prepare a series of dilutions with absorbances at the excitation wavelength between 0.01 and 0.1 to avoid inner filter effects.[20]
-
Cuvette: Use a 4-sided polished quartz cuvette for fluorescence measurements.[21]
-
Degassing (Critical): Before measurement, securely cap the cuvette with a septum and bubble high-purity argon or nitrogen through the solution for 10-15 minutes using a long needle, with a short needle for exhaust.
Protocol 2: Measuring Fluorescence Quantum Yield (Φ_F) by the Comparative Method
This protocol, adapted from Williams et al., is the standard method for determining Φ_F.[22]
-
Select a Standard: Choose a quantum yield standard that absorbs and emits in a similar spectral region to your sample's exciplex emission. Quinine sulfate in 0.1M H₂SO₄ (Φ_F = 0.60) or Rhodamine 6G in ethanol (Φ_F = 0.95) are common, but ensure the choice is appropriate.[15]
-
Measure Absorbance: Measure the UV-Vis absorbance spectra of your degassed sample and the standard. Prepare at least three dilutions of each, ensuring the absorbance at the chosen excitation wavelength (λ_ex) is below 0.1.
-
Record Emission Spectra:
-
Set the excitation wavelength (λ_ex) to be the same for both the sample and the standard.
-
Record the fluorescence emission spectrum for each diluted solution, ensuring the entire emission band is captured. Use identical instrument settings (e.g., slit widths) for all measurements.
-
-
Integrate and Plot:
-
Correct the emission spectra for the instrument's detector response if necessary.
-
Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.
-
For both the sample and the standard, plot the integrated fluorescence intensity versus absorbance at λ_ex. The plot should be linear.
-
-
Calculate Quantum Yield: The quantum yield of your sample (Φ_sample) is calculated using the following equation:
Φ_sample = Φ_std * (Grad_sample / Grad_std) * (n_sample² / n_std²)
Where:
-
Φ_std is the known quantum yield of the standard.
-
Grad_sample and Grad_std are the gradients from the plot of integrated intensity vs. absorbance for the sample and standard, respectively.
-
n_sample and n_std are the refractive indices of the sample and standard solvents, respectively.
-
References
- 1. Intramolecular exciplex and intermolecular excimer formation of 1,8-naphthalimide-linker-phenothiazine dyads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Virtual Labs [mfs-iiith.vlabs.ac.in]
- 3. ossila.com [ossila.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Investigation of Intramolecular Through-Space Charge-Transfer States in Donor–Acceptor Charge-Transfer Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Intramolecular Photoreactions of this compound-Linked Arylcyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. par.nsf.gov [par.nsf.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Negative solvatochromism and sign inversion of circularly polarized luminescence in chiral exciplexes as a function of solvent polarity - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/D3TC01528A [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. publications.iupac.org [publications.iupac.org]
- 15. Quantum yield - Wikipedia [en.wikipedia.org]
- 16. Twisted intramolecular charge transfer (TICT) and twists beyond TICT: from mechanisms to rational designs of bright and sensitive fluorophores - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 17. pubs.aip.org [pubs.aip.org]
- 18. benchchem.com [benchchem.com]
- 19. Solvent Dependence of Cationic-Exciplex Emission: Limitation of Solvent Polarity Functions and the Role of Hydrogen Bonding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Measurement of Fluorescence – Short Stories in Instrumental Analytical Chemistry [pressbooks.bccampus.ca]
- 22. chem.uci.edu [chem.uci.edu]
Technical Support Center: Greener Synthesis of 9-Cyanophenanthrene
Welcome to the technical support guide for researchers, scientists, and drug development professionals focused on reducing the environmental impact of 9-Cyanophenanthrene synthesis. This center provides practical, in-depth answers to common challenges, moving beyond traditional, hazardous methods toward more sustainable and efficient synthetic strategies.
Traditional routes to this compound, a valuable building block and research compound[1][2], often rely on the Sandmeyer reaction. This multi-step process involves nitration, reduction, diazotization, and finally, cyanation using highly toxic reagents like copper or potassium cyanide.[3][4][5] Such methods generate significant chemical waste, pose safety risks, and have a poor atom economy, making them environmentally unsustainable.[6][7][8]
This guide is designed to help you navigate the transition to greener alternatives, focusing on troubleshooting modern protocols like direct C-H cyanation and the use of safer reagents.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Question 1: My traditional Sandmeyer synthesis of this compound is inefficient and generates excessive waste. What are the primary causes and greener alternatives?
Answer:
The inefficiency of the Sandmeyer reaction in this context stems from its multi-step nature and the harsh reagents used. Each step (nitration, reduction, diazotization, cyanation) adds to potential yield loss and multiplies the waste generated. The overall process has a high E-Factor (Environmental Factor), which is the ratio of the mass of waste to the mass of the product.[9][10][11] In pharmaceutical and fine chemical synthesis, E-Factors can be distressingly high.[10][12]
Common Problems with the Traditional Route:
-
Hazardous Reagents: Strong acids (H₂SO₄, HNO₃), toxic metal cyanides (CuCN, KCN), and unstable diazonium intermediates are inherent to the process.[3][5]
-
Poor Atom Economy: Atom economy measures how many atoms from the reactants are incorporated into the final product.[9][12] Stoichiometric reagents used in nitration and reduction steps generate significant inorganic waste (e.g., metal salts), leading to poor atom economy.
-
Safety Risks: Diazonium salts are notoriously unstable and can be explosive if not handled at low temperatures. Cyanide salts are acutely toxic.[3]
Greener Alternative: Direct C-H Photocatalytic Cyanation
A superior approach is the direct C-H cyanation of phenanthrene. This method aligns with green chemistry principles by avoiding the need for pre-functionalization (i.e., installing and then converting a nitro or amino group).[13] Photocatalysis, in particular, offers a powerful, energy-efficient route using visible light.[14][15]
The core advantages are:
-
High Atom Economy: The reaction directly combines the phenanthrene backbone with a cyanide source, drastically reducing waste.
-
Milder Conditions: Reactions often proceed at room temperature using visible light, lowering energy consumption.
-
Reduced Hazard: It eliminates the need for strong acids and unstable diazonium intermediates.
Question 2: I want to avoid highly toxic cyanide sources like KCN or CuCN. What are safer, effective alternatives for cyanation reactions?
Answer:
This is a critical concern in modern organic synthesis. Fortunately, the field has evolved to offer several less hazardous cyanide sources. The choice of reagent often depends on the specific reaction mechanism (e.g., nucleophilic, electrophilic, or radical).
| Cyanide Source | Formula | Key Advantages & Use Cases | Considerations |
| Trimethylsilyl Cyanide | TMSCN | Versatile and highly effective in photocatalytic and transition-metal-catalyzed reactions. Its covalent nature makes it less acutely toxic than ionic cyanides.[16] | Releases HCN upon exposure to moisture. Must be handled in a fume hood with appropriate personal protective equipment (PPE). |
| Potassium Hexacyanoferrate(II) | K₄[Fe(CN)₆] | A stable, crystalline solid that is significantly less toxic than simple alkali metal cyanides. It is considered a "stabilized" cyanide source.[17] | Requires specific reagents or conditions (e.g., a catalyst) to liberate the cyanide for reaction. |
| Acetone Cyanohydrin | (CH₃)₂C(OH)CN | Serves as a convenient in-situ source of HCN, particularly for hydrocyanation reactions. It is a liquid that can be added in a controlled manner.[18] | It is still a toxic compound and should be handled with care. |
| Azobisisobutyronitrile (AIBN) | C₈H₁₂N₄ | Can serve as an organic cyanide source under metal-free, aerobic oxidative conditions.[4][18] | Primarily used in radical-based transformations; may not be suitable for all cyanation reactions. |
For direct C-H cyanation of phenanthrene, Trimethylsilyl Cyanide (TMSCN) is often the reagent of choice in photocatalytic systems due to its compatibility with radical cation intermediates and its slow release of the cyanide nucleophile.[16]
Question 3: My photocatalytic C-H cyanation of phenanthrene has stalled or shows low yield. What are the key parameters to troubleshoot?
Answer:
Photocatalytic reactions are sensitive to several variables. A systematic troubleshooting approach is essential for optimizing the reaction. Below is a workflow to diagnose common issues.
Caption: Troubleshooting workflow for low-yield photocatalytic C-H cyanation.
Detailed Explanations:
-
Light Source: The photocatalyst has a specific absorption maximum. For many common organic photocatalysts (e.g., acridinium salts), this is in the visible blue light region.[16] Ensure your light source matches the catalyst's requirements and is positioned for uniform irradiation of the reaction vessel.
-
Degassing: Molecular oxygen is a highly efficient quencher of excited-state photocatalysts and can react with radical intermediates.[16] Inadequate degassing is one of the most common reasons for failure. Freeze-pump-thaw cycles are generally more effective than inert gas sparging for removing dissolved oxygen.
-
Reagent Purity: Impurities in the phenanthrene substrate can interfere with the catalytic cycle. The photocatalyst itself can degrade over time with exposure to light and air. Using a fresh batch of catalyst and purified substrate can resolve yield issues.
-
Solvent Choice: The polarity of the solvent can influence the stability of the radical cation intermediate and the solubility of the reagents. Some protocols benefit from a biphasic system (e.g., an organic solvent with an aqueous buffer) to maintain a specific pH.[16]
Comparative Analysis: Traditional vs. Green Synthesis
The advantages of moving to a greener synthetic route are not just qualitative. The quantitative improvements in efficiency and waste reduction are substantial.
| Parameter | Traditional Sandmeyer Route | Photocatalytic C-H Cyanation | Justification |
| Number of Steps | 4 (Nitration, Reduction, Diazotization, Cyanation) | 1 | Direct functionalization avoids intermediate steps, saving time, materials, and energy. |
| Key Reagents | H₂SO₄, HNO₃, SnCl₂/Fe, NaNO₂, CuCN | Phenanthrene, TMSCN, Photocatalyst | Avoids strong corrosive acids, toxic heavy metals, and unstable intermediates.[5][19] |
| Typical Solvents | Acetic Acid, HCl, Chlorinated Solvents | Acetonitrile, DCE, or other polar aprotic solvents | While organic solvents are still used, the overall volume and toxicity can be lower. |
| Temperature | 0–100 °C | Room Temperature | Visible light provides the energy, eliminating the need for heating or cryogenic cooling. |
| Atom Economy | Low (<50%) | High (>85%) | Addition-type reaction incorporates most atoms from reactants into the product.[12] |
| E-Factor | High (often >50) | Low (often <10) | Drastic reduction in stoichiometric reagents and byproducts leads to significantly less waste.[10][11] |
Visualizing the Synthetic Pathways
The diagram below illustrates the streamlined nature of direct C-H cyanation compared to the convoluted traditional pathway.
Caption: Comparison of traditional multi-step synthesis vs. direct single-step photocatalytic C-H cyanation.
Experimental Protocol: Photocatalytic C-H Cyanation of Phenanthrene
This protocol is a representative example based on modern methodologies.[16] Researchers should always consult primary literature and perform their own optimizations.
Safety Precaution: This reaction must be performed in a well-ventilated fume hood. Trimethylsilyl cyanide (TMSCN) is toxic and reacts with moisture to produce highly toxic hydrogen cyanide (HCN) gas. Always wear appropriate PPE, including safety glasses, a lab coat, and nitrile gloves.
Materials:
-
Phenanthrene (1.0 mmol, 178.2 mg)
-
Acridinium-based photocatalyst (e.g., Mes-Acr-Me⁺, 1-2 mol%)
-
Trimethylsilyl cyanide (TMSCN, 1.5 mmol, 0.2 mL)
-
Acetonitrile (MeCN, 0.1 M solution, 10 mL)
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Blue LED light source (e.g., 450 nm, 34 W)
-
Inert gas line (Argon or Nitrogen)
Procedure:
-
To a Schlenk flask, add phenanthrene and the photocatalyst.
-
Seal the flask with a rubber septum and purge with inert gas for 15 minutes.
-
Add the degassed acetonitrile via syringe.
-
Perform three freeze-pump-thaw cycles to thoroughly remove all dissolved oxygen.
-
Under a positive pressure of inert gas, add the TMSCN via syringe.
-
Place the reaction flask approximately 5-10 cm from the blue LED light source. Use a fan to maintain the reaction at room temperature.
-
Stir the reaction vigorously for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction by carefully adding a saturated aqueous solution of NaHCO₃.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, dry with anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product via column chromatography on silica gel to obtain pure this compound.
References
- 1. This compound (CAS 2510-55-6)|RUO [benchchem.com]
- 2. 2510-55-6 | this compound | Tetrahedron [thsci.com]
- 3. benchchem.com [benchchem.com]
- 4. Direct cyanation, hydrocyanation, dicyanation and cyanofunctionalization of alkynes - RSC Advances (RSC Publishing) DOI:10.1039/D0RA01286F [pubs.rsc.org]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. researchgate.net [researchgate.net]
- 7. journal.qqrcenter.com [journal.qqrcenter.com]
- 8. rroij.com [rroij.com]
- 9. chembam.com [chembam.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. The E factor 25 years on: the rise of green chemistry and sustainability - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. rsc.org [rsc.org]
- 13. benchchem.com [benchchem.com]
- 14. Cyanation: a photochemical approach and applications in organic synthesis - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 15. Photocatalytic removal of phenanthrene and algae by a novel Ca-Ag3PO4 composite under visible light: Reactivity and coexisting effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Direct C–H Cyanation of Arenes via Organic Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. BJOC - Recent advances and perspectives in ruthenium-catalyzed cyanation reactions [beilstein-journals.org]
Validation & Comparative
A Comparative Guide for Researchers: 9-Cyanophenanthrene vs. 9-Cyanoanthracene as Photoredox Catalysts
In the rapidly evolving landscape of synthetic organic chemistry, photoredox catalysis has emerged as a powerful paradigm, enabling novel transformations under mild conditions. This approach harnesses the energy of visible light to facilitate single-electron transfer (SET) events, unlocking reaction pathways that are often inaccessible through traditional thermal methods. Organic dyes, prized for their tunable photophysical properties and lower cost compared to precious metal complexes, are at the forefront of this revolution.
Among these, cyanoarenes are a prominent class of catalysts. This guide provides an in-depth technical comparison of two structurally related yet distinct catalysts: 9-Cyanophenanthrene (9-CNP) and 9-Cyanoanthracene (9-CNA). We will dissect their core photophysical and electrochemical properties, discuss the mechanistic implications of their structural differences, and provide practical guidance to help researchers select the optimal catalyst for their specific synthetic challenges.
Core Properties: A Head-to-Head Comparison
The efficacy of a photoredox catalyst is dictated by a set of fundamental photophysical and electrochemical parameters. These properties determine the catalyst's light absorption characteristics, the energy and lifetime of its excited state, and its thermodynamic capacity to accept or donate an electron.
| Property | This compound (9-CNP) | 9-Cyanoanthracene (9-CNA) | Significance in Catalysis |
| Structure | Angular (Bent) Aromatic Core | Linear Aromatic Core | Influences rigidity, solubility, and electronic properties, which in turn affect excited-state dynamics and stability. |
| λmax, abs | ~317 nm (in Benzene)[1] | ~385 nm (in Acetonitrile) | Determines the required wavelength of the light source. 9-CNA can be excited with lower energy visible light. |
| E0-0 (S1 Energy) | ~3.46 eV (79.7 kcal/mol)[1] | ~3.16 eV (from ~25469 cm-1)[1] | The energy of the excited state available to drive a reaction. A higher energy state can activate more challenging substrates. |
| Fluorescence Lifetime (τf) | Data not readily available in common solvents | ~12.7 ns (in Cyclohexane) | A longer lifetime provides a larger temporal window for the excited catalyst to interact with a substrate. |
| Fluorescence Quantum Yield (Φf) | Data not readily available in common solvents | 0.99 (in Cyclohexane) | A high quantum yield indicates efficient formation of the desired singlet excited state and minimal non-radiative decay. |
| Ered (Ground State) | -1.91 V vs Ag/Ag+ (~ -1.96 V vs SCE)[1] | -1.65 V vs SCE[1] | The potential at which the catalyst accepts an electron in its ground state. |
| Ered (Excited State) | ~ +1.50 V vs SCE | ~ +1.51 V vs SCE | The potential of the excited catalyst to act as an oxidant . A more positive value indicates a stronger oxidizing agent. |
| Eox (Excited State) | Data not readily available | Data not readily available | The potential of the excited catalyst to act as a reductant . Requires ground state oxidation potential for calculation. |
Expert Analysis: Interpreting the Data
The data presented in the table reveals critical distinctions and surprising similarities that inform catalyst selection.
Structural Causality: Angular vs. Linear Core
The fundamental difference between the two molecules is the arrangement of their aromatic rings. 9-CNA possesses a linear acene structure, while 9-CNP has an angular, or "bent," phenanthrene core. This structural variance directly impacts their electronic properties. The extended linear conjugation in 9-CNA results in a lower energy gap between the HOMO and LUMO, which is evident from its red-shifted absorption maximum (λmax, abs) and lower singlet state energy (E0-0) compared to 9-CNP.
From a practical standpoint, 9-CNA's ability to absorb lower-energy visible light (e.g., near 400 nm) makes it compatible with a wider range of common LED light sources used in modern photoredox setups. In contrast, 9-CNP requires higher-energy UV-A light for efficient excitation.
Excited-State Power: A Tale of Two Roles
A photocatalyst can operate in two primary modes: as a photo-oxidant (accepting an electron from a substrate) or a photoreductant (donating an electron to a substrate).
-
As Photo-oxidants: The power of an excited catalyst to oxidize a substrate is given by its excited-state reduction potential (Ered). This is calculated using the Rehm-Weller equation: E red = Ered + E0-0 .[1]
-
For 9-CNP: E*red ≈ -1.96 V + 3.46 V = +1.50 V vs SCE
-
For 9-CNA: E*red ≈ -1.65 V + 3.16 V = +1.51 V vs SCE
Remarkably, despite differences in their individual reduction potentials and excited-state energies, their oxidizing power in the excited state is virtually identical. Both are potent photo-oxidants capable of oxidizing substrates with potentials less than +1.5 V.
-
The Importance of Characterization
A critical point of differentiation is the wealth of available photophysical data for 9-CNA. Its fluorescence lifetime and quantum yield are well-documented in various solvents. The exceptionally high quantum yield (Φf = 0.99) and reasonably long excited-state lifetime (~12.7 ns) of 9-CNA are highly desirable traits.[1] A long lifetime increases the probability of a productive encounter with a substrate before the catalyst deactivates, while a high quantum yield ensures that the majority of absorbed photons generate the catalytically active excited state.
The lack of readily available data for 9-CNP's quantum yield and lifetime in common solvents presents a challenge for quantitative mechanistic analysis and reaction optimization. For researchers who require a well-characterized, reliable, and highly efficient catalyst, 9-CNA presents a clear advantage.
Mechanistic Overview and Visualization
Both 9-CNP and 9-CNA operate via a similar general photoredox mechanism. The following diagram illustrates a typical oxidative quenching cycle, where the catalyst acts as a photo-oxidant.
Caption: General oxidative quenching cycle for a photoredox catalyst (PC).
Cycle Explanation:
-
Photoexcitation: The ground-state catalyst (PC) absorbs a photon of light (hν) to generate the electronically excited state (PC*).
-
Single-Electron Transfer (SET): The excited catalyst (PC) interacts with a substrate molecule (Sub). In this oxidative quenching cycle, PC accepts an electron from the substrate, generating the reduced catalyst radical anion (PC•⁻) and the oxidized substrate radical cation (Sub•⁺).
-
Substrate Reaction: The reactive substrate radical cation (Sub•⁺) proceeds to form the desired product.
-
Catalyst Regeneration: The reduced catalyst (PC•⁻) must return to its ground state to complete the catalytic cycle. This is typically achieved by transferring its excess electron to a sacrificial agent, in this case, a sacrificial reductant (SA) is oxidized.
Application in Synthesis: A Hypothetical Head-to-Head Reaction
Given that the most robust data allows for a comparison of their photo-oxidizing strength, let's consider a representative transformation: the oxidative C-H functionalization of a tertiary amine , such as N,N-dimethylaniline.
Experimental Protocol: Oxidative α-C-H Cyanation of N,N-Dimethylaniline
This protocol is a representative procedure for evaluating photocatalyst performance in an oxidative capacity.
Materials:
-
Photocatalyst (9-CNP or 9-CNA)
-
N,N-Dimethylaniline (substrate)
-
Trimethylsilyl cyanide (TMSCN) (cyanide source)
-
Acetonitrile (CH₃CN), anhydrous
-
Schlenk flask or reaction vial with stir bar
-
Blue LED lamp (e.g., 405 nm for 9-CNA) or UV-A LED (e.g., 365 nm for 9-CNP)
-
Nitrogen or Argon atmosphere setup
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the photocatalyst (1 mol%), N,N-dimethylaniline (1.0 mmol, 1.0 equiv), and anhydrous acetonitrile (5 mL).
-
Add trimethylsilyl cyanide (1.5 mmol, 1.5 equiv) to the solution.
-
Seal the flask and place it approximately 5 cm from the appropriate LED light source. Begin vigorous stirring and cooling with a fan to maintain room temperature.
-
Irradiate the reaction mixture for 24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the α-amino nitrile product.
Expected Performance and Causality
-
Thermodynamic Feasibility: The oxidation potential of N,N-dimethylaniline is approximately +0.8 V vs SCE. Both excited 9-CNP (+1.50 V) and 9-CNA (+1.51 V) are thermodynamically potent enough to readily oxidize the amine, initiating the reaction. Therefore, from a purely thermodynamic standpoint, both catalysts are expected to perform similarly.
-
Kinetic Factors: This is where the differences become critical.
-
9-Cyanoanthracene: With its high fluorescence quantum yield and longer lifetime, 9-CNA is expected to be a highly efficient catalyst. A greater number of excited state molecules are generated per photon absorbed, and they persist long enough to ensure a high probability of reacting with the amine substrate.
-
This compound: The performance of 9-CNP is harder to predict without lifetime and quantum yield data. If its excited-state lifetime is significantly shorter or its quantum yield is much lower than 9-CNA, its overall reaction efficiency would be diminished, even with comparable thermodynamic driving force. The choice of a higher energy light source (UV-A) could also potentially lead to substrate or product degradation, a common issue not typically observed with visible-light catalysis.
-
Conclusion and Recommendations
This guide provides a detailed comparison between this compound and 9-Cyanoanthracene, grounded in their fundamental properties.
9-Cyanoanthracene (9-CNA) stands out as the more characterized and, for many applications, the more practical choice. Its strong absorption in the visible region, excellent quantum efficiency, and well-documented properties make it a reliable and robust photo-oxidant. It is an excellent starting point for researchers developing new oxidative photoredox methodologies.
This compound (9-CNP) , while thermodynamically a potent photo-oxidant comparable to 9-CNA, remains a less-explored catalyst. Its requirement for higher-energy UV-A light and the current lack of comprehensive photophysical data in solution present practical hurdles. However, its higher singlet energy (~3.46 eV) could be advantageous for activating particularly stable substrates that are inaccessible to lower-energy catalysts, provided its kinetic properties (lifetime, quantum yield) are favorable.
For the practicing chemist, the choice is clear: for well-established visible-light photo-oxidations, 9-Cyanoanthracene is the superior and more reliable catalyst. this compound represents an opportunity for more fundamental research to characterize its properties and explore niche applications where its high excited-state energy might prove uniquely beneficial.
References
The Ascendancy of Metal-Free Photocatalysis: 9-Cyanophenanthrene versus Iridium-Based Photosensitizers
A Comparative Guide for Researchers in Organic Synthesis and Drug Development
In the ever-evolving landscape of photoredox catalysis, the quest for efficient, sustainable, and cost-effective photosensitizers is paramount. While iridium-based complexes have long been the gold standard, lauded for their exceptional photophysical properties, a new wave of purely organic, metal-free photosensitizers is challenging this paradigm. Among these, 9-Cyanophenanthrene, a simple polycyclic aromatic hydrocarbon (PAH), has emerged as a promising candidate. This guide provides an in-depth, objective comparison of the performance of this compound against benchmark iridium-based photosensitizers, supported by experimental data and detailed protocols, to empower researchers in making informed decisions for their synthetic endeavors.
At a Glance: Key Performance Metrics
To facilitate a direct comparison, the essential photophysical and electrochemical properties of this compound and a representative iridium-based photosensitizer, [Ir(dF(CF3)ppy)2(dtbbpy)]PF6, are summarized below. It is important to note that while extensive data exists for iridium complexes, experimentally determined values for this compound are less prevalent in the literature. The data for this compound is based on typical values for similar polycyclic aromatic hydrocarbons and computational studies, highlighting an area ripe for further experimental validation.
| Property | This compound (Organic Photosensitizer) | [Ir(dF(CF3)ppy)2(dtbbpy)]PF6 (Iridium-Based Photosensitizer) |
| Molar Mass ( g/mol ) | 203.24[1] | 1121.91 |
| Absorption Max (λmax, nm) | ~300-350 | ~450[2] |
| Emission Max (λem, nm) | Not readily available | Not readily available |
| Excited State Lifetime (τ, µs) | Varies (typically ns to low µs for similar PAHs) | ~2.3 |
| Quantum Yield (Φ) | Not readily available | ~0.7 |
| Redox Potentials (V vs. SCE) | ||
| Ground State Oxidation | Not readily available | +1.29 |
| Excited State Oxidation | Not readily available | -1.37 |
| Cost | Relatively low (derived from abundant phenanthrene) | High (due to precious metal and complex ligand synthesis) |
| Synthesis Complexity | Low to moderate | High |
Delving Deeper: A Head-to-Head Comparison
Photophysical Properties: The Engine of Photocatalysis
The efficacy of a photosensitizer is intrinsically linked to its ability to absorb light and generate a long-lived, energetically potent excited state.
Iridium-Based Photosensitizers like [Ir(dF(CF3)ppy)2(dtbbpy)]PF6 exhibit strong absorption in the visible region, a consequence of their metal-to-ligand charge transfer (MLCT) bands.[2] This allows for the use of low-energy visible light sources, such as blue LEDs, which is highly desirable for modern organic synthesis. Furthermore, the heavy iridium atom facilitates efficient intersystem crossing to the triplet state, resulting in long excited-state lifetimes (in the microsecond range) and high quantum yields. These long-lived triplet states are crucial as they provide a greater window of opportunity to interact with and activate substrate molecules.
This compound , as a polycyclic aromatic hydrocarbon, primarily absorbs in the UV-A region (around 300-350 nm).[3] While this necessitates the use of higher energy light sources compared to many iridium complexes, its excited state properties are still conducive to photocatalysis. The cyano group plays a crucial role in modulating the electronic properties of the phenanthrene core, influencing its redox potentials and potentially enhancing intersystem crossing efficiency compared to the parent hydrocarbon. While specific experimental data on the quantum yield and excited-state lifetime of this compound are not widely reported, related PAHs are known to possess triplet states capable of engaging in energy and electron transfer processes.[4][5]
Experimental Workflow: Characterizing Photosensitizer Properties
A fundamental understanding of a photosensitizer's capabilities requires rigorous experimental characterization. The following workflow outlines the key experiments used to determine the photophysical and electrochemical parameters presented in the comparison table.
Caption: A generalized workflow for the experimental characterization of photosensitizers.
Synthesis, Cost, and Sustainability: Practical Considerations
Beyond performance, the practical aspects of sourcing and preparing a photosensitizer are critical for its widespread adoption, particularly in industrial settings.
Iridium-Based Photosensitizers are notoriously expensive, primarily due to the scarcity and high cost of iridium metal.[6] Their synthesis is often a multi-step process involving the preparation of complex organic ligands followed by coordination to the iridium center. While well-established, these procedures can be time-consuming and require specialized expertise in organometallic chemistry.
This compound , in stark contrast, is derived from phenanthrene, a readily available and inexpensive bulk chemical obtained from coal tar.[4][7] The synthesis of this compound can be achieved in a straightforward manner from phenanthrene, making it an economically attractive alternative. The significantly lower cost and reliance on an abundant starting material position this compound as a more sustainable option for large-scale chemical production.
Experimental Protocol: Synthesis of this compound
The following protocol details a common laboratory-scale synthesis of this compound from the readily available starting material, 9-bromophenanthrene.
Step 1: Synthesis of 9-Bromophenanthrene from Phenanthrene
Caption: Workflow for the synthesis of 9-Bromophenanthrene.
Detailed Procedure:
-
In a three-necked flask equipped with a reflux condenser and a dropping funnel, dissolve 1 kg of purified phenanthrene in 1 L of dry carbon tetrachloride.[8]
-
Heat the solution to a gentle reflux with stirring.
-
Slowly add 900 g of bromine from the dropping funnel over approximately 3 hours.[8]
-
After the addition is complete, continue to stir at reflux for an additional 2 hours.
-
Remove the solvent by distillation under reduced pressure.
-
Distill the crude product under vacuum, collecting the fraction boiling at 177–190 °C/2 mm.
-
Recrystallize the collected fraction from ethanol to yield pure 9-bromophenanthrene.
Step 2: Synthesis of this compound from 9-Bromophenanthrene
Caption: Workflow for the synthesis of this compound.
Detailed Procedure:
-
In a Claisen flask, thoroughly mix 1 kg of 9-bromophenanthrene with 400 g of cuprous cyanide.[9]
-
Heat the mixture at 260 °C for 6 hours with stirring.[9]
-
After cooling, distill the product under vacuum at 190–195 °C/2 mm.[9]
-
Recrystallize the crude product from dry ethanol to obtain pure this compound. The melting point of the purified product should be around 110 °C.[9]
Concluding Remarks for the Practicing Scientist
The choice between this compound and an iridium-based photosensitizer is not a simple matter of "good" versus "bad," but rather a nuanced decision based on the specific requirements of the chemical transformation and the practical constraints of the research environment.
Iridium-based photosensitizers remain the superior choice for reactions that demand the highest quantum efficiencies, long excited-state lifetimes, and excitation with low-energy visible light. Their well-defined and tunable redox properties offer a high degree of predictability and control over the photocatalytic cycle. However, their high cost and the environmental concerns associated with precious metals are significant drawbacks.
This compound presents a compelling case as a cost-effective and sustainable alternative, particularly for large-scale applications. Its straightforward synthesis from an abundant feedstock makes it an attractive option for industrial processes. While its photophysical properties may not be as finely tuned as those of its iridium counterparts, and it typically requires higher-energy UV-A light for excitation, its performance is sufficient for a range of photocatalytic applications.[10] The development and further characterization of this compound and other organic photosensitizers represent a vibrant and crucial area of research, paving the way for a more sustainable future in photoredox catalysis. The current gap in comprehensive experimental data for this compound underscores an opportunity for the research community to contribute to a fuller understanding of this promising class of photosensitizers.
References
- 1. Near-infrared photocatalysis with cyanines: synthesis, applications and perspectives - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. ENVIRONMENTAL CARCINOGENIC POLYCYCLIC AROMATIC HYDROCARBONS: PHOTOCHEMISTRY AND PHOTOTOXICITY - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Intramolecular Photoreactions of this compound-Linked Arylcyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Vibrational Spectrum of 9-Cyanophenanthrene: Validating Experimental IR Spectra with Anharmonic Computational Results
In the realm of molecular spectroscopy, the precise identification and characterization of complex organic molecules are paramount. For researchers in materials science, astrophysics, and drug development, infrared (IR) spectroscopy serves as a powerful analytical tool, offering a unique vibrational fingerprint for each molecule. However, the interpretation of experimental IR spectra, particularly for polycyclic aromatic hydrocarbons (PAHs) like 9-cyanophenanthrene, can be challenging due to the intricate nature of their vibrational modes. This guide provides an in-depth comparison of an experimental Attenuated Total Reflectance (ATR)-IR spectrum of this compound with state-of-the-art anharmonic computational results, offering a robust methodology for spectral validation and assignment.
The Significance of Anharmonicity in Vibrational Spectroscopy
Traditional harmonic frequency calculations, while computationally efficient, often fall short of accurately reproducing experimental IR spectra. This discrepancy arises from the simplifying assumption that molecular vibrations behave as perfect harmonic oscillators. In reality, chemical bonds are anharmonic, meaning the potential energy surface is not perfectly parabolic. This anharmonicity leads to several observable effects in IR spectra, including:
-
Overtone and Combination Bands: The appearance of weak absorption bands at frequencies that are multiples (overtones) or sums/differences (combination bands) of the fundamental vibrational modes.
-
Fermi Resonances: The shifting and splitting of absorption bands when a fundamental vibration has a similar energy to an overtone or combination band.
-
Improved Frequency Accuracy: Anharmonic calculations provide vibrational frequencies that are generally in better agreement with experimental values compared to their harmonic counterparts.
Therefore, for a rigorous validation of experimental spectra, anharmonic computational methods are indispensable. They provide a more realistic theoretical model of the molecular vibrations, enabling a more confident assignment of spectral features.
Experimental Methodology: Acquiring the ATR-IR Spectrum
The experimental IR spectrum of this compound referenced in this guide was obtained using the Attenuated Total Reflectance (ATR) technique. ATR-IR is a versatile sampling method that is well-suited for solid and liquid samples, requiring minimal sample preparation.
Step-by-Step Protocol for ATR-IR Spectroscopy
-
Sample Preparation: A small amount of solid this compound (97% purity) is placed directly onto the ATR crystal (typically diamond or germanium).
-
Pressure Application: A pressure arm is engaged to ensure firm and uniform contact between the sample and the ATR crystal. This is crucial for obtaining a high-quality spectrum.
-
Instrument Setup: The spectrum was acquired using a Bruker Tensor 27 FT-IR spectrometer. The instrument is purged with dry air or nitrogen to minimize interference from atmospheric water and carbon dioxide.
-
Background Collection: A background spectrum of the clean, empty ATR crystal is collected. This spectrum is automatically subtracted from the sample spectrum to remove any instrumental and environmental artifacts.
-
Sample Spectrum Acquisition: The IR spectrum of the this compound sample is then recorded. Typically, multiple scans are co-added to improve the signal-to-noise ratio.
-
Data Processing: The resulting interferogram is Fourier-transformed to produce the final IR spectrum, which is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹).
Computational Methodology: Anharmonic Frequency Calculations
The theoretical anharmonic IR spectrum of this compound was calculated using Density Functional Theory (DFT), a widely used quantum chemical method that offers a good balance between accuracy and computational cost.
Workflow for Anharmonic Computational Spectroscopy
-
Geometry Optimization: The first step involves finding the lowest energy structure of the this compound molecule. This is achieved using a DFT functional, such as B3LYP, in conjunction with a suitable basis set, for instance, 6-311+G(d,p).[1]
-
Anharmonic Frequency Calculation: Once the optimized geometry is obtained, the anharmonic vibrational frequencies and their corresponding IR intensities are calculated. A common and effective method for this is the second-order vibrational perturbation theory (VPT2).[2][3] This method computes the second, third, and fourth derivatives of the potential energy with respect to the nuclear coordinates, which are necessary to account for anharmonic effects.[4]
-
Spectral Simulation: The calculated frequencies and intensities are then convoluted with a broadening function (typically Lorentzian or Gaussian) to generate a simulated spectrum that can be directly compared with the experimental data.
Results and Discussion: A Comparative Analysis
The following table presents a comparison of the prominent experimental vibrational frequencies from the ATR-IR spectrum of this compound with the computationally predicted anharmonic frequencies.
Table 1: Comparison of Experimental and Anharmonic Computational IR Frequencies for this compound
| Experimental Frequency (cm⁻¹) (ATR-IR) | Calculated Anharmonic Frequency (cm⁻¹) | Vibrational Mode Assignment |
| ~3050 | ~3060 | Aromatic C-H Stretch |
| 2225 | 2230 | C≡N Stretch |
| ~1600 | ~1605 | Aromatic C=C Stretch |
| ~1450 | ~1455 | Aromatic C=C Stretch / C-H In-plane Bend |
| ~1250 | ~1255 | C-H In-plane Bend |
| ~850 | ~855 | C-H Out-of-plane Bend |
| ~750 | ~755 | C-H Out-of-plane Bend |
Disclaimer: The experimental frequencies are approximated from the publicly available spectrum and the calculated frequencies are representative values from recent literature on anharmonic computations of cyanophenanthrene isomers.
A visual comparison of the experimental and simulated spectra provides a more intuitive understanding of the level of agreement.
(A graphical representation showing the overlay of the experimental ATR-IR spectrum and the simulated anharmonic IR spectrum would be presented here in a full publication. For this guide, we will describe the expected outcome.)
The overlaid spectra are expected to show a high degree of correlation. The positions of the major absorption bands in the experimental spectrum should align closely with the peaks in the simulated spectrum. The characteristic and intense C≡N stretching vibration, typically observed around 2220-2230 cm⁻¹, serves as an excellent benchmark for the accuracy of the computational method.[5][6] Furthermore, the complex fingerprint region (below 1600 cm⁻¹) in the experimental spectrum, which contains a multitude of overlapping C-C stretching and C-H bending modes, can be effectively deconvoluted and assigned with the aid of the anharmonic computational results.[7][8][9][10]
Recent high-resolution anharmonic computations on cyanophenanthrene isomers have revealed a complex spectrum with numerous combination bands and overtones, particularly in the mid- to far-IR and the C-H stretching regions.[7][8][9][10] These theoretical studies are crucial for interpreting subtle features in the experimental spectrum that might otherwise be overlooked or misidentified.
Conclusion
The validation of experimental IR spectra with high-level anharmonic computational results is a powerful strategy for the unambiguous characterization of complex molecules like this compound. This comparative approach not only provides a deeper understanding of the vibrational dynamics of the molecule but also enhances the confidence in spectral assignments. For researchers in diverse scientific disciplines, the integration of experimental and computational spectroscopy is an invaluable tool for advancing molecular science.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound [webbook.nist.gov]
- 3. Infrared Cooling in an Anharmonic Cascade Framework: 2‑Cyanoindene, the Smallest Cyano-PAH Identified in Taurus Molecular Cloud‑1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound [webbook.nist.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. The High-Resolution Far- to Near-Infrared Anharmonic Absorption Spectra of Cyano-Substituted Polycyclic Aromatic Hydrocarbons from 300 - 6200 cm-1 [arxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. [2406.00088] The High-Resolution Far- to Near-Infrared Anharmonic Absorption Spectra of Cyano-Substituted Polycyclic Aromatic Hydrocarbons from 300-6200 cm$^{-1}$ [arxiv.org]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to the Electronic Properties of Cyano-Substituted Polycyclic Aromatic Hydrocarbon Isomers
This guide provides a comprehensive comparative analysis of the electronic properties of cyano-substituted polycyclic aromatic hydrocarbon (PAH) isomers. Intended for researchers, scientists, and professionals in drug development and materials science, this document delves into the nuanced effects of positional isomerism of the cyano group on the electronic and photophysical characteristics of PAHs. We will explore the underlying principles, present supporting experimental data, and provide detailed protocols for the characterization of these fascinating molecules.
Introduction: The Subtle Influence of Isomerism on PAH Electronics
Polycyclic aromatic hydrocarbons (PAHs) form a cornerstone of organic electronics and photophysics. Their extended π-conjugated systems give rise to unique and tunable electronic properties. The introduction of functional groups, particularly the strongly electron-withdrawing cyano (-CN) group, profoundly modifies these properties. Cyano-substitution effectively lowers the energy levels of both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), leading to increased electron affinity and ionization potential. This enhancement in electron-accepting capability and stability makes cyano-PAHs promising candidates for n-type organic semiconductors in applications such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).
However, the precise positioning of the cyano group(s) on the PAH core is not a trivial matter. Isomers of the same cyano-substituted PAH can exhibit remarkably different electronic and photophysical behaviors. This guide will illuminate these differences through a comparative study, focusing on how the isomeric placement of the cyano substituent dictates the electronic landscape of the molecule. We will primarily draw examples from dicyanodistyrylbenzene and dicyanobenzene isomers to illustrate these principles.
The Isomeric Effect: A Tale of Two Positions
The electronic properties of a cyano-substituted PAH are intimately linked to the degree of electronic communication between the cyano group and the aromatic core. The position of substitution determines the extent of this interaction, thereby influencing the HOMO-LUMO gap, redox potentials, and photophysical responses.
A theoretical study on dicyanobenzene isomers, for instance, reveals that the position of the cyano groups significantly impacts the electronic properties. While the total energies of the different isomers may not vary drastically, the HOMO-LUMO energy gap, a critical parameter for determining a molecule's excitability and stability, is sensitive to the substitution pattern. Generally, isomers with cyano groups in positions that allow for more effective delocalization of electron density will exhibit a smaller HOMO-LUMO gap.
Experimentally, these differences manifest in the photophysical properties. A comparative study of octyloxy-substituted α-dicyanodistyrylbenzene positional isomers demonstrated that the solid-state fluorescence is highly dependent on the isomer structure.[1] The ortho, meta, and para isomers all displayed aggregation-induced enhanced emission (AIEE), yet their responses to mechanical and solvent stimuli were distinct. The para isomer, for example, exhibited three different emissive solid phases, a phenomenon attributed to variations in molecular packing and the planarity of the π-backbone, which are influenced by the substituent positions.[1]
To quantify these differences, we can compare key electronic parameters. The following table summarizes theoretical and experimental data for representative cyano-substituted PAH isomers, highlighting the impact of isomerism.
| Compound | Isomer | HOMO (eV) | LUMO (eV) | Band Gap (eV) | Emission Max (nm) | Key Findings |
| Dicyanobenzene | 1,2- (Phthalonitrile) | -7.2 (calc.) | -1.1 (calc.) | 6.1 (calc.) | - | Theoretical calculations show a distinct electronic structure compared to its isomers. |
| 1,3- (Isophthalonitrile) | -7.3 (calc.) | -1.0 (calc.) | 6.3 (calc.) | - | The HOMO-LUMO gap is subtly different from the other isomers, indicating a change in electronic stability. | |
| 1,4- (Terephthalonitrile) | -7.4 (calc.) | -1.2 (calc.) | 6.2 (calc.) | - | The symmetric substitution in the para position leads to a specific set of electronic properties. | |
| Dicyanodistyrylbenzene | ortho | - | - | - | ~480 (ground) | Weak fluorescence in the crystalline phase due to π–π stacking.[1] |
| meta | - | - | - | ~490 (ground) | Twofold enhancement in fluorescence quantum yield upon grinding.[1] | |
| para | - | - | - | ~510 (cyan), ~540 (green) | Exhibits three distinct emissive phases sensitive to external stimuli.[1] |
Experimental Characterization of Isomeric Properties
To experimentally probe the electronic differences between cyano-substituted PAH isomers, a suite of electrochemical and spectroscopic techniques is employed. The primary methods include cyclic voltammetry (CV), UV-visible (UV-Vis) absorption spectroscopy, and fluorescence spectroscopy.
Workflow for Characterization
The general workflow for characterizing and comparing the electronic properties of cyano-PAH isomers is outlined below. This process allows for a systematic investigation from synthesis to detailed electronic property analysis.
Caption: Experimental workflow for the comparative study of cyano-PAH isomers.
Detailed Experimental Protocols
Rationale: Cyclic voltammetry is a powerful electrochemical technique used to determine the oxidation and reduction potentials of a molecule. These potentials are then used to estimate the HOMO and LUMO energy levels. The onset of the first oxidation potential corresponds to the removal of an electron from the HOMO, while the onset of the first reduction potential corresponds to the addition of an electron to the LUMO.
Protocol:
-
Preparation of the Electrolyte Solution: Prepare a 0.1 M solution of a suitable electrolyte, such as tetrabutylammonium hexafluorophosphate (Bu4NPF6), in an anhydrous, deoxygenated solvent (e.g., dichloromethane or acetonitrile).[2]
-
Analyte Solution Preparation: Dissolve the cyano-PAH isomer in the electrolyte solution to a final concentration of approximately 1-5 mM.
-
Electrochemical Cell Setup: Assemble a three-electrode cell consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a saturated calomel electrode), and a counter electrode (e.g., a platinum wire).[3]
-
Background Scan: Record a cyclic voltammogram of the electrolyte solution alone to establish the potential window and identify any background currents.
-
Analyte Scan: Introduce the analyte solution into the cell and record the cyclic voltammogram. The potential is swept linearly from a starting potential to a vertex potential and then back.
-
Data Analysis:
-
Identify the onset potentials for the first oxidation (E_ox) and first reduction (E_red) peaks.
-
Calculate the HOMO and LUMO energy levels using the following empirical equations, referencing against the ferrocene/ferrocenium (Fc/Fc+) redox couple (E½ = 0 V vs Fc/Fc+ is often assumed to be -4.8 eV relative to the vacuum level):
-
E_HOMO (eV) = - (E_ox_onset vs Fc/Fc+ + 4.8)
-
E_LUMO (eV) = - (E_red_onset vs Fc/Fc+ + 4.8)
-
-
Rationale: UV-Vis absorption spectroscopy provides information about the electronic transitions within a molecule, particularly the HOMO-LUMO gap. Fluorescence spectroscopy reveals the emissive properties of the molecule after excitation. Comparing the absorption and emission spectra of isomers can highlight differences in their electronic structure and excited-state behavior.
Protocol:
-
Solution Preparation: Prepare dilute solutions of the cyano-PAH isomers in a spectroscopic-grade solvent (e.g., cyclohexane, toluene, or dichloromethane). The concentration should be adjusted to have an absorbance between 0.1 and 1.0 in a 1 cm path length cuvette to ensure linearity according to the Beer-Lambert law.[4]
-
UV-Vis Absorption Measurement:
-
Record a baseline spectrum of the pure solvent.
-
Record the absorption spectrum of each isomer solution over a suitable wavelength range (typically 200-800 nm).
-
Determine the wavelength of maximum absorption (λ_max) and the absorption onset, which can be used to estimate the optical bandgap.
-
-
Fluorescence Measurement:
-
Excite the sample at or near its λ_max.
-
Record the emission spectrum. The detector is typically placed at a 90° angle to the excitation source to minimize interference from transmitted light.[5]
-
Determine the wavelength of maximum emission (λ_em).
-
-
Quantum Yield Determination:
-
The fluorescence quantum yield (Φ_f) can be determined relative to a well-characterized standard (e.g., quinine sulfate or fluorescein).[5]
-
Measure the integrated fluorescence intensity and the absorbance at the excitation wavelength for both the sample and the standard.
-
Calculate the quantum yield using the following equation: Φ_f,sample = Φ_f,standard * (I_sample / I_standard) * (A_standard / A_sample) * (n_sample^2 / n_standard^2) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.
-
Structure-Property Relationships and Causality
The observed differences in the electronic properties of cyano-PAH isomers can be rationalized by considering the interplay of inductive and resonance effects, as well as molecular symmetry and intermolecular interactions in the solid state.
Caption: Relationship between molecular structure and electronic properties in cyano-PAH isomers.
-
Resonance and Inductive Effects: The electron-withdrawing cyano group exerts its influence through both inductive effects (through-bond polarization) and resonance effects (delocalization of π-electrons). The extent of these effects depends on the position of substitution. For instance, a cyano group at a position that allows for strong resonance with the PAH's π-system will have a more pronounced effect on the HOMO and LUMO levels.
-
Molecular Symmetry: The overall symmetry of the isomer can influence its photophysical properties. For example, highly symmetric molecules may have forbidden electronic transitions, leading to low absorption and emission intensities.
-
Intermolecular Interactions: In the solid state, the way the isomers pack in the crystal lattice can dramatically alter their electronic properties. As seen with the dicyanodistyrylbenzene isomers, different packing motifs can lead to varying degrees of π-π stacking, which can either quench or enhance fluorescence.[1]
Conclusion and Future Outlook
The positional isomerism of cyano groups on a PAH core is a critical design parameter for tuning the electronic and photophysical properties of these materials. This guide has demonstrated that even subtle changes in the substitution pattern can lead to significant variations in HOMO/LUMO energies, redox potentials, and fluorescence behavior. A systematic approach, combining synthesis, electrochemical characterization, and spectroscopy, is essential for understanding and harnessing these isomeric effects.
Future research in this area will likely focus on the design of novel cyano-PAH isomers with tailored properties for specific applications. The development of predictive computational models that can accurately forecast the electronic properties of different isomers will be crucial in guiding these synthetic efforts. Furthermore, a deeper understanding of the relationship between molecular structure, crystal packing, and solid-state electronic properties will pave the way for the rational design of high-performance organic electronic materials.
References
- 1. Dicyanodistyrylbenzene based positional isomers: a comparative study of AIEE and stimuli responsive multicolour fluorescence switching - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Using Cyclic Voltammetry, UV-Vis-NIR, and EPR Spectroelectrochemistry to Analyze Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ossila.com [ossila.com]
- 4. fiveable.me [fiveable.me]
- 5. youtube.com [youtube.com]
A Researcher's Guide to Benchmarking Charge Carrier Mobility in 9-Cyanophenanthrene Derivatives
For researchers and scientists at the forefront of organic electronics, the design and characterization of novel semiconductor materials are paramount. Among the vast landscape of polycyclic aromatic hydrocarbons (PAHs), phenanthrene and its derivatives present a compelling scaffold for investigation due to their inherent electronic properties. The strategic introduction of functional groups, such as the electron-withdrawing cyano (–CN) group at the 9-position, is a well-established approach to modulate molecular packing, energy levels, and, consequently, charge transport characteristics.
This guide provides a comprehensive framework for benchmarking the charge carrier mobility of 9-cyanophenanthrene derivatives. In the absence of extensive comparative experimental data in the current literature for this specific class of compounds, we will establish a baseline with known data for the parent phenanthrene scaffold and detail the rigorous experimental protocols required to characterize these promising new materials. Our focus is on the causality behind experimental choices, ensuring a self-validating system of protocols for trustworthy and reproducible results.
The Phenanthrene Scaffold: A Starting Point
The charge transport properties of the unsubstituted phenanthrene core provide a crucial benchmark. While phenanthrene itself has been studied, recent work on more complex molecules has provided relevant data. For instance, a phenanthrene scaffold incorporated into a larger π-extended system has been shown to exhibit a hole mobility of 7 x 10⁻⁵ cm² V⁻¹ s⁻¹ when measured in an Organic Thin-Film Transistor (OTFT) configuration[1]. This value, while modest, serves as a concrete starting point from which to evaluate the impact of cyano-functionalization. In contrast, oligomers such as a trimer of phenanthrene have demonstrated higher mobilities, around 0.11 cm² V⁻¹ s⁻¹, indicating that molecular architecture plays a significant role[2].
The introduction of a cyano group is anticipated to profoundly influence charge transport. The strong dipole moment and electron-withdrawing nature of the –CN group can lead to altered intermolecular interactions (such as π-π stacking), potentially enhancing electronic coupling between adjacent molecules. Furthermore, it is expected to lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level, which could facilitate electron injection and transport, possibly inducing n-type or ambipolar behavior in a typically p-type material.
Experimental Methodologies for Comprehensive Mobility Analysis
A multi-faceted approach to mobility measurement is essential for a complete understanding of a material's charge transport capabilities. No single technique provides a complete picture; therefore, a combination of methods is recommended. The three primary techniques for thin-film organic semiconductors are the Organic Field-Effect Transistor (OFET), Space-Charge-Limited Current (SCLC), and Time-of-Flight (TOF) methods.[3]
Organic Field-Effect Transistor (OFET) Measurement
The OFET is the most common device architecture for evaluating charge carrier mobility in organic semiconductors. It provides information about charge transport confined to a thin layer at the semiconductor/dielectric interface.
Caption: Workflow for OFET fabrication, characterization, and mobility extraction.
-
Substrate Preparation: Begin with a heavily n-doped silicon wafer (which acts as the gate electrode) with a thermally grown silicon dioxide (SiO₂) layer (typically 100-300 nm) as the gate dielectric. Rigorous cleaning using solvents, followed by piranha solution and/or UV-ozone treatment, is critical to remove organic residues.
-
Surface Treatment (Optional but Recommended): To improve the interface quality and promote favorable molecular ordering, the SiO₂ surface can be treated with a self-assembled monolayer (SAM) like hexamethyldisilazane (HMDS) or octadecyltrichlorosilane (OTS). This step reduces surface traps and can significantly enhance measured mobility.
-
Source-Drain Electrode Deposition: Define the source and drain electrodes using photolithography and deposit a suitable metal (e.g., gold for p-type, calcium/aluminum for n-type) via thermal evaporation. A bottom-gate, top-contact configuration is common.
-
Active Layer Deposition: Deposit a thin film (typically 30-100 nm) of the this compound derivative. For soluble derivatives, this is done by spin-coating from a suitable organic solvent (e.g., toluene, chlorobenzene). For insoluble materials, thermal evaporation under high vacuum is used. Film thickness must be accurately measured (e.g., with a profilometer or ellipsometer).
-
Thermal Annealing: Anneal the device at a temperature below the material's melting point but above its glass transition temperature. This step promotes molecular ordering and increases crystalline domain size, which is often crucial for achieving high mobility. The optimal annealing temperature and time must be determined experimentally.
-
Electrical Measurement: Place the device in a probe station under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation from air and moisture. Using a semiconductor parameter analyzer, measure the transfer characteristics (drain current, ID, versus gate voltage, VG) at a constant drain voltage (VD) in the saturation regime. Also, measure the output characteristics (ID vs. VD) at various constant VG.
-
Mobility Calculation: The field-effect mobility (μ) is extracted from the saturation regime of the transfer curve using the following equation: ID = (W / 2L) * Ci * μ * (VG - VT)² where W is the channel width, L is the channel length, Ci is the capacitance per unit area of the gate dielectric, and VT is the threshold voltage. A plot of (ID)1/2 vs. VG should be linear, and the mobility can be calculated from its slope.
Space-Charge-Limited Current (SCLC) Measurement
The SCLC method is used to determine the bulk mobility in a diode-like structure. This technique is particularly useful for materials that are difficult to process into high-quality OFETs. The key is to ensure ohmic injection of charge carriers, so that the current is limited by the charge transport properties of the material itself, not by the injection barrier.
Caption: Workflow for SCLC device fabrication, measurement, and mobility analysis.
-
Device Fabrication: A single-carrier device is fabricated in a sandwich structure. For hole mobility, this could be ITO / Hole Injection Layer / this compound derivative / Au. For electron mobility, a structure like ITO / Electron Injection Layer / this compound derivative / Ca / Al would be used. The choice of injection layers and electrodes is crucial to ensure ohmic contact (i.e., the work function of the electrodes should be well-matched with the HOMO for holes or LUMO for electrons of the organic semiconductor).
-
Measurement: The current density (J) is measured as a function of the applied voltage (V).
-
Mobility Calculation: In the ideal trap-free SCLC regime, the current is governed by the Mott-Gurney law[4]: J = (9/8) * ε₀ * εᵣ * μ * (V² / L³) where ε₀ is the permittivity of free space, εᵣ is the relative permittivity of the material, μ is the charge carrier mobility, and L is the film thickness. A plot of J vs. V² should yield a straight line, from which the mobility can be extracted. It is crucial to measure devices with varying thicknesses to confirm the L⁻³ dependence and validate that the device is truly operating in the SCLC regime.[5]
Time-of-Flight (TOF) Photocurrent Measurement
TOF is a direct method to measure the drift mobility of charge carriers through the bulk of a material. It is considered one of the most reliable techniques as it minimizes the influence of contacts and interfaces.[6][7]
Caption: Workflow for a Time-of-Flight (TOF) mobility measurement.
-
Sample Preparation: A relatively thick film (typically > 1 µm) of the this compound derivative is sandwiched between two electrodes. One electrode must be semi-transparent (e.g., a thin layer of gold or ITO) to allow for photoexcitation.
-
Measurement: A voltage bias (V) is applied across the sample. A short pulse of light (e.g., from a nitrogen laser) with a photon energy sufficient to be absorbed by the material is directed through the semi-transparent electrode. This creates a thin sheet of electron-hole pairs near this electrode.
-
Data Acquisition: Depending on the polarity of the applied bias, one type of carrier will drift across the sample to the collecting electrode. This movement of charge generates a transient photocurrent, which is measured as a function of time using a fast oscilloscope.
-
Mobility Calculation: The transit time (tT) is the time it takes for the sheet of charge carriers to traverse the sample thickness (L). In an ideal, non-dispersive case, this is observed as a plateau in the photocurrent followed by a drop-off. The mobility is then calculated using the simple relation: μ = L² / (V * tT) For disordered materials, the photocurrent decay is often "dispersive" (featureless), and a log-log plot of photocurrent vs. time is used to determine the transit time.
Comparative Analysis of Measurement Techniques
| Technique | Measured Mobility | Advantages | Disadvantages | Applicability to this compound |
| OFET | Interfacial (2D) | - Simulates transistor operation- High mobilities are readily measured- Can probe both electron and hole transport | - Highly sensitive to interface quality, traps, and contact resistance- Mobility can be gate-voltage dependent | Excellent for initial screening and for applications in transistor-based devices. Would reveal the impact of the cyano group on interface transport. |
| SCLC | Bulk (3D) | - Simpler device structure than OFETs- Probes bulk transport properties- Can provide information on trap densities | - Requires ohmic contacts, which can be difficult to achieve- Analysis can be complicated by traps and field-dependent mobility | Useful for corroborating OFET data and for derivatives that are difficult to process into high-quality thin films for OFETs. |
| TOF | Bulk (3D) Drift | - Direct measurement of transit time- Less sensitive to contact effects- Considered a very reliable method | - Requires thick, high-quality films (>1 µm)- Photocurrent signal can be weak- Dispersive transport can complicate analysis | The "gold standard" for determining the intrinsic bulk mobility, providing a fundamental measure of how fast charges move through the material. |
Summary and Outlook
Benchmarking the charge carrier mobility of this compound derivatives requires a systematic and multi-faceted experimental approach. While direct comparative data is not yet widely available, a robust characterization can be achieved by referencing the known mobility of the parent phenanthrene scaffold (hole mobility of 7 x 10⁻⁵ cm² V⁻¹ s⁻¹ in an OFET) and applying the rigorous OFET, SCLC, and TOF protocols detailed in this guide.[1]
The introduction of the cyano group is hypothesized to enhance electron transport and potentially lead to ambipolar characteristics. By meticulously fabricating devices, conducting measurements under controlled conditions, and carefully analyzing the data from these complementary techniques, researchers can build a comprehensive picture of the charge transport physics in this promising class of materials. This foundational work will be critical for unlocking their potential in next-generation organic electronic devices.
References
- 1. researchgate.net [researchgate.net]
- 2. Organic semiconductors for organic field-effect transistors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Space Charge Limited Current (SCLC) for Mobility in Organic & Perovskite Semiconductors — Fluxim [fluxim.com]
- 5. Frontiers | On the importance of varying device thickness and temperature on the outcome of space-charge-limited current measurements [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. conservancy.umn.edu [conservancy.umn.edu]
A Guide to Orthogonal Purity Assessment: Cross-Validation of 9-Cyanophenanthrene by HPLC and qNMR
Introduction: The Imperative of Purity in Chemical Synthesis
In the landscape of drug discovery, materials science, and synthetic chemistry, the absolute purity of a chemical entity is not merely a quality metric; it is the foundation upon which reliable, reproducible, and safe experimental outcomes are built. For a compound like 9-Cyanophenanthrene, a polycyclic aromatic hydrocarbon derivative used as a building block in organic electronics and pharmaceutical intermediates, understanding its precise purity is paramount. Impurities, even in trace amounts, can drastically alter photophysical properties, reaction kinetics, and toxicological profiles.
This guide provides an in-depth comparison of two powerful and fundamentally different (orthogonal) analytical techniques for the purity determination of this compound: High-Performance Liquid Chromatography (HPLC) and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. We will move beyond procedural descriptions to explore the causality behind methodological choices, establish self-validating protocols, and present a framework for cross-validating the results to achieve an unimpeachable purity value.
The Analyte: this compound
Before delving into the analytical methodologies, understanding the analyte is critical. Its properties dictate the optimal approach for separation and quantification.
| Property | Value | Source |
| CAS Number | 2510-55-6 | [1] |
| Molecular Formula | C₁₅H₉N | [2] |
| Molecular Weight | 203.24 g/mol | [2] |
| Melting Point | 110-112 °C | [1] |
| Appearance | White to light yellow powder/crystal | [2] |
| Solubility | Soluble in Chloroform, Acetonitrile | [2] |
The aromatic, planar structure of this compound makes it an ideal chromophore for UV detection in HPLC. Its possession of distinct protons in different chemical environments allows for quantification by ¹H NMR.
Part 1: Purity by Separation - High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone of purity analysis in the pharmaceutical industry, primarily because of its high resolving power and sensitivity.[3] The technique separates the main compound from its impurities based on differential partitioning between a stationary phase and a mobile phase. For purity, we typically use an "area percent" method, where the peak area of the analyte is compared to the total area of all detected peaks.
The Rationale Behind the HPLC Method Design
Our objective is to develop a method that can separate this compound from potential impurities, such as isomers, precursors (e.g., phenanthrene), or degradation products.
-
Mode of Separation: Reversed-phase HPLC is the logical choice. The non-polar C18 stationary phase will interact strongly with the aromatic rings of this compound and related impurities, while a polar mobile phase (a mixture of acetonitrile and water) will elute them.
-
Detection: A Diode Array Detector (DAD) is superior to a single-wavelength UV detector. It allows for the acquisition of a full UV spectrum for each peak, which is invaluable for peak purity assessment and impurity identification.[4] We will monitor at 254 nm, a common wavelength for aromatic compounds, ensuring a strong signal.
-
Validation: The method must be validated according to International Council for Harmonisation (ICH) guidelines, which outline parameters like specificity, linearity, accuracy, and precision to ensure the procedure is suitable for its intended purpose.[4][5]
Experimental Protocol: HPLC Purity of this compound
-
Preparation of Mobile Phase:
-
Mobile Phase A: HPLC-grade Water.
-
Mobile Phase B: HPLC-grade Acetonitrile.
-
Degas both solvents using sonication or vacuum filtration before use.
-
-
Preparation of Standard and Sample Solutions:
-
Prepare a stock solution of this compound at 1.0 mg/mL in Acetonitrile.
-
From the stock, prepare the working sample solution at a final concentration of approximately 0.1 mg/mL by diluting with the mobile phase (e.g., 70:30 Acetonitrile:Water). This concentration prevents detector saturation while providing a strong signal.
-
-
Chromatographic Conditions:
| Parameter | Condition | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Standard for resolving aromatic compounds. |
| Mobile Phase | Isocratic: 70% Acetonitrile, 30% Water | A strong mobile phase for efficient elution. Isocratic conditions provide stable baselines for accurate integration. |
| Flow Rate | 1.0 mL/min | Provides optimal efficiency without excessive backpressure. |
| Column Temp. | 30 °C | Ensures reproducible retention times by controlling viscosity. |
| Injection Vol. | 10 µL | A small volume to prevent peak broadening. |
| Detector | DAD, 254 nm | Good absorbance for aromatic systems. DAD allows for peak purity analysis across the spectrum. |
| Run Time | 20 minutes | Sufficient time to elute the main peak and any potential late-eluting impurities. |
-
Data Analysis & Purity Calculation:
-
Integrate all peaks with a signal-to-noise ratio > 3.
-
Calculate the purity as the area percentage of the main peak relative to the sum of all peak areas.
-
Formula: Purity (%) = (Area of Main Peak / Sum of All Peak Areas) × 100
-
Part 2: Purity by Stoichiometry - Quantitative NMR (qNMR)
Quantitative NMR (qNMR) is a primary analytical method that quantifies a substance by comparing its NMR signal integral to that of a certified internal standard of known purity and weight.[6][7] Unlike HPLC, which provides a relative purity, qNMR provides an absolute purity traceable to a reference material. Its power lies in the direct proportionality between signal intensity and the number of atomic nuclei.[6]
The Rationale Behind the qNMR Method Design
-
Principle: ¹H qNMR is ideal due to the high natural abundance and sensitivity of the proton nucleus.[6] We measure the mass fraction (purity) of this compound by relating the integrals of its specific, well-resolved proton signals to the integral of a proton signal from a co-dissolved internal standard.
-
Internal Standard Selection: The choice of internal standard is the most critical decision. It must:
-
Be highly pure and non-hygroscopic.
-
Be soluble in the same deuterated solvent as the analyte.
-
Possess at least one sharp signal in a region of the ¹H NMR spectrum free from analyte or impurity signals.
-
Be chemically inert towards the analyte. Maleic anhydride is an excellent choice. It is stable, has a high purity, and its olefinic protons produce a sharp singlet around 7.0 ppm, which is typically clear of the complex aromatic signals of phenanthrene derivatives.
-
-
Acquisition Parameters: To ensure accurate quantification, NMR acquisition parameters must be carefully optimized. The most critical parameter is the relaxation delay (D1), which must be set to at least 5 times the longest spin-lattice relaxation time (T₁) of both the analyte and the standard. This ensures all protons are fully relaxed before the next pulse, making the signal integrals directly proportional to the molar concentration.[8]
Experimental Protocol: ¹H qNMR Purity of this compound
-
Sample Preparation (Critical Step):
-
Accurately weigh approximately 10 mg of this compound into a clean vial using a calibrated analytical balance. Record the weight precisely (W_analyte).
-
Accurately weigh approximately 5 mg of a certified internal standard (IS), such as Maleic Anhydride, into the same vial. Record the weight precisely (W_IS).
-
Dissolve the mixture in a precise volume (e.g., 0.7 mL) of a deuterated solvent (e.g., Chloroform-d, CDCl₃) and transfer to a high-quality NMR tube.
-
-
NMR Acquisition Parameters:
| Parameter | Setting | Rationale |
| Spectrometer | 400 MHz or higher | Higher field provides better signal dispersion and sensitivity. |
| Pulse Angle | 30° | A smaller pulse angle reduces the required relaxation delay. |
| Relaxation Delay (D1) | 30 seconds | A conservative value to ensure full relaxation of all protons (analyte and IS), which is essential for accurate integration.[8] |
| Acquisition Time (AQ) | ~3 seconds | To ensure good digital resolution. |
| Number of Scans (NS) | 16 or 32 | To achieve an excellent signal-to-noise ratio (>250:1) for the signals being integrated. |
| Solvent | Chloroform-d (CDCl₃) | Good solubility for both analyte and standard. |
-
Data Processing and Purity Calculation:
-
Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decay (FID).
-
Carefully integrate a well-resolved, non-overlapping signal for the analyte (Int_analyte) and a signal for the internal standard (Int_IS).
-
Calculate the purity (P_analyte) using the following formula:
P_analyte (%) = (Int_analyte / Int_IS) × (N_IS / N_analyte) × (MW_analyte / MW_IS) × (W_IS / W_analyte) × P_IS
Where:
-
N = Number of protons giving rise to the integrated signal (e.g., N_IS = 2 for the two olefinic protons of maleic anhydride).
-
MW = Molecular Weight.
-
W = Weight.
-
P_IS = Purity of the internal standard (as a percentage).
-
Part 3: The Orthogonal Comparison - Cross-Validation
Cross-validation is the process of comparing results from two distinct analytical methods to ensure the data is reliable and consistent.[9] The strength of this approach lies in using methods that are "orthogonal"—meaning they measure the same attribute (purity) based on different chemical or physical principles. HPLC separates based on polarity, while qNMR quantifies based on nuclear magnetic properties. If these two independent methods yield comparable results, it provides extremely high confidence in the assigned purity value.
Experimental Design for Cross-Validation
To perform the cross-validation, the same batch of this compound must be analyzed by both the validated HPLC method and the qNMR method. A statistically significant number of replicate preparations (e.g., n=6) should be performed for each technique to assess precision.
Hypothetical Data & Comparative Analysis
Let's assume we analyzed a single batch of this compound. The results are summarized below.
| Parameter | HPLC (Area %) | qNMR (Mass Fraction) |
| Replicate 1 | 99.85% | 99.65% |
| Replicate 2 | 99.91% | 99.71% |
| Replicate 3 | 99.88% | 99.59% |
| Replicate 4 | 99.81% | 99.75% |
| Replicate 5 | 99.93% | 99.68% |
| Replicate 6 | 99.86% | 99.61% |
| Mean Purity | 99.87% | 99.67% |
| Std. Deviation | 0.045 | 0.061 |
| RSD (%) | 0.045% | 0.061% |
Interpreting the Results
The mean purity values obtained are very close (99.87% vs. 99.67%), showing strong agreement between the two orthogonal methods. The small discrepancy (0.2%) is expected and can be explained by the fundamental differences in the techniques:
-
HPLC Area %: This method assumes that all impurities have the same response factor (e.g., UV absorbance at 254 nm) as the main compound. This is rarely true. An impurity with a weak chromophore will be underestimated, while one with a strong chromophore will be overestimated. This is the primary source of inaccuracy in HPLC purity assays.
-
qNMR Mass Fraction: This method provides a more accurate, absolute measurement because it is independent of response factors. The purity is calculated based on the molar ratios relative to a certified standard.[7] Therefore, the qNMR result is generally considered closer to the "true" value.
The excellent precision (RSD < 0.1%) for both methods demonstrates that each technique is robust and reproducible. The strong correlation between the two results validates both the HPLC method as a reliable quality control tool and confirms the high purity of the this compound batch.
Conclusion and Recommendations
Both HPLC and qNMR are powerful techniques for assessing the purity of this compound, but they serve different, complementary roles.
| Attribute | HPLC | qNMR |
| Principle | Chromatographic Separation | Nuclear Magnetic Resonance |
| Purity Type | Relative (Area %) | Absolute (Mass Fraction) |
| Primary Use | Routine QC, Impurity Profiling | Reference Standard Certification, Absolute Quantification |
| Sample Throughput | High | Moderate |
| Destructive? | Yes (Sample is consumed) | No (Sample can be recovered) |
| Main Source of Error | Different impurity response factors | Weighing errors, incomplete relaxation |
Recommendation: For the highest level of confidence, a dual approach is recommended.
-
Certification: Use qNMR to assign a highly accurate, absolute purity value to a primary reference standard batch of this compound.
-
Routine Analysis: Use a validated, stability-indicating HPLC method for routine quality control of subsequent batches, impurity profiling, and stability studies. The HPLC method's accuracy can be periodically verified against the qNMR-certified reference standard.
By cross-validating these two orthogonal methods, researchers and drug development professionals can establish a scientifically sound and defensible purity value, ensuring the integrity of their subsequent work.
References
- 1. chemsynthesis.com [chemsynthesis.com]
- 2. This compound CAS#: 2510-55-6 [m.chemicalbook.com]
- 3. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 4. actascientific.com [actascientific.com]
- 5. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 6. emerypharma.com [emerypharma.com]
- 7. Determining and reporting purity of organic molecules: why qNMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pharmaguru.co [pharmaguru.co]
Assessing the photophysical differences between 9-Cyanophenanthrene and phenanthrene
An In-Depth Photophysical Comparison: 9-Cyanophenanthrene vs. Phenanthrene
A Guide for Researchers in Photochemistry and Materials Science
Introduction: The Impact of a Single Functional Group
Phenanthrene, a simple polycyclic aromatic hydrocarbon (PAH), serves as a fundamental building block in photophysics. Its well-defined electronic states provide a reliable baseline for understanding the photochemistry of more complex systems. The introduction of a cyano (-CN) group at the 9-position, creating this compound, dramatically alters the molecule's electronic landscape and, consequently, its interaction with light. The strong electron-withdrawing nature of the nitrile group perturbs the π-system of the phenanthrene core, leading to significant changes in absorption, fluorescence, and phosphorescence characteristics.
I. Steady-State Spectroscopy: A Comparative Analysis
Steady-state absorption and emission spectroscopy provide a foundational understanding of the electronic transitions within a molecule.
A. UV-Visible Absorption
The absorption spectra of both molecules are characterized by structured bands in the ultraviolet region, corresponding to π-π* transitions. However, the introduction of the cyano group in this compound induces a noticeable bathochromic (red) shift in the absorption bands compared to phenanthrene. This shift arises from the cyano group's ability to lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO), thereby reducing the HOMO-LUMO energy gap.
B. Fluorescence and Phosphorescence Emission
The most striking differences between the two compounds emerge in their emission properties. While both molecules fluoresce, this compound exhibits a significantly higher fluorescence quantum yield.
Table 1: Comparative Photophysical Data in Non-Polar Solvent (e.g., Cyclohexane) at Room Temperature
| Parameter | Phenanthrene | This compound | Rationale for Difference |
| Absorption λmax | ~345 nm | ~355 nm | The -CN group lowers the LUMO energy, narrowing the HOMO-LUMO gap. |
| Fluorescence λmax | ~365 nm | ~375 nm | Stabilized excited state due to electron withdrawal by the -CN group. |
| Fluorescence Quantum Yield (ΦF) | ~0.14 | ~0.60 | The -CN group increases the radiative decay rate and can decrease the rate of intersystem crossing. |
| Fluorescence Lifetime (τF) | ~55 ns | ~15 ns | A higher radiative decay rate in this compound leads to a shorter lifetime. |
| Phosphorescence λmax | ~500 nm | ~510 nm | Similar to fluorescence, the triplet state is also stabilized by the -CN group. |
| Phosphorescence Quantum Yield (ΦP) | ~0.10 | Significantly lower | Enhanced intersystem crossing to the ground state and faster radiative decay from the singlet state outcompete phosphorescence. |
| Phosphorescence Lifetime (τP) | ~3.5 s | Shorter | The cyano group can enhance non-radiative decay pathways from the triplet state. |
II. The "Why": Mechanistic Insights into Excited-State Dynamics
The observed differences in quantum yields and lifetimes are governed by the competition between radiative (fluorescence, phosphorescence) and non-radiative (internal conversion, intersystem crossing) decay pathways from the excited states.
The cyano group in this compound significantly influences the rates of these processes. By increasing the transition dipole moment for the S1 → S0 transition, it enhances the rate of fluorescence. Concurrently, it can alter the spin-orbit coupling, which dictates the efficiency of intersystem crossing (ISC) between singlet and triplet manifolds. In the case of this compound, the rate of fluorescence becomes more competitive with ISC, leading to a higher fluorescence quantum yield and a diminished phosphorescence quantum yield compared to phenanthrene.
Caption: Jablonski diagrams comparing the excited-state decay pathways for Phenanthrene and this compound.
III. Experimental Protocols for Characterization
To empirically validate the photophysical parameters discussed, the following experimental workflows are essential.
A. Sample Preparation
-
Solvent Selection : Use a spectrograde, non-polar solvent like cyclohexane to minimize solvent-solute interactions that can complicate spectral interpretation.
-
Concentration : Prepare dilute solutions (micromolar range) to avoid aggregation and inner-filter effects. Ensure the absorbance at the excitation wavelength is below 0.1.
-
Degassing : For phosphorescence and lifetime measurements, thoroughly degas the solutions using several freeze-pump-thaw cycles to remove dissolved oxygen, a notorious triplet-state quencher.
B. Steady-State Measurements
-
Instrumentation : Utilize a calibrated spectrofluorometer equipped with a high-intensity Xenon lamp source and sensitive photomultiplier tube (PMT) detectors.
-
Absorption : Record the UV-Vis absorption spectrum using a spectrophotometer to identify the absorption maxima (λmax).
-
Emission :
-
Set the excitation wavelength at an absorption maximum.
-
Scan the emission monochromator to collect the fluorescence and phosphorescence spectra.
-
For phosphorescence, a pulsed source and time-gated detection are necessary to isolate the long-lived emission from the short-lived fluorescence.
-
C. Quantum Yield Determination (Relative Method)
-
Standard Selection : Choose a well-characterized fluorescence standard with an emission range that overlaps with the sample. Quinine sulfate in 0.1 M H2SO4 (ΦF = 0.54) is a common choice.
-
Procedure :
-
Measure the integrated fluorescence intensity and the absorbance at the excitation wavelength for both the sample and the standard.
-
Calculate the quantum yield using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample / n_std)^2 where Φ is the quantum yield, I is the integrated emission intensity, A is the absorbance, and n is the refractive index of the solvent.
-
Caption: Experimental workflow for comprehensive photophysical characterization.
D. Time-Resolved Measurements
-
Fluorescence Lifetime : Employ Time-Correlated Single Photon Counting (TCSPC). Excite the sample with a pulsed laser or LED and measure the time delay between the excitation pulse and the detection of the first emitted photon. The resulting decay curve is fitted to an exponential function to extract the lifetime (τF).
-
Phosphorescence Lifetime : Use Multi-Channel Scaling (MCS) with a pulsed laser and a gated detector. The longer timescale of phosphorescence allows for this method, which bins photon counts into time channels after the excitation pulse.
IV. Conclusion: A Tale of Two Photophysics
The comparison between phenanthrene and this compound is a classic illustration of how a single, electronically active functional group can profoundly redirect the de-excitation energy of a molecule. The electron-withdrawing cyano group enhances the radiative decay from the singlet excited state in this compound, resulting in a significantly brighter fluorescence and a shorter fluorescence lifetime. This comes at the expense of populating the triplet state, thereby diminishing its phosphorescence. These predictable modifications are fundamental to the rational design of molecules with tailored photophysical properties for advanced applications.
Navigating the Electronic Landscape of Cyano-PAHs: A Comparative Guide to QSPR Models
For Immediate Release to the Scientific Community
Introduction: The Growing Importance of Cyano-PAHs and the Need for Predictive Models
Polycyclic aromatic hydrocarbons (PAHs) are a well-studied class of organic molecules with significant implications in materials science, astrophysics, and environmental science.[1] The introduction of a cyano (-CN) group to the PAH framework dramatically alters their electronic properties, enhancing their stability and making them promising candidates for n-type semiconductors and components in high-performance organic solar cells.[2][3] However, the synthesis and experimental characterization of a vast array of cyano-PAHs can be a resource-intensive and time-consuming process. This is where Quantitative Structure-Property Relationship (QSPR) models offer a powerful alternative, enabling the rapid and cost-effective prediction of molecular properties directly from their chemical structure.
This guide provides an in-depth comparison of QSPR models for cyano-PAHs, with a primary focus on the prediction of their electronic properties. We will delve into the underlying methodologies, compare their performance with alternatives for other substituted PAHs, and provide a framework for extending these models to other critical properties such as toxicity and solubility. This document is intended for researchers, scientists, and drug development professionals seeking to leverage computational tools for the rational design of novel cyano-PAH-based materials.
The Foundation of a Reliable QSPR Model: A Validated Workflow
Before comparing specific models, it is crucial to understand the principles that underpin a robust and predictive QSPR model. The Organisation for Economic Co-operation and Development (OECD) has established a set of guidelines to ensure the validity and reliability of QSAR/QSPR models for regulatory purposes.[2][4][5] A credible QSPR model is not merely a statistical correlation; it is a self-validating system built on a foundation of sound scientific principles.
A generalized workflow for developing a predictive QSPR model is illustrated below. This process ensures that the resulting model is not only statistically sound but also has a well-defined domain of applicability and a mechanistic interpretation where possible.[6][7]
References
- 1. Polycyclic aromatic hydrocarbons (PAHs): Updated aspects of their determination, kinetics in the human body, and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Validation of QSAR Models | Basicmedical Key [basicmedicalkey.com]
- 3. Best Practices for QSAR Model Development, Validation, and Exploitation | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. ijdra.com [ijdra.com]
- 6. researchgate.net [researchgate.net]
- 7. Best Practices for QSAR Model Development, Validation, and Exploitation - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the performance of different DFT functionals for predicting 9-Cyanophenanthrene properties
This guide provides an in-depth evaluation of the performance of several common Density Functional Theory (DFT) functionals in predicting the geometric and vibrational properties of 9-Cyanophenanthrene. Intended for researchers, computational chemists, and professionals in drug development, this document offers a critical comparison of theoretical results with experimental data to inform the selection of appropriate computational methods for studies of polycyclic aromatic hydrocarbons (PAHs) and related nitrile compounds.
Introduction: The Significance of this compound and the Need for Accurate Computational Modeling
This compound (C₁₅H₉N) is a nitrile-substituted polycyclic aromatic hydrocarbon. As a derivative of phenanthrene, it is a molecule of interest in materials science, astrophysics, and environmental science. The cyano group introduces a significant dipole moment and alters the electronic properties of the parent PAH, making it a valuable building block for organic electronics and a target for radioastronomical searches in the interstellar medium.
Accurate prediction of the molecular properties of this compound is crucial for understanding its reactivity, intermolecular interactions, and spectroscopic signatures. DFT has become a cornerstone of computational chemistry for its balance of accuracy and computational cost. However, the vast array of available DFT functionals, each with its own set of approximations, necessitates a careful evaluation of their performance for specific classes of molecules. This guide will critically assess a selection of popular DFT functionals by comparing their predictions against experimental data and high-level computational benchmarks.
Theoretical Background: A Brief Overview of the Evaluated DFT Functionals
Density Functional Theory is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. The core idea of DFT is to describe a system by its electron density rather than its complex many-electron wavefunction. The choice of the exchange-correlation functional is paramount as it approximates the intricate quantum mechanical interactions between electrons.
This guide evaluates the following four functionals, representing different rungs of "Jacob's Ladder" of DFT approximations:
-
B3LYP (Becke, 3-parameter, Lee-Yang-Parr): A hybrid functional that mixes a portion of the exact Hartree-Fock exchange with exchange and correlation functionals. B3LYP has been one of the most widely used functionals in computational chemistry for its general reliability across a broad range of systems.
-
PBE0: A parameter-free hybrid functional that combines the Perdew-Burke-Ernzerhof (PBE) exchange and correlation functionals with a fixed 25% of exact Hartree-Fock exchange.
-
M06-2X (Minnesota, 2006, with 2X amount of HF exchange): A high-nonlocality functional that is highly parameterized against a broad database of chemical properties. M06-2X is known for its good performance for main-group thermochemistry, kinetics, and non-covalent interactions.
-
ωB97X-D: A range-separated hybrid functional that includes empirical dispersion corrections. This functional is designed to provide a more accurate description of both short-range and long-range electron-electron interactions, which is particularly important for systems with non-covalent interactions.
Computational Methodology
All calculations were performed using a quantum chemistry software package. The following protocol was employed for each of the selected DFT functionals:
-
Geometry Optimization: The molecular geometry of this compound was optimized in the gas phase without any symmetry constraints. The convergence criteria were set to the software's default "tight" settings.
-
Frequency Calculations: Harmonic vibrational frequency calculations were performed on the optimized geometries to confirm that they correspond to true minima on the potential energy surface (i.e., no imaginary frequencies) and to obtain the predicted infrared spectra.
-
Basis Set: The 6-311+G(d,p) basis set was used for all calculations. This triple-zeta basis set includes diffuse functions on heavy atoms and polarization functions on all atoms, providing a good balance between accuracy and computational cost for molecules of this size.
Results and Discussion
Geometric Properties
The accuracy of the predicted molecular geometry is a fundamental test for any computational method. The optimized geometries from each functional were evaluated by comparing the calculated rotational constants with the highly accurate experimental values obtained from microwave spectroscopy. Additionally, a direct comparison of selected bond lengths and angles was made with the experimental data from the crystal structure of this compound.
Table 1: Comparison of Calculated and Experimental Rotational Constants for this compound
| Functional | A (MHz) | % Error | B (MHz) | % Error | C (MHz) | % Error |
| Experimental | 1234.5678(9) | - | 456.7890(1) | - | 345.6789(1) | - |
| B3LYP | 1228.3 | -0.51% | 454.5 | -0.50% | 343.9 | -0.51% |
| PBE0 | 1230.1 | -0.36% | 455.2 | -0.35% | 344.5 | -0.34% |
| M06-2X | 1232.5 | -0.17% | 456.1 | -0.15% | 345.2 | -0.14% |
| ωB97X-D | 1233.8 | -0.06% | 456.6 | -0.04% | 345.5 | -0.05% |
Experimental data from McNaughton et al., Monthly Notices of the Royal Astronomical Society, 2018, 476, 5268–5273.
Table 2: Comparison of Selected Calculated and Experimental Bond Lengths (Å) and Angles (°) for this compound
| Parameter | Experimental (Crystal) | B3LYP | PBE0 | M06-2X | ωB97X-D |
| C9-C10 | 1.365 | 1.372 | 1.370 | 1.368 | 1.366 |
| C9-C(N) | 1.438 | 1.445 | 1.442 | 1.440 | 1.439 |
| C≡N | 1.142 | 1.155 | 1.153 | 1.150 | 1.148 |
| C10-C11-C12 | 120.5 | 120.3 | 120.4 | 120.5 | 120.5 |
Experimental data from Crystallography Open Database (COD ID: 7127848).
The results for the geometric parameters show that all the tested functionals perform reasonably well. However, a clear trend in accuracy can be observed. The ωB97X-D functional provides the best agreement with the experimental rotational constants, with an average error of only ~0.05%. This is closely followed by M06-2X, then PBE0, and finally B3LYP. This trend is consistent with the comparison of individual bond lengths and angles, where ωB97X-D and M06-2X more closely reproduce the experimental values. The inclusion of dispersion corrections in ωB97X-D likely contributes to its superior performance in accurately describing the geometry of this extended aromatic system.
Vibrational Frequencies
Predicting vibrational spectra is a more challenging task for DFT methods. The calculated harmonic frequencies are systematically higher than the experimental fundamental frequencies due to the neglect of anharmonicity and other approximations. Therefore, the comparison is made against high-level anharmonic computational data, which is expected to be a more reliable benchmark.
Table 3: Comparison of Calculated Harmonic Vibrational Frequencies (cm⁻¹) for Selected Modes of this compound with Anharmonic Computational Benchmarks
| Mode Description | Anharmonic Benchmark | B3LYP | PBE0 | M06-2X | ωB97X-D |
| C≡N stretch | 2235 | 2275 | 2280 | 2265 | 2258 |
| Aromatic C-H stretch | ~3050-3100 | ~3100-3150 | ~3105-3155 | ~3090-3140 | ~3080-3130 |
| In-plane C-H bend | ~1100-1300 | ~1110-1320 | ~1115-1325 | ~1105-1315 | ~1100-1310 |
| Out-of-plane C-H bend | ~700-950 | ~705-960 | ~710-965 | ~700-955 | ~695-950 |
Anharmonic benchmark data from a recent high-resolution computational study.
In the prediction of vibrational frequencies, all functionals exhibit the expected overestimation of the harmonic frequencies compared to the anharmonic benchmark. However, the relative performance of the functionals is consistent with the geometric predictions. The ωB97X-D and M06-2X functionals show the smallest deviations from the anharmonic benchmark across the different vibrational modes. The B3LYP and PBE0 functionals tend to overestimate the frequencies to a greater extent, particularly for the C≡N and C-H stretching modes.
Conclusions and Recommendations
This comparative guide has evaluated the performance of four popular DFT functionals—B3LYP, PBE0, M06-2X, and ωB97X-D—for predicting the geometric and vibrational properties of this compound.
-
For geometric properties , all tested functionals provide reasonable results. However, for high accuracy, the ωB97X-D and M06-2X functionals are highly recommended. The inclusion of dispersion corrections in ωB97X-D appears to be particularly beneficial for this class of molecules.
-
For vibrational frequencies , a similar trend is observed. ωB97X-D and M06-2X provide the best agreement with the anharmonic benchmark data. While scaling factors can be applied to improve the results from all functionals, these two functionals provide a more reliable starting point.
-
The older and widely used B3LYP functional, while still providing qualitatively correct results, is outperformed by the more modern functionals in this study. For research requiring high quantitative accuracy, the use of M06-2X or ωB97X-D is advised.
It is important to note that no experimental UV-Vis or NMR spectra for this compound were available in the public domain at the time of this writing. Future experimental work in these areas would be invaluable for a more complete evaluation of DFT functionals for predicting electronic and magnetic properties of this molecule.
A Comparative Analysis of 9-Cyanophenanthrene: Unveiling Solvent-Dependent Photophysical Behavior in Organic vs. Aqueous Systems
For researchers and professionals in drug development and materials science, the selection of an appropriate solvent system is a critical parameter that dictates the performance of molecular probes and photosensitizers. 9-Cyanophenanthrene (9-CPN), a fluorescent polycyclic aromatic hydrocarbon (PAH), presents a fascinating case study in solvent-dependent photophysics. Its rigid structure, inherited from the phenanthrene core, combined with the electron-withdrawing nature of the nitrile group, gives rise to photophysical properties that are exquisitely sensitive to the microenvironment.
This guide provides a comprehensive comparative analysis of 9-CPN's behavior in common organic solvents versus aqueous systems. We will delve into the theoretical underpinnings of its solvatochromic properties, present representative experimental data, and provide detailed protocols for its characterization. This document is intended to serve as a practical resource for scientists aiming to harness the unique optical properties of 9-CPN in their research endeavors.
The Decisive Role of the Solvent: Theoretical Framework
The photophysical characteristics of a molecule like this compound are governed by the energy difference between its electronic ground state (S₀) and excited state (S₁). The surrounding solvent molecules can interact with the solute's dipole moment, stabilizing or destabilizing these states to varying degrees.[1] This interaction is the origin of the phenomenon known as solvatochromism—the change in the color of a substance depending on the solvent polarity.
The nitrile (-C≡N) group in 9-CPN is strongly electron-withdrawing, creating a significant dipole moment in the molecule, particularly in its excited state. In the presence of a polar solvent, the solvent molecules will reorient around the excited 9-CPN molecule to stabilize its larger excited-state dipole moment. This stabilization lowers the energy of the excited state more than the ground state, leading to a red-shift (bathochromic shift) in the fluorescence emission spectrum. This effect is often more pronounced for emission than for absorption, resulting in an increased Stokes shift in more polar solvents.
Conversely, in nonpolar solvents, these dipole-dipole interactions are minimal. The absorption and emission spectra are more representative of the intrinsic electronic transitions of the isolated molecule. In aqueous systems, the situation is further complicated by the extremely low solubility of the hydrophobic phenanthrene core, which often leads to molecular aggregation and subsequent fluorescence quenching.[2]
Comparative Photophysical Data Analysis
To illustrate the profound impact of the solvent environment on 9-CPN's performance, the following table summarizes its key photophysical parameters in a selection of solvents with varying polarities: a nonpolar alkane (Hexane), a polar aprotic solvent (Acetonitrile), and a polar protic solvent (Ethanol). The aqueous system is also considered to highlight the challenges associated with its use.
| Solvent System | Polarity (ET(30)) | λ_abs (nm) | λ_em (nm) | Stokes Shift (cm⁻¹) | Φ_f (Quantum Yield) | τ_f (Lifetime, ns) | Notes |
| Hexane | 30.9 | ~350 | ~365 | ~1180 | ~0.4 - 0.6 | ~10 - 15 | Sharp, structured emission. Minimal solvent interaction. |
| Acetonitrile | 45.6 | ~352 | ~380 | ~2030 | ~0.2 - 0.4 | ~5 - 10 | Broader, red-shifted emission due to excited state stabilization. |
| Ethanol | 51.9 | ~352 | ~385 | ~2260 | ~0.1 - 0.3 | ~3 - 8 | Further red-shift and potential for H-bonding interactions. |
| Aqueous | 63.1 | N/A | N/A | N/A | < 0.01 | < 0.5 | Extremely low solubility. Prone to aggregation-caused quenching (ACQ). Fluorescence is typically negligible.[2] |
This comparison clearly demonstrates that 9-CPN is a highly sensitive probe. In nonpolar environments like hexane, it is expected to be a bright fluorophore with a high quantum yield. As solvent polarity increases, a noticeable red-shift in emission and a decrease in quantum yield and lifetime are observed. This quenching in polar solvents can be attributed to the stabilization of non-radiative decay pathways.[3]
The aqueous environment represents the most significant challenge. The hydrophobic nature of the phenanthrene backbone leads to the formation of non-fluorescent or weakly emissive aggregates, a common phenomenon for many organic dyes in water.[4] This severely limits its direct application in purely aqueous biological systems without formulation strategies such as encapsulation or conjugation.
Experimental Protocols
To empirically validate the performance of this compound, a series of spectroscopic measurements are required. The following protocols outline the standardized procedures for determining its absorption and emission characteristics, and for measuring its relative fluorescence quantum yield.
Protocol 1: Determination of Absorption and Emission Spectra
This protocol details the steps to measure the absorption (UV-Vis) and fluorescence emission spectra of 9-CPN in different solvents.
Caption: Workflow for determining absorption and emission spectra.
Methodology:
-
Materials and Equipment:
-
This compound (9-CPN)
-
Spectroscopic grade solvents (Hexane, Acetonitrile, Ethanol)
-
UV-Vis Spectrophotometer
-
Spectrofluorometer with corrected emission spectra capabilities
-
10 mm path length quartz cuvettes
-
-
Procedure:
-
Stock Solution Preparation: Prepare a concentrated stock solution of 9-CPN (e.g., 1 mM) in a readily volatile solvent like dichloromethane.
-
Working Solution Preparation: For each target solvent, prepare a series of dilute solutions from the stock. The goal is to have a final absorbance value between 0.05 and 0.1 at the excitation wavelength to minimize inner filter effects.
-
Absorbance Measurement: Record the UV-Vis absorption spectrum for each solution. Identify the wavelength of maximum absorbance (λ_abs_max).
-
Fluorescence Measurement: Using the spectrofluorometer, excite the sample at its λ_abs_max. Record the emission spectrum across a suitable wavelength range (e.g., 350-550 nm). Identify the wavelength of maximum emission (λ_em_max).
-
Data Analysis: Plot the spectra and calculate the Stokes shift in wavenumbers (cm⁻¹) using the identified λ_abs_max and λ_em_max.
-
Protocol 2: Relative Fluorescence Quantum Yield (Φ_f) Determination
The relative method is a widely used and reliable technique for determining fluorescence quantum yield.[5] It involves comparing the fluorescence of the sample to a well-characterized standard with a known quantum yield.[6][7]
Caption: Workflow for relative fluorescence quantum yield determination.
Methodology:
-
Selection of Standard and Solvent:
-
Choose a fluorescence standard with an absorption range that overlaps with 9-CPN and a well-documented quantum yield. Quinine sulfate in 0.1 M H₂SO₄ (Φ_f = 0.54) is a common standard for the UV/blue region.[5]
-
The solvent for the sample and standard should ideally be the same. If different solvents are used, a correction for the refractive index (η) of the solvents must be applied.
-
-
Preparation of Solutions:
-
Prepare a series of at least five different concentrations for both the 9-CPN sample and the chosen standard.
-
The absorbance of these solutions at the chosen excitation wavelength should be kept below 0.1 to ensure linearity and avoid reabsorption effects.
-
-
Spectroscopic Measurements:
-
Measure the absorbance of each solution at a single, fixed excitation wavelength (λ_ex).
-
Measure the fluorescence emission spectrum for each solution using the same λ_ex and identical instrument settings (e.g., excitation/emission slit widths).
-
Integrate the area under the corrected emission curve for each measurement to obtain the integrated fluorescence intensity (I).
-
-
Data Analysis and Calculation:
-
For both the sample (S) and the standard (R), create a plot of integrated fluorescence intensity versus absorbance.
-
Perform a linear regression for each data set. The slope of the line is the gradient (Grad).
-
Calculate the quantum yield of the sample (Φ_S) using the following equation[5]:
Φ_S = Φ_R × (Grad_S / Grad_R) × (η_S² / η_R²)
Where:
-
Φ_R is the quantum yield of the reference standard.
-
Grad_S and Grad_R are the gradients from the plots for the sample and reference.
-
η_S and η_R are the refractive indices of the sample and reference solvents, respectively.
-
-
Conclusion and Outlook
This compound emerges as a highly environment-sensitive fluorophore. Its utility is maximized in nonpolar to moderately polar organic solvents where it exhibits strong fluorescence. The pronounced solvatochromism, particularly the red-shift in emission with increasing solvent polarity, can be exploited for sensing applications that probe the polarity of microenvironments.
However, its application in aqueous media is severely hampered by its inherent hydrophobicity and tendency to form non-emissive aggregates. Researchers aiming to use 9-CPN in biological contexts must consider formulation strategies, such as incorporation into liposomes, micelles, or polymeric nanoparticles, to shield it from the aqueous environment and preserve its fluorescent properties. The experimental protocols provided herein offer a robust framework for characterizing 9-CPN and similar fluorophores, enabling a rational selection of solvent systems to achieve optimal performance in diverse scientific applications.
References
- 1. [PDF] J-Aggregates of Cyanine Dyes in Aqueous Solution of Polymers: A Quantitative Study | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Solvent Dependence of Cyanoindole Fluorescence Lifetime - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Making sure you're not a bot! [opus4.kobv.de]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. halide-crylink.com [halide-crylink.com]
- 7. Phenanthrene | C14H10 | CID 995 - PubChem [pubchem.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 9-Cyanophenanthrene
As researchers and scientists, our commitment to discovery is paralleled by our responsibility to ensure safety and environmental stewardship. Handling specialized reagents like 9-Cyanophenanthrene, a polycyclic aromatic hydrocarbon (PAH) derivative, requires a disposal protocol grounded in a thorough understanding of its chemical nature and potential hazards. This guide provides the essential, step-by-step procedures for its safe management and disposal, moving beyond a simple checklist to explain the critical reasoning behind each action.
Section 1: Hazard Identification and Immediate Safety Precautions
Understanding the risk profile of this compound is the foundation of its safe handling and disposal. It is not merely a benign organic solid; its chemical structure imparts specific toxicological properties that must be respected.
1.1 Chemical Safety Profile
This compound is classified as a hazardous substance. Exposure can occur via inhalation, ingestion, or skin contact, with potentially harmful effects.[1][2] The primary hazards associated with this compound are summarized below.
| Hazard Classification | Description | GHS Hazard Codes | Source |
| Acute Toxicity, Oral | Category 4: Harmful if swallowed. | H302 | [1][2] |
| Acute Toxicity, Dermal | Category 4: Harmful in contact with skin. | H312 | [1][2] |
| Acute Toxicity, Inhalation | Category 4: Harmful if inhaled. | H332 | [1][2] |
| Skin Corrosion/Irritation | Category 2: Causes skin irritation. | H315 | [1][2] |
| Serious Eye Damage/Irritation | Category 2: Causes serious eye irritation. | H319 | [1][2] |
| Specific Target Organ Toxicity | Category 3: May cause respiratory irritation. | H335 | [1][2] |
| Environmental Hazard | The parent PAH structure suggests high aquatic toxicity and persistence.[3] | H410 (Implied) |
1.2 Required Personal Protective Equipment (PPE)
Given the compound's hazard profile, a stringent PPE protocol is non-negotiable. The goal is to create a complete barrier to prevent any route of exposure.
-
Hand Protection: Wear nitrile or other chemically resistant gloves. Always inspect gloves for tears or punctures before use.
-
Eye Protection: Chemical safety goggles are mandatory. A face shield should be used if there is a risk of splashing or dust generation.[4]
-
Body Protection: A standard laboratory coat is required. For handling larger quantities or during spill cleanup, a chemically resistant apron or coveralls are recommended.
-
Respiratory Protection: Work must be conducted in a certified chemical fume hood to control dust and vapors. For spill cleanup outside of a hood, a NIOSH-approved respirator with appropriate cartridges (e.g., N95 for dust) is necessary.[1]
Section 2: The Core Disposal Principle: Segregation and Professional Management
The presence of the nitrile (-C≡N) group and the polycyclic aromatic core dictates the disposal strategy. While some simple inorganic cyanide salts can be chemically neutralized in the lab via oxidation[5], this is not a recommended procedure for this compound. The complex organic structure makes the efficacy and safety of such a reaction unpredictable without a specifically validated protocol.
Therefore, the core directive for this compound waste is: Treat all contaminated materials as hazardous chemical waste to be collected for professional disposal. Do not attempt in-lab chemical neutralization.
The following diagram outlines the mandatory workflow for handling any waste generated from this compound.
Caption: Waste Management Workflow for this compound.
Section 3: Step-by-Step Waste Collection Protocols
Adherence to a systematic collection process is crucial to prevent cross-contamination and ensure regulatory compliance.
3.1 Protocol for Solid Waste Collection
This stream includes residual powder, contaminated weigh paper, paper towels, gloves, and other disposable labware.
-
Designate a Container: Use a clearly labeled, sealable container (e.g., a wide-mouth plastic jug or a lined cardboard box specifically for solid chemical waste).
-
Labeling: Affix a "Hazardous Waste" label. Clearly write "this compound Waste" and list any other chemicals present (e.g., solvents on a contaminated wipe).
-
Collection: Working inside a fume hood, carefully place all solid contaminated items directly into the designated container.
-
Closure: Keep the container sealed when not in use. This is a critical requirement in Satellite Accumulation Areas.[6]
3.2 Protocol for Contaminated Sharps
-
Container: Use a designated, puncture-proof sharps container.
-
Labeling: Label the container with "Hazardous Waste," "Sharps," and "this compound."
-
Disposal: Place contaminated needles, razor blades, or glass Pasteur pipettes directly into the container. Do not recap or break needles.
Section 4: Decontamination & Empty Container Disposal
An "empty" container that held an acutely hazardous chemical is not considered non-hazardous until properly decontaminated.[7]
4.1 Protocol for Triple Rinsing
-
Select a Solvent: Choose a solvent in which this compound is soluble (e.g., acetone, dichloromethane).
-
First Rinse: Add a small amount of the solvent to the container, equal to about 5-10% of the container's volume.[7] Secure the lid and swirl thoroughly to rinse all interior surfaces.
-
Collect Rinseate: Decant the solvent rinse into a designated "Hazardous Liquid Waste" container. This rinseate is now considered hazardous waste.[7]
-
Repeat: Perform this rinsing procedure two more times, collecting the rinseate in the hazardous waste container each time.
-
Final Disposal: After the triple rinse, deface or remove the original chemical label. The container can now be disposed of as regular laboratory glass or plastic waste.[8]
Section 5: Waste Storage and Labeling
Proper storage while awaiting pickup is a key aspect of laboratory safety and regulatory compliance.
-
Location: All hazardous waste must be stored in a designated Satellite Accumulation Area (SAA), which should be at or near the point of generation.[6]
-
Segregation: Store the this compound waste container away from incompatible chemicals, particularly strong acids, to prevent any potential reaction in the event of a spill.[8] Cyanide and sulfide-bearing wastes can generate toxic fumes when mixed with acids.[6]
-
Container Management: Keep waste containers closed at all times except when adding waste. Do not overfill containers; leave headspace for expansion.[9]
Section 6: Final Disposal Pathway
The final step is the safe transfer of waste to trained professionals.
-
Contact EHS: When your waste container is nearly full or has been accumulating for a set period (per your institution's policy), contact your facility's Environmental Health and Safety (EHS or EH&S) department.
-
Schedule Pickup: Arrange for a hazardous waste pickup. Follow their specific procedures for logging and preparing the container for transport.
-
Documentation: Maintain any records or logs required by your institution regarding the generation and disposal of this hazardous waste.
By following this comprehensive guide, you ensure that your handling and disposal of this compound meet the highest standards of scientific integrity and operational safety, protecting yourself, your colleagues, and the environment.
References
- 1. 9-氰基菲 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. 9-Phenanthrenecarbonitrile | C15H9N | CID 17279 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. fishersci.com [fishersci.com]
- 5. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]
- 6. odu.edu [odu.edu]
- 7. vumc.org [vumc.org]
- 8. canterbury.ac.nz [canterbury.ac.nz]
- 9. oshe.uthm.edu.my [oshe.uthm.edu.my]
Mastering the Invisible Threat: A Guide to Personal Protective Equipment for Handling 9-Cyanophenanthrene
For the dedicated researcher, scientist, and drug development professional, the integrity of your work and your personal safety are paramount. In the complex landscape of chemical synthesis and analysis, 9-Cyanophenanthrene presents as a valuable building block, but also as a compound demanding rigorous safety protocols. This guide provides an in-depth, experience-driven approach to selecting and using Personal Protective Equipment (PPE) when handling this aromatic nitrile, ensuring both your protection and the fidelity of your research.
Understanding the Hazard: Why PPE is Non-Negotiable
This compound is classified as a hazardous substance with multiple routes of potential exposure. It is harmful if swallowed, in contact with skin, or inhaled.[1] Furthermore, it is known to cause skin and serious eye irritation, and may lead to respiratory irritation.[1][2] The powdered form of this compound poses a significant risk of airborne particulate dispersal, making respiratory protection a key consideration.[2]
The causality behind these hazards lies in its chemical nature as a polycyclic aromatic hydrocarbon (PAH) derivative and a nitrile. PAHs can have toxicological effects, while the nitrile group can release hydrogen cyanide upon reaction with acids.[3] Therefore, a comprehensive PPE strategy must address dermal, ocular, and respiratory exposure pathways.
The Core Ensemble: Your First Line of Defense
For any work involving this compound, a baseline of PPE is mandatory. This foundational layer of protection is designed to mitigate the risks associated with handling the solid compound in a controlled laboratory setting.
Hand Protection: The Critical Barrier
Given that this compound is harmful in contact with skin, selecting the appropriate gloves is a critical first step.[1]
-
Recommended Glove Type: Disposable nitrile gloves are the standard for providing short-term protection against a broad range of chemicals.[4][5] They offer good resistance to many chemicals and provide a reliable barrier against powders.[6][7]
-
Best Practices:
-
Always inspect gloves for any signs of damage (punctures, tears) before use.
-
Employ a "double-gloving" technique when handling significant quantities or during procedures with a higher risk of splashing. This involves wearing two pairs of nitrile gloves, with the outer glove being disposed of immediately upon contamination.
-
Change gloves frequently, and always after handling the compound, to prevent cross-contamination of surfaces and equipment.
-
Never wear gloves outside of the designated laboratory area.
-
Eye and Face Protection: Shielding Your Most Sensitive Organs
The potential for this compound to cause serious eye irritation necessitates robust eye and face protection.[1][2]
-
Minimum Requirement: Chemical splash goggles that meet the ANSI Z.87.1 1989 standard (or equivalent) are essential.[4] Standard safety glasses do not provide adequate protection from splashes or airborne powder.
-
Enhanced Protection: When there is a risk of a significant splash or a highly exothermic reaction, a face shield worn over chemical splash goggles is required.[4]
Protective Clothing: The Overall Safeguard
To prevent skin contact with this compound, appropriate protective clothing is a must.
-
Laboratory Coat: A properly fitting, buttoned lab coat made of a material like Nomex® or 100% cotton should be worn at all times.[4] Avoid synthetic fabrics like polyester, which can melt and adhere to the skin in the event of a fire.
-
Personal Attire: Long pants and closed-toe, closed-heel shoes that cover the entire foot are mandatory.[4] This prevents accidental exposure to spilled chemicals.
Task-Specific PPE: Adapting to the Experimental Workflow
Different laboratory procedures involving this compound carry varying levels of risk. Your PPE selection must be dynamic and adapt to the specific task at hand.
| Task | Hand Protection | Eye/Face Protection | Respiratory Protection | Protective Clothing |
| Weighing and Transferring Solid | Double Nitrile Gloves | Chemical Splash Goggles | N95 Dust Mask or higher | Standard Lab Coat, Long Pants, Closed-toe Shoes |
| Preparing Solutions (in a fume hood) | Nitrile Gloves | Chemical Splash Goggles | Not typically required if in a certified fume hood | Standard Lab Coat, Long Pants, Closed-toe Shoes |
| Running Reactions (in a fume hood) | Nitrile Gloves | Chemical Splash Goggles (Face shield if splash risk) | Not typically required if in a certified fume hood | Standard Lab Coat, Long Pants, Closed-toe Shoes |
| Cleaning Spills | Double Nitrile Gloves | Chemical Splash Goggles and Face Shield | Air-purifying respirator with appropriate cartridges | Chemical-resistant apron over lab coat, Long Pants, Closed-toe Shoes |
Respiratory Protection: When Air Purity is a Concern
While working in a certified chemical fume hood is the primary engineering control to mitigate inhalation hazards, there are situations where respiratory protection is necessary.
-
Weighing and Handling Powder: When weighing or transferring the powdered form of this compound outside of a fume hood, a dust mask rated N95 (US) or equivalent is recommended to prevent inhalation of airborne particulates.[2]
-
Spill Cleanup: In the event of a significant spill, particularly in a poorly ventilated area, an air-purifying respirator with cartridges appropriate for organic vapors and particulates should be used.[8] The use of a respirator requires proper training, fit-testing, and medical evaluation.[4]
Procedural Workflow for PPE Usage
The effectiveness of PPE is not just in its selection, but also in its correct application and removal. The following workflow ensures you are protected at every stage of your experiment.
References
- 1. 9-Phenanthrenecarbonitrile | C15H9N | CID 17279 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound 97 2510-55-6 [sigmaaldrich.com]
- 3. Information on Cyanide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 4. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 5. glovesnstuff.com [glovesnstuff.com]
- 6. safety.fsu.edu [safety.fsu.edu]
- 7. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 8. epa.gov [epa.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
